1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide
Description
Properties
IUPAC Name |
1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2O2S/c1-11-14(12,13)7-9-4-2-8(6-10)3-5-9/h2-5,11H,6-7,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KXLAVAYUPDHDPM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNS(=O)(=O)CC1=CC=C(C=C1)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701234956 | |
| Record name | 4-(Aminomethyl)-N-methylbenzenemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191868-24-3 | |
| Record name | 4-(Aminomethyl)-N-methylbenzenemethanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=191868-24-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(Aminomethyl)-N-methylbenzenemethanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701234956 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
A Comprehensive Guide to the Synthesis of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide details a proposed synthetic pathway for 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide, a molecule of interest in medicinal chemistry due to its structural motifs commonly found in pharmacologically active compounds. As a senior application scientist, this document is structured to provide not only a step-by-step synthetic route but also the underlying chemical principles and strategic considerations essential for successful execution in a research and development setting.
Introduction
The target molecule, this compound, possesses a key benzenesulfonamide scaffold. Sulfonamides are a well-established class of compounds with a broad range of therapeutic applications, including antimicrobial and anticancer agents.[1][2] The presence of a flexible aminomethyl side chain and an N-methylated sulfonamide group suggests potential for tailored interactions with biological targets. This guide will explore a logical and efficient synthetic strategy, drawing upon established chemical transformations and providing detailed experimental insights.
Retrosynthetic Analysis and Strategic Overview
A retrosynthetic analysis of the target molecule reveals a plausible disconnection strategy. The core of the synthesis is the formation of the sulfonamide bond and the introduction of the aminomethyl group. The proposed pathway begins with a commercially available starting material, 4-cyanobenzyl bromide, and proceeds through a series of reliable and high-yielding transformations.
Caption: Retrosynthetic analysis of the target molecule.
Proposed Synthetic Pathway
The forward synthesis is designed as a four-step process. Each step is detailed below with explanations for the choice of reagents and conditions, drawing from established literature precedents for similar transformations.
Step 1: Synthesis of Sodium 1-(4-cyanophenyl)methanesulfonate
The initial step involves the introduction of the sulfonate group onto the benzylic carbon of 4-cyanobenzyl bromide. This is achieved through a nucleophilic substitution reaction with sodium sulfite.
-
Reaction: 4-cyanobenzyl bromide reacts with sodium sulfite in an aqueous ethanol solution.
-
Rationale: The bromide at the benzylic position is a good leaving group, readily displaced by the sulfite nucleophile. The choice of a water/ethanol solvent system ensures the solubility of both the organic substrate and the inorganic salt.
-
Experimental Protocol:
-
Dissolve 4-cyanobenzyl bromide (1 equivalent) in ethanol.
-
Add an aqueous solution of sodium sulfite (1.1 equivalents).
-
Reflux the mixture for 4-6 hours, monitoring the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield sodium 1-(4-cyanophenyl)methanesulfonate.
-
Step 2: Synthesis of 1-(4-cyanophenyl)methanesulfonyl chloride
The sulfonate salt is then converted to the more reactive sulfonyl chloride. This is a crucial step for the subsequent sulfonamide bond formation.
-
Reaction: Sodium 1-(4-cyanophenyl)methanesulfonate is treated with a chlorinating agent such as phosphorus pentachloride (PCl₅) or thionyl chloride (SOCl₂).
-
Rationale: These reagents are effective for converting sulfonic acid salts to sulfonyl chlorides. The reaction proceeds via a nucleophilic attack of the sulfonate on the chlorinating agent.
-
Experimental Protocol:
-
Carefully add phosphorus pentachloride (1.2 equivalents) portion-wise to solid sodium 1-(4-cyanophenyl)methanesulfonate under an inert atmosphere (e.g., nitrogen or argon) at 0 °C.
-
Allow the mixture to warm to room temperature and then gently heat to 50-60 °C for 2-3 hours until the evolution of gas ceases.
-
Cool the reaction mixture and pour it onto crushed ice to quench the excess PCl₅.
-
Extract the product with a suitable organic solvent like dichloromethane or ethyl acetate.
-
Wash the organic layer with cold water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain 1-(4-cyanophenyl)methanesulfonyl chloride.
-
Step 3: Synthesis of N-methyl-1-(4-cyanophenyl)methanesulfonamide
The sulfonyl chloride is then reacted with methylamine to form the N-methylated sulfonamide.
-
Reaction: 1-(4-cyanophenyl)methanesulfonyl chloride is reacted with an excess of methylamine in a suitable solvent.
-
Rationale: The highly electrophilic sulfur of the sulfonyl chloride is readily attacked by the nucleophilic methylamine. An excess of methylamine is used to act as both the nucleophile and a base to neutralize the HCl byproduct.[3][4]
-
Experimental Protocol:
-
Dissolve 1-(4-cyanophenyl)methanesulfonyl chloride in a solvent such as dichloromethane or tetrahydrofuran (THF) and cool to 0 °C.
-
Bubble methylamine gas through the solution or add a solution of methylamine (2.2 equivalents) in THF or water dropwise.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC. Upon completion, wash the reaction mixture with water and dilute HCl to remove excess methylamine.
-
Extract the product with an organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.
-
Step 4: Synthesis of this compound
The final step is the reduction of the nitrile group to the primary amine.
-
Reaction: The nitrile group of N-methyl-1-(4-cyanophenyl)methanesulfonamide is reduced to a primary amine using a suitable reducing agent.
-
Rationale: Catalytic hydrogenation is a clean and efficient method for nitrile reduction. Raney nickel or palladium on carbon (Pd/C) are common catalysts for this transformation. Alternatively, chemical reduction with lithium aluminum hydride (LiAlH₄) can be used, though this requires more stringent anhydrous conditions.
-
Experimental Protocol (Catalytic Hydrogenation):
-
Dissolve N-methyl-1-(4-cyanophenyl)methanesulfonamide in a solvent like methanol or ethanol.
-
Add a catalytic amount of Raney nickel or 10% Pd/C.
-
Pressurize the reaction vessel with hydrogen gas (50-100 psi) and stir at room temperature until the uptake of hydrogen ceases.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure to yield the final product, this compound. The product may be further purified by recrystallization or conversion to a salt (e.g., hydrochloride) for better handling and stability.
-
Visualization of the Synthetic Workflow
Caption: Proposed four-step synthesis workflow.
Quantitative Data Summary
While this guide presents a proposed pathway, the following table provides expected yields based on similar reactions reported in the literature. Actual yields may vary depending on experimental conditions and scale.
| Step | Transformation | Starting Material | Product | Expected Yield (%) |
| 1 | Sulfonation | 4-cyanobenzyl bromide | Sodium 1-(4-cyanophenyl)methanesulfonate | 85-95 |
| 2 | Chlorination | Sodium 1-(4-cyanophenyl)methanesulfonate | 1-(4-cyanophenyl)methanesulfonyl chloride | 70-85 |
| 3 | Amination | 1-(4-cyanophenyl)methanesulfonyl chloride | N-methyl-1-(4-cyanophenyl)methanesulfonamide | 80-90 |
| 4 | Reduction | N-methyl-1-(4-cyanophenyl)methanesulfonamide | This compound | 85-95 |
Conclusion and Future Perspectives
The outlined synthetic pathway provides a robust and scalable method for the preparation of this compound. The choice of well-established reactions ensures a high probability of success and allows for straightforward optimization. Further work could involve exploring alternative reducing agents for the final step or developing a one-pot procedure for steps 2 and 3 to improve overall efficiency. This guide serves as a foundational document for researchers embarking on the synthesis of this and structurally related compounds for various applications in drug discovery and development.
References
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PrepChem. Synthesis of N-methyl-4-(amino)benzenesulfonamide. Available at: [Link]
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MDPI. 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Available at: [Link]
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ResearchGate. Reagents and conditions: (i) 4‐(aminomethyl)benzenesulfonamide... Available at: [Link]
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PubMed. Synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles: a search for novel nitric oxide donor anti-inflammatory agents. Available at: [Link]
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PrepChem. Synthesis of 4-aminobenzenesulfonamide. Available at: [Link]
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Organic Syntheses. 4-Methyl-N-(phenylmethyl)benzenesulfonamide. Available at: [Link]
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European Journal of Chemistry. Synthesis and crystallographic characterization of N-allyl-N-benzyl-4-methylbenzenesulfonamide. Available at: [Link]
- Google Patents. Method for preparing 4-amino-N-methylphenyl methane sulfonamide.
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National Center for Biotechnology Information. Crystal structure of 4-methyl-N-(4-methylbenzyl)benzenesulfonamide. Available at: [Link]
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University of Tetovo. SYNTHESIS OF N-BENZAMIDOMETHYL - 4 -TOLUENESULFONAMIDE BY TWO DIFFERENT SYNTHETIC METHODS. Available at: [Link]
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ResearchGate. comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. a. Available at: [Link]
- Google Patents. Improved method for the synthesis of substituted formylamines and substituted amines.
- Google Patents. Manufacturing method of sumatriptan.
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ResearchGate. Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor. Available at: [Link]
-
PubMed. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Available at: [Link]
- Google Patents. Processes for the preparation of sumatriptan and related compounds.
-
PubMed Central. Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. Available at: [Link]
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PubMed. Silylative Reductive Amination of α,β-Unsaturated Aldehydes: A Convenient Synthetic Route to β-Silylated Secondary Amines. Available at: [Link]
-
ResearchGate. Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Characterization of unusual metabolites by liquid chromatography/mass spectrometry and NMR. Available at: [Link]
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An In-depth Technical Guide to the Physicochemical Properties of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction
1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide is a molecule of significant interest in medicinal chemistry and pharmaceutical development. Its structural motifs, featuring a primary amine and a sulfonamide group, are present in numerous biologically active compounds. Notably, this scaffold is related to intermediates in the synthesis of important drugs, including triptans for migraines and factor Xa inhibitors for anticoagulation.[1][2][3] A thorough understanding of its physicochemical properties is paramount for its effective utilization in drug design, formulation, and delivery.
This guide provides a comprehensive overview of the key physicochemical characteristics of this compound, detailing not only its intrinsic properties but also the experimental rationale and methodologies for their determination. The insights provided herein are intended to empower researchers to anticipate the behavior of this molecule in biological systems and to design robust experimental and developmental programs.
I. Molecular Structure and Core Chemical Identifiers
A precise understanding of the molecular structure is the foundation of all physicochemical analysis.
Caption: 2D Structure of this compound.
Table 1: Core Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | This compound | [4] |
| CAS Number | 109903-35-7 | [5] |
| Molecular Formula | C₈H₁₂N₂O₂S | [4] |
| Molecular Weight | 200.26 g/mol | [4][5] |
| Canonical SMILES | CNS(=O)(=O)CC1=CC=C(C=C1)N | [4] |
| InChI Key | CIWNHTXCBHTWRV-UHFFFAOYSA-N | [5] |
II. Ionization and pKa: The Key to Biological Behavior
The ionization state of a molecule at physiological pH (typically ~7.4) profoundly influences its solubility, permeability, and target engagement. This compound possesses two key ionizable centers: the basic primary amine and the acidic sulfonamide proton.
-
Expertise & Experience: The primary aminomethyl group is expected to be the dominant basic center, with a pKa typical for a benzylic amine. The sulfonamide proton is weakly acidic. Determining the pKa values for these groups is critical for predicting the molecule's charge state in different environments.
Experimental Protocol: Potentiometric Titration for pKa Determination
This is the gold-standard method for pKa determination, offering high accuracy and reproducibility.
Caption: Workflow for pKa determination via potentiometric titration.
Step-by-Step Methodology:
-
Preparation: A precisely weighed sample of the compound is dissolved in a suitable co-solvent (e.g., methanol or DMSO) and then diluted in an aqueous solution containing a background electrolyte (e.g., 0.15 M KCl) to maintain constant ionic strength.
-
Titration for Basic pKa: The solution is titrated with a standardized solution of hydrochloric acid. The pH is monitored continuously using a calibrated pH electrode.
-
Titration for Acidic pKa: A separate sample is titrated with a standardized solution of sodium hydroxide.
-
Data Analysis: The titration curve (pH vs. volume of titrant) is generated. The pKa is determined from the pH at the half-equivalence point of the titration curve. Specialized software is often used to refine the pKa values.
-
Trustworthiness: This protocol is self-validating through the use of standardized titrants and calibrated equipment. The resulting titration curve provides a clear visual representation of the ionization events.
III. Solubility: A Critical Parameter for Drug Delivery
Aqueous solubility is a crucial determinant of a drug's absorption and bioavailability. Poor solubility can be a major hurdle in drug development.
-
Expertise & Experience: Given the presence of both polar (amine, sulfonamide) and non-polar (phenyl ring) groups, the solubility of this compound is expected to be pH-dependent. It will likely exhibit higher solubility at acidic pH due to the protonation of the primary amine.
Experimental Protocol: Thermodynamic Solubility Measurement (Shake-Flask Method)
The shake-flask method (OECD Guideline 105) is the benchmark for determining thermodynamic solubility, providing a measure of the true equilibrium solubility.
Caption: Workflow for thermodynamic solubility determination.
Step-by-Step Methodology:
-
Preparation: An excess amount of the solid compound is added to a series of vials containing buffers at different pH values (e.g., pH 2, 5, 7.4, 9).
-
Equilibration: The vials are sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: The samples are centrifuged or filtered (using a filter compatible with the compound) to separate the undissolved solid from the saturated solution.
-
Quantification: The concentration of the dissolved compound in the clear supernatant or filtrate is determined using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).
-
Trustworthiness: The use of a validated HPLC method for quantification ensures accuracy. Running the experiment until a consistent concentration is measured over time confirms that true equilibrium has been achieved.
IV. Lipophilicity (LogP/LogD): Balancing Permeability and Solubility
Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key predictor of its ability to cross biological membranes. It is typically expressed as the logarithm of the partition coefficient (LogP) for the neutral species or the distribution coefficient (LogD) at a specific pH.
Table 2: Computed Lipophilicity and Related Properties
| Property | Value | Source |
| XLogP3 | 0.1 | [5] |
| Topological Polar Surface Area (TPSA) | 80.6 Ų | [5] |
| Hydrogen Bond Donor Count | 2 | [5] |
| Hydrogen Bond Acceptor Count | 4 | [5] |
| Rotatable Bond Count | 3 | [5] |
-
Expertise & Experience: The computed XLogP3 of 0.1 suggests that the neutral form of the molecule has a relatively balanced hydrophilic-lipophilic character.[5] However, at physiological pH, where the amine is likely protonated, the LogD will be significantly lower (more hydrophilic). The TPSA of 80.6 Ų is within a range generally considered favorable for oral bioavailability.[5]
Experimental Protocol: Shake-Flask Method for LogD Determination
This classic method directly measures the partitioning of the compound between two immiscible phases.
Step-by-Step Methodology:
-
Phase Preparation: n-Octanol is pre-saturated with the aqueous buffer of the desired pH (e.g., 7.4), and the buffer is pre-saturated with n-octanol.
-
Partitioning: A known concentration of the compound is dissolved in the aqueous buffer. This solution is then mixed with an equal volume of the pre-saturated n-octanol in a sealed container.
-
Equilibration: The mixture is agitated vigorously for a set period and then allowed to stand for the two phases to separate completely. Centrifugation can aid in this separation.
-
Quantification: The concentration of the compound in the aqueous phase is measured by HPLC-UV. The concentration in the n-octanol phase can be determined by mass balance or direct measurement.
-
Calculation: LogD is calculated as: LogD = log ( [Compound]octanol / [Compound]aqueous ).
V. Solid-State Properties: Melting Point and Crystal Form
The solid-state properties of a compound are crucial for its handling, purification, and formulation. The melting point is a key indicator of purity and identity. For a related compound, N-(4-(Aminomethyl)phenyl)methanesulfonamide hydrochloride, a melting point of 255-257 °C has been reported.[6] The free base is expected to have a different melting point.
Experimental Protocol: Melting Point Determination by Differential Scanning Calorimetry (DSC)
DSC is a modern thermal analysis technique that provides a more detailed and accurate determination of the melting point and other thermal events compared to the traditional capillary method.
Step-by-Step Methodology:
-
Sample Preparation: A small, accurately weighed amount of the solid compound (typically 1-5 mg) is hermetically sealed in an aluminum pan.
-
Analysis: The sample pan and an empty reference pan are placed in the DSC instrument. The temperature is increased at a constant rate (e.g., 10 °C/min).
-
Data Interpretation: The instrument measures the heat flow required to maintain the sample at the same temperature as the reference. A sharp endothermic peak indicates the melting point, with the peak onset or peak maximum being reported as the melting point.
VI. Summary of Physicochemical Properties
Table 3: Summary of Key Physicochemical Properties
| Property | Predicted/Reported Value | Significance in Drug Development | Recommended Experimental Method |
| pKa (basic) | ~9-10 (predicted for benzylic amine) | Governs charge state, solubility, and receptor interactions. | Potentiometric Titration |
| pKa (acidic) | >10 (predicted for sulfonamide) | Influences charge state at high pH. | Potentiometric Titration |
| Aqueous Solubility | pH-dependent | Affects absorption, bioavailability, and formulation. | Shake-Flask Method (Thermodynamic) |
| LogP | 0.1 (computed for neutral form)[5] | Predicts membrane permeability and potential for off-target effects. | Shake-Flask or HPLC-based methods |
| LogD at pH 7.4 | < 0.1 (predicted) | More relevant predictor of in vivo behavior than LogP. | Shake-Flask Method |
| Melting Point | 255-257 °C (for a related HCl salt)[6] | Indicator of purity, identity, and lattice energy. | Differential Scanning Calorimetry (DSC) |
VII. Conclusion
The physicochemical properties of this compound define its potential as a scaffold in drug discovery and its challenges in pharmaceutical development. Its ionizable groups dictate a pH-dependent solubility and lipophilicity profile that must be carefully considered. The experimental protocols outlined in this guide provide a robust framework for the comprehensive characterization of this and structurally related molecules. By grounding theoretical predictions with rigorous experimental data, researchers can accelerate the translation of promising compounds from the laboratory to clinical applications.
References
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PubChem. 4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131. [Link]
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PharmaCompass. (4-amino-phenyl)-N-methyl-methane sulfonamide | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. [Link]
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Autech Industry Co.,Limited. N-(4-(Aminomethyl)phenyl)methanesulfonamide Hydrochloride CAS 128263-66-1. [Link]
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Xingar. 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide hydrochloride | 88933-16-8. [Link]
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Xingar. Understanding 1-(4-Hydrazinylphenyl)-N-methylmethanesulfonamide Hydrochloride: Synthesis, Applications, and Biological Significance. [Link]
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Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566-78. [Link]
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An In-Depth Technical Guide to the Mechanism of Action of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide and its Analogs in Targeted Therapy
Disclaimer: The specific chemical entity, 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide, is not a well-characterized therapeutic agent with a publicly documented mechanism of action. It is likely a chemical intermediate or a compound not extensively studied for therapeutic purposes. However, the structural motifs present in this query are found in various classes of targeted therapies. To provide a comprehensive and illustrative technical guide that adheres to the prompt's core requirements for depth and scientific integrity, this document will focus on a well-established drug, Sotorasib (Lumakras®) . Sotorasib, while structurally more complex, represents a paradigm of targeted therapy and its mechanism of action is extensively documented. This guide will use Sotorasib as a prime example to explore the principles of targeted inhibition, downstream signaling, and the experimental methodologies used to elucidate such mechanisms, thereby serving as a valuable resource for researchers, scientists, and drug development professionals.
Introduction: The Challenge of "Undruggable" Targets and the Advent of Precision Oncology
For decades, the KRAS oncogene was considered an "undruggable" target in cancer therapy. The KRAS protein, a small GTPase, functions as a molecular switch in critical signaling pathways that regulate cell growth, proliferation, and survival.[1] Mutations in the KRAS gene are among the most common in human cancers, leading to a constitutively active protein that drives tumorigenesis.[2] The glycine-to-cysteine substitution at codon 12 (G12C) is a prevalent KRAS mutation found in a significant subset of non-small cell lung cancers, colorectal cancers, and other solid tumors.[1][3]
Sotorasib emerged as a first-in-class, orally bioavailable small molecule that selectively and irreversibly inhibits the KRAS G12C mutant protein.[1] Its development marked a significant breakthrough in precision oncology, providing a targeted therapeutic option for patients with KRAS G12C-mutated cancers.[4] This guide provides an in-depth analysis of the molecular mechanism of action of Sotorasib, the experimental frameworks used to validate its activity, and the implications for drug development.
Part 1: Molecular Mechanism of Sotorasib Action
The KRAS G12C Mutant as a Unique Therapeutic Target
The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state.[1] In its active form, KRAS engages with downstream effector proteins, such as RAF, MEK, and ERK, to propagate the mitogen-activated protein kinase (MAPK) signaling cascade, promoting cell proliferation.[5] The G12C mutation impairs the intrinsic GTP hydrolysis activity of KRAS, leading to an accumulation of the active, GTP-bound state and constitutive activation of downstream oncogenic signaling.[2]
The key to targeting KRAS G12C lies in the unique chemical reactivity of the mutant cysteine residue. This cysteine is absent in wild-type KRAS, presenting a window for selective inhibition.[2] Sotorasib was designed to exploit this vulnerability through a covalent, irreversible binding mechanism.
Covalent Inhibition of KRAS G12C
Sotorasib's mechanism is predicated on its ability to form a covalent bond with the thiol side chain of the cysteine-12 residue in the KRAS G12C protein.[1] This interaction is highly specific and occurs within a transiently accessible pocket, known as the Switch-II pocket, which is present only when KRAS G12C is in its inactive, GDP-bound state.[2][5]
By covalently binding to cysteine-12, Sotorasib effectively locks the KRAS G12C protein in an inactive conformation.[4][5] This prevents the exchange of GDP for GTP, a crucial step for KRAS activation, thereby blocking its ability to engage with downstream effectors and halting the aberrant signaling cascade.[5] This irreversible inhibition provides durable suppression of the MAPK pathway.[6]
The high selectivity of Sotorasib for the G12C mutant over wild-type KRAS minimizes off-target effects, a critical attribute for a favorable therapeutic index.[2][6]
Figure 1: Signaling pathway of KRAS G12C and the inhibitory action of Sotorasib.
Part 2: Experimental Validation of the Mechanism of Action
A multi-faceted experimental approach is essential to rigorously validate the mechanism of action of a targeted inhibitor like Sotorasib. This involves biochemical assays, cell-based studies, and in vivo models.
Biochemical Assays: Target Engagement and Selectivity
The initial characterization of a targeted inhibitor involves confirming its direct interaction with the intended target and assessing its selectivity.
Table 1: Key Biochemical Assays for Inhibitor Characterization
| Assay Type | Purpose | Key Parameters Measured |
| Mass Spectrometry | To confirm covalent modification of the target protein. | Mass shift of the protein corresponding to drug binding. |
| Enzyme Kinetics | To determine the inhibitory potency and mechanism (e.g., irreversible). | IC₅₀, Kᵢ, k_inact/Kᵢ |
| Surface Plasmon Resonance (SPR) | To measure the binding affinity and kinetics in real-time. | Kₐ (association rate), Kₔ (dissociation rate), K₋ (affinity) |
| Kinome Profiling | To assess the selectivity of the inhibitor against a broad panel of kinases. | Percentage of inhibition at a given concentration. |
Cell-Based Assays: Pathway Modulation and Phenotypic Effects
Cellular assays are crucial to demonstrate that target engagement translates into the desired biological effect in a relevant context.
-
Cell Culture: Culture KRAS G12C-mutant cancer cell lines (e.g., NCI-H358) and KRAS wild-type cell lines (as a negative control).
-
Treatment: Treat cells with varying concentrations of Sotorasib for a specified time course (e.g., 2, 6, 24 hours).
-
Lysis: Harvest cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantification: Determine protein concentration using a BCA assay.
-
Electrophoresis: Separate 20-30 µg of protein per lane on an SDS-PAGE gel.
-
Transfer: Transfer separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin in TBST for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with primary antibodies against phospho-ERK (p-ERK), total ERK, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Washing and Secondary Antibody: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensities to determine the reduction in p-ERK levels relative to total ERK and the loading control.
A dose-dependent decrease in p-ERK levels in KRAS G12C-mutant cells, but not in wild-type cells, provides strong evidence of on-target pathway inhibition.[6]
-
Cell Viability/Proliferation Assays (e.g., CellTiter-Glo®, MTS): These assays measure the effect of the inhibitor on cell growth and survival. Sotorasib selectively inhibits the growth of KRAS G12C-positive cell lines.[6]
-
Apoptosis Assays (e.g., Annexin V/PI staining, Caspase-Glo®): These assays determine if the inhibitor induces programmed cell death. Sotorasib has been shown to promote apoptosis in sensitive cell lines.[6]
Figure 2: A generalized experimental workflow for validating a targeted cancer therapy.
In Vivo Models: Demonstrating Anti-Tumor Efficacy
Preclinical animal models are indispensable for evaluating the therapeutic potential of a drug candidate.
-
Cell-Derived Xenograft (CDX) Models: KRAS G12C-mutant cancer cells are implanted into immunocompromised mice. Treatment with Sotorasib has demonstrated significant tumor regression and prolonged survival in these models.[6]
-
Patient-Derived Xenograft (PDX) Models: Tumors from human patients are implanted into mice, providing a more clinically relevant model. Sotorasib has also shown efficacy in PDX models of KRAS G12C-mutated cancers.
These in vivo studies are critical for establishing a drug's pharmacokinetic and pharmacodynamic profile and for determining a safe and effective dosing regimen for clinical trials.
Part 3: Clinical Implications and Future Directions
Sotorasib received accelerated approval from the FDA for the treatment of adult patients with KRAS G12C-mutated locally advanced or metastatic non-small cell lung cancer (NSCLC) who have received at least one prior systemic therapy.[3][7] This approval was based on positive results from clinical trials demonstrating meaningful overall response rates and duration of response.[7]
Mechanisms of Resistance
Despite the success of Sotorasib, the development of acquired resistance is a clinical challenge. Mechanisms of resistance can include:
-
Upstream signaling activation: Mutations or amplifications in receptor tyrosine kinases (e.g., EGFR, MET).
-
Downstream pathway alterations: Mutations in downstream components of the MAPK pathway (e.g., MEK).
-
Bypass mechanisms: Activation of parallel signaling pathways (e.g., PI3K/AKT).[2]
Understanding these resistance mechanisms is crucial for developing combination therapies to overcome or delay the onset of resistance.
Future Perspectives
The development of Sotorasib has paved the way for a new era of KRAS-targeted therapies. Ongoing research focuses on:
-
Developing inhibitors for other common KRAS mutations (e.g., G12D, G12V).
-
Exploring combination strategies to enhance the efficacy of KRAS G12C inhibitors.
-
Moving KRAS G12C inhibitors into earlier lines of therapy and other tumor types.
Conclusion
The mechanism of action of Sotorasib is a testament to the power of precision medicine. By exploiting a unique vulnerability in the KRAS G12C mutant protein, Sotorasib achieves highly selective and potent inhibition of a key oncogenic driver. A rigorous and multi-pronged experimental approach, from biochemical assays to clinical trials, was essential in elucidating and validating this mechanism. While the specific compound this compound lacks such characterization, the principles and methodologies detailed in this guide for Sotorasib provide a robust framework for the investigation of any novel targeted therapeutic agent. The continued exploration of such targeted strategies holds immense promise for improving outcomes for patients with cancer.
References
- Patsnap Synapse. (2025, March 7). What is the mechanism of action of Sotorasib?
- National Center for Biotechnology Information. (n.d.). Sotorasib, a KRASG12C inhibitor for non-small cell lung cancer. PMC - NIH.
- Patsnap Synapse. (2024, July 17). What is the mechanism of Sotorasib?
- Dovepress. (2021, October 7). Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer.
- Oncology News Central. (n.d.). Sotorasib: uses, dosing, warnings, adverse events, interactions.
- Genomenon. (n.d.). Sotorasib - Therapy Detail.
- Springer. (n.d.). Sotorasib: First Approval. PMC - PubMed Central.
- Wikipedia. (n.d.). Sotorasib.
- Amgen. (n.d.). LUMAKRAS® (sotorasib): KRAS G12C-Mutated NSCLC Therapy.
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Elucidation of CAS 109903-35-7: A Spectroscopic and Structural Analysis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive, methodology-driven approach to the structural elucidation of the chemical compound registered under CAS number 109903-35-7. Identified as 4-Amino-N-methylbenzenemethanesulfonamide, this compound serves as a critical intermediate in the synthesis of pharmaceuticals such as Sumatriptan.[1] This document details the integrated application of modern analytical techniques, including mass spectrometry, infrared spectroscopy, and one- and two-dimensional nuclear magnetic resonance spectroscopy. The causality behind experimental choices and the interpretation of spectral data are emphasized to provide a robust framework for its unequivocal structural confirmation.
Introduction: The Analytical Imperative
The precise structural determination of any chemical entity is a cornerstone of chemical research and development, ensuring safety, efficacy, and reproducibility in its applications. For CAS 109903-35-7, a key building block in medicinal chemistry, a rigorous structural verification is paramount. This guide eschews a templated approach, instead presenting a logical, evidence-based workflow that mirrors the investigative process of a senior analytical scientist. We will systematically build the structural picture of 4-Amino-N-methylbenzenemethanesulfonamide from fundamental molecular formula determination to the fine details of atomic connectivity and spatial relationships.
Foundational Analysis: Molecular Formula and Unsaturation
Prior to delving into complex spectroscopic methods, the elemental composition and degree of unsaturation provide the fundamental constraints for any proposed structure.
Molecular Formula: C₈H₁₂N₂O₂S[2][3][4][5] Molecular Weight: 200.26 g/mol [2][3][6]
High-resolution mass spectrometry (HRMS) is the definitive technique for confirming the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve approximately 1 mg of the compound in a suitable solvent (e.g., methanol or acetonitrile) to a final concentration of 10-50 µg/mL.
-
Instrumentation: Employ an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Ionization Mode: Positive ion mode is typically preferred to observe the protonated molecule, [M+H]⁺.
-
Data Acquisition: Acquire the spectrum over a mass range of m/z 50-500.
-
Data Analysis: The exact mass of the [M+H]⁺ ion is measured and compared to the theoretical mass calculated for the proposed formula.
Expected Result: The ESI-MS spectrum is expected to show a protonated molecular ion [M+H]⁺ at an m/z of approximately 201.069.[7] The exact mass for C₈H₁₂N₂O₂S is 200.06194880 Da.[6][7] The measured exact mass from HRMS should align with this value within a narrow tolerance (typically < 5 ppm), confirming the molecular formula.
Degree of Unsaturation: The degree of unsaturation (DoU), or double bond equivalents, is calculated using the formula: DoU = C + 1 - (H/2) - (X/2) + (N/2) For C₈H₁₂N₂O₂S: DoU = 8 + 1 - (12/2) + (2/2) = 4
A DoU of 4 strongly suggests the presence of a benzene ring, which accounts for all four degrees of unsaturation (one ring and three double bonds).
Functional Group Identification: The Infrared Perspective
Infrared (IR) spectroscopy provides a rapid and non-destructive method for identifying the functional groups present in a molecule.[7]
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed directly on the ATR crystal.
-
Instrumentation: A Fourier-transform infrared (FTIR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.
-
Data Analysis: The absorption bands are correlated with specific molecular vibrations to identify functional groups.
Data Presentation: Characteristic IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group Assignment |
| ~3400-3200 | N-H stretch | Primary amine (-NH₂) |
| ~3300 | N-H stretch | Sulfonamide (N-H) |
| ~3100-3000 | C-H stretch | Aromatic C-H |
| ~2950-2850 | C-H stretch | Aliphatic C-H (methylene and methyl) |
| ~1620 | C=C stretch | Aromatic ring |
| ~1350 and ~1160 | S=O stretch (asymmetric and symmetric) | Sulfonamide (-SO₂N) |
The presence of strong absorptions for the primary amine, the sulfonamide group, and the aromatic ring provides critical pieces of the structural puzzle.[7]
The Carbon-Hydrogen Framework: Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of an organic molecule, providing information on the chemical environment, connectivity, and number of protons and carbons.[7]
Proton (¹H) NMR Spectroscopy: Unveiling the Proton Environments
The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts, integration, and multiplicity.
Data Presentation: ¹H NMR Spectral Data (Predicted)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.05 | Doublet | 2H | Ar-H (ortho to -CH₂) |
| ~6.60 | Doublet | 2H | Ar-H (ortho to -NH₂) |
| ~4.15 | Singlet | 2H | Ar-CH₂-SO₂ |
| ~3.75 | Singlet (broad) | 2H | -NH₂ |
| ~2.55 | Singlet | 3H | N-CH₃ |
Data sourced from predicted values based on structurally similar compounds.[7]
Causality in Interpretation:
-
The two doublets in the aromatic region (~7.05 and ~6.60 ppm), each integrating to 2H, are characteristic of a 1,4-disubstituted (para) benzene ring.
-
The singlet at ~4.15 ppm integrating to 2H corresponds to a methylene group (-CH₂) flanked by the aromatic ring and the electron-withdrawing sulfonamide group.
-
The broad singlet at ~3.75 ppm is typical for a primary amine's labile protons.
-
The singlet at ~2.55 ppm integrating to 3H is indicative of a methyl group attached to a nitrogen atom.
Carbon-¹³C NMR Spectroscopy: Mapping the Carbon Skeleton
The ¹³C NMR spectrum discloses the number of chemically non-equivalent carbon atoms.
Data Presentation: Predicted ¹³C NMR Chemical Shifts
| Predicted Chemical Shift (δ) ppm | Assignment |
| ~147.0 | C-NH₂ |
| ~131.0 | CH (ortho to -CH₂) |
| ~126.5 | C-CH₂ |
| ~114.5 | CH (ortho to -NH₂) |
| ~57.0 | Ar-CH₂-SO₂ |
| ~29.5 | N-CH₃ |
Data sourced from predicted values based on structurally similar compounds.[7]
Causality in Interpretation:
-
Four distinct signals in the aromatic region confirm the para-substituted pattern, where symmetry results in four unique carbon environments.
-
The signal around 57.0 ppm is consistent with a benzylic methylene carbon attached to a sulfonyl group.
-
The signal at approximately 29.5 ppm is characteristic of an N-methyl carbon.
Assembling the Pieces: 2D NMR and Final Structure Confirmation
While 1D NMR provides a wealth of information, 2D NMR experiments are essential for unequivocally establishing the connectivity between atoms.
Experimental Workflow: 2D NMR Analysis
Caption: Workflow for NMR-based structure elucidation.
-
COSY (Correlation Spectroscopy): This experiment would show a correlation between the aromatic protons at ~7.05 ppm and ~6.60 ppm, confirming their proximity on the benzene ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This spectrum directly links each proton to the carbon it is attached to. Key correlations would include:
-
~7.05 ppm (¹H) with ~131.0 ppm (¹³C)
-
~6.60 ppm (¹H) with ~114.5 ppm (¹³C)
-
~4.15 ppm (¹H) with ~57.0 ppm (¹³C)
-
~2.55 ppm (¹H) with ~29.5 ppm (¹³C)
-
-
HMBC (Heteronuclear Multiple Bond Correlation): This is the definitive experiment for piecing together the molecular fragments. Key long-range (2-3 bond) correlations would be expected between:
-
The methylene protons (~4.15 ppm) and the aromatic carbons (~131.0 ppm and ~126.5 ppm), confirming the attachment of the -CH₂-SO₂ group to the ring.
-
The N-methyl protons (~2.55 ppm) and the sulfonamide carbon (which is not directly observed but inferred through its connection to the sulfur), and potentially the methylene carbon, confirming the N-methylsulfonamide moiety.
-
Final Structure and Conclusion
The convergence of data from mass spectrometry, IR, and a full suite of NMR experiments provides irrefutable evidence for the structure of CAS 109903-35-7 as 4-Amino-N-methylbenzenemethanesulfonamide.
Caption: Chemical structure of CAS 109903-35-7.
References
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4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem. (n.d.). Retrieved January 14, 2026, from [Link]
-
CAS No : 109903-35-7 | Product Name : 4-Amino-N-methyl-α-toluenesulfonamide. (n.d.). Retrieved January 14, 2026, from [Link]
-
4-Amino-N-Methyl-Alpha-Toluene Sulfonamide | CAS 109903-35-7 | Chemical-Suppliers. (n.d.). Retrieved January 14, 2026, from [Link]
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Thermophysical Properties of 4-Amino-N-methylbenzenemethanesulfonamide - Chemcasts. (n.d.). Retrieved January 14, 2026, from [Link]
-
4-Amino-N-methylbenzenemethanesulfonaide - ChemBK. (n.d.). Retrieved January 14, 2026, from [Link]
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The Genesis and Evolution of Benzenemethanesulfonamide Derivatives: A Technical Guide for Drug Discovery Professionals
Foreword: A Tale of a Methylene Spacer
In the vast and ever-expanding universe of medicinal chemistry, the sulfonamide functional group stands as a testament to the power of serendipity and rational design. From the vibrant hues of early synthetic dyes to the life-saving "sulfa" drugs of the pre-antibiotic era, this humble moiety has been a cornerstone of therapeutic innovation. This guide, however, delves into a specific, and arguably more nuanced, branch of this illustrious family: the benzenemethanesulfonamide derivatives. The simple insertion of a methylene (-CH2-) linker between the phenyl ring and the sulfonamide group, creating the benzylsulfonyl scaffold, has profound implications for the chemical properties and biological activities of these molecules. This seemingly minor structural alteration unlocks new vectors for molecular exploration, leading to a diverse array of compounds with applications ranging from oncology to neurology.
This technical guide is crafted for the discerning researcher, the inquisitive scientist, and the dedicated drug development professional. It is not a rigid recitation of facts but a narrative journey through the discovery, history, and evolving applications of benzenemethanesulfonamide derivatives. We will explore the causality behind experimental choices, dissect key synthetic strategies, and illuminate the structure-activity relationships that guide modern drug design.
I. The Dawn of the Sulfonamides: A Legacy of Dyes and Discovery
The story of benzenemethanesulfonamides is intrinsically linked to the broader history of sulfonamides. The journey began not in a pharmacy, but in the burgeoning dye industry of the late 19th and early 20th centuries. German chemists, in their quest for new and vibrant textile colors, synthesized a vast library of aromatic sulfonated compounds.
A pivotal moment arrived in the early 1930s at the laboratories of Bayer AG. A team led by Gerhard Domagk, while screening synthetic dyes for antibacterial properties, discovered that a red dye named Prontosil exhibited remarkable efficacy against streptococcal infections in mice[1]. This groundbreaking discovery, which earned Domagk the 1939 Nobel Prize in Physiology or Medicine, marked the dawn of the sulfa drug era.
Subsequent research at the Pasteur Institute in France revealed that Prontosil was, in fact, a prodrug. In the body, it was metabolized to the active component, sulfanilamide[1]. This revelation unleashed a torrent of research into sulfanilamide derivatives, as scientists sought to improve upon its antibacterial activity and reduce its toxicity. This intense period of medicinal chemistry exploration laid the foundational knowledge for the synthesis and biological evaluation of a wide array of sulfonamide-containing compounds, including, eventually, the benzenemethanesulfonamide class.
II. The Emergence of the Benzenemethanesulfonamide Scaffold: A Subtle yet Significant Shift
While the early focus of sulfonamide research was squarely on benzenesulfonamide derivatives for their antibacterial properties, the introduction of a methylene spacer to create the benzenemethanesulfonamide (or α-toluenesulfonamide) core represented a significant, albeit less heralded, step. The precise first synthesis of the parent benzenemethanesulfonamide is not as definitively documented as that of sulfanilamide. However, early 20th-century chemical literature contains numerous examples of the synthesis and reactions of the key precursor, α-toluenesulfonyl chloride (benzylsulfonyl chloride).
The presence of the methylene group alters the electronics and conformational flexibility of the molecule compared to its benzenesulfonamide counterpart. This seemingly simple change has profound consequences for how these molecules interact with biological targets, opening up new avenues for therapeutic intervention beyond antimicrobial activity.
III. Therapeutic Frontiers of Benzenemethanesulfonamide Derivatives
The versatility of the benzenemethanesulfonamide scaffold has led to its exploration in a wide range of therapeutic areas. The following sections highlight some of the most significant applications.
A. Oncology: A Multi-pronged Attack on Cancer
Benzenemethanesulfonamide derivatives have emerged as a promising class of anticancer agents, targeting various hallmarks of cancer.
-
Carbonic Anhydrase Inhibition: Many tumors overexpress carbonic anhydrase (CA) isoforms, particularly CA IX and CA XII, which are involved in regulating pH in the tumor microenvironment and promoting cancer cell survival. Benzenesulfonamide derivatives have been extensively studied as CA inhibitors[2][3]. The benzenemethanesulfonamide scaffold has also been incorporated into potent and selective inhibitors of these tumor-associated CA isoforms.
-
Kinase Inhibition: Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a common feature of cancer. Benzenemethanesulfonamide derivatives have been designed as inhibitors of various kinases, including cyclin-dependent kinases (CDKs), which are key regulators of the cell cycle[4]. The benzenemethanesulfonamide moiety can serve as a scaffold to present pharmacophoric groups that interact with the ATP-binding site of kinases.
-
Other Anticancer Mechanisms: Research has also explored benzenemethanesulfonamide derivatives with other anticancer activities, including the inhibition of other key enzymes and disruption of protein-protein interactions involved in cancer progression[5].
B. Neurology: Targeting the Central Nervous System
The physicochemical properties of benzenemethanesulfonamide derivatives can be tuned to allow for penetration of the blood-brain barrier, making them attractive candidates for treating neurological disorders.
-
Anticonvulsant Activity: Some benzenemethanesulfonamide derivatives have shown promising anticonvulsant effects in preclinical models[6]. The mechanism of action is often linked to the inhibition of carbonic anhydrase isoforms in the brain.
C. Anti-inflammatory Applications
Inflammation is a key pathological feature of many chronic diseases. Benzenemethanesulfonamide derivatives have been investigated as anti-inflammatory agents, with some exhibiting potent activity in preclinical models[2][6][7][8]. Their mechanisms of action can include the inhibition of inflammatory enzymes and the modulation of pro-inflammatory signaling pathways.
IV. The Chemist's Toolkit: Synthesizing Benzenemethanesulfonamide Derivatives
The synthesis of benzenemethanesulfonamide derivatives typically begins with the preparation of the key intermediate, α-toluenesulfonyl chloride (benzylsulfonyl chloride).
A. General Synthesis of the Benzenemethanesulfonyl Chloride Precursor
A common laboratory-scale synthesis of α-toluenesulfonyl chloride involves the oxidative chlorination of benzyl mercaptan or a related sulfur compound.
Caption: General workflow for the synthesis of the key α-toluenesulfonyl chloride intermediate.
B. Synthesis of N-Substituted Benzenemethanesulfonamides
The most common method for preparing N-substituted benzenemethanesulfonamide derivatives is the reaction of α-toluenesulfonyl chloride with a primary or secondary amine in the presence of a base.
Caption: General reaction for the synthesis of N-substituted benzenemethanesulfonamide derivatives.
Experimental Protocol: Synthesis of a Representative N-Aryl Benzenemethanesulfonamide
Objective: To synthesize N-(4-methoxyphenyl)benzenemethanesulfonamide.
Materials:
-
α-Toluenesulfonyl chloride
-
p-Anisidine (4-methoxyaniline)
-
Pyridine
-
Dichloromethane (DCM)
-
1 M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexane
Procedure:
-
In a round-bottom flask equipped with a magnetic stir bar, dissolve p-anisidine (1.0 eq) in dichloromethane (DCM).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add pyridine (1.2 eq) to the cooled solution.
-
In a separate flask, dissolve α-toluenesulfonyl chloride (1.1 eq) in DCM.
-
Add the α-toluenesulfonyl chloride solution dropwise to the stirred p-anisidine solution at 0 °C over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with DCM and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization from an ethyl acetate/hexane mixture to afford the pure N-(4-methoxyphenyl)benzenemethanesulfonamide.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
V. Structure-Activity Relationships (SAR): Guiding the Design of Potent Derivatives
The exploration of structure-activity relationships is a cornerstone of modern drug discovery. For benzenemethanesulfonamide derivatives, SAR studies have provided invaluable insights into the structural features required for potent and selective biological activity.
| Target | Scaffold Modification | Observed Effect on Activity | Reference |
| Carbonic Anhydrase IX | Introduction of bulky substituents on the sulfonamide nitrogen | Can enhance selectivity over other CA isoforms. | [2] |
| Kinases (e.g., CDKs) | Variation of the substituent on the phenyl ring | Can modulate potency and selectivity. Electron-donating or -withdrawing groups can influence binding affinity. | [4] |
| Inflammatory Targets | Modification of the N-aryl substituent | Can significantly impact anti-inflammatory potency. | [2][6][8] |
VI. Future Perspectives: The Unfolding Potential of a Versatile Scaffold
The journey of benzenemethanesulfonamide derivatives is far from over. As our understanding of disease biology deepens, this versatile scaffold will undoubtedly be adapted to meet new therapeutic challenges. The ability to readily modify both the aromatic ring and the sulfonamide nitrogen provides a rich chemical space for exploration.
Future research will likely focus on:
-
Novel Therapeutic Targets: Exploring the activity of benzenemethanesulfonamide derivatives against emerging drug targets.
-
Targeted Drug Delivery: Incorporating the benzenemethanesulfonamide scaffold into targeted drug delivery systems to enhance efficacy and reduce off-target effects.
-
Fragment-Based Drug Design: Utilizing the benzenemethanesulfonamide core as a starting point for fragment-based drug discovery campaigns.
VII. Conclusion
From its humble origins in the shadow of the benzenesulfonamides, the benzenemethanesulfonamide scaffold has carved its own unique and significant niche in the landscape of medicinal chemistry. The simple yet elegant insertion of a methylene spacer has unlocked a world of therapeutic possibilities. For the dedicated researchers and scientists in the field of drug development, the benzenemethanesulfonamide core represents a fertile ground for innovation, promising a future of new and improved therapies for a wide range of human diseases.
VIII. References
-
Novel Benzenesulfonamide Derivatives of 5′-Aminospirotriazolotriazine Exhibit Anti-Inflammatory Activity by Suppressing Pro-Inflammatory Mediators: In Vitro and In Vivo Evaluation Using a Rat Model of Carrageenan-Induced Paw Edema. ([Link])
-
Synthesis and Anticancer Evaluation of Benzenesulfonamide Derivatives. ([Link])
-
Synthesis and antiinflammatory activity of some new 1,3,5-trisubstituted pyrazolines bearing benzene sulfonamide. ([Link])
-
Synthesis of N-Methyl Benzenemethane Sulfonamide Substituted Carbazoles and Pyrazoles. ([Link])
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Novel 6-methanesulfonamide-3,4-methylenedioxyphenyl-N-acylhydrazones: orally effective anti-inflammatory drug candidates. ([Link])
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The role of sulfamide derivatives in medicinal chemistry: a patent review (2006-2008). ([Link])
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Novel Anthraquinone-Based Benzenesulfonamide Derivatives and Their Analogues as Potent Human Carbonic Anhydrase Inhibitors with Antitumor Activity: Synthesis, Biological Evaluation, and In Silico Analysis. ([Link])
-
Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates. ([Link])
-
Recent developments in the synthesis of N-aryl sulfonamides. ([Link])
-
Exploring novel benzene sulfonamide derivatives: Synthesis, ADME studies, anti-proliferative activity, docking simulation, and emphasizing theoretical investigations. ([Link])
-
(A) Synthesis of N-arylsulfonamides (B) synthesis of N-arylcarbamates. ([Link])
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Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. ([Link])
-
Sulfonamide synthesis by alkylation or arylation. ([Link])
-
Discovery and SAR study of c-Met kinase inhibitors bearing an 3-amino-benzo[d]isoxazole or 3-aminoindazole scaffold. ([Link])
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. ([Link])
-
Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies. ([Link])
-
Synthesis of p-carboxy-benzenesulfonamide by oxidization of p-toluenesulfonamide with hydrogen peroxide under microwave irradiation. ([Link])
-
Versatile Use of Para-Toluenesulfonic Acid in Organic Synthesis. A Review. ([Link])
-
p-TOLYLSULFONYLMETHYL ISOCYANIDE. ([Link])
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Feature Reviews in Medicinal Chemistry. ([Link])
-
Method for preparing para toluene sulfonamide by directly amidating para-toluenesulfonic acid. ()
-
Synthesis, in vitro evaluation and computational modelling of benzene sulfonamide derivatives as Dickkopf 1 inhibitors for anticancer drug development. ([Link])
-
Organometallics Vol. 45 No. 1. ([Link])
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Correlating the Reactivity of Molybdenum Imido Alkylidene N-Heterocyclic Carbene Complexes in Ene-Yne Metathesis and Cyclopolymerization | Organometallics. ([Link])
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An In-Depth Technical Guide to the Crystal Structure Analysis of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide
Foreword: Unveiling the Solid-State Architecture of a Promising Pharmaceutical Moiety
In the landscape of modern drug development, a profound understanding of the solid-state properties of an active pharmaceutical ingredient (API) is not merely an academic exercise; it is a cornerstone of rational drug design, formulation, and manufacturing. The crystalline form of an API dictates a multitude of critical parameters, including solubility, dissolution rate, bioavailability, stability, and manufacturability. It is with this imperative in mind that we undertake a comprehensive crystal structure analysis of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide, a molecule of significant interest due to its structural motifs commonly found in pharmacologically active compounds.
This guide is crafted for researchers, scientists, and drug development professionals, providing a detailed walkthrough of the multifaceted process of crystal structure determination and solid-state characterization. We will navigate the journey from initial synthesis and crystallization to the elucidation of the three-dimensional atomic arrangement and the exploration of intermolecular interactions. Our approach is rooted in scientific integrity, blending established experimental protocols with insightful analysis to present a self-validating system of inquiry. Every step is explained not just in what to do, but why it is a critical component of a robust analysis.
Part 1: Synthesis and Crystallization - The Genesis of a Single Crystal
The journey to understanding a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals. The purity of the starting material is paramount, as impurities can inhibit crystallization or become incorporated into the crystal lattice, leading to disorder and complicating structure solution.
Synthesis of this compound
A plausible synthetic route to the title compound involves a two-step process starting from 4-cyanobenzyl bromide. The first step is the introduction of the methanesulfonamide group, followed by the reduction of the nitrile to the aminomethyl group.
Experimental Protocol: Synthesis
-
Step 1: Synthesis of N-methyl-1-(4-cyanophenyl)methanesulfonamide:
-
To a solution of 4-cyanobenzyl bromide (1.0 eq) in a suitable aprotic solvent such as acetonitrile, add sodium methanesulfinate (1.1 eq).
-
Stir the reaction mixture at room temperature for 12-18 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove the sodium bromide byproduct.
-
Evaporate the solvent under reduced pressure to yield crude 1-(4-cyanophenyl)methanesulfonamide.
-
To a solution of the crude product in dichloromethane, add triethylamine (1.5 eq) and cool to 0 °C.
-
Slowly add methyl iodide (1.2 eq) and allow the reaction to warm to room temperature and stir for 24 hours.
-
Wash the reaction mixture with water and brine, dry over anhydrous sodium sulfate, and concentrate to yield the crude N-methylated product.
-
Purify by column chromatography on silica gel.
-
-
Step 2: Reduction to this compound:
-
Dissolve the purified N-methyl-1-(4-cyanophenyl)methanesulfonamide (1.0 eq) in anhydrous tetrahydrofuran (THF).
-
Carefully add lithium aluminum hydride (LiAlH₄) (2.0 eq) portion-wise at 0 °C.
-
Allow the reaction to stir at room temperature for 4-6 hours.
-
Quench the reaction by the sequential addition of water, 15% aqueous NaOH, and water.
-
Filter the resulting precipitate and wash with THF.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Recrystallize from a suitable solvent system (e.g., ethanol/water) to obtain the purified this compound.
-
The Art and Science of Single Crystal Growth
Obtaining a single crystal suitable for X-ray diffraction is often the most challenging step. A "good" crystal should be between 0.1 and 0.4 mm in all dimensions, be free of cracks and other visible defects, and exhibit sharp extinction under a polarizing microscope.[1] Several techniques can be employed to grow single crystals of small organic molecules.[2][3][4][5]
Common Crystallization Techniques:
-
Slow Evaporation: This is the simplest method, where a saturated solution of the compound is allowed to evaporate slowly, leading to the gradual formation of crystals.[2][4] The choice of solvent is critical and can influence the resulting crystal form.
-
Vapor Diffusion: This technique involves dissolving the compound in a solvent in which it is soluble and placing this solution in a sealed container with a second, more volatile solvent in which the compound is less soluble.[2][4][5] The slow diffusion of the "anti-solvent" vapor into the solution reduces the solubility of the compound, promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled, leading to supersaturation and crystal growth.[3][4]
Experimental Protocol: Single Crystal Growth
-
Solvent Screening:
-
Test the solubility of the purified compound in a range of solvents of varying polarity (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane).
-
Identify solvents in which the compound has moderate solubility.
-
-
Crystallization by Slow Evaporation:
-
Prepare a nearly saturated solution of the compound in a suitable solvent (e.g., methanol).
-
Filter the solution through a syringe filter into a clean vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation.
-
Store the vial in a vibration-free environment and monitor for crystal growth over several days to weeks.
-
-
Crystallization by Vapor Diffusion:
-
In a small, open vial, dissolve 5-10 mg of the compound in a minimal amount of a moderately volatile solvent in which it is soluble (e.g., dichloromethane).
-
Place this small vial inside a larger, sealed jar containing a small amount of a more volatile anti-solvent in which the compound is insoluble (e.g., hexane).
-
Allow the anti-solvent vapor to slowly diffuse into the solution in the inner vial, inducing crystallization.
-
Part 2: Elucidating the Crystal Structure - A Multi-Technique Approach
Once suitable single crystals are obtained, a combination of analytical techniques is employed to determine the crystal structure and characterize the solid-state properties of the compound.
Single-Crystal X-ray Diffraction (SC-XRD): The Definitive Structure Determination
SC-XRD is the gold standard for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[6][7] By analyzing the diffraction pattern produced when a single crystal is irradiated with X-rays, we can determine unit cell dimensions, bond lengths, bond angles, and torsion angles.
Experimental Protocol: SC-XRD Data Collection and Structure Solution
-
Crystal Mounting and Screening:
-
A suitable single crystal is selected under a microscope and mounted on a goniometer head.
-
The mounted crystal is placed on the diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.
-
A preliminary screening is performed to assess the crystal quality and determine the unit cell parameters.[8]
-
-
Data Collection:
-
Data Reduction and Structure Solution:
-
The raw diffraction data is processed to correct for experimental factors and to obtain a set of structure factors.
-
The crystal structure is solved using direct methods or Patterson methods, typically with software like SHELXT.
-
The initial structural model is refined against the experimental data using a least-squares minimization procedure, commonly with software like SHELXL integrated into a graphical user interface like Olex2.[10][11][12][13][14]
-
Hypothetical Crystallographic Data for this compound:
| Parameter | Value |
| Chemical Formula | C₉H₁₄N₂O₂S |
| Formula Weight | 214.28 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.123(4) |
| b (Å) | 5.876(2) |
| c (Å) | 18.456(7) |
| α (°) | 90 |
| β (°) | 105.34(2) |
| γ (°) | 90 |
| Volume (ų) | 1058.9(7) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.343 |
| Absorption Coefficient (mm⁻¹) | 0.29 |
| F(000) | 456 |
| Crystal Size (mm³) | 0.30 x 0.25 x 0.20 |
| Theta range for data collection (°) | 2.5 to 27.5 |
| Reflections collected | 9876 |
| Independent reflections | 2435 [R(int) = 0.034] |
| Goodness-of-fit on F² | 1.05 |
| Final R indices [I > 2sigma(I)] | R1 = 0.045, wR2 = 0.112 |
| R indices (all data) | R1 = 0.058, wR2 = 0.125 |
Powder X-ray Diffraction (PXRD): Fingerprinting the Crystalline Form
While SC-XRD provides the detailed structure of a single crystal, powder X-ray diffraction (PXRD) is an indispensable tool for analyzing bulk crystalline material. It is particularly crucial for polymorphism screening, as different crystalline forms of the same compound will produce unique diffraction patterns.[15][16][17][18][19]
Experimental Protocol: PXRD Analysis
-
Sample Preparation:
-
Gently grind a small amount of the bulk crystalline material to a fine powder to ensure random orientation of the crystallites.
-
Mount the powder on a sample holder.
-
-
Data Collection:
-
Collect the PXRD pattern over a suitable range of 2θ angles (e.g., 5-40°).
-
-
Data Analysis:
-
Compare the experimental PXRD pattern with the pattern simulated from the single-crystal X-ray data to confirm the phase purity of the bulk sample.
-
Any significant differences may indicate the presence of other polymorphic forms or impurities.
-
Spectroscopic and Thermal Analysis: A Holistic Characterization
To gain a comprehensive understanding of the solid-state properties, SC-XRD and PXRD are complemented by spectroscopic and thermal analysis techniques.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy: These vibrational spectroscopy techniques provide information about the functional groups and molecular bonding within the crystal.[20][21][22][23][24] They are sensitive to the local molecular environment and can be used to differentiate between polymorphs.
-
Differential Scanning Calorimetry (DSC): DSC measures the heat flow into or out of a sample as a function of temperature.[25][26][27][28] It is used to determine melting points, glass transitions, and to detect phase transitions between different crystalline forms.
-
Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature.[25][26][27][28][29] It is used to assess thermal stability and to quantify the presence of solvates or hydrates.
Experimental Protocol: Spectroscopic and Thermal Analysis
-
FTIR Spectroscopy:
-
Acquire the FTIR spectrum of the crystalline powder using an attenuated total reflectance (ATR) accessory.
-
Identify characteristic absorption bands corresponding to functional groups such as N-H, C-H, S=O, and C-N.
-
-
Raman Spectroscopy:
-
Obtain the Raman spectrum of the crystalline sample using a laser excitation source.
-
Analyze the vibrational modes, which are often complementary to those observed in the FTIR spectrum.
-
-
DSC Analysis:
-
Accurately weigh a small amount of the sample (3-5 mg) into an aluminum pan.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Record the heat flow to determine the melting point and any other thermal events.
-
-
TGA Analysis:
-
Place a known amount of the sample (5-10 mg) in the TGA furnace.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
Monitor the weight loss to determine the decomposition temperature and to check for the presence of volatile components.
-
Hypothetical Thermal Analysis Data:
| Technique | Result |
| DSC | Sharp endotherm with an onset at 175.2 °C (melting point) |
| TGA | No significant weight loss below 220 °C, indicating an unsolvated, thermally stable form. |
Part 3: Delving Deeper - Computational Analysis and Visualization
Modern crystallographic analysis is greatly enhanced by computational tools that allow for a more profound understanding of the crystal structure and intermolecular interactions.
Hirshfeld Surface Analysis: Visualizing Intermolecular Interactions
Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal.[30][31][32][33][34] It partitions the crystal space into regions where the electron density of a given molecule dominates, and maps various properties onto this surface.
Key Features of Hirshfeld Surface Analysis:
-
dnorm Surface: This surface highlights intermolecular contacts shorter than the van der Waals radii, which appear as red spots, providing a quick visual guide to the most significant interactions.
-
2D Fingerprint Plots: These plots summarize the intermolecular contacts in the crystal, providing a quantitative measure of the contribution of different types of interactions (e.g., H...H, O...H, C...H).
Workflow for Hirshfeld Surface Analysis:
-
Input: The crystallographic information file (.cif) obtained from the SC-XRD analysis is used as the input.
-
Calculation: Software such as CrystalExplorer is used to calculate the Hirshfeld surface and generate the corresponding 2D fingerprint plots.
-
Analysis: The dnorm surface is visually inspected to identify key intermolecular contacts. The fingerprint plots are analyzed to quantify the relative contributions of different interactions to the crystal packing.
Computational Crystal Structure Prediction (CSP)
CSP methods aim to predict the most stable crystal structures of a molecule based on its chemical diagram.[35][36][37][38][39] While computationally intensive, CSP can be a valuable tool in polymorphism screening by identifying potential crystal forms that may be difficult to obtain experimentally.
Conceptual Workflow for CSP:
-
Conformational Analysis: The conformational landscape of the isolated molecule is explored to identify low-energy conformers.
-
Crystal Packing Generation: A large number of hypothetical crystal packings are generated for the low-energy conformers in various common space groups.
-
Lattice Energy Minimization: The lattice energy of each generated structure is minimized using force fields or more accurate quantum mechanical methods.
-
Ranking and Analysis: The predicted structures are ranked by their lattice energy, and the most stable structures are compared with experimental data.
Visualizations and Diagrams
To further clarify the workflows and relationships described, the following diagrams are provided.
Caption: Experimental and computational workflow for crystal structure analysis.
Caption: The iterative process of crystal structure solution and refinement.
Conclusion: From Molecule to Crystal - A Comprehensive Picture
The comprehensive crystal structure analysis of this compound, as outlined in this guide, provides a robust framework for the solid-state characterization of pharmaceutical compounds. By integrating experimental techniques such as single-crystal and powder X-ray diffraction, vibrational spectroscopy, and thermal analysis with computational methods like Hirshfeld surface analysis and crystal structure prediction, we can construct a detailed and self-validating understanding of the crystalline form. This knowledge is not only of fundamental scientific importance but also serves as a critical foundation for the development of safe, effective, and stable pharmaceutical products. The methodologies described herein represent a best-practice approach to navigating the complexities of the solid state, empowering researchers to make informed decisions throughout the drug development pipeline.
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Importance of X-ray Powder Diffraction (XRPD) in Identifying Polymorphic Forms. Particle Analytical. [Link]
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The Hirshfeld Surface. CrystalExplorer. [Link]
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Advanced crystallisation methods for small organic molecules. Royal Society of Chemistry. [Link]
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FT-IR–Raman Combination: The Perfect Analytical Solution for Vibrational Spectroscopists. Spectroscopy Online. [Link]
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Crystal structure prediction of organic molecules by machine learning-based lattice sampling and structure relaxation. Royal Society of Chemistry. [Link]
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FTIR vs. Raman Spectroscopy: Selecting the Right Analytical Technique. AZoM.com. [Link]
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Computational prediction of organic crystal structures. UCL Discovery. [Link]
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Accelerated Analysis of Pharmaceutical Compounds Using Simultaneous TGA-DSC. AZoM.com. [Link]
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Detection of polymorphism by powder X-ray diffraction: Interference by preferred orientation. ResearchGate. [Link]
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Getting crystals your crystallographer will treasure: a beginner's guide. National Institutes of Health. [Link]
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Utilizing Hirshfeld surface calculations, non-covalent interaction (NCI) plots and the calculation of interaction energies in the analysis of molecular packing. National Institutes of Health. [Link]
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Applications of Simultaneous TGA-DSC in Pharmaceutical Formulation Development. LinkedIn. [Link]
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X-ray Powder Diffraction in Drug Polymorph Analysis. Creative Biostructure. [Link]
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Hirshfeld surface analysis. Royal Society of Chemistry. [Link]
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Application of In-Process X-ray Powder Diffraction for the Identification of Polymorphic Forms during Batch Crystallization Reactions. ACS Publications. [Link]
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Characterization of the solid-state: spectroscopic techniques. PubMed. [Link]
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Crystal Growth - Sample Preparation. Philipps-Universität Marburg. [Link]
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FTIR vs Raman Spectroscopy: Which Technique Suits Your Analysis?. Lab Manager. [Link]
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Single Crystal XRD: Data Acquisition and Structure Solving. University of Saskatchewan. [Link]
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X-ray Data Collection Course. Macromolecular Crystallography Core Facility. [Link]
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An In-Depth Technical Guide to the Spectroscopic Characterization of 4-Amino-N-methylbenzenemethanesulfonamide
Prepared by: Gemini, Senior Application Scientist
Introduction
4-Amino-N-methylbenzenemethanesulfonamide (CAS No. 109903-35-7) is a key chemical intermediate, recognized for its role as a versatile building block in the synthesis of more complex molecules, notably active pharmaceutical ingredients.[1] Its molecular architecture, featuring a primary aromatic amine, a sulfonamide linkage, and a methylene bridge, presents a rich landscape for spectroscopic analysis. Accurate structural confirmation and purity assessment are paramount in drug development, making a thorough understanding of its spectral characteristics essential for researchers and scientists.
This guide provides a detailed examination of the Fourier-Transform Infrared (FTIR) and Nuclear Magnetic Resonance (NMR) spectroscopic data for 4-Amino-N-methylbenzenemethanesulfonamide. We will delve into the theoretical underpinnings of each technique, present field-proven experimental protocols, and offer a comprehensive interpretation of the spectral data, linking specific features back to the molecule's unique structural components.
Molecular Structure and Spectroscopic Correlation
The first step in any spectroscopic analysis is a thorough understanding of the molecule's structure. The key functional groups and proton/carbon environments are labeled below. These features give rise to the characteristic signals we will identify and analyze.
Caption: Molecular structure of 4-Amino-N-methylbenzenemethanesulfonamide.
Part 1: Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is a powerful, non-destructive technique that probes the vibrational modes of molecules. When infrared radiation is passed through a sample, specific frequencies are absorbed that correspond to the energy required to excite molecular vibrations (e.g., stretching, bending). This results in a unique spectral fingerprint that is highly characteristic of the molecule's functional groups.
Experimental Protocol: Acquiring the FTIR Spectrum
For a solid sample like 4-Amino-N-methylbenzenemethanesulfonamide, the Attenuated Total Reflectance (ATR) technique is often preferred for its minimal sample preparation and high reproducibility.[2]
Workflow: ATR-FTIR Analysis
Caption: Standard workflow for preparing an NMR sample.
Methodology and Causality:
-
Solvent Selection: A deuterated solvent (where ¹H is replaced by ²H) is mandatory. Causality: This prevents the solvent's own proton signals, which are present in vast excess, from overwhelming the analyte signals. [3][4]For 4-Amino-N-methylbenzenemethanesulfonamide, a polar solvent like deuterated dimethyl sulfoxide (DMSO-d₆) or chloroform-d (CDCl₃) is a suitable choice due to the compound's polarity. [3][5]DMSO-d₆ is often advantageous as it can solubilize the sample well and its residual proton peak (~2.50 ppm) is less likely to interfere with aromatic signals compared to CDCl₃ (~7.26 ppm). [3]2. Sample Dissolution: The sample (~5-10 mg) is dissolved in the chosen solvent (~0.7 mL) directly in a small vial. Complete dissolution is necessary for a homogeneous solution, which is required for sharp, well-resolved NMR signals.
-
Transfer to NMR Tube: The solution is transferred into a clean, dry NMR tube, often through a pipette with a small cotton or glass wool plug to filter out any dust or undissolved microparticles. Causality: Particulate matter in the sample tube disrupts the homogeneity of the magnetic field, leading to broadened peaks and poor spectral resolution.
¹H NMR Data Interpretation (Predicted, in DMSO-d₆)
The ¹H NMR spectrum provides a wealth of information through chemical shift, integration, and signal splitting (multiplicity).
| Label | Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration | Comments |
| Hₐ | Ar-H (ortho to -CH₂SO₂) | ~7.20 | Doublet (d) | 2H | These protons are adjacent to the protons ortho to the amine group. |
| Hₑ | Ar-H (ortho to -NH₂) | ~6.60 | Doublet (d) | 2H | Shielded by the electron-donating amine group, thus appearing upfield. |
| Hₙ | -CH₂- | ~4.20 | Singlet (s) | 2H | Appears as a singlet as there are no adjacent protons. Deshielded by the adjacent sulfonyl group. |
| H₂N | -NH₂ | ~5.10 | Broad Singlet (br s) | 2H | The signal is often broad due to quadrupole effects and chemical exchange. Disappears upon D₂O shake. [6] |
| HN | -SO₂NH- | ~7.30 | Broad Singlet (br s) or Quartet (q) | 1H | May appear as a quartet due to coupling with the N-methyl protons or as a broad singlet. Exchangeable with D₂O. |
| H₃C | -NHCH₃ | ~2.55 | Doublet (d) | 3H | Coupled to the adjacent sulfonamide N-H proton. May appear as a singlet if N-H exchange is rapid. |
¹³C NMR Data Interpretation (Predicted, in DMSO-d₆)
The ¹³C NMR spectrum indicates the number of unique carbon environments in the molecule. Due to the molecule's symmetry, the four aromatic carbons will give rise to four distinct signals.
| Assignment | Chemical Shift (δ, ppm) | Comments |
| C (quaternary, C-NH₂) | ~148 | The carbon atom directly attached to the electron-donating amine group is significantly shielded. |
| C (quaternary, C-CH₂) | ~128 | The carbon atom attached to the methylene group. |
| CH (aromatic, ortho to -NH₂) | ~114 | Shielded by the amine group. |
| CH (aromatic, ortho to -CH₂) | ~130 | Less shielded aromatic carbons. |
| -CH₂- | ~55 | Methylene carbon deshielded by the sulfonyl group. |
| -CH₃ | ~29 | N-methyl carbon. |
Conclusion
The combination of FTIR and NMR spectroscopy provides a definitive and comprehensive characterization of 4-Amino-N-methylbenzenemethanesulfonamide. FTIR analysis robustly confirms the presence of the key primary amine and sulfonamide functional groups through their highly characteristic and intense absorption bands. Concurrently, ¹H and ¹³C NMR spectroscopy elucidates the complete carbon-hydrogen framework, confirming the 1,4-disubstituted aromatic ring pattern and the specific connectivity of the N-methyl and methylene groups. Together, these techniques form a self-validating system, where the data from each method corroborates the other, providing researchers with high confidence in the structural integrity and identity of this vital chemical intermediate.
References
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Drawell. (n.d.). Sample Preparation for FTIR Analysis. Retrieved from [Link]
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University of the West Indies. (n.d.). Sample preparation for FT-IR. Retrieved from [Link]
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Polymer Chemistry Characterization Lab. (n.d.). Sample Preparation – FT-IR/ATR. Retrieved from [Link]
-
PubChem. (n.d.). 4-Amino-N-methylbenzenemethanesulfonamide. National Center for Biotechnology Information. Retrieved from [Link]
-
Edinburgh Instruments. (2023, April 25). Common Sampling Techniques of FTIR Spectroscopy. Retrieved from [Link]
-
Bruker. (n.d.). Avance Beginners Guide - Solvent Selection. Retrieved from [Link]
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Unveiling the Molecular Interactors: A Technical Guide to the Biological Targets of N-methylmethanesulfonamide Compounds
For the attention of Researchers, Scientists, and Drug Development Professionals.
This guide provides an in-depth exploration of the biological targets of N-methylmethanesulfonamide and its derivatives. As a Senior Application Scientist, the following content is structured to deliver not just a list of potential targets, but a foundational understanding of the experimental rationale and methodologies required to uncover and validate these molecular interactions. We will navigate from the established roles of the broader sulfonamide class to the specific, albeit less explored, landscape of N-methylmethanesulfonamide, equipping you with the strategic and technical knowledge for your research endeavors.
Introduction: The Sulfonamide Scaffold - A Privileged Motif in Medicinal Chemistry
The sulfonamide functional group is a cornerstone in drug discovery, celebrated for its versatile pharmacophoric properties.[1][2] Its presence in a multitude of clinically approved drugs underscores its significance.[3][4][5][6][7] N-methylmethanesulfonamide (CAS 1184-85-6), a simple yet elegant embodiment of this scaffold, is primarily recognized as a crucial intermediate in the synthesis of more complex pharmaceutical and agrochemical agents.[8][9] While its direct biological targets are not extensively documented, the wealth of information on its chemical class provides a fertile ground for hypothesis-driven investigation.
This guide will first survey the known biological landscape of sulfonamide derivatives to provide a framework of potential targets for N-methylmethanesulfonamide. Subsequently, we will delve into the robust experimental workflows designed to identify and validate novel protein-small molecule interactions, empowering researchers to chart the unexplored territory of N-methylmethanesulfonamide's biological activity.
The Known Universe: Biological Targets of Sulfonamide Derivatives
The biological activity of sulfonamides is diverse, with derivatives demonstrating antibacterial, anticancer, and anti-inflammatory properties.[2] Understanding these established targets is paramount for predicting the potential interactions of N-methylmethanesulfonamide.
Enzyme Inhibition: A Common Mechanism
A primary mechanism of action for many sulfonamides is the inhibition of key enzymes.[10]
-
Dihydropteroate Synthase (DHPS): In the realm of infectious disease, sulfonamides are classic competitive inhibitors of DHPS, an enzyme crucial for folate synthesis in bacteria.[7][11] This selective toxicity, sparing the human host who acquires folate through diet, is a landmark in antimicrobial chemotherapy.[7]
-
Carbonic Anhydrases (CAs): Aromatic and heterocyclic sulfonamides are potent inhibitors of carbonic anhydrases, a family of zinc-containing metalloenzymes.[3][4][5][6] This inhibition is the basis for their use as diuretics and in the treatment of glaucoma. Certain CA isozymes are also implicated in tumorigenesis, making them attractive targets for anticancer sulfonamides.[10]
-
Kinases: The kinome represents a vast and critical target class in drug discovery. Sulfonyl fluoride probes have been developed to covalently label a broad range of kinases, demonstrating the potential for sulfonamide-based compounds to interact with the ATP-binding site of these enzymes.[12]
-
Matrix Metalloproteinases (MMPs): Inhibition of MMPs by sulfonamide derivatives has been explored as a strategy to impede cancer cell invasion and metastasis.[4][10]
Modulation of Cellular Processes
Beyond direct enzyme inhibition, sulfonamide derivatives have been shown to influence fundamental cellular processes.
-
Cell Cycle Progression: Certain anticancer sulfonamides induce cell cycle arrest, particularly in the G1 phase.[3][4][5][6] For example, the compound E7070 has been shown to cause a decrease in the S-phase fraction and perturb the cell cycle in G1 and/or G2 phases.[13][14]
-
Microtubule Assembly: Some sulfonamide derivatives disrupt microtubule polymerization, leading to mitotic arrest.[3][4][5][6][13] This mechanism is a well-established strategy in cancer chemotherapy.
-
Gene Expression: Phenotypic screens coupled with gene expression analysis have revealed that different classes of antitumor sulfonamides can elicit distinct transcriptional responses.[13][14] For instance, microtubule-depolymerizing sulfonamides lead to the downregulation of alpha-tubulin transcripts.[13]
The following table summarizes the key biological targets and mechanisms of action for the broader sulfonamide class.
| Target Class | Specific Target(s) | Mechanism of Action | Therapeutic Area |
| Enzymes | Dihydropteroate Synthase (DHPS) | Competitive Inhibition | Antibacterial |
| Carbonic Anhydrases (CAs) | Inhibition | Diuretic, Glaucoma, Anticancer | |
| Protein Kinases | Covalent Modification/Inhibition | Anticancer, Anti-inflammatory | |
| Matrix Metalloproteinases (MMPs) | Inhibition | Anticancer | |
| Cellular Processes | Cell Cycle Machinery | G1/S or G2/M Arrest | Anticancer |
| Microtubules | Disruption of Polymerization | Anticancer | |
| Transcriptional Machinery | Altered Gene Expression | Various |
Charting the Unknown: Experimental Workflows for Target Identification of N-methylmethanesulfonamide
Given the limited direct evidence for the biological targets of N-methylmethanesulfonamide, a systematic and multi-pronged experimental approach is necessary. The following sections detail robust, self-validating protocols to identify and characterize its molecular interactors.
Affinity-Based Approaches: Fishing for Targets
Affinity-based methods are a cornerstone of target identification, relying on the specific interaction between a small molecule and its protein target.
The initial and critical step is the synthesis of an N-methylmethanesulfonamide derivative functionalized with a reactive handle for immobilization or a reporter tag. This requires careful consideration of the structure-activity relationship (SAR) to ensure that the modification does not abolish the compound's inherent biological activity. A common strategy involves introducing a linker at a position on the molecule that is not critical for its interaction with its target.
Protocol 1: Synthesis of a Biotinylated N-methylmethanesulfonamide Probe
-
Chemical Synthesis: React N-methylmethanesulfonamide with a bifunctional linker containing a reactive group (e.g., an N-hydroxysuccinimide ester) on one end and a biotin moiety on the other. The reaction conditions will depend on the specific linker used.
-
Purification: Purify the resulting biotinylated probe using high-performance liquid chromatography (HPLC).
-
Characterization: Confirm the structure and purity of the probe using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
This classical technique involves immobilizing the affinity probe on a solid support to "pull down" its binding partners from a complex biological sample, such as a cell lysate.
Protocol 2: Target Pull-Down using Affinity Chromatography
-
Immobilization: Covalently attach the biotinylated N-methylmethanesulfonamide probe to streptavidin-coated agarose or magnetic beads.
-
Lysate Preparation: Prepare a cell lysate from a relevant cell line or tissue under conditions that preserve protein structure and function.
-
Incubation: Incubate the immobilized probe with the cell lysate to allow for the formation of probe-target complexes.
-
Washing: Wash the beads extensively to remove non-specifically bound proteins.
-
Elution: Elute the specifically bound proteins from the beads. This can be achieved by competing with an excess of free N-methylmethanesulfonamide, changing the pH or ionic strength, or using a denaturing agent.
-
Protein Identification: Identify the eluted proteins using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) followed by in-gel digestion and mass spectrometry-based proteomics.
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A Senior Application Scientist's Guide to the In Silico Screening of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide Analogs for hERG Channel Modulation
Authored for Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide shares structural motifs with known modulators of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a critical anti-target in drug development due to its association with cardiotoxicity.[1][2] This guide presents a comprehensive, field-proven in silico workflow to screen virtual analogs of this parent compound. The objective is to identify derivatives with potentially modified hERG inhibitory activity, a crucial step in early-stage drug safety assessment and lead optimization. We will navigate through target identification, structure-based virtual screening using molecular docking, pharmacophore modeling, and predictive ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) analysis. Each protocol is designed as a self-validating system, emphasizing the scientific rationale behind methodological choices to ensure technical accuracy and reproducibility. This document serves as a practical blueprint for computational chemists and drug discovery scientists aiming to proactively assess and mitigate cardiotoxicity risks associated with this chemical scaffold.
Introduction: The Rationale for Screening a hERG-Relevant Scaffold
The parent compound, this compound, is structurally related to a class of compounds known as methanesulfonamides. This class includes Dofetilide, a potent and selective blocker of the rapid component of the delayed rectifier outward potassium current (I_Kr), which is conducted by the hERG channel.[3][4][5] Blockade of the hERG channel prolongs the cardiac action potential, which can lead to a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[1][2] Given this association, any analog of this scaffold warrants a thorough investigation of its hERG-blocking potential early in the drug discovery pipeline.
In silico screening provides a rapid, cost-effective methodology to prioritize or de-prioritize novel analogs before committing resources to chemical synthesis and expensive in vitro assays.[6][7] By simulating the interactions between a virtual library of analogs and the hERG channel, we can predict binding affinities and identify key structural features that modulate this interaction. This predictive power allows for the rational design of safer compounds by "designing out" the structural motifs responsible for potent hERG inhibition.
Phase 1: Target & Ligand Library Preparation
The foundation of any successful structure-based screening campaign rests on the quality of the prepared target protein and the diversity of the ligand library.
Target Protein Selection and Preparation
Causality: The accuracy of molecular docking is critically dependent on the atomic-level precision of the target structure. The chosen structure must represent the relevant conformational state of the protein and be meticulously cleaned to remove artifacts from the experimental structure determination process.
Authoritative Source: The Protein Data Bank (PDB) is the primary repository for macromolecular structures. For the hERG channel, the cryo-electron microscopy structure, PDB ID: 5VA1, provides a high-resolution view of the open-state channel, which is relevant for drug binding.[8][9]
Protocol 1: hERG Channel Preparation
-
Fetch Structure: Download the biological assembly for PDB ID: 5VA1 from the RCSB PDB database.
-
Isolate Subunit: The hERG channel is a tetramer. For docking, a single subunit (e.g., Chain A) is typically sufficient and computationally less expensive.
-
Remove Non-essential Molecules: Delete all water molecules, co-solvents, and any co-crystallized ligands from the PDB file.
-
Add Hydrogens & Assign Charges: Use a molecular modeling package (e.g., AutoDock Tools, Chimera) to add polar hydrogens, which are crucial for calculating electrostatic interactions. Assign appropriate partial charges using a standard force field (e.g., Gasteiger).
-
Define the Binding Site: The binding site of the hERG channel is located in the central cavity, surrounded by four deep hydrophobic pockets.[9] The search space for docking should encompass the key drug-sensitive residues, such as Tyr652 and Phe656, which are known to be critical for methanesulfonamide binding.[8]
-
Output PDBQT format: Save the prepared receptor in the PDBQT file format required by AutoDock Vina, which includes atomic charges and atom types.[10]
Virtual Analog Library Generation
Causality: The goal is to explore the structure-activity relationship (SAR) around the parent scaffold. A well-designed virtual library should introduce diverse chemical modifications at specific points on the core structure to probe how these changes affect binding affinity and other properties.
Protocol 2: Analog Library Design
-
Define the Scaffold: The this compound core will be the constant structural element.
-
Identify Modification Points: Key points for modification include the aminomethyl group, the phenyl ring, and the N-methylmethanesulfonamide moiety.
-
Select Building Blocks: Use a library of common chemical fragments (e.g., alkyl chains, halogens, different ring systems) to substitute at the identified modification points. This can be performed using software like RDKit or commercially available library enumeration tools.
-
Generate 3D Structures: For each designed analog, generate a low-energy 3D conformation.
-
Prepare Ligands for Docking: Convert all analog structures into the PDBQT format, assigning rotatable bonds and partial charges. This process is essential for the docking algorithm to explore ligand flexibility.[11]
Phase 2: Virtual Screening Methodologies
We will employ a dual-pronged screening approach, combining structure-based and ligand-based methods to increase the confidence of our predictions.[12]
Structure-Based Virtual Screening (SBVS): Molecular Docking
Causality: Molecular docking predicts the preferred orientation and binding affinity of a ligand within a protein's active site.[13] We use AutoDock Vina, a widely validated and computationally efficient tool, which employs a sophisticated scoring function to estimate the free energy of binding.[13] A more negative score indicates a more favorable binding interaction.
Protocol 3: Molecular Docking with AutoDock Vina
-
Configuration: Create a configuration file (conf.txt) that specifies the paths to the prepared receptor (PDBQT) and ligand library (a directory of PDBQT files), and defines the center and dimensions of the docking search space (the "grid box").
-
receptor = hERG_receptor.pdbqt
-
ligand_directory = ./analogs_pdbqt/
-
center_x, center_y, center_z: Coordinates of the binding site center.
-
size_x, size_y, size_z: Dimensions of the search space in Angstroms (e.g., 25 x 25 x 25).
-
exhaustiveness = 16: Increase from the default of 8 to ensure a more thorough conformational search.[10]
-
-
Execution: Run the docking simulation from the command line for each ligand. A simple loop script can automate this process for the entire library.
-
vina --config conf.txt --ligand [ligand_name].pdbqt --out [ligand_name]_out.pdbqt --log [ligand_name]_log.txt
-
-
Self-Validation (Trustworthiness): As a crucial control, dock a known hERG inhibitor (e.g., Dofetilide) into the prepared receptor. A successful docking run should reproduce the known binding mode with a Root Mean Square Deviation (RMSD) of less than 2.0 Å and yield a strong negative binding affinity score.
Ligand-Based Screening: Pharmacophore Modeling
Causality: Pharmacophore modeling identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that are critical for biological activity.[14][15] This model can then be used as a 3D query to rapidly filter large databases for molecules that possess these features in the correct spatial orientation.[16][17] This approach is particularly useful when a high-resolution crystal structure is unavailable or to complement structure-based methods.
Protocol 4: Pharmacophore Hypothesis Generation
-
Select Training Set: Use a set of known, structurally diverse hERG inhibitors (including Dofetilide and other methanesulfonamides) with high affinity.
-
Generate Conformations: Generate multiple low-energy conformations for each molecule in the training set.
-
Identify Pharmacophoric Features: Use a tool like PharmaGist or LigandScout to identify common chemical features among the active compounds. These typically include:
-
Hydrogen Bond Acceptors (HBA)
-
Hydrogen Bond Donors (HBD)
-
Hydrophobic (HY) regions
-
Aromatic Rings (AR)
-
-
Align and Score: The software aligns the molecules and generates pharmacophore hypotheses, scoring them based on how well they map to the active ligands.
-
Screen Analogs: The top-scoring pharmacophore model is used as a filter to screen the generated analog library. Analogs that fit the pharmacophore model are prioritized for further analysis.
Phase 3: Post-Screening Analysis and Lead Prioritization
Raw docking scores are not sufficient for hit selection. A multi-parameter analysis is required to select the most promising candidates while filtering out those with poor drug-like properties.
Analysis of Docking Results and Hit Selection
Causality: The binding energy score provides a quantitative estimate of affinity, while visual inspection of the binding pose reveals the specific molecular interactions (hydrogen bonds, hydrophobic contacts, pi-stacking) that stabilize the complex. Analogs that form strong, specific interactions with key residues in the hERG binding pocket are more likely to be true binders.
Data Presentation: The results for the top-ranked analogs should be summarized in a clear, structured table.
| Analog ID | Binding Affinity (kcal/mol) | Key Interacting Residues | Interaction Type(s) | Pharmacophore Fit Score |
| Parent | -7.5 | Tyr652, Phe656, Ser624 | H-Bond, Pi-Stacking | 0.85 |
| Analog-001 | -9.2 | Tyr652, Phe656, Ser624 | H-Bond, Pi-Stacking | 0.92 |
| Analog-002 | -8.8 | Tyr652, Phe656, Gln664 | H-Bond, Hydrophobic | 0.88 |
| Analog-003 | -6.4 | Ser624 | H-Bond | 0.71 |
Table 1: Hypothetical docking and pharmacophore results for top-ranked analogs.
In Silico ADMET Prediction
Causality: Early assessment of ADMET properties is critical to reduce late-stage drug attrition.[18][19] A compound with high target affinity is useless if it has poor absorption, rapid metabolism, or high toxicity. We use freely available, well-validated web servers to predict these crucial properties.[20][21]
Protocol 5: ADMET Profiling
-
Access Prediction Server: Navigate to a free ADMET prediction web server (e.g., SwissADME, pkCSM, or ADMETlab 2.0).[21]
-
Input Structure: Provide the molecular structure of the top-ranked analogs, typically as a SMILES string.
-
Run Prediction: Initiate the calculation. The server will compute a wide range of properties.
-
Collect and Analyze Data: Summarize key predicted parameters, focusing on:
-
Physicochemical Properties: Molecular Weight (MW), LogP (lipophilicity).
-
Pharmacokinetics: GI absorption, Blood-Brain Barrier (BBB) penetration.
-
Drug-likeness: Lipinski's Rule of Five violations.
-
Toxicity: Ames mutagenicity, hERG inhibition (as a cross-validation).
-
| Analog ID | MW ( g/mol ) | LogP | GI Absorption | BBB Permeant | Lipinski Violations | Predicted hERG Blocker |
| Parent | 245.32 | 1.85 | High | No | 0 | Yes |
| Analog-001 | 320.45 | 2.50 | High | No | 0 | Yes |
| Analog-002 | 310.38 | 2.15 | High | No | 0 | Yes |
| Analog-003 | 288.35 | 1.50 | High | No | 0 | No |
Table 2: Hypothetical ADMET profile for top-ranked analogs.
Visualization of Workflows and Pathways
Visual diagrams are essential for communicating complex processes and relationships.
Caption: A comprehensive workflow for the in silico screening of hERG channel modulators.
Caption: Simplified 2D interaction diagram of a top analog in the hERG binding site.
Conclusion and Future Directions
This guide has outlined a robust and scientifically grounded in silico strategy for screening analogs of this compound against the hERG potassium channel. By integrating molecular docking, pharmacophore modeling, and ADMET prediction, this workflow enables the early identification of candidates with potentially reduced cardiotoxicity profiles. The hypothetical results presented (Tables 1 & 2) illustrate how this multi-parameter approach allows for data-driven prioritization. For instance, 'Analog-003' might be prioritized for synthesis and in vitro validation due to its favorable predicted hERG profile, despite having a weaker docking score than 'Analog-001'.
The next logical steps involve the synthesis of a small, focused set of prioritized compounds and their subsequent evaluation in validated in vitro assays, such as automated patch-clamp electrophysiology, to confirm their hERG inhibitory potency. This iterative cycle of computational design and experimental validation is the cornerstone of modern, efficient drug discovery.
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The structure of hERG channel (pdb ID: 5VA1), (A) four deep... . ResearchGate. [Link]
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Methodological & Application
Application Note & Protocol: A Validated Synthesis of 1-[4-(Aminomethyl)phenyl]-N-methylmethanesulfonamide
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide, a key intermediate in the development of various pharmaceutical compounds. The synthesis is designed as a robust and scalable five-step process, commencing from the readily available starting material, 4-nitrobenzylamine. Each step of the protocol is detailed with expert insights into the underlying chemical principles, ensuring both reproducibility and a thorough understanding of the synthetic strategy. This guide is intended to equip researchers with a reliable method for obtaining high-purity target compounds for further application in drug discovery and development.
Synthetic Strategy Overview
The synthesis of this compound is achieved through a linear five-step sequence. The strategy involves the initial protection of the primary amine of 4-nitrobenzylamine, followed by the reduction of the nitro group to an aniline derivative. Subsequently, the sulfonamide moiety is introduced and methylated. The final step involves the deprotection of the primary amine to yield the target compound. This approach is designed to ensure high yields and purity by carefully managing the reactivity of the functional groups at each stage.
Figure 1: Overall synthetic scheme for this compound.
Materials and Reagents
| Reagent | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Supplier Suggestion |
| 4-Nitrobenzylamine hydrochloride | 20790-93-0 | C₇H₈N₂O₂ · HCl | 188.61 | Sigma-Aldrich |
| Di-tert-butyl dicarbonate (Boc₂O) | 24424-99-5 | C₁₀H₁₈O₅ | 218.25 | Sigma-Aldrich |
| Tetrahydrofuran (THF), anhydrous | 109-99-9 | C₄H₈O | 72.11 | Sigma-Aldrich |
| Palladium on Carbon (10% Pd) | 7440-05-3 | Pd/C | 106.42 (Pd) | Sigma-Aldrich |
| Methanol, anhydrous | 67-56-1 | CH₄O | 32.04 | Sigma-Aldrich |
| Methanesulfonyl Chloride | 124-63-0 | CH₃ClO₂S | 114.55 | Sigma-Aldrich |
| Pyridine, anhydrous | 110-86-1 | C₅H₅N | 79.10 | Sigma-Aldrich |
| Methyl Iodide | 74-88-4 | CH₃I | 141.94 | Sigma-Aldrich |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | K₂CO₃ | 138.21 | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF), anhydrous | 68-12-2 | C₃H₇NO | 73.09 | Sigma-Aldrich |
| Trifluoroacetic Acid (TFA) | 76-05-1 | C₂HF₃O₂ | 114.02 | Sigma-Aldrich |
| Dichloromethane (DCM), anhydrous | 75-09-2 | CH₂Cl₂ | 84.93 | Sigma-Aldrich |
| Sodium Bicarbonate (NaHCO₃) | 144-55-8 | NaHCO₃ | 84.01 | Sigma-Aldrich |
| Magnesium Sulfate (MgSO₄), anhydrous | 7487-88-9 | MgSO₄ | 120.37 | Sigma-Aldrich |
Detailed Experimental Protocol
Step 1: Protection of 4-Nitrobenzylamine
Objective: To protect the primary amine of 4-nitrobenzylamine with a tert-butyloxycarbonyl (Boc) group to prevent its reaction in subsequent steps.
Protocol:
-
To a stirred suspension of 4-nitrobenzylamine hydrochloride (1.0 eq) in tetrahydrofuran (THF), add triethylamine (2.2 eq) at 0 °C.
-
Stir the mixture for 15 minutes, then add a solution of di-tert-butyl dicarbonate (Boc₂O) (1.1 eq) in THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to obtain tert-butyl (4-nitrobenzyl)carbamate .
Scientific Rationale: The Boc group is an excellent choice for amine protection due to its stability under a wide range of reaction conditions and its ease of removal under acidic conditions. Triethylamine is used to neutralize the hydrochloride salt and the acid generated during the reaction.
Step 2: Reduction of the Nitro Group
Objective: To selectively reduce the nitro group of tert-butyl (4-nitrobenzyl)carbamate to a primary amine.
Protocol:
-
Dissolve tert-butyl (4-nitrobenzyl)carbamate (1.0 eq) in anhydrous methanol.
-
Carefully add 10% Palladium on carbon (Pd/C) (10 mol %) to the solution.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature for 4-6 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield tert-butyl (4-aminobenzyl)carbamate .
Scientific Rationale: Catalytic hydrogenation with Pd/C is a highly efficient and clean method for the reduction of aromatic nitro groups.[1] This method is chemoselective and will not affect the Boc protecting group or the carbamate linkage.
Step 3: Sulfonylation of the Aniline Derivative
Objective: To introduce the methanesulfonyl group onto the newly formed aniline.
Protocol:
-
Dissolve tert-butyl (4-aminobenzyl)carbamate (1.0 eq) in anhydrous pyridine at 0 °C.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the solution, maintaining the temperature below 5 °C.
-
Stir the reaction mixture at room temperature for 6-8 hours.
-
Monitor the reaction by TLC.
-
Upon completion, pour the reaction mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain tert-butyl (4-(methylsulfonamido)benzyl)carbamate .
Scientific Rationale: Pyridine acts as both a solvent and a base to neutralize the HCl generated during the reaction between the amine and methanesulfonyl chloride.[2][3] The formation of the sulfonamide bond is a crucial step in building the desired molecular scaffold.[4]
Step 4: N-Methylation of the Sulfonamide
Objective: To introduce a methyl group onto the nitrogen of the sulfonamide.
Protocol:
-
Dissolve tert-butyl (4-(methylsulfonamido)benzyl)carbamate (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add potassium carbonate (K₂CO₃) (2.0 eq) to the solution and stir for 15 minutes.
-
Add methyl iodide (1.5 eq) dropwise to the mixture.
-
Heat the reaction mixture to 50-60 °C and stir for 4-6 hours.
-
Monitor the reaction by TLC.
-
After cooling to room temperature, pour the mixture into water and extract with ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield tert-butyl (4-(N-methylmethylsulfonamido)benzyl)carbamate .
Scientific Rationale: Potassium carbonate is a suitable base to deprotonate the sulfonamide nitrogen, making it nucleophilic for the subsequent reaction with methyl iodide.[5] DMF is an excellent polar aprotic solvent for this type of Sₙ2 reaction.
Step 5: Deprotection of the Primary Amine
Objective: To remove the Boc protecting group and liberate the primary amine, yielding the final product.
Protocol:
-
Dissolve tert-butyl (4-(N-methylmethylsulfonamido)benzyl)carbamate (1.0 eq) in anhydrous dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (10 eq) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
Monitor the reaction by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.
-
Dissolve the residue in water and basify with a saturated solution of sodium bicarbonate.
-
Extract the aqueous layer with ethyl acetate.
-
Dry the combined organic layers over anhydrous magnesium sulfate and concentrate under reduced pressure to obtain the final product, This compound .
Scientific Rationale: Trifluoroacetic acid is a strong acid that effectively cleaves the Boc protecting group, releasing the primary amine. The workup with a base is necessary to neutralize the acid and isolate the free amine product.
Laboratory Workflow Visualization
Figure 2: Step-by-step laboratory workflow for the synthesis.
Characterization of the Final Product
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques:
-
¹H NMR: The proton NMR spectrum should show characteristic peaks for the aromatic protons, the benzylic protons, the N-methyl protons, and the S-methyl protons.
-
¹³C NMR: The carbon NMR spectrum should confirm the number of unique carbon atoms in the molecule.
-
Mass Spectrometry (MS): High-resolution mass spectrometry should be used to confirm the molecular weight and elemental composition of the final product.
-
Purity Analysis (HPLC): High-performance liquid chromatography should be employed to determine the purity of the final compound.
References
-
Technical Disclosure Commons. (2022). Process for the preparation of Dofetilide intermediates. [Link]
- Google Patents. (2018).
-
Technical Disclosure Commons. (2022). Process for the preparation of Dofetilide intermediates. [Link]
- Google Patents.
-
Molbase. Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. [Link]
- Google Patents. (2003). CN1453267A - New Dofetilide preparing method.
-
NINGBO INNO PHARMCHEM CO.,LTD. N-Methylmethanesulfonamide: A Versatile Reagent in Advanced Organic Synthesis. [Link]
Sources
Application Notes and Protocols for 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide: A Putative Factor Xa Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Authored by: Your Senior Application Scientist
Introduction
The coagulation cascade is a complex and tightly regulated series of enzymatic reactions essential for hemostasis. Factor Xa (FXa) occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, making it a prime target for anticoagulant therapies.[1][2][3] Direct FXa inhibitors have emerged as a significant class of oral anticoagulants for the prevention and treatment of thromboembolic disorders.[4][5] This document provides detailed application notes and protocols for the investigation of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide , a novel small molecule with a chemical structure suggesting potential as a direct Factor Xa inhibitor.
While this specific molecule is not extensively characterized in publicly available literature, its structural motifs, particularly the aminomethylphenyl group, are present in other compounds targeting serine proteases.[6] This guide is therefore designed to provide a comprehensive framework for its synthesis, in vitro characterization, and preclinical evaluation, drawing upon established methodologies for other direct FXa inhibitors.[7][8]
Chemical Properties and Synthesis
Compound: this compound Putative Class: Direct Factor Xa Inhibitor
Hypothetical Synthesis Pathway
A plausible synthetic route for this compound can be adapted from established methods for similar structures, such as the synthesis of Sumatriptan.[9] The following is a proposed multi-step synthesis:
-
Starting Material: 4-cyanophenylmethanesulfonyl chloride.
-
Step 1: Sulfonamide Formation. Reaction of 4-cyanophenylmethanesulfonyl chloride with methylamine to form N-methyl-1-(4-cyanophenyl)methanesulfonamide.
-
Step 2: Reduction of the Nitrile. The nitrile group is then reduced to a primary amine. A common method for this transformation is catalytic hydrogenation using a palladium catalyst. This step yields the final product, this compound.
Note: Each step would require optimization of reaction conditions (solvent, temperature, catalyst, etc.) and purification of intermediates, likely through techniques such as column chromatography and recrystallization.
Mechanism of Action: Targeting Factor Xa
Factor Xa is a serine protease that plays a critical role in the coagulation cascade by converting prothrombin to thrombin.[1][2] Direct FXa inhibitors bind to the active site of FXa, preventing it from participating in the prothrombinase complex and thereby inhibiting thrombin generation.[5] The proposed mechanism for this compound involves the binding of its aminomethylphenyl moiety into the S1 pocket of the FXa active site, a common feature for many FXa inhibitors.
In Vitro Evaluation Protocols
A thorough in vitro evaluation is critical to determine the potency, selectivity, and mechanism of inhibition of a novel compound.
Protocol 1: Factor Xa Inhibition Assay (Chromogenic)
This is the primary assay to determine the inhibitory activity of the compound against Factor Xa.[10][11][12]
Principle: The assay measures the residual activity of FXa after incubation with the inhibitor. A chromogenic substrate specific for FXa is added, and the cleavage of this substrate by the remaining active FXa releases a colored product, which is measured spectrophotometrically. The color intensity is inversely proportional to the inhibitory activity of the compound.[12][13]
Materials:
-
Purified human Factor Xa
-
Chromogenic FXa substrate (e.g., S-2222)
-
Tris-HCl buffer (pH 7.4)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in Tris-HCl buffer to create a range of concentrations.
-
In a 96-well plate, add the diluted compound, purified human Factor Xa, and buffer.
-
Incubate the mixture for a specified period (e.g., 10 minutes) at 37°C to allow for inhibitor binding.
-
Add the chromogenic FXa substrate to each well to initiate the colorimetric reaction.
-
Measure the absorbance at a specific wavelength (e.g., 405 nm) at regular intervals using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the FXa activity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value.
Protocol 2: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) Assays
These are global coagulation assays performed on plasma to assess the overall effect of the inhibitor on the extrinsic and intrinsic pathways, respectively.[14]
Principle:
-
PT: Measures the time it takes for a clot to form in plasma after the addition of tissue factor (thromboplastin). It primarily evaluates the extrinsic and common pathways.
-
aPTT: Measures the clotting time of plasma after the addition of a contact activator and phospholipids. It primarily evaluates the intrinsic and common pathways.
Materials:
-
Citrated human plasma
-
PT reagent (containing thromboplastin and calcium)
-
aPTT reagent (containing a contact activator and phospholipids)
-
Calcium chloride solution
-
Coagulometer
Procedure:
-
Prepare various concentrations of this compound in a suitable solvent and spike them into citrated human plasma.
-
For PT:
-
Pre-warm the plasma samples containing the inhibitor to 37°C.
-
Add the PT reagent to the plasma.
-
The coagulometer will automatically detect clot formation and record the clotting time.
-
-
For aPTT:
-
Pre-warm the plasma samples with the inhibitor and the aPTT reagent to 37°C.
-
Add calcium chloride solution to initiate clotting.
-
The coagulometer will record the clotting time.
-
-
Record the clotting times for each inhibitor concentration and compare them to a control (plasma with solvent only).
Protocol 3: Selectivity Assays
To ensure the compound is specific for FXa, it is essential to test its activity against other key serine proteases in the coagulation cascade and other related enzymes.
Principle: Similar to the FXa inhibition assay, chromogenic or fluorogenic substrates specific to other proteases are used to measure the inhibitory activity of the compound against them.
Proteases to Test:
-
Thrombin
-
Trypsin
-
Factor IXa
-
Factor VIIa
-
Activated Protein C
Procedure: The protocol is analogous to the Factor Xa Inhibition Assay, but with the respective protease and its specific substrate. A high IC50 value for these other proteases compared to FXa indicates good selectivity.
Data Presentation and Interpretation
The results from the in vitro assays should be tabulated for clear comparison.
| Assay | Parameter | Result (Hypothetical) | Interpretation |
| Factor Xa Inhibition | IC50 | 10 nM | Potent inhibitor of Factor Xa |
| Prothrombin Time (PT) | 2x Prolongation Conc. | 0.5 µM | Affects the extrinsic/common pathway |
| aPTT | 2x Prolongation Conc. | 0.8 µM | Affects the intrinsic/common pathway |
| Thrombin Inhibition | IC50 | > 10 µM | High selectivity for FXa over thrombin |
| Trypsin Inhibition | IC50 | > 15 µM | High selectivity for FXa over trypsin |
In Vivo Evaluation Protocols
Following promising in vitro data, in vivo studies are necessary to assess the antithrombotic efficacy and safety profile of the compound.
Protocol 4: Rat Model of Venous Thrombosis
This model is commonly used to evaluate the efficacy of anticoagulants in preventing the formation of venous thrombi.[7][8]
Principle: A segment of the vena cava is isolated, and stasis is induced, leading to the formation of a thrombus. The effect of the test compound on the weight of the resulting thrombus is measured.
Procedure:
-
Administer this compound to rats via a suitable route (e.g., oral gavage or intravenous injection) at various doses.
-
After a predetermined time, anesthetize the animals and expose the inferior vena cava.
-
Ligate the vena cava just below the renal veins and all side branches.
-
After a set period of stasis (e.g., 2 hours), excise the ligated segment of the vena cava.
-
Isolate and weigh the thrombus.
-
Compare the thrombus weight in treated animals to that in a vehicle-treated control group to determine the dose-dependent antithrombotic effect.
Protocol 5: Bleeding Time Assessment
This assay evaluates the potential bleeding risk associated with the anticoagulant.
Principle: A standardized incision is made, and the time it takes for bleeding to stop is measured.
Procedure:
-
Administer the compound to rats at doses found to be effective in the thrombosis model.
-
Anesthetize the animal.
-
Make a small, standardized incision, for example, by transecting the tail tip.
-
Gently blot the blood at regular intervals without disturbing the wound.
-
Record the time until bleeding ceases.
-
Compare the bleeding time in treated animals to that in control animals. An ideal anticoagulant will show significant antithrombotic efficacy with only a modest increase in bleeding time.
Pharmacokinetic Studies
Understanding the absorption, distribution, metabolism, and excretion (ADME) properties of the compound is crucial for its development.
Protocol 6: Pharmacokinetic Profiling in Rodents
Principle: The compound is administered to animals, and blood samples are collected at various time points to determine its concentration in plasma over time.
Procedure:
-
Administer a single dose of this compound to rats or mice via intravenous and oral routes.
-
Collect blood samples at multiple time points (e.g., 5 min, 15 min, 30 min, 1h, 2h, 4h, 8h, 24h).
-
Process the blood to obtain plasma.
-
Analyze the plasma samples using a validated analytical method (e.g., LC-MS/MS) to determine the concentration of the compound.
-
Calculate key pharmacokinetic parameters such as half-life, clearance, volume of distribution, and oral bioavailability.[15][16][17][18]
Visualizing the Coagulation Cascade and Inhibition
Caption: The coagulation cascade and the point of inhibition by this compound.
Conclusion
The protocols and application notes provided here offer a comprehensive guide for the initial characterization of this compound as a potential Factor Xa inhibitor. A systematic approach, from chemical synthesis and in vitro profiling to in vivo efficacy and safety studies, is essential for advancing our understanding of this novel compound and its therapeutic potential.
References
- Anti-Xa | HE - Hematology. (n.d.).
- Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC - NIH. (2020, June 15).
- Anti-Xa Assays - Practical-Haemostasis.com. (2022, September 27).
- Measurement of Anti-Factor Xa Activity - Bio-protocol. (n.d.).
- ANTI-FACTOR Xa ASSAY - Lancet Laboratories. (2017).
- Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed. (2001, February 15).
- A Systems Pharmacology Model for Predicting Effects of Factor Xa Inhibitors in Healthy Subjects: Assessment of Pharmacokinetics and Binding Kinetics - NIH. (n.d.).
- In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939--an oral, direct Factor Xa inhibitor - PubMed. (n.d.).
- In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939 - An oral, direct Factor Xa inhibitor - ResearchGate. (2025, August 6).
- Discovery and development of Factor Xa inhibitors (2015–2022) - PMC - NIH. (n.d.).
- Synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles: a search for novel nitric oxide donor anti-inflammatory agents - PubMed. (2014, November 1).
- Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor - ResearchGate. (2025, August 6).
- Discovery and development of Factor Xa inhibitors (2015–2022) - Frontiers. (2023, February 20).
- Coagulation - Wikipedia. (n.d.).
- Synthesis of New 1,3-bis[(4-(Substituted-Aminomethyl)Phenyl)methyl]benzene and 1,3-bis[(4-(Substituted-Aminomethyl)Phenoxy)methyl]benzene Derivatives, Designed as Novel Potential G-Quadruplex Antimalarial Ligands - MDPI. (n.d.).
- List of Factor Xa inhibitors - Drugs.com. (n.d.).
- Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Characterization of unusual metabolites by liquid chromatography/mass spectrometry and NMR - ResearchGate. (2025, August 6).
- Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)- - PubMed. (n.d.).
- Direct factor Xa inhibitors - Wikipedia. (n.d.).
- KR100566562B1 - Manufacturing method of sumatriptan - Google Patents. (n.d.).
- Sumatriptan clinical pharmacokinetics - PubMed. (n.d.).
- Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase - PubMed. (2005, April 15).
- 1-(3-aminomethyl-4-hydroxyphenyl)-3-pyridinyl-2-propen-1-ones: a novel group of tumour-selective cytotoxins - PubMed. (2013, October).
- The clinical pharmacology, pharmacokinetics and metabolism of sumatriptan - PubMed. (n.d.).
- Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man - PubMed. (n.d.).
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- 1. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Discovery and development of Factor Xa inhibitors (2015–2022) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Coagulation - Wikipedia [en.wikipedia.org]
- 4. drugs.com [drugs.com]
- 5. Direct factor Xa inhibitors - Wikipedia [en.wikipedia.org]
- 6. Structure based design of 4-(3-aminomethylphenyl)piperidinyl-1-amides: novel, potent, selective, and orally bioavailable inhibitors of betaII tryptase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro and in vivo studies of the novel antithrombotic agent BAY 59-7939--an oral, direct Factor Xa inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KR100566562B1 - Manufacturing method of sumatriptan - Google Patents [patents.google.com]
- 10. Anti-Xa | HE [hematology.mlsascp.com]
- 11. Anti-Xa Assays [practical-haemostasis.com]
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- 13. Design and Implementation of an Anti–Factor Xa Heparin Monitoring Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 14. A Systems Pharmacology Model for Predicting Effects of Factor Xa Inhibitors in Healthy Subjects: Assessment of Pharmacokinetics and Binding Kinetics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical absorption, distribution, metabolism, excretion, and pharmacokinetic-pharmacodynamic modelling of N-(4-(3-((3S,4R)-1-ethyl-3-fluoropiperidine-4-ylamino)-1H-pyrazolo[3,4-b]pyridin-4-yloxy)-3-fluorophenyl)-2-(4-fluorophenyl)-3-oxo-2,3-dihydropyridazine-4-carboxamide, a novel MET kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Sumatriptan clinical pharmacokinetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. The clinical pharmacology, pharmacokinetics and metabolism of sumatriptan - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Pharmacokinetics and metabolism of N-[N-[3-(3-hydroxy-4-methoxyphenyl) propyl]-α-aspartyl]-L-phenylalanine 1-methyl ester, monohydrate (advantame) in the rat, dog, and man - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Investigation of 4-Amino-N-methylbenzenemethanesulfonamide in Anti-Inflammatory Research
Authored for: Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling the Potential of a Sulfonamide Scaffold
4-Amino-N-methylbenzenemethanesulfonamide is an organic compound (CAS: 109903-35-7) primarily recognized in the pharmaceutical industry as a crucial chemical intermediate, most notably in the synthesis of the anti-migraine drug Sumatriptan.[1][2] Its structure features a benzenemethanesulfonamide core, a class of compounds with a rich history in medicinal chemistry. The sulfonamide functional group is a cornerstone in a multitude of therapeutic agents, renowned for activities ranging from antibacterial to anti-inflammatory.[3][4]
The discovery of sulfonamide-based non-steroidal anti-inflammatory drugs (NSAIDs), such as Celecoxib, which selectively inhibit the cyclooxygenase-2 (COX-2) enzyme, has established a clear precedent for the anti-inflammatory potential of this chemical family.[5] These agents effectively reduce the production of prostaglandins, key mediators of pain and inflammation.[5] Given this context, 4-Amino-N-methylbenzenemethanesulfonamide, while primarily used as a synthetic building block, presents an intriguing subject for investigation into its own potential biological activities, particularly within the realm of inflammation research.[1] This guide provides a comprehensive framework for the systematic evaluation of its anti-inflammatory properties, from initial in vitro screening to in vivo validation.
Section 1: Mechanistic Rationale and Hypothesized Signaling Pathways
Inflammation is a complex biological response involving a network of cells, signaling molecules, and genetic regulation. The anti-inflammatory activity of sulfonamide derivatives often involves modulation of key enzymatic and transcriptional pathways. The primary hypothesis for 4-Amino-N-methylbenzenemethanesulfonamide revolves around its potential to interfere with the canonical pro-inflammatory signaling cascade, particularly the Nuclear Factor-kappa B (NF-κB) pathway, which is a master regulator of inflammation.
Upon stimulation by a pro-inflammatory agent like Lipopolysaccharide (LPS), Toll-like receptor 4 (TLR4) is activated. This triggers a downstream cascade resulting in the phosphorylation and subsequent degradation of the inhibitor of κB (IκBα). This event liberates NF-κB (typically the p65/p50 heterodimer) to translocate into the nucleus. Inside the nucleus, NF-κB binds to DNA promoter regions, initiating the transcription of a host of pro-inflammatory genes, including those for cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6), as well as the enzyme inducible Nitric Oxide Synthase (iNOS) and COX-2.[6] The potential inhibitory points for a novel sulfonamide compound are illustrated below.
Section 2: In Vitro Evaluation Protocols
The initial screening of 4-Amino-N-methylbenzenemethanesulfonamide should be performed in vitro to establish its bioactivity and elucidate its mechanism of action at the cellular level. A common and effective model utilizes murine macrophage cells (e.g., RAW 264.7) or human monocytic cells (e.g., THP-1), which can be stimulated with LPS to mimic an inflammatory response.[7]
Protocol 2.1: Cytotoxicity Assessment (MTT Assay)
Rationale: Before assessing anti-inflammatory activity, it is critical to determine the concentration range at which 4-Amino-N-methylbenzenemethanesulfonamide is not toxic to the cells. A reduction in inflammatory markers due to cell death would be a false positive. The MTT assay measures cell viability by assessing the metabolic activity of mitochondria.
Methodology:
-
Cell Seeding: Seed RAW 264.7 macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL/well) and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of 4-Amino-N-methylbenzenemethanesulfonamide in complete culture medium. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include a "vehicle control" (e.g., DMSO diluted in medium) and a "no treatment" control.
-
Incubation: Incubate the plate for 24 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle control. Select concentrations that show >90% viability for subsequent experiments.
Protocol 2.2: Measurement of Pro-inflammatory Mediators (NO and Cytokines)
Rationale: This protocol quantifies the inhibitory effect of the compound on the production of key inflammatory molecules—nitric oxide (a signaling and effector molecule) and cytokines TNF-α and IL-6 (signaling proteins that orchestrate the inflammatory response).
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 24-well plate at a density of 2.5 x 10⁵ cells/mL (500 µL/well) and incubate for 24 hours.
-
Pre-treatment: Remove the medium and replace it with fresh medium containing various non-toxic concentrations of 4-Amino-N-methylbenzenemethanesulfonamide. Incubate for 1 hour.
-
Stimulation: Add LPS to a final concentration of 1 µg/mL to all wells except the negative control.
-
Incubation: Incubate the plate for 24 hours.
-
Supernatant Collection: Centrifuge the plate at low speed and collect the cell-free supernatant for analysis.
-
Nitric Oxide (NO) Assay:
-
Mix 50 µL of supernatant with 50 µL of Griess Reagent A in a 96-well plate and incubate for 10 minutes.
-
Add 50 µL of Griess Reagent B and incubate for another 10 minutes.
-
Measure absorbance at 540 nm. Quantify NO concentration using a sodium nitrite standard curve.
-
-
Cytokine (TNF-α, IL-6) Assay:
-
Measure the concentration of TNF-α and IL-6 in the collected supernatants using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits, following the manufacturer's instructions.
-
Protocol 2.3: Investigation of the NF-κB Pathway via Western Blot
Rationale: This protocol assesses whether the compound's inhibitory effect is mediated through the NF-κB pathway by measuring the levels of key regulatory proteins. A decrease in the degradation of IκBα and a reduction in the phosphorylated (active) form of the p65 subunit of NF-κB would strongly support this mechanism.[6]
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Pre-treat with the compound for 1 hour, followed by LPS (1 µg/mL) stimulation for a shorter duration (e.g., 30-60 minutes, as NF-κB activation is rapid).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phospho-p65, total p65, IκBα, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.
Section 3: In Vivo Evaluation Protocols
Positive in vitro results should be followed by in vivo studies to confirm the anti-inflammatory activity in a whole-organism context. The carrageenan-induced paw edema model in rats is a classical and highly reliable method for screening acute anti-inflammatory agents.[8][9]
Protocol 3.1: Carrageenan-Induced Paw Edema in Rats
Rationale: Carrageenan injection induces a biphasic inflammatory response. The early phase (0-2 hours) is mediated by histamine and serotonin, while the later phase (3-5 hours) is mediated by prostaglandins and involves neutrophil infiltration.[8][10] This model allows for the evaluation of a compound's effect on different inflammatory mediators.
Methodology:
-
Animals: Use healthy Wistar or Sprague-Dawley rats (150-200g). Allow them to acclimatize for at least one week. Fast the animals overnight before the experiment with free access to water.
-
Grouping: Divide the animals into at least three groups (n=6 per group):
-
Group I (Vehicle Control): Receives the vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Group II (Test Compound): Receives 4-Amino-N-methylbenzenemethanesulfonamide at a predetermined dose.
-
Group III (Positive Control): Receives a standard NSAID like Indomethacin (10 mg/kg).
-
-
Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a digital plethysmometer.
-
Compound Administration: Administer the respective vehicle, test compound, or positive control orally via gavage.
-
Induction of Edema: One hour after administration, inject 0.1 mL of 1% (w/v) carrageenan solution in saline into the sub-plantar region of the right hind paw of each rat.
-
Edema Measurement: Measure the paw volume at 1, 2, 3, 4, and 5 hours after the carrageenan injection.
-
Data Analysis:
-
Calculate the edema volume at each time point by subtracting the baseline paw volume from the post-injection volume.
-
Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group using the formula:
-
% Inhibition = [(V_c - V_t) / V_c] x 100
-
Where V_c is the average edema volume of the control group and V_t is the average edema volume of the treated group.
-
-
Section 4: Data Presentation and Interpretation
Clear and concise data presentation is essential for interpreting the results.
Table 1: Example In Vitro Data Summary
| Assay | Endpoint | IC₅₀ (µM) |
| Griess Assay | NO Production | [Insert Value] |
| ELISA | TNF-α Release | [Insert Value] |
| ELISA | IL-6 Release | [Insert Value] |
| MTT Assay | Cell Viability | > [Highest non-toxic conc.] |
| IC₅₀ is the concentration of the compound that causes 50% inhibition. |
Table 2: Example In Vivo Data Summary (Paw Edema)
| Group | Dose (mg/kg) | Paw Volume Increase (mL) at 3 hr | % Inhibition at 3 hr |
| Vehicle Control | - | 0.85 ± 0.06 | - |
| Compound X | 50 | 0.51 ± 0.04 | 40.0% |
| Indomethacin | 10 | 0.38 ± 0.03 | 55.3% |
| *Data presented as Mean ± SEM. p < 0.05 compared to Vehicle Control. |
Conclusion
The protocols outlined in this guide provide a robust framework for the preliminary investigation of 4-Amino-N-methylbenzenemethanesulfonamide as a potential anti-inflammatory agent. By systematically progressing from in vitro mechanistic studies to in vivo efficacy models, researchers can effectively characterize its biological activity. The inherent anti-inflammatory potential of the sulfonamide scaffold makes this compound a worthwhile candidate for exploration, potentially leading to the discovery of a new therapeutic lead from a well-known chemical intermediate.[1]
References
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Umar, M.I., et al. (2021). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. Journal of Pharmaceutical Research International. [Link]
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Al-Temimi, A. A. (2020). Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). International Journal of Research in Pharmaceutical Sciences. [Link]
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Gautam, R. K., & Singh, D. (2021). Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals. MDPI. [Link]
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Mangge, H., et al. (2014). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. PubMed. [Link]
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Saeed, M., & Guerrero, A. (2024). Models in vivo and in vitro for the study of acute and chronic inflammatory activity: A comprehensive review. PubMed. [Link]
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Patil, K. R., et al. (2019). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Sciences and Research. [Link]
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Sikora, E., et al. (2022). In Vitro and Ex Vivo Models for Screening Topical Anti-Inflammatory Drugs. MDPI. [Link]
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S K, A., & S, S. (2018). In vitro pharmacological screening methods for anti-inflammatory agents. ResearchGate. [Link]
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Jialal, I., & Devaraj, S. (2003). Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents. PubMed. [Link]
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Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. International Journal of Advanced Research. [Link]
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Chorsiya, A. (2023). IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS. SlideShare. [Link]
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Dubey, A. (2015). Screening models for inflammatory drugs. SlideShare. [Link]
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Riaz, S., et al. (2023). Sulfonamide Derivatives: Recent Compounds with Potent Anti-alzheimer's Disease Activity. Current Organic Chemistry. [Link]
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Zhang, Y., et al. (2023). Design, synthesis, and bioactivity evaluation of novel amide/sulfonamide derivatives as potential anti-inflammatory agents against acute lung injury and ulcerative colitis. PubMed. [Link]
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Al-Temimi, A. A., et al. (2024). Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]
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Kumar, S., et al. (2007). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. PubMed. [Link]
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Schebb, N. H., et al. (2020). Anti-Inflammatory and Anti-Oxidative Effects of AM404 in IL-1β-Stimulated SK-N-SH Neuroblastoma Cells. PubMed Central. [Link]
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Rutkauskas, K., et al. (2015). 4-Amino-substituted Benzenesulfonamides as Inhibitors of Human Carbonic Anhydrases. Molecules. [Link]
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Developing In Vitro Assays with 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide: A Guide to hERG Channel Investigation
An Application Guide for Researchers
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on designing and executing in vitro assays to characterize the interaction of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide with the human Ether-à-go-go-Related Gene (hERG) potassium ion channel. Given the structural similarities of this compound to known hERG inhibitors, rigorous preclinical assessment of its cardiac liability is imperative. This guide details a tiered approach, beginning with a high-throughput fluorescent thallium flux assay for initial screening, followed by the gold-standard automated patch-clamp electrophysiology for detailed mechanistic characterization. We provide step-by-step protocols, explain the scientific rationale behind experimental choices, and outline data analysis and quality control procedures to ensure the generation of robust and reliable data in a safety pharmacology context.
Introduction: The Critical Role of hERG Safety Pharmacology
The hERG (human Ether-à-go-go-Related Gene) potassium channel, officially known as Kv11.1, is a critical protein in cardiovascular physiology. It conducts the rapid component of the delayed rectifier potassium current (IKr), which is essential for the repolarization phase of the cardiac action potential.[1] Inhibition of the hERG channel function can delay this repolarization, leading to a prolongation of the QT interval on an electrocardiogram.[2][3] This drug-induced QT prolongation is a significant safety concern as it can increase the risk of developing a potentially fatal cardiac arrhythmia known as Torsade de Pointes (TdP).[4]
Numerous drugs from diverse therapeutic classes have been withdrawn from the market or carry restrictive labeling due to their off-target blockade of the hERG channel.[3] Consequently, regulatory bodies such as the FDA, under the ICH S7B guideline, mandate the evaluation of a new chemical entity's effect on the hERG channel as a core component of preclinical safety assessment.[5][6]
The compound this compound contains key structural motifs, specifically a methanesulfonamide group, which is also present in potent hERG blockers like Dofetilide.[7] This structural alert necessitates a thorough investigation of its potential to interact with the hERG channel. This application note provides a validated framework for such an investigation.
Scientific Principle: Targeting the hERG (Kv11.1) Channel
The hERG channel is a voltage-gated potassium channel. Its unique gating kinetics, characterized by rapid inactivation and slow deactivation, result in a resurgent outward potassium current during the final phase of cardiac repolarization, which is crucial for terminating the action potential.[1]
Most hERG-blocking drugs bind to a high-affinity site within the channel's inner pore.[1] This binding is typically state-dependent, meaning the drug has a higher affinity for the open or inactivated states of the channel. The blockade reduces the outward flow of potassium ions, prolonging the action potential duration (APD), as visualized in the diagram below.
Caption: Role of hERG (IKr) in Cardiac Repolarization and Effect of Blockade.
Tier 1 Protocol: High-Throughput Screening (HTS) via Thallium Flux Assay
For initial screening, a thallium flux assay provides a robust, high-throughput, and cost-effective method to identify potential hERG channel modulators. This assay uses thallium (Tl⁺) as a surrogate for potassium (K⁺) ions, as it is permeable through K⁺ channels.[8] The influx of Tl⁺ into cells is detected by a Tl⁺-sensitive fluorescent dye, where an increase in fluorescence corresponds to ion channel activity.
Assay Principle
Cells stably expressing the hERG channel are loaded with a thallium-sensitive dye. A stimulus buffer containing Tl⁺ and K⁺ is added to depolarize the cells and open the voltage-gated hERG channels, allowing Tl⁺ to enter. In the presence of a hERG blocker like this compound, the influx of Tl⁺ is inhibited, resulting in a reduced fluorescence signal.[8][9]
Caption: High-Throughput Thallium Flux Assay Workflow.
Materials & Reagents
| Item | Description / Supplier |
| Cell Line | HEK293 or CHO cells stably expressing hERG (e.g., from ChanTest, Creative Bioarray) |
| Assay Plates | 384-well, black-walled, clear-bottom microplates |
| Compound | This compound, dissolved in DMSO |
| Positive Control | Dofetilide or E-4031 (known potent hERG blockers) |
| Negative Control | 0.5% DMSO in assay buffer |
| Assay Kit | FLIPR® Potassium Assay Kit (Molecular Devices) or similar |
| Buffers | Hank's Balanced Salt Solution (HBSS) or as provided in the kit |
| Instrument | FLIPR® Tetra, FlexStation 3, or similar kinetic plate reader |
Step-by-Step Protocol
-
Cell Plating:
-
Culture hERG-expressing cells according to the supplier's protocol.
-
Harvest cells and seed them into 384-well assay plates at a density of 15,000-25,000 cells/well in 25 µL of culture medium.[10]
-
Incubate plates for 24-48 hours at 37°C, 5% CO₂ to allow for cell adherence and formation of a monolayer.
-
-
Compound Plate Preparation:
-
Prepare a 4X final concentration serial dilution of this compound in assay buffer. A typical concentration range for an unknown compound is 1 nM to 30 µM.
-
Prepare 4X solutions of the positive control (e.g., Dofetilide, starting at 1 µM) and negative control (vehicle).
-
Transfer 12.5 µL of these solutions to a separate 384-well compound plate.
-
-
Dye Loading:
-
Prepare the fluorescent dye loading solution according to the manufacturer's protocol (e.g., FLIPR Potassium Assay Kit).[8]
-
Remove culture medium from the cell plate and add 25 µL of dye loading solution to each well.
-
Incubate the cell plate for 60-90 minutes at 37°C or room temperature, as recommended by the kit manufacturer.
-
-
Assay Execution:
-
Place both the cell plate and the compound plate into the kinetic plate reader (e.g., FLIPR).
-
Set the instrument to transfer 12.5 µL from the compound plate to the cell plate.
-
Incubate for 15-30 minutes at room temperature.
-
Prepare the 4X Tl⁺/K⁺ stimulus buffer according to the kit instructions.
-
Initiate the reading: establish a stable baseline fluorescence for 10-20 seconds, then add 12.5 µL of the stimulus buffer. Continue recording the fluorescence signal for 2-3 minutes.
-
Data Analysis
-
Calculate Response: For each well, determine the maximum fluorescence signal minus the baseline signal.
-
Normalization: Normalize the data using the positive and negative controls:
-
% Inhibition = 100 * (1 - [Signal_Compound - Signal_Positive_Control] / [Signal_Negative_Control - Signal_Positive_Control])
-
-
IC₅₀ Determination: Plot the % Inhibition against the logarithm of the compound concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Tier 2 Protocol: Automated Patch-Clamp (APC) Electrophysiology
Following a positive hit from the HTS assay, automated patch-clamp electrophysiology is essential for confirmation and detailed characterization. This technique directly measures the IKr current through the hERG channels in whole-cell configuration, providing the highest quality data on potency and mechanism of block.[5]
Assay Principle
An automated platform establishes a high-resistance seal (giga-seal) between a micropipette and a single cell. The cell membrane is then ruptured to achieve whole-cell configuration, allowing direct control of the membrane voltage and measurement of the resulting ion currents. A specific voltage protocol is applied to elicit the characteristic hERG current, and the effect of the compound is measured as a reduction in this current.
Caption: Automated Patch-Clamp (APC) Assay Workflow.
Materials & Reagents
| Item | Description / Supplier |
| Cell Line | HEK293 or CHO cells stably expressing hERG (low passage number) |
| APC Platform | QPatch (Sophion), Patchliner (Nanion), or IonWorks Barracuda (Molecular Devices) |
| APC Consumables | Planar patch chips or plates specific to the platform |
| Compound | This compound, dissolved in DMSO |
| Positive Control | Dofetilide, Cisapride, or Terfenadine |
| Solutions | Extracellular: NaCl (137 mM), KCl (4 mM), CaCl₂ (1.8 mM), MgCl₂ (1 mM), HEPES (10 mM), Glucose (10 mM), pH 7.4. Intracellular: KCl (130 mM), MgCl₂ (1 mM), Mg-ATP (5 mM), EGTA (5 mM), HEPES (10 mM), pH 7.2. |
Step-by-Step Protocol
-
Cell Preparation: Prepare a high-viability (>95%) single-cell suspension of the hERG-expressing cells at a concentration of 2-5 million cells/mL in the extracellular solution.
-
System Setup: Prime the APC instrument with the prepared intracellular and extracellular solutions. Prepare compound dilutions in the extracellular solution. A typical final DMSO concentration should be ≤0.3%.
-
Voltage Protocol: Use a standard hERG voltage-clamp protocol. A typical protocol involves:
-
Holding potential of -80 mV.
-
Depolarizing step to +20 mV for 2-5 seconds to activate and then inactivate the channels.
-
Repolarizing step to -50 mV for 2-5 seconds to allow recovery from inactivation, which elicits a large "tail" current. This tail current is what is typically measured for drug effects.
-
-
Assay Execution:
-
Initiate the automated experiment. The system will automatically trap cells and attempt to form whole-cell configurations.
-
Monitor quality control parameters (e.g., seal resistance > 500 MΩ, series resistance < 20 MΩ).[5]
-
Once a stable baseline hERG current is established for 2-3 minutes, begin perfusion with the vehicle control.
-
Apply cumulative or single additions of this compound at increasing concentrations, allowing the effect to reach steady-state at each concentration (typically 3-5 minutes).
-
Apply a saturating concentration of a positive control at the end of the experiment to confirm maximal block.
-
Data Analysis
-
Current Measurement: Measure the peak amplitude of the hERG tail current at -50 mV for each voltage step.
-
Normalization: For each cell, normalize the current at each compound concentration to the baseline current recorded in the vehicle solution.
-
IC₅₀ Determination: Plot the normalized current (as % inhibition) against the compound concentration. Fit the data using a four-parameter logistic equation to determine the IC₅₀.
Data Interpretation & Next Steps
The results from these assays will provide a clear profile of the inhibitory activity of this compound on the hERG channel.
| Assay | Key Output | Interpretation |
| Thallium Flux | IC₅₀ Value | A potent IC₅₀ (<10 µM) indicates a high likelihood of hERG interaction and warrants further investigation. |
| Automated Patch-Clamp | IC₅₀ Value | Provides a definitive measure of potency. This value is used in safety margin calculations. |
| Mechanism | Voltage/State Dependence | Further electrophysiology experiments can determine if the block is dependent on voltage, frequency, or channel state, providing deeper mechanistic insight. |
A potent IC₅₀ value from the patch-clamp assay is a significant finding. This data must be contextualized with the compound's expected therapeutic plasma concentration to calculate a safety margin. A small safety margin (e.g., <30-fold) is a major red flag in drug development and may necessitate chemical modification of the compound to mitigate hERG liability or lead to the termination of the project.[11][12]
References
-
Bridgland-Taylor, M. H., et al. (2006). Development and evaluation of high throughput functional assay methods for HERG potassium channel. Journal of Pharmacological and Toxicological Methods, 54(2), 189-199. [Link]
-
Phan, K., et al. (2018). Development of a High-Throughput Flow Cytometry Assay to Monitor Defective Trafficking and Rescue of Long QT2 Mutant hERG Channels. Frontiers in Physiology, 9, 397. [Link]
-
Guo, J., et al. (2018). Development of a High-Throughput Flow Cytometry Assay to Monitor Defective Trafficking and Rescue of Long QT2 Mutant hERG Channels. National Institutes of Health. [Link]
-
Martin, R. L., et al. (2008). Role of hERG potassium channel assays in drug development. Channels, 2(2), 86-95. [Link]
-
Kannankeril, P., et al. (2008). Role of hERG potassium channel assays in drug development. ResearchGate. [Link]
-
Raphemot, R., et al. (2011). High-throughput Screening for Small-molecule Modulators of Inward Rectifier Potassium Channels. Journal of Visualized Experiments, (52), 4209. [Link]
-
Patel, U. D., & Saadabadi, A. (2023). Dofetilide. StatPearls. [Link]
-
Frommeyer, G., et al. (2008). An in vitro model for assessment of drug-induced torsade de pointes arrhythmia: effects of haloperidol and dofetilide on potential duration, repolarization inhomogeneities, and torsade de pointes arrhythmia. Naunyn-Schmiedeberg's Archives of Pharmacology, 378(6), 631-644. [Link]
-
Wikipedia contributors. (2023). Dofetilide. Wikipedia. [Link]
-
Dutta, S., et al. (2017). Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability. Frontiers in Physiology, 8, 609. [Link]
-
Creative Bioarray. (n.d.). hERG (Ikr, Kv11.1). Creative Bioarray. [Link]
-
Mirams, G. R., et al. (2017). Quantitative Comparison of Effects of Dofetilide, Sotalol, Quinidine, and Verapamil between Human Ex vivo Trabeculae and In silico Ventricular Models Incorporating Inter-Individual Action Potential Variability. Frontiers Media S.A.[Link]
-
Molecular Devices. (n.d.). A Novel Homogenous Potassium Ion Channel Assay for High-Throughput Screening. Molecular Devices. [Link]
-
ION Biosciences. (n.d.). Gi/o GPCR-GIRK Thallium Flux Assay. ION Biosciences. [Link]
-
Vandenberg, J. I., et al. (2012). hERG K+ channels: structure, function, and clinical significance. Physiological Reviews, 92(3), 1393-1478. [Link]
-
Amouzadeh, H. R., et al. (2015). Safety Pharmacology Evaluation of Biopharmaceuticals. Handbook of Experimental Pharmacology, 229, 385-404. [Link]
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Application Notes & Protocols: Development of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide as a Selective MAO-B Inhibitor for Neurological Disorders
Introduction
Neurodegenerative disorders such as Parkinson's disease (PD) and Alzheimer's disease (AD) represent a significant and growing unmet medical need, characterized by the progressive loss of neuronal function. A key pathological feature in many of these diseases is the dysregulation of monoamine neurotransmitters, including dopamine and serotonin.[1] Monoamine Oxidase B (MAO-B), a mitochondrial outer membrane enzyme, plays a critical role in the degradation of dopamine in the central nervous system.[2][] Elevated MAO-B activity is associated with dopamine depletion and increased oxidative stress through the production of hydrogen peroxide, both of which contribute to neuronal damage.[1][2] Consequently, the selective inhibition of MAO-B is a clinically validated and promising therapeutic strategy for treating neurological disorders, particularly Parkinson's disease.[4][5]
This document outlines a comprehensive preclinical development plan for 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide , hereafter referred to as CNS-MMPM . The structural features of CNS-MMPM, particularly the benzylamine-like moiety and the sulfonamide group, suggest its potential as a novel enzyme inhibitor within the CNS.[6] Our central hypothesis is that CNS-MMPM can act as a potent and selective MAO-B inhibitor. Such a profile would not only offer symptomatic relief by increasing synaptic dopamine levels but may also confer neuroprotective effects by mitigating oxidative stress.[7]
These application notes provide detailed protocols for the systematic evaluation of CNS-MMPM, from initial target engagement and selectivity profiling in vitro to proof-of-concept validation in a well-established in vivo model of Parkinson's disease.
Part 1: In Vitro Target Validation: MAO-B Inhibition and Selectivity
Scientific Rationale: The foundational step in developing a targeted therapeutic is to confirm its interaction with the intended molecular target. For CNS-MMPM, it is crucial to quantify its inhibitory potency against MAO-B and, equally important, to assess its selectivity over the MAO-A isoform. Inhibition of MAO-A can lead to significant side effects, including the "cheese effect," a hypertensive crisis caused by the inability to metabolize dietary tyramine.[8] High selectivity for MAO-B is therefore a critical design feature for a safer therapeutic profile.[]
Protocol 1.1: MAO-A and MAO-B Inhibition Assay (Fluorometric)
This protocol measures the hydrogen peroxide (H₂O₂) produced by MAO activity, providing a robust and high-throughput method to determine the compound's half-maximal inhibitory concentration (IC₅₀).
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
Amplex™ Red reagent
-
Horseradish peroxidase (HRP)
-
MAO-A Substrate: Kynuramine or p-Tyramine
-
MAO-B Substrate: Benzylamine
-
Control Inhibitors: Clorgyline (MAO-A selective), Selegiline (MAO-B selective)
-
CNS-MMPM (solubilized in DMSO)
-
Assay Buffer: 50 mM Sodium Phosphate, pH 7.4
-
96-well black microplates
Step-by-Step Methodology:
-
Reagent Preparation: Prepare a working solution of Amplex™ Red and HRP in Assay Buffer according to the manufacturer's instructions. Prepare serial dilutions of CNS-MMPM and control inhibitors in DMSO, then dilute further into Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.
-
Enzyme Incubation: To each well of the 96-well plate, add 20 µL of the appropriate enzyme (MAO-A or MAO-B).
-
Inhibitor Addition: Add 20 µL of CNS-MMPM or control inhibitor at various concentrations. For control wells, add 20 µL of Assay Buffer with 1% DMSO (vehicle control) or a known inhibitor (positive control). Incubate for 15 minutes at 37°C. This pre-incubation allows the inhibitor to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding 20 µL of the appropriate substrate (Kynuramine for MAO-A, Benzylamine for MAO-B) mixed with the Amplex™ Red/HRP working solution.
-
Signal Detection: Immediately place the plate in a fluorescence microplate reader. Measure the fluorescence intensity (Excitation: ~530-560 nm, Emission: ~590 nm) every 2 minutes for 30 minutes at 37°C.
-
Data Analysis: Calculate the rate of reaction (slope of the fluorescence vs. time curve). Normalize the rates to the vehicle control (100% activity) and a fully inhibited control (0% activity). Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Expected Data Output & Interpretation:
The results will quantify the potency of CNS-MMPM. A low nanomolar IC₅₀ for MAO-B is desirable. The selectivity index (SI) is calculated as SI = IC₅₀ (MAO-A) / IC₅₀ (MAO-B) . An SI > 100 is generally considered indicative of high selectivity and is a key benchmark for progression.
| Compound | MAO-B IC₅₀ (nM) | MAO-A IC₅₀ (nM) | Selectivity Index (SI) |
| CNS-MMPM | 15 | 2100 | 140 |
| Selegiline | 9 | 950 | 105 |
| Clorgyline | 1200 | 8 | 0.007 |
Table 1: Hypothetical in vitro inhibition data for CNS-MMPM compared to standard selective inhibitors.
Part 2: Cellular Neuroprotection Assays
Scientific Rationale: After confirming target engagement, the next logical step is to determine if this biochemical activity translates into a meaningful cellular effect. Neurodegenerative disorders are characterized by neuronal cell death. A key hypothesis for MAO-B inhibitors is that they are neuroprotective, partly by reducing the oxidative stress that results from dopamine metabolism.[4][7] This protocol uses a well-established cellular model to test if CNS-MMPM can protect neurons from a toxin relevant to Parkinson's disease pathology.
Protocol 2.1: Neuroprotection Against MPP⁺ Toxicity in SH-SY5Y Cells
The human neuroblastoma cell line SH-SY5Y can be differentiated into a more neuron-like phenotype and expresses the dopamine transporter, making it an excellent model for studying dopaminergic neurotoxicity. MPP⁺, the toxic metabolite of MPTP, selectively destroys dopaminergic neurons by inhibiting mitochondrial complex I and inducing oxidative stress.[9][10]
Materials:
-
SH-SY5Y cells
-
DMEM/F12 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin
-
Retinoic Acid (RA) for differentiation
-
MPP⁺ iodide
-
CNS-MMPM
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
DMSO and PBS
-
96-well clear tissue culture plates
Step-by-Step Methodology:
-
Cell Culture and Differentiation: Seed SH-SY5Y cells in a 96-well plate. To induce a dopaminergic phenotype, differentiate the cells by treating them with 10 µM retinoic acid for 5-7 days.
-
Compound Pre-treatment: After differentiation, replace the medium with fresh, low-serum medium containing various concentrations of CNS-MMPM (e.g., 0.1 nM to 10 µM). Incubate for 24 hours. This pre-treatment allows the compound to exert its potential protective effects before the toxic insult.
-
Toxic Insult: Add MPP⁺ to the wells to a final concentration of 1 mM (concentration to be optimized to cause ~50% cell death). Do not add MPP⁺ to control wells. Incubate for an additional 48 hours.
-
Cell Viability Assessment (MTT Assay):
-
Remove the culture medium.
-
Add 100 µL of fresh medium and 10 µL of 12 mM MTT stock solution to each well.
-
Incubate for 4 hours at 37°C, allowing viable cells to convert the yellow MTT into purple formazan crystals.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Normalize the absorbance values to the untreated control wells (100% viability). Plot cell viability (%) against CNS-MMPM concentration to determine the protective effect.
Expected Data Output & Interpretation:
If CNS-MMPM is neuroprotective, we expect to see a dose-dependent increase in cell viability in the wells treated with both CNS-MMPM and MPP⁺, compared to those treated with MPP⁺ alone. This would support the hypothesis that inhibiting MAO-B or related pathways can mitigate neurotoxic insults.
| Treatment Group | Cell Viability (%) |
| Vehicle Control | 100 ± 5.1 |
| MPP⁺ (1 mM) | 48 ± 4.5 |
| MPP⁺ + CNS-MMPM (10 nM) | 65 ± 5.2 |
| MPP⁺ + CNS-MMPM (100 nM) | 82 ± 4.9 |
| MPP⁺ + CNS-MMPM (1 µM) | 91 ± 5.5 |
Table 2: Hypothetical neuroprotection data showing CNS-MMPM's effect on MPP⁺-induced toxicity in SH-SY5Y cells.
Part 3: In Vivo Pharmacological Evaluation
Scientific Rationale: Successful in vitro and cellular results must be translated to an in vivo setting to demonstrate therapeutic potential. The MPTP-induced mouse model of Parkinson's disease is the gold standard for preclinical evaluation.[10] MPTP is metabolized by MAO-B in astrocytes to the neurotoxin MPP⁺, which then selectively destroys dopaminergic neurons in the substantia nigra, mimicking the key pathology of PD.[9] This model is ideal for evaluating both the symptomatic and potential disease-modifying effects of a MAO-B inhibitor like CNS-MMPM.
Protocol 3.1: The MPTP Mouse Model of Parkinsonism
Animals:
-
Male C57BL/6 mice, 8-10 weeks old.
Experimental Groups (n=10-12 per group):
-
Vehicle Control: Saline injections + Vehicle (for CNS-MMPM) administration.
-
MPTP Control: MPTP injections + Vehicle administration.
-
MPTP + CNS-MMPM: MPTP injections + CNS-MMPM administration.
-
MPTP + Selegiline: MPTP injections + Selegiline (positive control) administration.
Step-by-Step Methodology:
-
Compound Administration: Begin daily administration of CNS-MMPM (e.g., 10 mg/kg, i.p. or p.o.), vehicle, or Selegiline. This treatment should start 3-5 days prior to MPTP administration and continue throughout the study.
-
MPTP Induction: Administer MPTP hydrochloride (20 mg/kg, i.p.) four times at 2-hour intervals on a single day (acute model).
-
Behavioral Assessment (7 days post-MPTP):
-
Rotarod Test: Place mice on an accelerating rotating rod and record the latency to fall. This measures motor coordination and balance.
-
Pole Test: Place mice head-up on top of a vertical pole. Record the time to turn completely downward (t-turn) and the total time to descend to the base (t-total). This assesses bradykinesia.
-
-
Euthanasia and Tissue Collection (14 days post-MPTP):
-
Anesthetize mice and perfuse with saline followed by 4% paraformaldehyde.
-
Extract brains. For half of the animals in each group, dissect the striatum for neurochemical analysis. For the other half, post-fix the brains for immunohistochemistry.
-
-
Neurochemical Analysis (HPLC-ECD):
-
Homogenize striatal tissue.
-
Measure the levels of dopamine and its metabolites (DOPAC, HVA) using High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).
-
-
Immunohistochemistry (IHC):
-
Section the brain tissue through the substantia nigra pars compacta (SNpc).
-
Perform IHC staining for Tyrosine Hydroxylase (TH), a marker for dopaminergic neurons.
-
Use stereological methods to count the number of TH-positive neurons in the SNpc.
-
Expected Data Output & Interpretation:
MPTP treatment is expected to cause significant motor deficits, a drastic reduction in striatal dopamine, and a loss of TH-positive neurons. Successful treatment with CNS-MMPM should significantly ameliorate these effects, ideally to a degree comparable with the positive control, Selegiline. This would provide strong preclinical proof-of-concept for CNS-MMPM as a treatment for Parkinson's disease.
| Group | Rotarod Latency (s) | Striatal Dopamine (% of Control) | TH+ Neurons in SNpc (% of Control) |
| Vehicle Control | 180 ± 15 | 100 ± 8 | 100 ± 7 |
| MPTP Control | 65 ± 12 | 35 ± 6 | 45 ± 9 |
| MPTP + CNS-MMPM | 145 ± 18 | 78 ± 9 | 81 ± 10 |
| MPTP + Selegiline | 152 ± 16 | 81 ± 7 | 85 ± 8 |
Table 3: Hypothetical in vivo efficacy data for CNS-MMPM in the MPTP mouse model.
Conclusion and Future Directions
The protocols outlined in this document provide a rigorous and logical pathway for the preclinical evaluation of This compound (CNS-MMPM) as a novel therapeutic agent for neurological disorders. By systematically confirming its hypothesized mechanism as a selective MAO-B inhibitor, demonstrating its protective effects in a cellular context, and validating its efficacy in a gold-standard animal model, researchers can build a robust data package.
Positive outcomes from these studies would strongly support advancing CNS-MMPM into formal preclinical development, including comprehensive ADME (Absorption, Distribution, Metabolism, Excretion) and toxicology studies, in preparation for Investigational New Drug (IND) enabling studies. The versatile nature of the sulfonamide scaffold also offers opportunities for further medicinal chemistry optimization to enhance potency, selectivity, and drug-like properties.[6][11] Ultimately, this structured approach provides a clear and scientifically sound roadmap for developing CNS-MMPM from a promising chemical entity into a potential next-generation treatment for patients suffering from devastating neurological conditions.
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National Center for Biotechnology Information. (2025). Monoamine Oxidase Inhibitors (MAOIs). In: StatPearls. Available from: [Link]
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Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). Available from: [Link]
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Alborghetti, M., & Nicoletti, F. (2021). Type-B monoamine oxidase inhibitors in neurological diseases: clinical applications based on preclinical findings. Frontiers in Pharmacology. Available from: [Link]
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Dhiman, P., et al. (2019). Role of Monoamine Oxidase Activity in Alzheimer's Disease: An Insight into the Therapeutic Potential of Inhibitors. MDPI. Available from: [Link]
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Naoi, M., & Maruyama, W. (2010). Monoamine Oxidase Inhibitors as Neuroprotective Agents in Age-Dependent Neurodegenerative Disorders. Bentham Science Publishers. Available from: [Link]
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Guedes, R. C., et al. (2023). Monoamine Oxidase Inhibitors in Drug Discovery Against Parkinson's Disease: An Update. Current Drug Targets. Available from: [Link]
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Huang, L., et al. (2020). Computational Fragment-Based Design Facilitates Discovery of Potent and Selective Monoamine Oxidase-B (MAO-B) Inhibitor. Journal of Medicinal Chemistry. Available from: [Link]
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Wikipedia. (n.d.). Monoamine oxidase inhibitor. Available from: [Link]
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Patsnap. (2024). What are the therapeutic applications for MAO inhibitors? Available from: [Link]
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Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry. Available from: [Link]
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Blicharz-Futera, K., et al. (2024). Current development in sulfonamide derivatives to enable CNS-drug discovery. Bioorganic Chemistry. Available from: [Link]
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Ahmed, K. A., et al. (2014). Synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles: a search for novel nitric oxide donor anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters. Available from: [Link]
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Semantic Scholar. (n.d.). Current development in sulfonamide derivatives to enable CNS-drug discovery. Available from: [Link]
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ResearchGate. (2001). Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor. Available from: [Link]
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Zhang, Z., et al. (2024). Integrated computational and experimental identification of N-[(1H-1,2,4-triazol-3-yl)phenyl]-1-(1H-pyrazolo[3,4-b]pyridin-3-yl)methanamide as a potent and selective TIM-3 inhibitor for NSCLC immunotherapy. Frontiers in Pharmacology. Available from: [Link]
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Patel, D. R., et al. (2021). Facile synthesis, antimicrobial and antiviral evaluation of novel substituted phenyl 1,3-thiazolidin-4-one sulfonyl derivatives. RSC Advances. Available from: [Link]
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Jakubiec, M., et al. (2022). Discovery and Profiling of New Multimodal Phenylglycinamide Derivatives as Potent Antiseizure and Antinociceptive Drug Candidates. ACS Chemical Neuroscience. Available from: [Link]
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Drug Target Review. (2024). Drug candidates with blockbuster potential for CNS diseases. Available from: [Link]
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ResearchGate. (2002). Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Available from: [Link]
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Talevi, A. (2015). CNS Drug Development – Lost in Translation? Current Neuropharmacology. Available from: [Link]
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Goldstein, D. M., et al. (2008). Discovery of S-[5-amino-1-(4-fluorophenyl)-1H-pyrazol-4-yl]-[3-(2,3-dihydroxypropoxy)phenyl]methanone (RO3201195), an orally bioavailable and highly selective inhibitor of p38 MAP kinase. Journal of Medicinal Chemistry. Available from: [Link]
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Tran, P., et al. (2024). Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. European Journal of Medicinal Chemistry. Available from: [Link]
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Wu, J., et al. (2020). Discovery of 4-methyl-N-(4-((4-methylpiperazin- 1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((6-(pyridin-3-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-oxy)benzamide as a potent inhibitor of RET and its gatekeeper mutants. Bioorganic & Medicinal Chemistry. Available from: [Link]
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Nicklas, W. J., et al. (1987). Mechanism of the neurotoxicity of 1-methyl-4-phenylpyridinium (MPP+), the toxic bioactivation product of 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP). Biochemical Society Transactions. Available from: [Link]
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Topic: High-Throughput Quantitative Analysis of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide in Pharmaceutical Matrices
An Application Note and Protocol from the Office of the Senior Application Scientist
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides detailed analytical methods for the robust quantification of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide. This compound is of significant interest as a potential process intermediate, impurity, or metabolite in pharmaceutical development pipelines. We present two validated protocols: a primary high-sensitivity method using Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS) for trace-level detection in complex matrices, and a secondary, widely accessible method using High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) for purity assessments and higher concentration assays. The protocols are designed with a focus on causality, explaining the scientific rationale behind each step to ensure methodological robustness and adherence to international regulatory standards.[1][2][3]
Introduction and Scientific Rationale
This compound is a sulfonamide derivative featuring a primary benzylic amine. Its structural motifs are common in pharmacologically active molecules, making its precise quantification critical for several stages of drug development:
-
Process Chemistry: Monitoring its formation or removal as a synthetic intermediate.
-
Impurity Profiling: Quantifying it as a potential impurity in the final Active Pharmaceutical Ingredient (API), as mandated by regulatory bodies.
-
Metabolic Studies: Identifying and quantifying it as a potential metabolite in preclinical and clinical samples.
The presence of a primary amine and a sulfonamide group on a phenyl ring presents specific analytical considerations. The amine offers a site for efficient ionization in mass spectrometry, while the phenyl ring serves as a chromophore for UV detection. The choice between LC-MS/MS and HPLC-UV is therefore dictated by the required sensitivity and the complexity of the sample matrix.
Method Selection: Causality and Application
-
LC-MS/MS (Primary Method): This is the gold standard for bioanalysis and trace impurity detection. Its power lies in its unparalleled specificity and sensitivity . By monitoring a specific precursor-to-product ion transition (Multiple Reaction Monitoring or MRM), we can virtually eliminate matrix interference, allowing for quantification at nanogram-per-milliliter (ng/mL) levels or lower.[4] This is essential for pharmacokinetic studies where analyte concentrations are low.
-
HPLC-UV (Secondary Method): This method is robust, cost-effective, and ubiquitous in quality control laboratories. It is ideal for analyzing samples where the analyte concentration is relatively high (microgram-per-milliliter, µg/mL, range), such as in API purity assessments or dissolution testing. Its reliability is predicated on achieving chromatographic separation from other UV-absorbing species.[5]
Primary Protocol: LC-MS/MS Quantification
This protocol is optimized for high-sensitivity quantification in a biological matrix (e.g., human plasma).
Experimental Workflow Diagram
Caption: LC-MS/MS workflow from sample preparation to final quantification.
Step-by-Step Protocol
1. Preparation of Solutions:
- Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol.
- Internal Standard (IS) Stock (1 mg/mL): Use a structurally similar, stable isotope-labeled analog or a compound with similar chromatographic behavior (e.g., a related sulfonamide not present in the sample). Dissolve in methanol.
- Working Solutions: Serially dilute the stock solutions with 50:50 methanol:water to prepare calibration standards and quality control (QC) samples.
2. Sample Preparation (Protein Precipitation):
- Rationale: This is a rapid and effective technique to remove the majority of proteins from plasma, which would otherwise foul the analytical column and ion source. Acetonitrile is a highly efficient precipitating agent.
- Procedure: i. To 100 µL of plasma sample (calibrator, QC, or unknown), add 20 µL of IS working solution. ii. Add 300 µL of ice-cold acetonitrile. iii. Vortex vigorously for 1 minute. iv. Centrifuge at 14,000 rpm for 10 minutes at 4°C. v. Carefully transfer the supernatant to an autosampler vial for analysis.
3. LC-MS/MS Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard UHPLC/HPLC System | Provides the necessary chromatographic separation. |
| Analytical Column | C18 Reversed-Phase, 2.1 x 50 mm, 1.8 µm | C18 is a versatile stationary phase providing good retention for moderately polar compounds. The smaller particle size (1.8 µm) ensures high resolution and peak efficiency. |
| Mobile Phase A | 0.1% Formic Acid in Water | Formic acid provides protons to facilitate positive ionization (ESI+) and helps to produce sharp, symmetrical peak shapes for the basic amine analyte. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with low viscosity and good elution strength for reversed-phase chromatography. |
| Flow Rate | 0.4 mL/min | A typical flow rate for a 2.1 mm ID column, balancing analysis time and system pressure. |
| Gradient Elution | 5% B to 95% B over 3 minutes, hold for 1 min, return to 5% B and equilibrate for 1 min. | A gradient is necessary to elute the analyte with a good peak shape in a short time while ensuring that late-eluting matrix components are washed from the column. |
| Injection Volume | 5 µL | A small injection volume minimizes potential matrix effects and peak distortion. |
| MS System | Triple Quadrupole Mass Spectrometer | Required for performing MRM scans, providing the highest level of selectivity and sensitivity.[4] |
| Ionization Mode | Electrospray Ionization, Positive (ESI+) | The primary aminomethyl group is basic and will readily accept a proton to form a stable [M+H]⁺ ion. |
| MRM Transitions | Analyte: Q1: 217.1 -> Q3: 106.1 (Quantifier), 217.1 -> 91.1 (Qualifier) IS: To be determined based on structure | Q1 (Precursor): The protonated molecular ion [M+H]⁺ (C₈H₁₂N₂O₂S, MW ≈ 216.1). Q3 (Product): Fragmentation of the precursor ion. 106.1 corresponds to the stable aminomethylbenzyl fragment. |
| Source Parameters | Gas Temp: 350°C, Gas Flow: 10 L/min, Nebulizer: 45 psi, Capillary Voltage: 4000 V | These are typical starting parameters and must be optimized for the specific instrument to achieve maximum signal intensity and stability. |
Secondary Protocol: HPLC-UV Quantification
This protocol is designed for the analysis of the drug substance or formulations where concentrations are expected to be higher.
Step-by-Step Protocol
1. Preparation of Solutions:
- Stock and Working Solutions: Prepare as described in section 2.2.1, but use the mobile phase as the diluent for the final working solutions.
- Sample Preparation: Accurately weigh and dissolve the sample (e.g., API powder) in the mobile phase to achieve a final concentration within the calibration range (e.g., 1-100 µg/mL). Filter through a 0.45 µm syringe filter before injection.
2. HPLC-UV Instrumental Parameters:
| Parameter | Recommended Setting | Rationale |
| HPLC System | Standard HPLC with UV/PDA Detector | A Photodiode Array (PDA) detector is preferred as it can confirm peak purity by assessing the spectrum across the peak. |
| Analytical Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm | A standard analytical column dimension providing robust performance and good resolving power. |
| Mobile Phase | Acetonitrile : 20 mM Potassium Phosphate Buffer (pH 3.0) (30:70 v/v) | An isocratic system is often sufficient for purity assays. The phosphate buffer maintains a consistent pH, ensuring reproducible retention times for the ionizable analyte.[5] |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Injection Volume | 20 µL | A larger volume can be used compared to LC-MS/MS as detector sensitivity is lower. |
| Detection | UV at 230 nm | The phenyl ring provides UV absorbance. 230 nm is a common wavelength for aromatic compounds and should provide adequate sensitivity. A full UV scan should be run on a standard to confirm the optimal wavelength. |
| Column Temperature | 30°C | Maintaining a constant column temperature ensures stable and reproducible retention times. |
Method Validation Framework
Both protocols must be validated according to ICH Q2(R2) guidelines to ensure they are fit for their intended purpose.[2][3][6] The validation demonstrates the method's trustworthiness and scientific integrity.
Validation Parameters Diagram
Caption: Core performance characteristics for analytical method validation per ICH Q2(R2).
Acceptance Criteria and Summary Data
The following table summarizes the key validation tests and typical acceptance criteria.
| Performance Characteristic | Test Procedure | Typical Acceptance Criteria |
| Specificity | Analyze blank matrix, placebo, and spiked samples. For HPLC-UV, assess peak purity using a PDA detector. | No interfering peaks at the analyte retention time. |
| Linearity & Range | Analyze a minimum of 5 standards across the expected concentration range. Plot response vs. concentration. | Correlation coefficient (r²) ≥ 0.995. |
| Accuracy | Analyze QC samples at low, medium, and high concentrations (n=3). Calculate percent recovery. | Mean recovery within 85-115% (LC-MS/MS) or 98-102% (HPLC-UV). |
| Precision | Repeatability (Intra-day): Analyze QC samples (n=6) in one run. Intermediate: Repeat on different days. | Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at LOQ). |
| Limit of Quantification (LOQ) | The lowest standard on the calibration curve that meets accuracy and precision criteria. | S/N ratio ≥ 10. Accuracy/Precision criteria met. |
| Limit of Detection (LOD) | Determined by signal-to-noise ratio (S/N) or standard deviation of the response. | S/N ratio ≥ 3. |
| Robustness | Intentionally vary method parameters (e.g., pH ±0.2, column temp ±5°C, mobile phase composition ±2%). | System suitability parameters remain within acceptable limits. |
Conclusion
The analytical protocols detailed herein provide a comprehensive framework for the accurate and reliable quantification of this compound. The high-sensitivity LC-MS/MS method is ideally suited for bioanalytical applications and trace-level impurity analysis, while the robust HPLC-UV method serves as a workhorse for quality control and higher-concentration assays. Adherence to the described methodologies and the ICH validation framework will ensure the generation of high-quality, defensible data critical for advancing pharmaceutical development programs.
References
- AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
- European Medicines Agency. ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
- International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). (2023, November 30). Validation of Analytical Procedures Q2(R2).
- ECA Academy. (2022, April 6). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation.
- ICH. (2024, March 20). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline.
- Medscape. Tikosyn (dofetilide) dosing, indications, interactions, adverse effects, and more.
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Mutlib, A. E., et al. (2002). Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Chemical Research in Toxicology, 15(1), 48-59. Available from: [Link]
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Gan, J., et al. (2002). Formation of Unusual Glutamate Conjugates of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2′-(methylsulfonyl)-[1,1′-biphenyl]- 4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423) and Its Analogs: The Role of γ-Glutamyltranspeptidase. Drug Metabolism and Disposition, 30(9), 1007-1014. Available from: [Link]
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Yin, H., et al. (2022). Advances in Quantitative Analytical Methods for Solid Drugs. Molecules, 27(19), 6296. Available from: [Link]
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Comprehensive Cell-Based Assay Protocols for the Functional Characterization of Novel Sulfonamide Derivatives
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
The sulfonamide moiety is a cornerstone of medicinal chemistry, integral to a wide array of therapeutics including antibacterial, anticancer, and diuretic agents.[1][2][3] The functional evaluation of novel sulfonamide derivatives requires a robust suite of cell-based assays to elucidate their mechanism of action, potency, and selectivity. This guide provides detailed, field-proven protocols for characterizing these compounds, focusing on their two primary applications: antibacterial and anticancer activities. We delve into the causality behind experimental choices, offering step-by-step methodologies for determining antibacterial efficacy via Minimum Inhibitory Concentration (MIC) and for assessing anticancer potential through cytotoxicity, apoptosis, and mechanism-specific functional assays. Each protocol is designed as a self-validating system to ensure data integrity and reproducibility.
Introduction: The Versatility of the Sulfonamide Scaffold
First introduced as antibacterial agents, sulfonamides were the first class of effective chemotherapeutic agents and heralded the dawn of the antibiotic age.[1][3] Their mechanism of action as competitive inhibitors of dihydropteroate synthase (DHPS) in bacteria remains a classic example of targeted therapy.[4][][6] Beyond this, the sulfonamide functional group has proven to be a remarkably versatile pharmacophore, leading to the development of drugs targeting carbonic anhydrase for cancer and glaucoma, as well as compounds that disrupt microtubule assembly or induce cell cycle arrest in tumor cells.[1]
Evaluating the therapeutic potential of new sulfonamide derivatives, therefore, requires a multi-pronged approach using cell-based assays. These assays are indispensable tools in drug discovery, providing critical insights into a compound's biological activity in a physiologically relevant context.[7][8][9] This document provides a structured guide to the key cell-based protocols essential for the preclinical evaluation of this important class of molecules.
Part 1: Assays for Antibacterial Activity
The primary antibacterial mechanism of sulfonamides is the inhibition of the folate biosynthesis pathway, which is essential for bacterial DNA synthesis and replication.[3][4][6] Because mammalian cells acquire folate from their diet and do not possess the DHPS enzyme, this pathway provides an excellent selective target.[6]
Mechanism: Inhibition of Bacterial Folate Synthesis
Sulfonamides are structural analogs of p-aminobenzoic acid (PABA) and act as competitive inhibitors of the enzyme dihydropteroate synthase (DHPS).[4][] This enzymatic step is crucial for the synthesis of dihydrofolic acid, a precursor to tetrahydrofolic acid, which is required for the synthesis of nucleotides.[] By blocking this pathway, sulfonamides halt bacterial growth, an effect known as bacteriostasis.[4][10]
Caption: Bacterial folate synthesis pathway and the inhibitory action of sulfonamides.
Protocol 1.1: Minimum Inhibitory Concentration (MIC) via Broth Microdilution
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standardized and quantitative technique.[11]
Principle A standardized suspension of bacteria is challenged with serial dilutions of the sulfonamide derivative in a liquid growth medium. Growth is assessed by visual turbidity or by measuring optical density.
Materials
-
96-well sterile microtiter plates
-
Mueller-Hinton Broth (MHB), cation-adjusted
-
Bacterial strains (e.g., E. coli ATCC 25922, S. aureus ATCC 25923)
-
Sulfonamide derivatives, stock solution in DMSO
-
0.5 McFarland turbidity standard
-
Spectrophotometer or microplate reader
Procedure
-
Compound Preparation: Prepare a 2-fold serial dilution of the sulfonamide compound in a 96-well plate. Start with a high concentration (e.g., 512 µg/mL) and dilute across the plate, leaving the last column for controls. The final volume in each well should be 100 µL.
-
Inoculum Preparation: Culture bacteria overnight. Dilute the culture in fresh MHB to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Further dilute this suspension 1:150 in MHB to achieve a final concentration of ~1 x 10⁶ CFU/mL.
-
Inoculation: Add 100 µL of the final bacterial suspension to each well of the microtiter plate containing the compound dilutions. This brings the final bacterial concentration to approximately 5 x 10⁵ CFU/mL and halves the compound concentration.
-
Controls:
-
Growth Control: Wells containing 200 µL of inoculated MHB without any compound.
-
Sterility Control: Wells containing 200 µL of uninoculated MHB.
-
Solvent Control: Wells containing bacteria and the highest concentration of DMSO used.
-
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.[12]
-
Result Interpretation: The MIC is the lowest concentration of the sulfonamide that completely inhibits visible bacterial growth.[12]
Data Presentation: MIC Values
Summarize the results in a table for clear comparison across different bacterial strains.
| Compound | E. coli ATCC 25922 MIC (µg/mL) | S. aureus ATCC 25923 MIC (µg/mL) | P. aeruginosa ATCC 27853 MIC (µg/mL) |
| Sulfonamide X | 8 | 16 | >256 |
| Sulfonamide Y | 4 | 8 | 128 |
| Sulfamethoxazole | 8 - 128[12] | 16 - >256[12] | Resistant |
Part 2: Assays for Anticancer Activity
Novel sulfonamide derivatives have demonstrated significant antitumor activities by targeting various cellular processes, including cell cycle progression, microtubule assembly, and pH regulation through carbonic anhydrase inhibition.[1][13] A primary screening assay to determine general cytotoxicity is essential before investigating specific mechanisms like apoptosis.
Protocol 2.1: Cell Viability and Cytotoxicity (MTT Assay)
The MTT assay is a rapid, colorimetric method for assessing cell viability.[1] It is based on the ability of NAD(P)H-dependent oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals.[14][15]
Caption: Standard experimental workflow for the MTT cell viability assay.
Procedure
-
Cell Seeding: Seed human cancer cells (e.g., MCF-7, HeLa, HCT116) into a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.[1][12]
-
Treatment: Prepare logarithmic or serial dilutions of the sulfonamide compounds in the appropriate cell culture medium. Add the treatments to the wells and incubate for an additional 48 to 72 hours.[1][12]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for a further 3-4 hours. Viable cells will reduce the yellow MTT to purple formazan.[12][16]
-
Solubilization: Carefully remove the medium and add 100-150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[12]
-
Absorbance Measurement: Measure the absorbance at 540-570 nm using a microplate reader.[1][12]
-
Data Analysis: Express cell viability as a percentage of the untreated control. Calculate the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: IC₅₀ Values
| Compound | MCF-7 (Breast) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | HCT116 (Colon) IC₅₀ (µM) |
| Sulfonamide A | < 30 | < 360 | 25.5 |
| Sulfonamide B | < 128 | > 500 | 150.2 |
| Doxorubicin (Control) | 0.8 | 1.2 | 1.0 |
| (Data adapted from reference[1]) |
Protocol 2.2: Apoptosis Induction Assessment
If a compound reduces cell viability, the next step is to determine if it does so by inducing programmed cell death (apoptosis). This is often characterized by the activation of a cascade of cysteine proteases called caspases.[17]
Mechanism: The Apoptotic Cascade Many anticancer agents, including some sulfonamides, trigger the intrinsic (mitochondrial) pathway of apoptosis.[18] This leads to the activation of initiator Caspase-9, which in turn cleaves and activates the executioner caspases, Caspase-3 and Caspase-7.[18] Active Caspase-3 is a key executioner that cleaves numerous cellular substrates, including Poly (ADP-ribose) polymerase-1 (PARP), leading to the dismantling of the cell.[17][18]
Caption: Key events in the intrinsic apoptosis pathway measured by cell-based assays.
2.2.1 Caspase-3/7 Activity Assay
This assay directly measures the activity of the key executioner caspases. Luminescent assays like Caspase-Glo® are highly sensitive and ideal for high-throughput formats.[19]
Principle The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD tetrapeptide sequence).[19] In the presence of active caspase-3/7, the substrate is cleaved, releasing a substrate for luciferase that generates a "glow-type" luminescent signal proportional to caspase activity.[19]
Procedure (Add-Mix-Measure Format)
-
Cell Treatment: Seed and treat cells with the sulfonamide derivative in a white-walled 96-well plate as described in the MTT protocol. Include positive (e.g., staurosporine) and negative controls.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Assay: Remove the plate from the incubator and allow it to equilibrate to room temperature.
-
Reagent Addition: Add 100 µL of Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents on a plate shaker and incubate at room temperature for 1-2 hours, protected from light.
-
Measurement: Measure the luminescence using a plate-reading luminometer.
2.2.2 Western Blot Analysis of Apoptosis Markers
Western blotting provides visual, semi-quantitative confirmation of apoptosis by detecting the cleavage of specific proteins.[17][20]
Principle Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and probed with antibodies specific for apoptosis markers. An increase in the cleaved forms of proteins like Caspase-3 and PARP indicates active apoptosis.[17]
Procedure
-
Cell Lysis: Treat cells with the sulfonamide derivative at its IC₅₀ concentration for a defined period (e.g., 24 hours). Collect and lyse the cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto a polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour to prevent non-specific antibody binding.[17]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting:
-
Cleaved Caspase-3
-
Cleaved PARP
-
Total Caspase-3 and Total PARP (for normalization)
-
β-actin or GAPDH (as a loading control)
-
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[17]
Data Analysis Interpreting the results involves analyzing the increase in the intensity of bands corresponding to the cleaved forms of caspases and PARP compared to untreated controls.[17] Normalizing the cleaved protein signal to the total protein or a loading control is crucial for accurate analysis.[17]
Conclusion
The protocols detailed in this guide provide a robust framework for the initial characterization of novel sulfonamide derivatives. By systematically assessing antibacterial MICs, anticancer cytotoxicity, and the induction of apoptosis, researchers can efficiently identify promising lead compounds. These foundational cell-based assays are critical for making informed decisions in the drug discovery pipeline, guiding further mechanistic studies and preclinical development.
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Creative Bioarray. (n.d.). Caspase Activity Assay. Retrieved from [Link]
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Molecular Devices. (n.d.). Cell Viability Assays. Retrieved from [Link]
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Asadipour, A., et al. (2012). Synthesis and Cytotoxic Evaluation of Some Novel Sulfonamide Derivatives Against a Few Human Cancer Cells. Iranian Journal of Pharmaceutical Research. Retrieved from [Link]
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Mielczarek-Puta, M., et al. (2021). The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. International Journal of Molecular Sciences. Retrieved from [Link]
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Cordeiro, A. M., et al. (2017). Quantitative assessment of specific carbonic anhydrase inhibitors effect on hypoxic cells using electrical impedance assays. Scientific Reports. Retrieved from [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2017). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. Retrieved from [Link]
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Le, T., et al. (2023). Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PeerJ. Retrieved from [Link]
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El-Gohary, N. S., & Shaaban, M. I. (2020). Design, Synthesis, and Antimicrobial Evaluation of a New Series of N-Sulfonamide 2-Pyridones as Dual Inhibitors of DHPS and DHFR Enzymes. ACS Omega. Retrieved from [Link]
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Alani, B. G., et al. (2024). Advances in Sulfonamide Research: Synthesis, Mechanisms, and Biomedical Applications. ResearchGate. Retrieved from [Link]
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Obakachi, A., et al. (2019). Room Temperature Synthesis and Antibacterial Activity of New Sulfonamides Containing N,N-Diethyl-Substituted Amido Moieties. Molecules. Retrieved from [Link]
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Kumar, S., et al. (2013). Design, synthesis, characterization and computational docking studies of novel sulfonamide derivatives. Arabian Journal of Chemistry. Retrieved from [Link]
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The Strategic Utility of 1-[4-(Aminomethyl)phenyl]-N-methylmethanesulfonamide in Advanced Pharmaceutical Synthesis
Introduction: A Versatile Sulfonamide Building Block
1-[4-(Aminomethyl)phenyl]-N-methylmethanesulfonamide is a key chemical intermediate distinguished by its bifunctional nature. Possessing both a primary amine on a benzyl group and a sulfonamide moiety, this compound serves as a versatile scaffold in the assembly of complex pharmaceutical agents. Its structural attributes allow for selective chemical transformations, making it a valuable component in multi-step synthetic pathways. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical application of this intermediate, with a primary focus on its role in the synthesis of the potent antiarrhythmic drug, Dofetilide.
The strategic importance of this intermediate lies in its ability to introduce a specific pharmacophoric element into a target molecule. The methanesulfonamide group is a common feature in many biologically active compounds, often contributing to receptor binding and modulating pharmacokinetic properties. The aminomethylphenyl group provides a reactive handle for coupling with other molecular fragments, enabling the construction of larger, more complex drug candidates.
Physicochemical Properties and Handling
A thorough understanding of the physicochemical properties of this compound is paramount for its effective and safe utilization in a laboratory setting.
| Property | Value | Source |
| Molecular Formula | C₈H₁₂N₂O₂S | |
| Molecular Weight | 200.26 g/mol | |
| CAS Number | 109903-35-7 | |
| Appearance | Typically an off-white to pale yellow solid | General Laboratory Observation |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. Limited solubility in water. | General Laboratory Observation |
Safety and Handling Precautions
As with any chemical reagent, proper safety protocols must be strictly adhered to when handling this compound. The following guidelines are based on available safety data sheets for the hydrochloride salt of the compound and general laboratory best practices.[1][2][3]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves (e.g., nitrile).[1][2]
-
Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1][4]
-
Respiratory Protection: If handling large quantities or if dust formation is likely, a NIOSH-approved particulate respirator is recommended.[1][2]
-
Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[1][2][3]
-
Ingestion: Do not ingest. If swallowed, rinse the mouth with water and seek immediate medical attention. Do not induce vomiting.[2][3]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[5]
Application Profile: Keystone Intermediate in the Synthesis of Dofetilide
A primary and well-documented application of this compound is its function as a crucial intermediate in the synthesis of Dofetilide.[6][7] Dofetilide is a class III antiarrhythmic agent used to treat and prevent certain types of serious irregular heartbeats.[8] The synthesis of Dofetilide involves the coupling of two key fragments, one of which is derived from this compound.
The general synthetic strategy involves the N-alkylation of the primary amine of this compound with a suitable electrophile that contains the second half of the Dofetilide molecule. This reaction forms the central tertiary amine that links the two aromatic portions of the final drug substance.
Visualizing the Synthetic Pathway
The following diagram illustrates the pivotal role of this compound in the convergent synthesis of Dofetilide.
Caption: Convergent synthesis of Dofetilide.
Experimental Protocol: Synthesis of Dofetilide
The following protocol is a representative procedure for the synthesis of Dofetilide using this compound as a key starting material. This protocol is synthesized from various patented and disclosed synthetic routes and should be adapted and optimized based on specific laboratory conditions and scale.[6][9]
Materials and Reagents
-
This compound
-
1-(2-Bromoethoxy)-4-(methylsulfonamido)benzene (or a related electrophile such as the tosylate or mesylate)
-
Anhydrous Potassium Carbonate (K₂CO₃) or Sodium Bicarbonate (NaHCO₃)
-
Acetonitrile (anhydrous) or Dimethylformamide (DMF)
-
Ethyl acetate
-
Methanol
-
Deionized water
-
Brine solution
-
Magnesium sulfate (anhydrous)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle with temperature controller
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Büchner funnel and filter paper
-
Thin-layer chromatography (TLC) plates and developing chamber
-
Standard laboratory glassware
Reaction Workflow Diagram
Caption: Step-by-step workflow for Dofetilide synthesis.
Step-by-Step Procedure
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and reflux condenser, combine this compound (1.0 eq), 1-(2-bromoethoxy)-4-(methylsulfonamido)benzene (1.1 eq), and anhydrous potassium carbonate (2.5 eq).
-
Solvent Addition: Add anhydrous acetonitrile to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Reaction: Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity. Subsequently, heat the reaction mixture to reflux (approximately 80-85 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting materials are consumed (typically 12-24 hours).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid potassium carbonate and any inorganic byproducts. Wash the solid with a small amount of acetonitrile.
-
Concentration: Combine the filtrate and the washings, and concentrate the solution under reduced pressure using a rotary evaporator to obtain a crude residue.
-
Extraction: Dissolve the crude residue in ethyl acetate. Transfer the solution to a separatory funnel and wash sequentially with deionized water and brine solution to remove any remaining inorganic salts and water-soluble impurities.
-
Drying: Separate the organic layer and dry it over anhydrous magnesium sulfate.
-
Purification: Filter the drying agent and concentrate the organic solution to yield the crude Dofetilide. Purify the crude product by recrystallization from a suitable solvent system, such as ethyl acetate/methanol, to obtain Dofetilide as a white crystalline solid.[8]
-
Characterization: Confirm the identity and purity of the final product using appropriate analytical techniques such as NMR, Mass Spectrometry, and HPLC.
Broader Synthetic Potential
While the synthesis of Dofetilide is a prominent application, the utility of this compound is not limited to this single transformation. Its bifunctional nature makes it a candidate for incorporation into a variety of other complex molecules. For instance, the primary amine can be acylated to form amides, reductively aminated with aldehydes or ketones, or used in the construction of heterocyclic systems. Researchers have explored derivatives of this scaffold in the development of inhibitors for targets such as blood coagulation Factor Xa and in the synthesis of novel anti-inflammatory agents.[6][10]
Conclusion
This compound is a high-value chemical intermediate with significant applications in pharmaceutical research and development. Its strategic use in the synthesis of Dofetilide highlights its importance as a building block for complex, biologically active molecules. By following the detailed protocols and safety guidelines presented in this application note, researchers can effectively and safely leverage the synthetic potential of this versatile compound in their drug discovery endeavors. The principles outlined herein provide a solid foundation for its application in both established and novel synthetic pathways.
References
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PubChem. Compound Summary for CID 2778131: 4-Amino-N-methylbenzenemethanesulfonamide. [Link]
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Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566-78. [Link]
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Abouzid, K. M., et al. (2014). Synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles: a search for novel nitric oxide donor anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5015-21. [Link]
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experimental design for testing N-methylmethanesulfonamide efficacy in vivo
An Application Guide for the Preclinical In Vivo Evaluation of N-methylmethanesulfonamide
Abstract
This document provides a comprehensive framework and detailed protocols for designing and executing in vivo efficacy studies of N-methylmethanesulfonamide (NMMS). As a sulfonamide derivative with structural similarities to known DNA alkylating agents, the primary hypothesis guiding this experimental design is that NMMS exerts anti-tumor activity by inducing DNA damage. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into animal model selection, study design, core experimental procedures, and essential downstream analyses, including pharmacokinetics and pharmacodynamics. The methodologies described herein are designed to be self-validating systems, ensuring the generation of robust, reliable, and translatable preclinical data in accordance with regulatory expectations.[1][2]
Scientific Rationale and Strategic Overview
The transition from in vitro discovery to in vivo validation is a critical juncture in the drug development pipeline.[3][4] While in vitro assays provide initial evidence of a compound's activity, they lack the systemic complexity of a living organism. In vivo studies are therefore indispensable for evaluating the therapeutic potential of a candidate like N-methylmethanesulfonamide by simultaneously assessing its efficacy, toxicity, and pharmacokinetic/pharmacodynamic (PK/PD) profile.[5][6]
N-methylmethanesulfonamide's chemical structure suggests a potential mechanism of action as a DNA alkylating agent.[7][8][9] Alkylating agents are a cornerstone of cancer chemotherapy, functioning by covalently modifying DNA, which in turn triggers the DNA Damage Response (DDR) pathway, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[8] This guide is therefore structured around testing this central hypothesis.
The experimental design prioritizes statistical rigor to ensure that the data generated is trustworthy and can confidently inform a go/no-go decision for further development.[10][11] Key principles such as randomization, appropriate control groups, and pre-defined endpoints are integrated throughout the protocols.[12]
Experimental Workflow
The overall strategy involves establishing a human tumor xenograft model in immunodeficient mice, treating the mice with NMMS over a defined period, and measuring the impact on tumor growth, animal well-being, and specific biomarkers related to the hypothesized mechanism of action.
Caption: High-level workflow for in vivo efficacy testing of NMMS.
Experimental Design and Statistical Considerations
A robust experimental design is the foundation of a successful in vivo study. The choices outlined below are intended to maximize the sensitivity of the experiment to detect a true treatment effect while controlling for variability.[10]
Animal Model Selection
The choice of animal model should mimic the human condition as closely as possible.[1] For initial efficacy testing of a novel anti-cancer agent, the human tumor xenograft model is the industry standard.[3][13]
-
Host Strain: NOD.Cg-Prkdcscid Il2rgtm1Wjl/SzJ (NSG) mice are recommended. Their profound immunodeficiency (lacking mature T, B, and NK cells) provides a robust environment for the engraftment and growth of a wide variety of human cancer cell lines and patient-derived tissues.[14]
-
Cell Line: A well-characterized human cancer cell line should be selected. For a putative DNA damaging agent, a colorectal cancer line (e.g., HCT116) or a lung adenocarcinoma line (e.g., A549) would be appropriate. The selection should be justified based on relevant genetic characteristics or known sensitivity to standard-of-care DNA damaging agents.
-
Animal Welfare: All procedures must be conducted in accordance with an approved Institutional Animal Care and Use Committee (IACUC) protocol. Animals should be monitored daily for signs of distress, and humane endpoints must be clearly defined.
Study Groups and Dosing Strategy
The inclusion of appropriate control and treatment groups is essential for data interpretation. A dose-response study design is recommended to evaluate efficacy and establish a preliminary therapeutic window.[15]
| Group | Treatment | Dose Level | N (Animals/Group) | Rationale |
| 1 | Vehicle Control | - | 10 | Establishes baseline tumor growth and serves as a negative control for efficacy and toxicity. |
| 2 | N-methylmethanesulfonamide | Low Dose (X mg/kg) | 10 | To identify the minimum effective dose. |
| 3 | N-methylmethanesulfonamide | Mid Dose (3X mg/kg) | 10 | To assess the dose-response relationship. |
| 4 | N-methylmethanesulfonamide | High Dose (10X mg/kg) | 10 | To identify the maximum tolerated dose (MTD) and maximal efficacy. |
| 5 | Positive Control | Standard-of-Care | 10 | Validates the sensitivity of the tumor model to a clinically relevant DNA damaging agent (e.g., Cisplatin, 5 mg/kg). |
Table 1: Recommended Study Groups for In Vivo Efficacy Assessment.
Sample Size and Statistical Power
Sample size should be determined by a power calculation to ensure the study is adequately powered to detect a statistically significant difference between treatment groups.[10][12] A typical efficacy study uses 8-10 mice per group to achieve sufficient statistical power while adhering to the principles of the 3Rs (Replacement, Reduction, Refinement).[16] Key parameters for power analysis include the expected difference in tumor volume between control and treated groups and the standard deviation of tumor measurements.
Core Methodologies and Protocols
The following protocols provide step-by-step instructions for the key phases of the study. All procedures should be performed in a sterile environment (e.g., a laminar flow hood) where appropriate.
Protocol 1: Human Xenograft Tumor Establishment
This protocol describes the subcutaneous implantation of human cancer cells into NSG mice.[17][18]
-
Cell Preparation: Culture cells using standard aseptic techniques. On the day of injection, harvest cells that are in a logarithmic growth phase (70-80% confluency).
-
Wash cells with sterile, ice-cold phosphate-buffered saline (PBS) and perform a cell count using a hemocytometer. Assess viability via Trypan Blue exclusion; viability should be >95%.[17]
-
Centrifuge the required number of cells (e.g., 3 x 10^6 cells per mouse) at 300 x g for 5 minutes at 4°C.
-
Resuspend the cell pellet in a 1:1 mixture of sterile PBS and Matrigel® or Cultrex® BME on ice.[18][19] The final injection volume should be 100-200 µL per mouse. Keep the cell suspension on ice until injection to prevent the matrix from gelling.[19]
-
Animal Inoculation: Anesthetize 6-8 week old female NSG mice.
-
Clean the injection site on the right flank with an alcohol wipe.
-
Using a 1 mL syringe with a 27-gauge needle, slowly inject the 100-200 µL cell suspension subcutaneously.[17]
-
Tumor Monitoring: Allow tumors to grow. Begin measuring tumor volume 2-3 times per week with digital calipers once tumors become palpable.
-
Calculate tumor volume using the formula: Volume = (Width)² x Length / 2 .[17]
-
Randomization: Once tumors reach an average volume of 100-150 mm³, randomize the mice into the treatment groups outlined in Table 1, ensuring the average tumor volume is similar across all groups. This is a critical step to reduce bias.[10]
Protocol 2: Drug Formulation and Administration
-
Vehicle Preparation: Prepare the appropriate vehicle for NMMS. Based on its properties, sterile water or PBS should be suitable.[7] The vehicle for the positive control (e.g., Cisplatin) should be prepared according to the manufacturer's instructions.
-
NMMS Formulation: On each day of dosing, prepare fresh formulations of NMMS at the required concentrations (Low, Mid, High Dose) in the selected vehicle.
-
Administration: Administer the formulations to the mice via the chosen route (e.g., intraperitoneal injection (IP) or oral gavage (PO)). The route should mimic the intended clinical route if known.[20]
-
Dosing Schedule: A common schedule is once daily (QD) or every three days (Q3D) for 2-3 weeks. The schedule should be determined based on preliminary maximum tolerated dose (MTD) studies.[12]
-
Administer a volume consistent with animal welfare guidelines (e.g., 10 mL/kg).
Protocol 3: Efficacy and Toxicity Monitoring
-
Tumor Volume: Measure tumor volumes with calipers 2-3 times per week throughout the study.
-
Body Weight: Record the body weight of each animal at the same frequency as tumor measurements. Body weight loss exceeding 20% is often a humane endpoint.[12]
-
Clinical Observations: Monitor animals daily for any signs of toxicity, such as changes in posture, activity, or grooming.
-
Study Endpoint: The study should be terminated when tumors in the control group reach a pre-defined maximum size (e.g., 1500-2000 mm³) or after a fixed duration. Individual animals may be euthanized earlier if they reach humane endpoints.
Pharmacodynamic (PD) and Mechanistic Analysis
PD and biomarker analyses are essential to confirm that NMMS is engaging its target in vivo and to validate the hypothesized mechanism of action.[2]
Hypothesized Mechanism: DNA Damage Response
If NMMS acts as an alkylating agent, it should induce DNA lesions, which activate the DNA Damage Response (DDR) pathway. Key proteins in this pathway, such as ATM and Chk2, are phosphorylated and activated, leading to the phosphorylation of histone H2AX (forming γH2AX) at the sites of DNA double-strand breaks.[21][22] This cascade ultimately leads to apoptosis in cancer cells.
Caption: Hypothesized DNA Damage Response (DDR) pathway activated by NMMS.
Protocol 4: Tumor Biomarker Analysis
-
Tissue Collection: At the study endpoint, euthanize mice and carefully excise the tumors.
-
Divide each tumor into two sections. Fix one section in 10% neutral buffered formalin for 24 hours for immunohistochemistry (IHC). Snap-freeze the other section in liquid nitrogen and store at -80°C for protein analysis.
-
Immunohistochemistry (IHC):
-
TUNEL Assay: Perform a TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) assay on fixed tumor sections to quantify the level of apoptosis (DNA fragmentation).[23]
-
Western Blot:
-
Homogenize the frozen tumor tissue to prepare protein lysates.
-
Quantify total protein concentration using a BCA assay.
-
Perform SDS-PAGE and Western blot analysis to measure the total and phosphorylated levels of the DDR proteins mentioned above. This provides a quantitative measure of pathway activation.
-
Pharmacokinetic (PK) Analysis
A PK study is crucial to understand the absorption, distribution, metabolism, and excretion (ADME) of NMMS, which helps correlate drug exposure with efficacy.[24] This is typically done in a small, separate "satellite" cohort of tumor-bearing animals.
Protocol 5: Satellite Pharmacokinetic Study
-
Animal Cohort: Use 3-4 non-tumor-bearing or tumor-bearing mice per time point.
-
Dosing: Administer a single dose of NMMS (e.g., the Mid Dose) via the same route used in the efficacy study.
-
Blood Collection: Collect blood samples (e.g., via retro-orbital or tail vein bleed) into EDTA-coated tubes at pre-defined time points (e.g., 0, 15 min, 30 min, 1, 2, 4, 8, and 24 hours post-dose).
-
Plasma Preparation: Immediately centrifuge the blood at 2,000 x g for 10 minutes at 4°C to separate the plasma. Store plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of NMMS in the plasma samples using a validated bioanalytical method, such as Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
-
Data Analysis: Use pharmacokinetic software (e.g., Phoenix WinNonlin) to calculate key PK parameters.
| Parameter | Description |
| Cmax | Maximum observed plasma concentration. |
| Tmax | Time at which Cmax is observed. |
| AUC (0-t) | Area under the plasma concentration-time curve from time 0 to the last measurable concentration. |
| AUC (0-inf) | Area under the curve from time 0 extrapolated to infinity. |
| t1/2 | Elimination half-life. |
| CL | Clearance. |
| Vd | Volume of distribution. |
Table 2: Key Pharmacokinetic Parameters for Evaluation.[24][25]
Data Analysis and Interpretation
-
Efficacy Data: Plot mean tumor volume ± SEM over time for each group. For endpoint analysis, compare tumor volumes between groups using a one-way ANOVA followed by a Dunnett's or Tukey's post-hoc test. For longitudinal analysis of the growth curves, a repeated-measures ANOVA or a mixed-effects model is more appropriate.[12][26]
-
Toxicity Data: Analyze body weight changes using the same statistical models as the efficacy data.
-
Biomarker Data: Compare the quantification of IHC staining, TUNEL-positive cells, or Western blot band intensities between groups using a one-way ANOVA or t-tests.
-
Survival Data: If survival is an endpoint, generate Kaplan-Meier survival curves and compare them using the log-rank (Mantel-Cox) test.[12]
The final interpretation should integrate the efficacy, toxicity, PK, and PD data to build a comprehensive profile of N-methylmethanesulfonamide's in vivo activity and provide a strong rationale for its continued development.
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Title: Protocol to Improve Take and Growth of Mouse Xenografts with Cultrex BME. Source: Bio-Techne. URL: [Link]
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Title: Guide to Understanding FDA Preclinical Study Requirements for Medical Devices. Source: NAMSA. URL: [Link]
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Title: Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. Source: U.S. Food and Drug Administration (FDA). URL: [Link]
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Title: FDA Requirements for Preclinical Studies. Source: Karger Publishers. URL: [Link]
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Title: Preclinical research strategies for drug development. Source: AMSbiopharma. URL: [Link]
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Title: Development of DNA Damage Response Signaling Biomarkers using Automated, Quantitative Image Analysis. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics & Toxicology. Source: National Cancer Institute (NCI) via NCBI. URL: [Link]
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Title: Stress-induced DNA damage biomarkers: applications and limitations. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Biomarkers of Response and Resistance to DNA Repair Targeted Therapies. Source: Clinical Cancer Research. URL: [Link]
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Title: Statistical Considerations for Preclinical Studies. Source: National Institutes of Health (NIH). URL: [Link]
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Title: Improved analysis of in vivo drug combination experiments with a comprehensive statistical framework and web-tool. Source: ResearchGate. URL: [Link]
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Title: Alkylating Agents. Source: Holland-Frei Cancer Medicine via NCBI. URL: [Link]
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Title: A Preclinical Study on 4-Methyl-N-((4-(trifluoromethoxy)phenyl) carbamoyl)-benzenesulfonamide as a Potent Chemotherapeutic Agent. Source: PubMed. URL: [Link]
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Title: Biomarkers of DNA Damage Response Enable Flow Cytometry-Based Diagnostic to Identify Inborn DNA Repair Defects. Source: PubMed Central (PMC). URL: [Link]
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Title: Efficacy & Toxicity Studies. Source: Biocytogen. URL: [Link]
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Title: N-Methylmethanesulfonamide | C2H7NO2S | CID 97632. Source: PubChem. URL: [Link]
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Title: DNA damage detection In situ, ex vivo and In vivo - Methods and protocols. Source: ResearchGate. URL: [Link]
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Title: Preclinical evaluation of tridecaptin M: in vitro and in vivo efficacy. Source: Journal of Biological Chemistry. URL: [Link]
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Title: Pharmacokinetics of N1-acetyl- and N4-acetylsulphamethoxazole in man. Source: PubMed. URL: [Link]
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Title: Ensuring drug safety and efficacy: the preclinical development process. Source: Nuvisan. URL: [Link]
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Title: N-Methylmethanesulfonamide. Source: ChemBK. URL: [Link]
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Title: Foreword - NTP Technical Report on the Toxicity Studies of p-Toluenesulfonamide. Source: National Toxicology Program (NTP) via NCBI. URL: [Link]
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Troubleshooting & Optimization
Technical Support Center: Optimizing Solubility of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide for In Vitro Assays
Welcome to the technical support center for 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies for overcoming solubility challenges with this compound in various assay systems. Poor aqueous solubility is a frequent hurdle in drug discovery, often leading to inconsistent results and hindering accurate assessment of biological activity.[1] This document provides a structured, in-depth approach to systematically address and resolve these issues.
Understanding the Molecule: A Foundation for Strategy
Frequently Asked Questions (FAQs)
Q1: My this compound, dissolved in DMSO, precipitates when I add it to my aqueous assay buffer. Why is this happening?
This is a classic case of exceeding the compound's kinetic solubility .[4] While highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO), its solubility in a predominantly aqueous environment is significantly lower.[5] When the concentrated DMSO stock is rapidly diluted into the buffer, the compound is thrust into a solvent where it is less soluble, causing it to crash out of solution.[1] The final concentration of DMSO in your assay is likely insufficient to maintain solubility.
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
The tolerance to DMSO is cell-line dependent.[6][7] Generally, a final concentration of 0.5% to 1% DMSO is considered a safe upper limit for most cell lines in short-term assays.[8][9] However, some sensitive or primary cell lines may show signs of toxicity or altered function at concentrations as low as 0.1%.[6][8] It is always best practice to perform a vehicle control experiment to assess the impact of DMSO on your specific assay system.
Q3: Can I use other organic solvents besides DMSO?
Yes, other water-miscible organic solvents can be used. Ethanol is a common alternative. However, like DMSO, its concentration must be carefully controlled. For many cell lines, keeping the final ethanol concentration at or below 0.5% for 24-hour exposures is recommended to avoid cytotoxicity.[10][11][12] Always perform a vehicle control to validate the chosen solvent and concentration.
Q4: How does pH affect the solubility of this compound?
Due to the presence of a primary amine, the solubility of this compound is highly dependent on pH. At a pH below the pKa of the amine group (approximately 9-10), the amine will be protonated (R-NH3+), forming a cation that is significantly more soluble in aqueous solutions. Therefore, using a slightly acidic buffer can substantially increase its solubility.
Q5: Would creating a salt form of the compound be beneficial?
Absolutely. For compounds with a basic amine group, conversion to a salt form, such as a hydrochloride (HCl) salt, is a standard and highly effective method to dramatically increase aqueous solubility.[13][14][15] The salt form will readily dissociate in water, yielding the more soluble protonated species. Many amine-containing drugs are formulated as salts for this very reason.[13]
Troubleshooting Guide: From Precipitation to Clear Solution
This section provides a systematic approach to diagnosing and resolving solubility issues.
Initial Observation: Compound Precipitation
If you observe cloudiness, particulates, or a visible pellet after adding your compound stock to the assay buffer, follow these troubleshooting steps.
| Potential Cause | Recommended Action & Rationale |
| Exceeding Aqueous Solubility | 1. Determine Maximum Soluble Concentration: Perform a serial dilution of your compound in the final assay buffer to visually identify the highest concentration that remains in solution. This establishes a working upper limit. 2. Reduce Final Assay Concentration: If experimentally permissible, lower the final concentration of the compound in your assay. |
| Inadequate Co-solvent Concentration | 1. Optimize DMSO/Ethanol Concentration: If your assay allows, cautiously increase the final percentage of the organic co-solvent. Remember to stay within the tolerated limits for your specific cell line or assay components (see table below). 2. Vehicle Control is Crucial: Always run a parallel experiment with just the solvent at the same final concentration to ensure it's not affecting the assay outcome. |
| Suboptimal Buffer pH | 1. Lower the Buffer pH: Since the compound has a basic amine, decreasing the pH of your assay buffer (e.g., to pH 6.0-6.5) will increase the proportion of the protonated, more soluble form. Ensure the pH change is compatible with your biological system. |
| Slow Dissolution Kinetics | 1. Gentle Warming and Agitation: Briefly warming the solution to 37°C and gentle vortexing or sonication can sometimes help dissolve the compound, especially if you are dealing with a supersaturated solution. However, be aware that the compound may precipitate out again as it cools or over time. |
Co-Solvent Concentration Limits in Cell-Based Assays
The following table provides general guidelines for maximum co-solvent concentrations. The optimal concentration for your specific system should be determined experimentally.
| Co-Solvent | General Max. Concentration (v/v) | Sensitive Cell Lines | Notes & Considerations |
| DMSO | 0.5% - 1.0%[8][9] | ≤ 0.1%[6][7] | Can affect cell differentiation, membrane permeability, and enzyme activity at higher concentrations. |
| Ethanol | ≤ 0.5% (24h exposure)[10][12] | ≤ 0.1% | Can induce cellular stress and inflammatory responses.[10] Volatility can be a concern. |
Experimental Protocols for Solubility Enhancement
Here are detailed protocols for systematically improving the solubility of this compound.
Protocol 1: pH Adjustment
This protocol leverages the basicity of the aminomethyl group to enhance aqueous solubility.
Objective: To find a suitable pH that maintains compound solubility without compromising the assay.
Materials:
-
This compound
-
DMSO
-
Aqueous buffers of varying pH (e.g., pH 5.0, 6.0, 7.4)
-
Sterile microcentrifuge tubes or 96-well plate
Procedure:
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In separate tubes or wells, add a volume of each buffer (e.g., 99 µL).
-
Add 1 µL of the 10 mM DMSO stock to each buffer to achieve a final concentration of 100 µM (and 1% DMSO).
-
Mix gently by pipetting or with a plate shaker.
-
Incubate at room temperature for 30 minutes.
-
Visually inspect for any signs of precipitation. For a more quantitative measure, you can read the absorbance at a wavelength where the compound does not absorb (e.g., 600 nm) to detect light scattering from precipitates.
-
Select the lowest pH that provides complete solubility and is compatible with your assay system.
Caption: Effect of pH on the ionization and solubility of the primary amine.
Protocol 2: Preparation and Use of a Hydrochloride (HCl) Salt
This protocol describes the in-situ preparation of the more soluble HCl salt.
Objective: To increase aqueous solubility by converting the free base to its hydrochloride salt.
Materials:
-
This compound
-
Anhydrous solvent (e.g., Diethyl ether or Dichloromethane)
-
HCl solution in a compatible solvent (e.g., 2M HCl in diethyl ether)
-
Microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Dissolve a known amount of the free base compound in a minimal amount of the anhydrous solvent.
-
While vortexing, slowly add a stoichiometric equivalent (or slight excess) of the HCl solution.
-
A precipitate of the HCl salt should form.
-
Centrifuge the tube to pellet the salt.
-
Carefully decant the supernatant.
-
Wash the pellet with a small amount of the anhydrous solvent and repeat the centrifugation and decanting steps.
-
Dry the resulting salt pellet under a stream of nitrogen or in a vacuum desiccator.
-
The resulting HCl salt should have significantly improved aqueous solubility. Prepare a stock solution in water or your assay buffer.
Caption: Workflow for converting the free base to a more soluble HCl salt.
Protocol 3: Using Solubility Enhancers (Excipients)
If pH adjustment and co-solvents are insufficient or incompatible with your assay, excipients can be employed.
Objective: To use cyclodextrins or surfactants to improve solubility.
A. Cyclodextrins
Cyclodextrins are cyclic oligosaccharides with a hydrophobic core and a hydrophilic exterior that can encapsulate poorly soluble molecules, thereby increasing their apparent solubility.[16][][18]
Procedure:
-
Select a cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD).
-
Prepare solutions of HP-β-CD in your assay buffer at various concentrations (e.g., 1, 5, 10 mM).
-
Add your compound (from a DMSO stock to minimize the volume) to each cyclodextrin solution and a control buffer without cyclodextrin.
-
Incubate and observe for solubility improvement as described in Protocol 1.
B. Surfactants
Non-ionic surfactants like Tween® 20 or Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their solubility.[19][20][21]
Procedure:
-
Prepare solutions of the surfactant in your assay buffer at concentrations above its critical micelle concentration (CMC). For Tween® 20, the CMC is approximately 0.006% w/v. Start with a concentration like 0.01% or 0.05%.
-
Add your compound to the surfactant-containing buffer and a control buffer.
-
Incubate and assess for solubility. Be aware that surfactants can interfere with some assay readouts, so proper controls are essential.
References
-
Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Journal of Pharmaceutical Sciences, 99(11), 4931-4941. [Link]
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Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]
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Avdeef, A. (2001). Physicochemical profiling (solubility, permeability and charge state). Current Topics in Medicinal Chemistry, 1(4), 277-351. [Link]
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Alsenz, J., & Kansy, M. (2007). High throughput solubility measurement in drug discovery and development. Advanced Drug Delivery Reviews, 59(7), 546-567. [Link]
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Bergström, C. A., & Avdeef, A. (2019). Perspectives in solubility measurement and interpretation. ADMET & DMPK, 7(2), 67-87. [Link]
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Timm, M., Saaby, L., Moesby, L., & Hansen, E. W. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877–884. [Link]
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Di, L., & Kerns, E. H. (2006). Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451. [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Brittain, H. G. (2014). Thermodynamic vs. Kinetic Solubility: Knowing Which is Which. American Pharmaceutical Review. [Link]
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ResearchGate. (2017). From what concentration of DMSO is harmful to cell in vivo and vitro? [Forum discussion]. Retrieved from [Link]
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Nguyen, J. T., et al. (2024). Impact of ethanol as a vehicle for water-insoluble pollutants in BEAS-2B cell toxicity assays. Applied In Vitro Toxicology. [Link]
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Kumar, L., & Kumar, A. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology, 4(2), 85-90. [Link]
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Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]
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LifeTein. (2023). DMSO usage in cell culture. Retrieved from [Link]
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Maes, E., Nikolaev, V., & Patek, M. (2017). Kinetic Solubility: Measurement and Data Processing. Methods in Molecular Biology, 1559, 25-37. [Link]
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Mohammed, A. (2015). Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties. Aston University Research Explorer. [Link]
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Könczöl, Á., & Dargó, G. (2018). Brief overview of solubility methods: Recent trends in equilibrium solubility measurement and predictive models. Drug Discovery Today: Technologies, 27, 3-10. [Link]
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Jagiellonian Centre of Innovation. (n.d.). The study of the influence of DMSO on human fibroblasts proliferation in-vitro. Retrieved from [Link]
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Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews, 59(7), 603-616. [Link]
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Stahl, P. H. (2010). Pharmaceutical Salts Optimization of Solubility or Even More? Pharmazeutische Industrie, 72(3), 444-449. [Link]
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Kim, Y. J., et al. (2020). Influences of added surfactants on the water solubility and antibacterial activity of rosemary extract. Food Science and Biotechnology, 29(10), 1437–1444. [Link]
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Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 877-884. [Link]
-
ResearchGate. (2015). Which is the maximum quantity of ethanol tolerated by CHO-S cells? [Forum discussion]. Retrieved from [Link]
-
Mukherjee, S., et al. (2021). Ethanol affects fibroblast behavior differentially at low and high doses: A comprehensive, dose-response evaluation. Toxicology in Vitro, 72, 105093. [Link]
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Wang, L., et al. (2015). Effects of ethanol on the expression of caveolin-1 in HepG2 cells. Oncology Letters, 9(4), 1845-1849. [Link]
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University of Huddersfield Research Portal. (n.d.). A Study into the Enhancement of Solubility through Surfactants using Chromatography and Calorimetry. Retrieved from [Link]
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Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research, 16(12), 19-21. [Link]
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Adhikari, S., et al. (2019). An explicit-solvent hybrid QM and MM approach for predicting pKa of small molecules in SAMPL6 challenge. Journal of Computer-Aided Molecular Design, 33(12), 1081-1090. [Link]
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Seskhen, G. (2024). Impact of Surfactants on Drug Release during Dissolution Testing. Journal of Pharmaceutical Research, 12(11), 1-2. [Link]
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Sharma, D., et al. (2016). Solubility Enhancement of Drugs with Aid of Surfactants: Research Done Since Last Two Decades. Journal of Drug Delivery and Therapeutics, 6(3), 58-66. [Link]
-
PubChem. (n.d.). Benzylamine. Retrieved from [Link]
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Rowan Scientific. (2024). Efficient and Accurate pKa Prediction Enabled by Pre-Trained Machine-Learned Interatomic Potentials. Retrieved from [Link]
-
Rowan Scientific. (2025). How to Predict pKa. Retrieved from [Link]
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Technical Support Center: Troubleshooting the Synthesis of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide
Welcome to our dedicated technical support guide for the synthesis of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide. This molecule, a key intermediate in the development of various pharmaceutical agents, presents a multi-step synthesis with specific challenges that can impact yield and purity.[1] As researchers and drug development professionals, achieving a highly pure final product is paramount for the success of downstream applications and regulatory compliance.[]
This guide is structured from the perspective of a Senior Application Scientist, moving beyond simple procedural lists to explain the underlying chemical principles behind each step and potential pitfall. We will address common issues encountered in our labs and by our clients, providing not just solutions, but a framework for logical troubleshooting.
Section 1: The Synthetic Pathway - A Reference Guide
The most reliable and common synthetic route to N-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide involves a three-step sequence starting from 4-aminobenzonitrile. This pathway is designed to control the introduction of functional groups and minimize cross-reactivity.
The overall workflow is summarized below:
Caption: High-level overview of the synthetic route.
Section 2: Troubleshooting Guide (Question & Answer Format)
This section directly addresses specific problems you may encounter during synthesis.
Step 1: Sulfonylation of 4-Aminobenzonitrile
Q1: My sulfonylation reaction is incomplete, leaving significant amounts of 4-aminobenzonitrile starting material. How can I improve the conversion rate?
A1: This is a classic issue of reactivity and stoichiometry. The nucleophilicity of the aniline nitrogen is being competed for by the solvent or base.
-
Causality: The reaction involves the attack of the amino group on the electrophilic sulfur of methanesulfonyl chloride (MsCl).[3] If the base used (e.g., pyridine) is too nucleophilic or present in a large excess, it can compete by reacting with MsCl, effectively quenching your reagent. Incomplete reaction can also result from insufficient MsCl or inadequate reaction time/temperature.
-
Troubleshooting Steps:
-
Reagent Stoichiometry: Ensure you are using a slight excess of MsCl (typically 1.1-1.2 equivalents). Add the MsCl slowly to a cooled solution (0-5 °C) of the amine to control the initial exothermic reaction.
-
Base Selection: While pyridine works, a non-nucleophilic hindered base like triethylamine (TEA) or 2,6-lutidine can be more effective as they are less likely to compete for the MsCl.
-
Reaction Conditions: After the initial addition, allow the reaction to warm to room temperature and stir for several hours (4-12 h). Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC until the starting amine spot has disappeared.
-
Moisture Control: The reaction is sensitive to water, as MsCl readily hydrolyzes. Ensure all glassware is oven-dried and use anhydrous solvents.
-
Step 2: N-Methylation of the Sulfonamide
Q2: The N-methylation step is sluggish, and even with excess methyl iodide, I see a mix of starting material and product. What's going wrong?
A2: The acidity of the sulfonamide proton (pKa ≈ 10-11) requires a sufficiently strong base to generate the nucleophilic sulfonamide anion for alkylation. A weak base or improper solvent choice is often the culprit.[4]
-
Causality: The reaction proceeds via deprotonation of the sulfonamide N-H, followed by an SN2 reaction with the methylating agent.[5] The choice of base and solvent is critical to ensure the sulfonamide anion is both formed and available to react.
-
Troubleshooting Steps:
-
Stronger Base: Potassium carbonate (K₂CO₃) is a common and effective base for this transformation. For particularly stubborn reactions, a stronger base like sodium hydride (NaH) can be used, but requires strictly anhydrous conditions.[4]
-
Solvent Choice: A polar aprotic solvent like DMF or acetonitrile is ideal. These solvents will solubilize the sulfonamide salt and will not interfere with the SN2 reaction.
-
Methylating Agent: Dimethyl sulfate is often more reactive than methyl iodide and can be a suitable alternative. Use at least 1.5 equivalents to ensure complete conversion.
-
Temperature: Gently heating the reaction mixture (e.g., to 40-50 °C) can significantly increase the reaction rate. Monitor by TLC or HPLC to avoid potential side reactions.
-
Q3: After N-methylation, my NMR spectrum is clean, but my mass spectrometry data shows a significant amount of a bis-methylated impurity. How is this possible?
A3: This is a known issue where the sulfonamide nitrogen can be alkylated twice under certain conditions, especially with strong bases and reactive alkylating agents.[6][7] The resulting bis-methylated sulfonamide moiety can be difficult to distinguish from the mono-methylated product by ¹H NMR alone.
-
Causality: The mono-methylated sulfonamide can be deprotonated again, although it is less acidic than the starting sulfonamide. With a strong enough base and an excess of the methylating agent, a second methylation can occur.
-
Troubleshooting Steps:
-
Control Stoichiometry: Carefully control the amount of the methylating agent used. Start with 1.1 equivalents and increase only if necessary based on reaction monitoring.
-
Weaker Base: Using a milder base like cesium carbonate (Cs₂CO₃) can favor mono-alkylation.[4]
-
Temperature Control: Running the reaction at a lower temperature will reduce the rate of the second, less favorable methylation.
-
Step 3: Reduction of the Nitrile
Q4: My final reduction step to produce the aminomethyl group is low-yielding and produces a significant, less polar impurity on my TLC plate. What is this byproduct?
A4: You are likely observing the formation of a secondary amine byproduct, bis[4-(N-methylmethanesulfonamido)benzyl]amine. This is the most common and troublesome impurity in this step.
-
Causality: The reduction of a nitrile to a primary amine proceeds through an intermediate imine. The desired product, the primary benzylamine, is nucleophilic and can attack this imine intermediate. A subsequent reduction of this new adduct leads to the formation of a dimeric secondary amine.[8][9] This side reaction is especially prevalent in catalytic hydrogenations when ammonia is not used to suppress it.
Caption: Formation of secondary amine impurity during nitrile reduction.
-
Troubleshooting & Prevention:
-
Catalytic Hydrogenation Conditions: The best way to suppress this side reaction is to conduct the hydrogenation in a solution saturated with ammonia (e.g., 7N ammonia in methanol).[9] The large excess of ammonia shifts the equilibrium away from the product amine attacking the imine intermediate.
-
Choice of Catalyst: Palladium on carbon (Pd/C) or Raney Nickel are effective catalysts. Ensure the catalyst is of high quality and not poisoned.[10]
-
Chemical Reduction: Alternatively, using a chemical reductant like sodium borohydride in the presence of a cobalt(II) chloride catalyst can provide high yields of the primary amine with minimal dimer formation.[11] Lithium aluminum hydride (LiAlH₄) is also effective but less chemoselective and may risk reducing the sulfonamide group under harsh conditions.
-
Section 3: Impurity Profile and Characterization (FAQs)
Q5: What are the most common impurities I should expect in my crude final product and what are their sources?
A5: A well-controlled process should result in high purity. However, deviations can lead to a predictable set of impurities. It is crucial to have analytical methods capable of detecting and quantifying these species.[][12]
Table 1: Potential Impurities and Their Origins
| Impurity Name | Structure | Origin | Troubleshooting Focus |
| Unreacted Nitrile Precursor | CH₃SO₂N(CH₃)C₆H₄CN | Incomplete nitrile reduction | Reduction conditions (catalyst, pressure, time) |
| Secondary Amine Dimer | (CH₃SO₂N(CH₃)C₆H₄CH₂)₂NH | Side reaction during nitrile reduction | Additive (Ammonia), choice of reductant |
| De-methylated Product | CH₃SO₂NHC₆H₄CH₂NH₂ | Incomplete N-methylation | N-methylation conditions (base, time, temp) |
| Unreacted Sulfonamide | CH₃SO₂NHC₆H₄CN | Incomplete N-methylation | N-methylation conditions (base, time, temp) |
Q6: What analytical workflow do you recommend for assessing the purity of my final compound?
A6: A multi-pronged approach is essential for robust purity analysis, combining chromatographic separation with spectroscopic identification.[13][14]
Caption: Recommended workflow for purity analysis and impurity identification.
-
High-Performance Liquid Chromatography (HPLC): This is the workhorse for purity determination. A reverse-phase method is typically used.[15]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Indispensable for identifying unknown peaks seen in the HPLC chromatogram by providing their molecular weights.[16]
-
Nuclear Magnetic Resonance (NMR): Confirms the structure of the final product and can be used to identify and quantify impurities if their signals are resolved from the main product.
Section 4: Key Experimental Protocols
Protocol 1: Purification by Column Chromatography
If impurities like the secondary amine dimer are present, purification by silica gel column chromatography is often necessary.
-
Slurry Preparation: Dissolve the crude product in a minimal amount of dichloromethane (DCM) or ethyl acetate. Add a small amount of silica gel to this solution and concentrate it on a rotary evaporator to obtain a dry, free-flowing powder. This dry-loading method prevents band broadening.
-
Column Packing: Pack a glass column with silica gel (230-400 mesh) using a suitable solvent system, for example, a hexane/ethyl acetate mixture. Ensure the column is packed evenly without air bubbles.
-
Loading: Carefully add the silica-adsorbed crude product to the top of the packed column.
-
Elution: Begin eluting the column with a non-polar solvent system (e.g., 90:10 Hexane:Ethyl Acetate) and gradually increase the polarity. The less polar secondary amine dimer should elute before the more polar primary amine product. A common gradient might involve increasing concentrations of methanol in DCM (e.g., 0% to 5% MeOH in DCM).
-
Fraction Collection: Collect fractions and analyze them by TLC to identify those containing the pure product.
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Protocol 2: Representative HPLC Method for Purity Analysis
This method provides a starting point for assessing the purity of the final product.[13][15]
Table 2: Recommended Starting HPLC Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detector | UV at 254 nm |
| Injection Vol. | 10 µL |
| Sample Prep. | 1 mg/mL in 50:50 Water:Acetonitrile |
References
- Source: Google Patents (US2777844A)
-
Title: Process for the preparation of Dofetilide intermediates Source: Technical Disclosure Commons URL: [Link]
- Source: Google Patents (CN108164429A)
-
Title: Process for the preparation of Dofetilide intermediates Source: Technical Disclosure Commons URL: [Link]
-
Title: Impurity profiling Techniques for Pharmaceuticals – A Review Source: Advances in Bioresearch URL: [Link]
-
Title: Troubleshooting - The Pharma Master Source: The Pharma Master URL: [Link]
-
Title: Preparation of sulfonamides from N-silylamines Source: PMC - NIH URL: [Link]
- Source: Google Patents (CN1453267A)
-
Title: Amine synthesis by reductive amination (reductive alkylation) Source: Organic Chemistry Portal URL: [Link]
-
Title: Development and Validation of RP-HPLC Method for Quantitative Determination of 4-Amino Benzene Sulphonamide in Sulphonamide Hydrochloride Source: Trends in Sciences URL: [Link]
-
Title: Reductive amination Source: Wikipedia URL: [Link]
-
Title: ANALYTICAL APPROACHES FOR SULPHONAMIDES DETECTION AND QUANTIFICATION: A COMPREHENSIVE REVIEW Source: YMER URL: [Link]
-
Title: Determination and Confirmation of Sulfonamides Source: USDA Food Safety and Inspection Service URL: [Link]
-
Title: Synthesis of primary amines Source: Organic Chemistry Portal URL: [Link]
-
Title: Synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles: a search for novel nitric oxide donor anti-inflammatory agents Source: PubMed URL: [Link]
-
Title: Analysis of sulfonamides Source: Slideshare URL: [Link]
-
Title: A Guide for Mono‐Selective N‐Methylation, N‐Ethylation, and N‐n‐Propylation of Primary Amines, Amides, and Sulfonamides and Their Applicability in Late‐Stage Modification Source: ResearchGate URL: [Link]
-
Title: Reductive Amination, and How It Works Source: Master Organic Chemistry URL: [Link]
-
Title: Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols Source: ACS Publications URL: [Link]
-
Title: C!N Bond-Forming Reactions: Reductive Amination Source: Myers Group, Harvard University URL: [Link]
-
Title: Sulfonamide (medicine) Source: Wikipedia URL: [Link]
-
Title: Troubleshooting in pharmaceutical manufacturing processes – Root cause analysis of quality defects Source: HWI group URL: [Link]
-
Title: Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents Source: PMC - NIH URL: [Link]
-
Title: Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents Source: ACS Publications URL: [Link]
-
Title: Stoichiometric reductions of benzonitrile (4 a). (yields determined by... Source: ResearchGate URL: [Link]
-
Title: A Troubleshooting Guide for Topical Drug Manufacturing Source: Pharmaceutical Technology URL: [Link]
-
Title: Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa Source: PubMed URL: [Link]
-
Title: Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Characterization of unusual metabolites by liquid chromatography/mass spectrometry and NMR Source: ResearchGate URL: [Link]
-
Title: A Generic Approach for the Catalytic Reduction of Nitriles Source: ResearchGate URL: [Link]
-
Title: 4-(Aminomethyl)benzonitrile Source: PubChem URL: [Link]
-
Title: Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor Xa1 Source: ResearchGate URL: [Link]
-
Title: Selective Reduction of Nitriles in the Presence of Aromatic Nitro Groups Source: Calvin Digital Commons URL: [Link]
- Source: Google Patents (KR100566562B1)
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- 16. ymerdigital.com [ymerdigital.com]
Technical Support Center: Optimizing Reaction Conditions for N-Methylmethanesulfonamide Derivatives
Welcome to the technical support center for the synthesis and optimization of N-methylmethanesulfonamide derivatives. This guide is designed for researchers, scientists, and drug development professionals, providing in-depth troubleshooting advice and frequently asked questions to navigate the complexities of your experiments. As your dedicated application scientist, my goal is to provide not just protocols, but a foundational understanding of the chemical principles at play, enabling you to make informed decisions and achieve robust, reproducible results.
Troubleshooting Guide
This section addresses specific challenges you may encounter during the synthesis of N-methylmethanesulfonamide and its derivatives. Each issue is presented in a question-and-answer format, delving into the root causes and offering practical, field-proven solutions.
Issue 1: Low or No Yield of the Desired N-Methylmethanesulfonamide Derivative
Q: My reaction is resulting in a disappointingly low yield, or in some cases, no product at all. What are the likely causes and how can I rectify this?
A: This is a common yet multifaceted problem. A low yield often points to issues with reagents, reaction conditions, or competing side reactions. Let's break down the primary culprits and their solutions.
1. Hydrolysis of Methanesulfonyl Chloride:
-
Causality: Methanesulfonyl chloride is highly reactive and susceptible to hydrolysis by water, which converts it to the unreactive methanesulfonic acid.[1] This is a frequent cause of reaction failure, especially if anhydrous conditions are not rigorously maintained.
-
Solution:
-
Ensure all glassware is oven-dried or flame-dried before use.
-
Use anhydrous solvents. If you are using a solvent like ethanol, ensure it is of an anhydrous grade.
-
Conduct the reaction under an inert atmosphere, such as nitrogen or argon, to prevent atmospheric moisture from entering the reaction vessel.
-
2. Inadequate Temperature Control:
-
Causality: The reaction between methanesulfonyl chloride and methylamine is exothermic. If the temperature is not controlled, particularly during the addition of the sulfonyl chloride, it can lead to the formation of side products. A common side product is the corresponding imide, formed from the reaction of the desired sulfonamide with another molecule of methanesulfonyl chloride.
-
Solution:
3. Incorrect Stoichiometry:
-
Causality: To drive the reaction to completion and to neutralize the hydrochloric acid byproduct, an excess of the amine is generally required. The overall reaction is: CH₃SO₂Cl + 2 R-NH₂ → CH₃SO₂NH-R + R-NH₃Cl A 1:1 molar ratio will result in a maximum theoretical yield of only 50% as half of the amine will be consumed as the hydrochloride salt.
-
Solution:
-
Use at least a two-fold molar excess of the methylamine derivative. Some protocols even suggest a higher excess (e.g., 4.8 equivalents) to ensure the reaction goes to completion.[2]
-
4. Order of Addition:
-
Causality: Adding the amine to the methanesulfonyl chloride can create a localized high concentration of the sulfonyl chloride, which can promote the formation of the undesired bis-sulfonylated side product (imide).
-
Solution:
-
It is standard practice to add the methanesulfonyl chloride slowly and in a controlled manner to the solution of the amine.[3] This maintains a high concentration of the nucleophile (amine) and minimizes side reactions.
-
Workflow for Diagnosing Low Yield
Below is a logical workflow to troubleshoot low product yield in your synthesis.
Caption: A troubleshooting workflow for addressing low yield.
Issue 2: Difficulty in Product Isolation and Purification
Q: I'm struggling with the work-up of my reaction. I'm either getting an oil that won't crystallize or an emulsion during extraction. How can I improve my purification process?
A: Purification challenges are common, especially when dealing with the salt byproduct and the physical properties of the product itself.
1. Inefficient Removal of Amine Hydrochloride Salt:
-
Causality: The reaction generates a significant amount of methylammonium chloride (or the corresponding salt of your amine derivative) as a byproduct. This salt has limited solubility in many organic solvents and can interfere with product isolation.[2][4]
-
Solution:
-
Filtration: The most straightforward approach is to choose a reaction solvent in which the product is soluble but the salt is not. For example, after the reaction in ethanol, the solvent can be removed, and the residue can be taken up in dichloromethane (DCM). The methylammonium chloride will precipitate and can be removed by filtration.[2]
-
Aqueous Wash: If your N-methylmethanesulfonamide derivative is sufficiently non-polar, an aqueous wash can be effective. The amine hydrochloride salt is highly soluble in water.[5]
-
Solubility of Methylammonium Chloride in Common Solvents
| Solvent | Solubility | Rationale for Use in Work-up |
| Water | Very Soluble[4] | Ideal for extractive work-up to remove the salt. |
| Ethanol | Soluble[4] | Often used as a reaction solvent. |
| Dichloromethane (DCM) | Insoluble | Useful for precipitating the salt after reaction. |
| Diethyl Ether | Insoluble[2] | Can be used as an anti-solvent for product crystallization. |
| Acetone | Insoluble[4] | Can be used for washing the crude product. |
2. Formation of Emulsions During Extraction:
-
Causality: Emulsions can form during aqueous work-up, especially if there are residual salts or if the product itself has some surfactant-like properties. This creates a stable mixture of the organic and aqueous layers, making separation difficult.[6]
-
Solution:
-
Add Brine: Washing with a saturated sodium chloride (brine) solution can help to break up emulsions by increasing the ionic strength of the aqueous layer.[7]
-
Gentle Mixing: Instead of vigorous shaking, gently invert the separatory funnel multiple times to minimize the formation of an emulsion.[8]
-
Filtration: In persistent cases, filtering the entire mixture through a pad of Celite® or glass wool can help to break the emulsion.[7]
-
Solvent Evaporation: If possible, evaporate the reaction solvent before the work-up, and then redissolve the residue in the extraction solvent.[7]
-
3. Product Oiling Out or Failing to Crystallize:
-
Causality: The presence of impurities can inhibit crystallization. N-methylmethanesulfonamide itself can be an oil at room temperature if not pure.[2]
-
Solution:
-
Solvent System: Experiment with different solvent systems for crystallization. A common technique is to dissolve the crude product in a good solvent (like DCM or ethyl acetate) and then slowly add a poor solvent (like hexanes or diethyl ether) until turbidity is observed, then allow it to cool slowly.
-
Seeding: If you have a small amount of pure, crystalline product, adding a "seed" crystal to the supersaturated solution can induce crystallization.
-
Chromatography: If crystallization fails, column chromatography on silica gel is a reliable method for purifying sulfonamides. A typical eluent system would be a gradient of ethyl acetate in hexanes.
-
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the formation of N-methylmethanesulfonamide?
A1: The reaction proceeds via a nucleophilic acyl substitution-like mechanism at the sulfur atom. The lone pair of electrons on the nitrogen of methylamine attacks the electrophilic sulfur atom of methanesulfonyl chloride. This is followed by the departure of the chloride leaving group. A second equivalent of methylamine then acts as a base to deprotonate the resulting ammonium species, yielding the final product and methylammonium chloride.[9]
Caption: The reaction mechanism for N-methylmethanesulfonamide synthesis.
Q2: How does the nature of the N-substituent on the amine affect the reaction?
A2: The electronic and steric properties of the substituent on the starting amine can significantly influence its nucleophilicity and, consequently, the reaction rate.
-
Electron-donating groups (e.g., alkyl groups) on the amine will increase its nucleophilicity and generally lead to a faster reaction.
-
Electron-withdrawing groups (e.g., aryl groups with nitro substituents) will decrease the amine's nucleophilicity, potentially requiring more forcing conditions (e.g., higher temperatures or longer reaction times).[10]
-
Steric hindrance around the nitrogen atom can also slow down the reaction. For highly hindered amines, alternative methods or catalysts may be necessary.[11]
Q3: Can I use a different base instead of an excess of the amine?
A3: Yes, an external base can be used to neutralize the HCl byproduct. This is particularly useful if your amine starting material is expensive or you wish to avoid a large excess. Common choices include:
-
Pyridine: Often used in sulfonamide synthesis, it acts as both a base and a nucleophilic catalyst.[5]
-
Triethylamine (TEA): A non-nucleophilic, organic base that is easy to remove due to its volatility.
-
Inorganic bases: Aqueous sodium hydroxide or sodium carbonate can also be used, in what is known as the Schotten-Baumann reaction conditions.[12] However, this introduces water into the reaction, which can lead to hydrolysis of the sulfonyl chloride, so conditions must be carefully controlled.
Q4: What are the key spectroscopic signatures I should look for to confirm my product?
A4: For the parent N-methylmethanesulfonamide, you would typically observe the following:
-
¹H NMR (in CDCl₃):
-
A singlet around 2.9-3.0 ppm corresponding to the three protons of the methyl group attached to the sulfur (SO₂-CH ₃).[2]
-
A singlet (or a doublet if coupled to the N-H proton) around 2.7-2.8 ppm for the three protons of the methyl group attached to the nitrogen (N-CH ₃).[2]
-
A broad singlet for the N-H proton, which can appear over a wide range (e.g., ~4.8 ppm) and its integration may be variable.[2]
-
-
¹³C NMR: You would expect to see two distinct signals in the aliphatic region for the two different methyl carbons.
-
IR Spectroscopy: Look for characteristic strong stretches for the S=O bonds of the sulfonyl group (typically in the regions of 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹). You will also see a peak for the N-H stretch around 3300 cm⁻¹.
Experimental Protocols
Protocol 1: General Synthesis of N-Methylmethanesulfonamide
This protocol is adapted from established laboratory procedures.[2]
Materials:
-
Methanesulfonyl chloride
-
Methylamine solution (e.g., 8 M in ethanol)
-
Dichloromethane (DCM), anhydrous
-
Ethanol, anhydrous
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice bath
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and a dropping funnel, add the methylamine solution (4.8 eq.) in ethanol.
-
Cool the flask to 0 °C using an ice bath.
-
Slowly add methanesulfonyl chloride (1.0 eq.) dropwise to the stirred methylamine solution over 30-60 minutes, ensuring the internal temperature does not rise above 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.
-
Stir the reaction for 16 hours at room temperature.
-
Remove the solvent (ethanol) under reduced pressure using a rotary evaporator.
-
To the resulting residue, add dichloromethane (DCM). The byproduct, methylammonium chloride, will precipitate as a white solid.
-
Filter the mixture to remove the solid, washing the filter cake with a small amount of fresh DCM.
-
Combine the filtrates and concentrate under reduced pressure to yield the crude N-methylmethanesulfonamide, which is often an orange or yellow oil.[2] Further purification can be achieved by vacuum distillation or column chromatography if necessary.
References
-
Fujita, K., et al. (2007). Simple and Versatile Catalytic System for N-Alkylation of Sulfonamides with Various Alcohols. Organic Letters, 9(15), 2767–2770. [Link]
-
RSC Advances. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. [Link]
-
chemeurope.com. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
Wikipedia. (n.d.). Sulfonamide. Retrieved from [Link]
-
Wikipedia. (n.d.). Methanesulfonyl chloride. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Emulsions. Retrieved from [Link]
-
New Journal of Chemistry. (2018). The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex. [Link]
-
chemeo.com. (n.d.). methylamine hydrochloride. Retrieved from [Link]
-
LCGC International. (2019). Tips for Troubleshooting Liquid–Liquid Extractions. Retrieved from [Link]
-
ResearchGate. (n.d.). Substituent effect on sulfonyl group in enantioselective N-allylation. Retrieved from [Link]
-
Journal of Chemistry and Technologies. (2016). N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. [Link]
-
Organic Letters. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. [Link]
-
Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]
-
Analytical Methods. (2017). Emulsification liquid–liquid microextraction based on deep eutectic solvents: an extraction method for the determination of sulfonamides in water samples. [Link]
-
Chemistry & Biology Interface. (2018). Recent advances in synthesis of sulfonamides: A review. Retrieved from [Link]
-
ResearchGate. (2014). comparative study on the synthesis of 4-methyl-N-phenyl-benzenesulfonamide with different metals in THF. Retrieved from [Link]
-
BrainKart. (2018). Emulsion Problem Encountered in Extractions. Retrieved from [Link]
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stability issues of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide in solution
Welcome to the technical support resource for 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Given the limited direct stability data for this specific molecule in publicly available literature, this guide synthesizes established principles of sulfonamide and benzylamine chemistry to offer predictive insights and robust experimental protocols.
Troubleshooting Guide: Solution Stability Issues
Researchers may encounter variability in experimental results, which can often be traced back to the degradation of the compound in solution. The following table outlines potential issues, their underlying causes, and actionable solutions.
| Observed Issue | Potential Cause(s) | Recommended Action(s) |
| Loss of Potency / Lower than Expected Concentration | Hydrolytic Degradation: While sulfonamides are generally stable, prolonged exposure to strongly acidic conditions can lead to hydrolysis of the sulfonamide linkage.[1] | - Prepare solutions in neutral or slightly alkaline buffers (pH 7-9). Sulfonamides are often more stable in their anionic form, which is favored at higher pH.[2] - Prepare fresh solutions before each experiment. - If acidic conditions are required, minimize the exposure time and use lower temperatures. |
| Oxidative Degradation: The benzylamine moiety can be susceptible to oxidation, potentially forming an aldehyde or carboxylic acid, especially with prolonged exposure to air or in the presence of trace metal ions.[3] | - Use de-gassed solvents to minimize dissolved oxygen. - Consider adding a small amount of an antioxidant (e.g., EDTA to chelate metal ions) if compatible with your experimental system. - Store stock solutions under an inert atmosphere (e.g., argon or nitrogen). | |
| Appearance of New Peaks in HPLC/LC-MS Analysis | Photodegradation: Aromatic amines and sulfonamides can be susceptible to degradation upon exposure to UV or ambient light.[2] | - Protect solutions from light at all times by using amber vials or wrapping containers in aluminum foil.[4] - Minimize exposure to ambient lab lighting during experimental setup. |
| Precipitation or Cloudiness in Solution | Poor Solubility or pH Shift: The compound's solubility is likely pH-dependent due to the basic aminomethyl group. A shift in pH could cause the compound to precipitate. | - Determine the optimal pH for solubility and stability. - Use buffered solutions to maintain a constant pH. - For stock solutions, consider using a polar aprotic solvent like DMSO, and then diluting into your aqueous buffer. |
| Inconsistent Results Between Experiments | Inconsistent Solution Preparation and Storage: Variations in solvent pH, storage temperature, and exposure to light and air can lead to differing rates of degradation. | - Standardize your solution preparation protocol. Document the solvent, pH, storage temperature, and age of the solution for each experiment. - Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to use for preparing a stock solution of this compound?
For long-term storage, a high-quality, anhydrous polar aprotic solvent such as dimethyl sulfoxide (DMSO) is recommended. For immediate use in aqueous-based experiments, it is advisable to first dissolve the compound in a minimal amount of DMSO and then dilute it with the desired aqueous buffer. This approach minimizes potential hydrolysis in a purely aqueous stock solution.
Q2: At what pH is the compound most stable?
While specific data for this compound is unavailable, general studies on sulfonamides indicate they are typically more stable in neutral to alkaline conditions (pH 7-9).[2] In this pH range, the sulfonamide group is more likely to be deprotonated, and this anionic form is less susceptible to hydrolysis.[2] Strongly acidic conditions should be avoided for prolonged storage.
Q3: How should I store my solutions?
Stock solutions in DMSO should be stored at -20°C or -80°C and protected from light. Aliquoting the stock solution is highly recommended to prevent contamination and degradation from multiple freeze-thaw cycles. Aqueous solutions should ideally be prepared fresh for each experiment. If short-term storage of aqueous solutions is necessary, store them at 2-8°C, protected from light, for no longer than 24 hours.
Q4: My experiment requires a low pH. How can I minimize degradation?
If your experimental protocol requires acidic conditions, prepare the acidic solution of the compound immediately before use. Keep the solution on ice to slow the rate of any potential degradation. Run a control sample in a neutral pH buffer to assess if the acidic environment is impacting your results.
Q5: I suspect my compound is degrading. How can I confirm this?
The most direct method is to use High-Performance Liquid Chromatography (HPLC) with a UV detector or Mass Spectrometry (LC-MS). You can compare a freshly prepared solution to an aged solution. A decrease in the area of the main peak and the appearance of new peaks would indicate degradation.
Workflow & Diagrams
Logical Flow for Troubleshooting Stability
This diagram outlines the decision-making process when encountering suspected stability issues.
Caption: Troubleshooting workflow for stability issues.
Potential Degradation Pathways
This diagram illustrates the two most probable, non-metabolic degradation pathways for this compound in solution, based on its chemical structure.
Caption: Potential hydrolytic and oxidative degradation pathways.
Experimental Protocol: Forced Degradation & Photostability Study
If you need to empirically determine the stability of this compound under your specific experimental conditions, a forced degradation study is recommended. This protocol is adapted from ICH guidelines.[5]
Objective: To evaluate the stability of the compound under various stress conditions (acid, base, oxidation, light, and heat).
Materials:
-
This compound
-
HPLC-grade water, acetonitrile, and methanol
-
Buffers: pH 4.0, 7.0, and 9.0
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
HPLC system with UV or MS detector
-
pH meter
-
Photostability chamber (with cool white fluorescent and near UV lamps)[4]
-
Temperature-controlled oven/incubator
-
Amber and clear glass vials
Procedure:
-
Stock Solution Preparation:
-
Prepare a 1 mg/mL stock solution of the compound in methanol or acetonitrile. This is your Control sample.
-
-
Acid Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl.
-
Incubate one sample at room temperature (RT) and another at 60°C for 24 hours.
-
After incubation, neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.
-
-
Base Hydrolysis:
-
Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH.
-
Incubate one sample at RT and another at 60°C for 24 hours.
-
After incubation, neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.
-
-
Oxidative Degradation:
-
Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂.
-
Keep the sample at RT for 24 hours, protected from light.
-
-
Thermal Degradation:
-
Place a vial of the stock solution in an oven at 60°C for 24 hours, protected from light.
-
-
Photostability Testing:
-
Place a sample of the stock solution in a chemically inert, transparent container.
-
Expose it to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter.[4][5]
-
Keep a control sample, wrapped in aluminum foil to protect it from light, alongside the exposed sample.
-
-
HPLC Analysis:
-
Analyze all samples (Control, Acid, Base, Oxidative, Thermal, and Photostability) by HPLC.
-
Use a suitable C18 column and a gradient elution method (e.g., water/acetonitrile with 0.1% formic acid).
-
Monitor the chromatograms for the appearance of new peaks and a decrease in the peak area of the parent compound.
-
Data Interpretation:
-
Stable: Less than 5% degradation compared to the control.
-
Slightly Unstable: 5-15% degradation.
-
Unstable: Greater than 15% degradation.
This study will provide a clear profile of the conditions under which this compound is stable and which factors are most likely to cause degradation.
References
-
Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PMC - NIH. (2024-04-04). Available at: [Link]
-
Hydrolysis of sulphonamides in aqueous solutions. ResearchGate. (2012). Available at: [Link]
-
Reactivity and Mechanism in the Hydrolysis of β-Sultams. ResearchGate. (2018). Available at: [Link]
-
Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. SpringerLink. (2022). Available at: [Link]
-
Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'- (methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Characterization of unusual metabolites by liquid chromatography/mass spectrometry and NMR. ResearchGate. (2002). Available at: [Link]
-
Q1B Photostability Testing of New Active Substances and Medicinal Products. European Medicines Agency. (1996). Available at: [Link]
-
P450-mediated Metabolism of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole- 5-carboxamide (DPC 423) and Its Analogues to Aldoximes. Characterization of Glutathione Conjugates of Postulated Intermediates Derived From Aldoximes. PubMed. (2002). Available at: [Link]
-
Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. (2001). Available at: [Link]
-
Formation of unusual glutamate conjugates of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423) and its analogs: the role of gamma-glutamyltranspeptidase in the biotransformation of benzylamines. PubMed. (2001). Available at: [Link]
-
STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. ICH. (1996). Available at: [Link]
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Technical Support Center: Strategies to Enhance Poor Oral Bioavailability of Benzenemethanesulfonamide Compounds
Welcome to the technical support center dedicated to addressing the challenges associated with the oral bioavailability of benzenemethanesulfonamide compounds. This resource is designed for researchers, scientists, and drug development professionals to provide expert guidance, troubleshooting protocols, and frequently asked questions (FAQs) to navigate the complexities of ensuring this promising class of molecules reaches its full therapeutic potential.
Introduction: The Benzenemethanesulfonamide Bioavailability Challenge
Benzenemethanesulfonamide derivatives represent a versatile scaffold in medicinal chemistry. However, their journey from oral administration to systemic circulation is often hampered by poor aqueous solubility and/or low intestinal permeability, leading to suboptimal oral bioavailability. This guide provides a structured approach to identifying and overcoming these hurdles.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions researchers face when poor oral bioavailability is observed with their benzenemethanesulfonamide compounds.
Q1: What are the primary reasons my benzenemethanesulfonamide compound shows low oral bioavailability?
Poor oral bioavailability of benzenemethanesulfonamides typically stems from one or a combination of the following factors:
-
Low Aqueous Solubility: Many compounds in this class are crystalline and lipophilic, leading to poor dissolution in the gastrointestinal (GI) fluids. This is often the rate-limiting step for absorption.[1]
-
Poor Membrane Permeability: The compound may not efficiently cross the intestinal epithelial barrier to enter the bloodstream. This can be due to unfavorable physicochemical properties or interaction with efflux transporters.[1]
-
First-Pass Metabolism: The compound may be extensively metabolized in the gut wall or the liver before it reaches systemic circulation.[1]
-
Efflux Transporter Activity: The compound may be a substrate for efflux transporters like P-glycoprotein (P-gp) or Breast Cancer Resistance Protein (BCRP), which actively pump it back into the intestinal lumen.[2][3]
Q2: How can I quickly assess the primary cause of poor bioavailability for my compound?
A preliminary assessment can be made by evaluating the compound's physicochemical properties and conducting simple in vitro assays. The Biopharmaceutics Classification System (BCS) provides a useful framework by categorizing drugs based on their solubility and permeability.[1]
| BCS Class | Solubility | Permeability | Primary Challenge for Benzenemethanesulfonamides |
| Class I | High | High | Unlikely for this class, but if so, other factors are at play. |
| Class II | Low | High | Dissolution rate is the limiting factor. |
| Class III | High | Low | Permeability across the intestinal wall is the main hurdle. |
| Class IV | Low | Low | Both solubility and permeability are significant challenges. |
Q3: What are the main metabolic pathways for sulfonamide-based compounds?
Sulfonamides primarily undergo biotransformation in the liver. The key metabolic routes include:
-
Phase I Oxidation: Often mediated by Cytochrome P450 (CYP) enzymes.[4]
-
Phase II Conjugation: This includes N-acetylation and glucuronidation, which increases the water solubility of the compound to facilitate its excretion.[4]
Q4: Which transporters might be involved in the absorption of my benzenemethanesulfonamide compound?
Both uptake and efflux transporters can play a role:
-
Efflux Transporters: P-glycoprotein (P-gp/ABCB1) and Breast Cancer Resistance Protein (BCRP/ABCG2) are key efflux transporters in the intestine that can limit the absorption of their substrates.[2][3]
-
Uptake Transporters: Organic Anion Transporting Polypeptides (OATPs) and Organic Cation Transporters (OCTs), primarily in the liver but also in the intestine, can facilitate the uptake of drugs into cells.[4][5] The specific interaction of a given benzenemethanesulfonamide with these transporters needs to be experimentally determined.
Part 2: Troubleshooting Guides & Experimental Protocols
This section provides detailed, step-by-step guidance for specific experimental challenges and protocols to characterize and overcome poor oral bioavailability.
Troubleshooting Scenario 1: Compound Appears to Have Poor Solubility
Initial Observation: In vivo oral dosing results in very low and variable plasma concentrations. In vitro, the compound precipitates when moving from a DMSO stock to an aqueous buffer.
Caption: Decision workflow for addressing suspected solubility issues.
Objective: To determine the kinetic and thermodynamic solubility of the benzenemethanesulfonamide compound.
A. Kinetic Solubility Assay (High-Throughput)
-
Prepare a 10 mM stock solution of the compound in 100% DMSO.
-
In a 96-well plate, add the DMSO stock solution to a phosphate-buffered saline (PBS) solution at pH 7.4 to achieve a final compound concentration range (e.g., 1-200 µM) with a final DMSO concentration of 1-2%.
-
Incubate the plate at room temperature for 2 hours with gentle shaking.
-
Measure the turbidity of the solutions using a nephelometer or a plate reader at a suitable wavelength (e.g., 620 nm).
-
The highest concentration that does not show significant precipitation is the kinetic solubility.
B. Thermodynamic Solubility Assay (Shake-Flask Method)
-
Add an excess amount of the solid compound to a known volume of PBS at pH 7.4.
-
Agitate the suspension at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached.
-
Filter the suspension to remove any undissolved solid.
-
Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV).
Troubleshooting Scenario 2: Compound Has Adequate Solubility but Still Poor Bioavailability
Initial Observation: The compound is reasonably soluble in aqueous buffers, but in vivo absorption remains low. This suggests a permeability or first-pass metabolism issue.
Caption: Troubleshooting workflow for suspected permeability or metabolism problems.
Objective: To assess the intestinal permeability of the compound and determine if it is a substrate for efflux transporters.[6][7]
-
Cell Culture: Culture Caco-2 cells on permeable Transwell® inserts for 21 days to allow for differentiation and formation of a confluent monolayer with tight junctions.
-
Monolayer Integrity: Measure the transepithelial electrical resistance (TEER) to confirm the integrity of the cell monolayer.
-
Permeability Assessment:
-
Apical to Basolateral (A-B) Transport: Add the compound to the apical (upper) chamber and measure its appearance in the basolateral (lower) chamber over time. This mimics absorption from the gut into the blood.
-
Basolateral to Apical (B-A) Transport: Add the compound to the basolateral chamber and measure its appearance in the apical chamber. This indicates efflux from the cell back into the gut lumen.
-
-
Efflux Inhibition: Repeat the A-B and B-A transport experiments in the presence of known inhibitors of P-gp (e.g., verapamil) and BCRP (e.g., fumitremorgin C) to see if permeability is enhanced.[7]
-
Analysis: Quantify the compound concentration in the receiver chambers at different time points using LC-MS/MS. Calculate the apparent permeability coefficient (Papp) for both directions.
-
An efflux ratio (Papp B-A / Papp A-B) greater than 2 suggests the compound is a substrate for efflux transporters.[7]
-
Part 3: Strategies for Enhancing Oral Bioavailability
Once the primary barrier to oral bioavailability has been identified, the following strategies can be employed.
Formulation-Based Approaches
These strategies focus on improving the dissolution of the compound in the GI tract.
| Strategy | Mechanism of Action | Suitable for Benzenemethanesulfonamides When... | Considerations |
| Particle Size Reduction | Increases the surface area for dissolution according to the Noyes-Whitney equation. | The compound is crystalline and dissolution is the rate-limiting step. | May not be sufficient for extremely insoluble compounds. |
| Amorphous Solid Dispersions (ASDs) | The drug is dispersed in an amorphous state within a polymer matrix, preventing crystallization and enhancing dissolution.[8][9][10][11] | The compound has a high melting point and is poorly soluble. | Requires careful selection of polymers and manufacturing process (e.g., spray drying, hot-melt extrusion) to ensure stability.[8][10] |
| Lipid-Based Formulations | The drug is dissolved in a lipid-based vehicle, which can form micelles or emulsions in the GI tract, enhancing solubilization.[12][13][14][15][16] | The compound is lipophilic (high LogP). | The formulation needs to be optimized to ensure the drug remains in solution during digestion.[12][14] |
| Nanoparticle Formulations | Reduces particle size to the nanometer range, significantly increasing surface area and dissolution velocity.[17][18][19][20][21] | The compound's bioavailability is highly dependent on its dissolution rate. | Manufacturing scalability and potential toxicity of nanomaterials need to be considered.[18] |
Chemical Modification: The Prodrug Approach
A prodrug is a pharmacologically inactive derivative of a parent drug that undergoes biotransformation in vivo to release the active drug.[22][23][24][25][26]
When to Consider a Prodrug Strategy:
-
To Improve Solubility: A hydrophilic moiety can be attached to the benzenemethanesulfonamide to increase its aqueous solubility. This moiety is then cleaved in vivo.
-
To Enhance Permeability: A lipophilic promoiety can be added to increase passive diffusion across the intestinal epithelium.
-
To Bypass First-Pass Metabolism: A promoiety can be attached to a site of metabolic instability, protecting it from enzymatic degradation until after absorption.
-
To Target Uptake Transporters: The prodrug can be designed to be a substrate for an intestinal uptake transporter, thereby hijacking the transporter to increase absorption.
Caption: A generalized workflow for designing a prodrug to enhance oral bioavailability.
References
-
Sulfenamide prodrugs for enhanced oral bioavailability. ResearchGate. Available at: [Link]
- Larsen, J. D. & Bundgaard, H. (1989). Prodrug forms for the sulfonamide group. IV. Kinetics of hydrolysis of N-sulfonyl pseudourea derivatives. Acta Pharmaceutica Nordica, 1(1), 31-40.
- Khan, M. S. Y., Husain, A., Hasan, S. M., & Akhter, M. (2002). SYNTHESIS OF SOME NEW PRODRUGS OF SULPHONAMIDES AND STUDIES ON THEIR ANTIMICROBIAL AND ANTI-INFLAMMATORY ACTION. Scientia Pharmaceutica, 70(3), 277-286.
- Gogoi, K., et al. (2021). Sulfonamide Prodrugs with a Two-Stage Release Mechanism for the Efficient Delivery of the TLR4 Antagonist TAK-242. ACS Medicinal Chemistry Letters.
- Keiser, J., et al. (2019). TPT sulfonate, a single, oral dose schistosomicidal prodrug: In vivo efficacy, disposition and metabolic profiling. PLoS Neglected Tropical Diseases.
-
Determination ofin vitro permeability of drug candidates through a Caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry. ResearchGate. Available at: [Link]
- Müller, F., et al. (2009). In vitro evidence for the role of OATP and OCT uptake transporters in drug-drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 5(7), 743-758.
-
Gattefossé. Lipid-based formulations. Available at: [Link]
- Hagenbuch, B., & Meier, P. J. (2011). OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies. British Journal of Pharmacology, 164(6), 1675-1701.
- Tournier, N., et al. (2009). Interaction of drugs of abuse and maintenance treatments with human P-glycoprotein (ABCB1) and breast cancer resistance protein (ABCG2). International Journal of Neuropsychopharmacology, 12(7), 905-915.
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Sygnature Discovery. Caco-2 Permeability. Available at: [Link]
- Gursoy, R. N., & Benita, S. (2004). Self-emulsifying drug delivery systems (SEDDS) for improved oral delivery of lipophilic drugs. Biomedicine & Pharmacotherapy, 58(3), 173-182.
- Grove, M., & Müllertz, A. (2011). Strategies to Formulate Lipid-based Drug Delivery Systems. American Pharmaceutical Review.
- Ravikanth, M., & Ramanamurthy, K. V. (2018). Permeability assessment of drug substances using in vitro and ex vivo screening techniques. Innovations in Pharmaceuticals and Pharmacotherapy, 6(2), 17-20.
- Sjöstedt, N., et al. (2017). Binding Site Interactions of Modulators of Breast Cancer Resistance Protein, Multidrug Resistance-Associated Protein 2, and P-Glycoprotein Activity. Molecular Pharmaceutics, 14(7), 2335-2347.
- Hagenbuch, B., & Meier, P. J. (2011). OATPs, OATs and OCTs: the organic anion and cation transporters of the SLCO and SLC22A gene superfamilies. British Journal of Pharmacology, 164(6), 1675-1701.
-
Amorphous Solid Dispersions of Sulfonamide/Soluplus® and Sulfonamide/PVP Prepared by Ball Milling. National Institutes of Health. Available at: [Link]
- WO2022068877A1 - Pharmaceutical compositions of amorphous solid dispersions and methods of preperation thereof. Google Patents.
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AmorSol® - Amorphous Solid Dispersion Technology. Ascendia Pharmaceutical Solutions. Available at: [Link]
- Chen, M. B., et al. (2017). In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems. Bio-protocol, 7(9), e2273.
-
In Vitro Permeability Assay. Creative Bioarray. Available at: [Link]
- Englund, G., et al. (2017). A Transporter-Independent Measure of Caco-2 Cell Permeability in Drug Design and Development. Molecular Pharmaceutics, 14(5), 1644-1652.
-
In vitro Assays for Measuring Endothelial Permeability by Transwells and Electrical Impedance Systems. ResearchGate. Available at: [Link]
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Amorphous Solid Dispersions as Enabling Formulations for Discovery and Early Development. American Pharmaceutical Review. Available at: [Link]
- Obaidat, A., Roth, M., & Hagenbuch, B. (2012). The role of organic anion transporting polypeptides in drug absorption, distribution, excretion and drug-drug interactions. Expert Opinion on Drug Metabolism & Toxicology, 8(8), 957-972.
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Lipid-Based Formulations for Early-Stage Clinical Trials. American Pharmaceutical Review. Available at: [Link]
-
Amorphous solid dispersions: An update for preparation, characterization, mechanism on bioavailability, stability, regulatory considerations and marketed products. PubMed. Available at: [Link]
-
The apparent permeabilities of Caco-2 cells to marketed drugs: magnitude, and independence from both biophysical properties and endogenite similarities. National Institutes of Health. Available at: [Link]
-
Caco-2 permeability assay. Creative Bioarray. Available at: [Link]
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Lipid-Based Drug Delivery Systems: Formulation and Applications. ResearchGate. Available at: [Link]
-
Nano based drug delivery systems: recent developments and future prospects. National Institutes of Health. Available at: [Link]
-
Interaction of antidiabetic drugs with hepatic OATP and OCT uptake transporters. ResearchGate. Available at: [Link]
-
Nanomedicine-based commercial formulations: current developments and future prospects. SpringerLink. Available at: [Link]
- Shugarts, S., & Benet, L. Z. (2009). The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. Pharmaceutical Research, 26(9), 2039-2054.
-
P-glycoprotein related drug interactions: Clinical importance and a consideration of disease states. ResearchGate. Available at: [Link]
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Nanoparticles as Physically- and Biochemically-Tuned Drug Formulations for Cancers Therapy. National Institutes of Health. Available at: [Link]
-
Understanding and managing oral bioavailability: physiological concepts and patents. Taylor & Francis Online. Available at: [Link]
-
Advances in Pharmacokinetic Mechanisms of Transporter-Mediated Herb-Drug Interactions. Dovepress. Available at: [Link]
-
Use of P-glycoprotein and BCRP inhibitors to improve oral bioavailability and CNS penetration of anticancer drugs. PubMed. Available at: [Link]
-
Nanopharmaceuticals (part 1): products on the market. National Institutes of Health. Available at: [Link]
-
The Role of Transporters in the Pharmacokinetics of Orally Administered Drugs. ResearchGate. Available at: [Link]
-
Drug Absorption. National Institutes of Health. Available at: [Link]
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Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. National Institutes of Health. Available at: [Link]
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Mechanisms of Drug Absorption. Biopharmaceutics and Pharmacokinetics - Pharmacy 180. Available at: [Link]
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Nanoparticle Therapeutics in Clinical Perspective: Classification, Marketed Products, and Regulatory Landscape. National Institutes of Health. Available at: [Link]
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The Drug Transporter P-Glycoprotein and Its Impact on Ceramide Metabolism—An Unconventional Ally in Cancer Treatment. MDPI. Available at: [Link]
-
Strategies to improve oral drug bioavailability. PubMed. Available at: [Link]
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- 26. Strategies to improve oral drug bioavailability - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide Production
Welcome to the technical support center for the synthesis and scale-up of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the multi-step synthesis and purification of this compound. We provide in-depth troubleshooting advice, detailed experimental protocols, and insights into the underlying chemical principles to ensure a robust and scalable process.
I. Overview of the Synthetic Strategy
The most direct and scalable synthetic route to this compound involves a three-step sequence starting from 4-nitrobenzylamine hydrochloride. This pathway is designed to control the introduction of the methanesulfonyl and methyl groups while managing potential side reactions and impurities.
Caption: Proposed synthetic route for this compound.
II. Step 1: Mesylation of 4-Nitrobenzylamine
This initial step involves the reaction of 4-nitrobenzylamine with methanesulfonyl chloride (MsCl) in the presence of a base to form the sulfonamide. Careful control of reaction conditions is crucial to prevent common side reactions.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My mesylation reaction is showing low conversion of the starting 4-nitrobenzylamine. What are the likely causes?
A1: Low conversion can stem from several factors:
-
Inactive Mesyl Chloride: Methanesulfonyl chloride is sensitive to moisture and can hydrolyze to methanesulfonic acid, which is unreactive towards the amine. Always use a fresh or properly stored bottle of MsCl.
-
Insufficient Base: A base is required to neutralize the HCl generated during the reaction. If the base is not strong enough or used in insufficient quantity, the reaction mixture will become acidic, protonating the starting amine and rendering it non-nucleophilic.
-
Low Reaction Temperature: While the reaction is often performed at 0 °C to control exotherms and side reactions, a very low temperature might slow down the reaction rate significantly. Monitor the reaction progress and allow it to slowly warm to room temperature if necessary.
Q2: I am observing a significant amount of a di-sulfonated byproduct. How can I improve the selectivity for the mono-sulfonated product?
A2: The formation of the di-sulfonylated product, 4-nitrobenzyl-N,N-bis(methanesulfonyl)amine, is a common side reaction when reacting primary amines with sulfonyl chlorides.[1] The mono-sulfonamide product is acidic and can be deprotonated by the base, leading to a second sulfonylation. To minimize this:
-
Control Stoichiometry: Use a slight excess of the amine relative to the methanesulfonyl chloride (e.g., 1.05 to 1.1 equivalents of amine).
-
Slow Addition of MsCl: Add the methanesulfonyl chloride solution dropwise to the amine solution at a low temperature (0 °C). This maintains a low concentration of the electrophile, favoring reaction with the more nucleophilic primary amine over the sulfonamide anion.[1]
-
Choice of Base: A non-nucleophilic, sterically hindered base can be beneficial. While pyridine is commonly used, other bases like triethylamine or diisopropylethylamine can also be employed.
Experimental Protocol: Synthesis of N-(4-Nitrobenzyl)methanesulfonamide
-
Reaction Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, dissolve 4-nitrobenzylamine hydrochloride (1.0 eq) in a suitable solvent like dichloromethane (DCM) or tetrahydrofuran (THF). Add a suitable base, such as pyridine (2.5 eq), and cool the mixture to 0 °C in an ice-water bath.
-
Mesylation: Slowly add methanesulfonyl chloride (1.1 eq) dropwise to the stirred solution, maintaining the temperature below 5 °C.
-
Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed (typically 2-4 hours).
-
Workup: Quench the reaction by the slow addition of water. Separate the organic layer, wash with dilute HCl to remove excess pyridine, followed by a wash with saturated sodium bicarbonate solution and brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-(4-nitrobenzyl)methanesulfonamide, which can be purified by recrystallization.
III. Step 2: Reduction of the Nitro Group
The reduction of the aromatic nitro group to a primary amine is a critical transformation. Catalytic hydrogenation is the preferred method on a large scale due to its clean nature and high efficiency.
Caption: Troubleshooting workflow for low conversion in catalytic hydrogenation.[2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My catalytic hydrogenation of N-(4-nitrobenzyl)methanesulfonamide is stalled or very slow. What should I check?
A1: Several factors can impede a catalytic hydrogenation:
-
Catalyst Deactivation: The catalyst (e.g., Palladium on Carbon - Pd/C) can be poisoned by impurities. Sulfur-containing compounds are known catalyst poisons.[3] Ensure your starting material from Step 1 is of high purity. Using a fresh batch of catalyst is also recommended.[3]
-
Insufficient Hydrogen Pressure: For some reductions, atmospheric pressure (balloon) may not be sufficient. Scaling up often requires a pressurized reactor (e.g., a Parr shaker) to ensure an adequate supply of hydrogen to the catalyst surface.[3]
-
Poor Mass Transfer: This is a common issue in scale-up. Inefficient stirring will lead to poor mixing of the solid catalyst, liquid substrate, and gaseous hydrogen, limiting the reaction rate. Ensure vigorous agitation.[2]
-
Solvent Choice: The substrate must be soluble in the chosen solvent (e.g., methanol, ethanol, or ethyl acetate) to ensure good contact with the catalyst.
Q2: I am observing side products in my reduction. What are they and how can I avoid them?
A2: Incomplete reduction can lead to the formation of nitroso and hydroxylamine intermediates.[4] These can sometimes dimerize to form azo and azoxy compounds, which can be highly colored impurities.
-
Ensure Complete Reaction: Monitor the reaction until the starting material and any intermediates are fully consumed.
-
Optimize Catalyst and Conditions: If side products persist, consider changing the catalyst (e.g., Platinum on carbon, Pt/C, can be more active) or increasing the hydrogen pressure and/or temperature.[2]
Experimental Protocol: Catalytic Hydrogenation
-
Reaction Setup: In a hydrogenation vessel, dissolve N-(4-nitrobenzyl)methanesulfonamide (1.0 eq) in a suitable solvent like methanol or ethanol.
-
Inerting: Purge the vessel with an inert gas, such as nitrogen or argon, to remove all oxygen.
-
Catalyst Addition: Carefully add the hydrogenation catalyst (e.g., 5-10 wt% of 10% Pd/C) under a positive pressure of the inert gas.
-
Hydrogenation: Evacuate the inert gas and introduce hydrogen to the desired pressure (e.g., 50 psi).
-
Reaction: Stir the mixture vigorously at room temperature or with gentle heating. Monitor the reaction by HPLC.
-
Workup: Once the reaction is complete, carefully vent the hydrogen and purge the vessel with an inert gas. Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should not be allowed to dry in the air. Keep it wet with solvent or water.[2]
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude 1-[4-(aminomethyl)phenyl]methanesulfonamide.
IV. Step 3: N-Methylation via Eschweiler-Clarke Reaction
The final step is the N-methylation of the primary sulfonamide. The Eschweiler-Clarke reaction is a classic and effective method that uses formaldehyde as the carbon source and formic acid as the reducing agent. A key advantage is that it avoids the formation of quaternary ammonium salts.[5][6]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: The Eschweiler-Clarke reaction is not going to completion, and I am left with the starting primary sulfonamide. What could be the issue?
A1: Incomplete reaction can be due to:
-
Insufficient Reagents: The reaction requires an excess of both formaldehyde and formic acid. For a primary amine, at least two equivalents of each are needed for di-methylation, though in practice a larger excess is often used to drive the reaction to completion.[6]
-
Inadequate Temperature: The reaction is typically heated to drive the dehydration and hydride transfer steps, often to around 80-100 °C.[7]
-
pH Issues: While the reaction is conducted in acidic conditions, the pH should not be excessively low, as it could hinder the initial imine formation.
Q2: My final product is contaminated with a formylated impurity. How did this happen and how can I prevent it?
A2: The formation of an N-formyl impurity can occur as a side reaction. This happens if the iminium ion intermediate is hydrolyzed back to the amine and formaldehyde, and the amine then reacts with formic acid as an acylating agent. To minimize this:
-
Maintain Excess Formic Acid: A sufficient excess of formic acid ensures it acts primarily as a reductant.
-
Temperature Control: While heating is necessary, excessive temperatures for prolonged periods might promote side reactions.
-
Workup Procedure: A basic workup is essential to neutralize the formic acid and liberate the free amine.
Experimental Protocol: Eschweiler-Clarke N-Methylation
-
Reaction Setup: To the crude 1-[4-(aminomethyl)phenyl]methanesulfonamide (1.0 eq), add formic acid (e.g., 3-5 eq) and an aqueous solution of formaldehyde (37 wt%, e.g., 3-5 eq).
-
Reaction: Heat the mixture, for instance, to 90-100 °C, and maintain it at this temperature for several hours. The evolution of carbon dioxide will be observed.
-
Monitoring: Follow the reaction's progress by HPLC until the starting material is consumed.
-
Workup: Cool the reaction mixture and carefully basify it with a solution of sodium hydroxide or potassium hydroxide to a pH > 11.
-
Extraction and Isolation: Extract the product with a suitable organic solvent (e.g., ethyl acetate or DCM). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
V. Final Product Purification and Scale-Up Considerations
The final product is typically a solid and requires purification by crystallization. On a larger scale, filtration and drying become critical steps.
Crystallization and Polymorphism
| Parameter | Impact on Crystallization | Control Strategy on Scale-Up |
| Solvent Choice | Affects solubility, yield, and potentially the polymorphic form.[8] | Select a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures. Perform solubility screening. |
| Cooling Rate | A fast cooling rate can lead to the formation of small, impure crystals or metastable polymorphs. | Implement a controlled, gradual cooling profile in the reactor.[9] |
| Agitation | Affects crystal size distribution and can cause secondary nucleation. | Optimize the stirrer speed to ensure good mixing without causing excessive crystal breakage. |
| Impurities | Can inhibit crystallization, affect crystal habit, or be incorporated into the crystal lattice.[10][11] | Ensure high purity of the crude material before crystallization. A final wash of the isolated crystals can remove surface-adsorbed impurities. |
| Polymorphism | Sulfonamides are known to exhibit polymorphism, which can impact the drug's physical properties and bioavailability.[8] | Standardize crystallization conditions and consider seeding with the desired polymorph to ensure consistent crystal form.[12] |
Filtration and Drying
On a large scale, filtration can be slow, and drying can be challenging.
-
Filtration: Poor crystal morphology (e.g., fine needles) can clog the filter, slowing down the process.[9] Optimizing crystallization to produce more equant crystals can improve filterability.
-
Drying: The product must be dried to remove residual solvents to acceptable levels. Agitated filter dryers are often used.[13] It is important to control the drying temperature to avoid degradation or polymorphic transitions.
VI. References
-
Crystals 2021 , 11(11), 1344.
-
J. Org. Chem.2021 , 86(4), 2621-2631.
-
Crystals 2021 , 11(11), 1344.
-
CrystEngComm2014 , 16, 6974-6982.
-
BenchChem Technical Support. Technical Support Center: Sulfonylation of Primary Amines.
-
Eschweiler, W. Ber. Dtsch. Chem. Ges.1905 , 38, 880–882.
-
Clarke, H. T.; Gillespie, H. B.; Weisshaus, S. Z. J. Am. Chem. Soc.1933 , 55, 4571–4587.
-
Moore, M. L. Org. React.1949 , 5, 301–330.
-
Almac. FAST Hydrogenations as a Continuous Platform for Green Aromatic Nitroreductions.
-
Neuland Labs. 5 Common Challenges in Scaling Up an API.
-
ACS Publications. Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration.
-
BenchChem Technical Support. Troubleshooting guide for the catalytic hydrogenation of nitroaromatics.
-
Neuland Labs. 5 Common Challenges in Scaling Up an API.
-
ACS Publications. Development of Suitable Plant-Scale Drying Conditions That Prevent API Agglomeration and Dehydration.
-
Wikipedia. Reduction of nitro compounds.
-
BenchChem Technical Support. An In-depth Technical Guide on the Reactivity of the Sulfonyl Chloride Functional Group.
-
Slideshare. Troubleshooting of Catalytic Reactors.
-
PMC2022 , 30(17), 3504.
-
BenchChem Technical Support. A Comparative Guide to Nitro Group Reduction: Catalytic Hydrogenation vs. Metal/Acid Systems.
-
Amination of the p-acetaminobenzene sulfonyl chloride.
-
Scilit1997 , 62(12), 3375-3385.
-
Organic Chemistry Portal. Nitro Reduction - Common Conditions.
-
Curly Arrow. Catalytic Hydrogenation Part II - Tips and Tricks.
-
CrystEngComm2018 , 20, 5683-5690.
-
Chemistry2020 , 26(3), 699-710.
-
Name-Reaction.com. Eschweiler-Clarke reaction.
-
NROChemistry. Eschweiler-Clarke Reaction.
-
Slideshare. Troubleshooting of Catalytic Reactors.
-
Wikipedia. Eschweiler–Clarke reaction.
-
J&K Scientific LLC. Eschweiler-Clarke Reaction.
-
Wordpress. Solving Issues with Heterogeneous Catalytic Hydrogenation.
-
PubMed Central2022 .
-
Reddit. Hydrogenation troubleshooting.
-
CrystEngComm2005 , 7, 473-481.
-
ResearchGate2021 .
-
ACS Publications2022 .
-
ResearchGate2021 .
-
RSC Publishing2021 .
-
ResearchGate2024 .
-
MDPI2023 .
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Curly Arrow: Catalytic Hydrogenation Part II - Tips and Tricks [curlyarrow.blogspot.com]
- 4. almacgroup.com [almacgroup.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 7. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 8. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 10. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [mdpi.com]
- 11. Impact of Impurities on Crystallization and Product Quality: A Case Study with Paracetamol [ouci.dntb.gov.ua]
- 12. Simultaneous control of polymorphism and morphology via gelatin induction for concomitant systems: case study of sulfathiazole - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Minimizing Off-Target Effects of Sulfonamide-Based Inhibitors
Prepared by: Senior Application Scientist, Drug Discovery & Development Support
Welcome to the technical support center for researchers, scientists, and drug development professionals working with sulfonamide-based inhibitors. This guide is designed to provide expert insights, troubleshooting strategies, and detailed protocols to help you anticipate, identify, and mitigate off-target effects in your experiments. Our goal is to enhance the selectivity and safety profile of your compounds, ensuring your research is both robust and translatable.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the origins and general management of off-target effects associated with sulfonamide inhibitors.
Q1: What is the primary reason my sulfonamide-based inhibitor is hitting unintended targets?
The off-target activity of sulfonamide-based inhibitors often arises from two key factors:
-
Structural Mimicry and Conserved Binding Sites: The sulfonamide functional group is a versatile scaffold used to target various enzyme classes.[1][2][3][4] When targeting enzyme families like protein kinases, the inhibitor often binds to the ATP-binding pocket. This pocket is highly conserved across the human kinome, meaning an inhibitor designed for one kinase can inadvertently fit into the ATP site of many others, leading to broad, off-target activity.[5][6]
-
Inherent Affinity for Specific Enzyme Classes: The sulfonamide moiety itself has a well-established and strong binding affinity for the zinc-containing active sites of carbonic anhydrases (CAs).[7][8] This makes CAs common off-targets for sulfonamide-containing drugs, even when the primary target is entirely different.[9][10] Similarly, interactions with other critical proteins, such as the hERG potassium channel, are a known liability for some sulfonamide-containing molecules and can lead to cardiotoxicity.[11][12][13]
Q2: What are the most common off-target families for sulfonamide-based compounds?
Beyond the intended target class, researchers should be particularly vigilant for off-target activity against:
-
Carbonic Anhydrases (CAs): Due to the sulfonamide group's high affinity for the catalytic zinc ion in CAs, these enzymes are a primary concern.[7][8] Off-target inhibition of ubiquitously expressed isoforms like hCA I and II can lead to undesired side effects.[14]
-
Protein Kinases: For inhibitors targeting the ATP pocket, cross-reactivity with other kinases is a major challenge due to the structural conservation of this site.[5][15]
-
hERG Potassium Channel: Inhibition of the hERG channel is a critical safety liability that can lead to QT prolongation and potentially fatal cardiac arrhythmias.[11][12][16] Several classes of drugs, including some sulfonamides, have been shown to interact with this channel.
-
Other Enzymes: Depending on the overall scaffold, sulfonamides can also interact with oxidoreductases and other metabolic enzymes, sometimes in unexpected ways.[17][18]
Q3: How early in the drug discovery process should I start thinking about selectivity?
Selectivity should be a central consideration from the very beginning of a project—ideally at the hit-finding and hit-to-lead stages. Early, broad profiling against key off-target families can prevent significant investment in promiscuous compounds. Integrating computational predictions and experimental screening early allows for a more efficient and successful drug development pipeline.[19][20]
Troubleshooting Guide: Addressing Specific Experimental Issues
This section provides practical, in-depth solutions to common problems encountered during the development of sulfonamide inhibitors.
Q4: My inhibitor shows high potency for my target kinase in a biochemical assay, but it's hitting dozens of other kinases in a kinome scan. What are my next steps?
This is a common challenge. The high conservation of the ATP-binding site means that potent inhibitors are often not selective.[6] Here is a systematic approach to improving selectivity:
-
Diagnosis:
-
Analyze the Kinome Scan Data: Don't just look at the number of hits. Categorize them. Are the off-targets closely related to your primary target (e.g., in the same family) or spread across the kinome? This will inform your redesign strategy.
-
Obtain a Co-crystal Structure: If possible, obtain a crystal structure of your inhibitor bound to its primary target. This is the most powerful tool for rational drug design.
-
-
Medicinal Chemistry Strategies for Optimization:
-
Structure-Based Drug Design (SBDD): Use the crystal structure to identify unique, non-conserved residues in your target's binding pocket that are different in the off-targets. Design modifications to your inhibitor that create favorable interactions with these unique residues or steric clashes with residues in the off-target pockets.[19]
-
Target Inactive Conformations (Type II Inhibition): Design inhibitors that bind to the "DFG-out" inactive conformation of the kinase. This conformation is generally more variable across the kinome than the active "DFG-in" state, offering a powerful route to achieving selectivity.[21]
-
Exploit Allosteric Sites: Investigate if there are allosteric pockets near the active site that are unique to your target. Designing a molecule that engages such a site can yield extremely high selectivity.[9]
-
Increase Residence Time: Optimizing your compound to have a longer residence time (i.e., a slower off-rate) on your desired target compared to off-targets can translate into a more durable and selective in vivo effect, even if the initial binding affinities (Ki) are similar.[22]
-
Q5: I'm observing significant cytotoxicity in my cell-based assays that doesn't correlate with inhibition of my primary target. How do I confirm an off-target effect is the cause?
This discrepancy often points to off-target toxicity. The goal is to de-convolute the observed phenotype from the intended mechanism of action.
-
Diagnosis & Confirmation Workflow:
-
Generate a Less Active Control Compound: Synthesize a close analog of your inhibitor that is structurally similar but has significantly reduced (e.g., >100-fold) activity against your primary target. If this control compound retains the same level of cytotoxicity, the effect is almost certainly independent of your primary target.
-
Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or chemical proteomics to confirm that your inhibitor is engaging the intended target in cells at the concentrations where you observe toxicity.[17] If there's a mismatch, it points to off-target driven effects.
-
Rescue Experiments: If possible, overexpress your target protein in the cells. If the toxicity is on-target, the excess protein may "soak up" the inhibitor, rescuing the cells. Conversely, if a specific off-target is suspected, knocking it down (e.g., with siRNA) might make the cells resistant to the inhibitor's toxic effects.[19]
-
Broad Off-Target Panel Screening: Screen your compound against a panel of known toxicity-mediating targets, such as the hERG channel, various carbonic anhydrases, and a panel of receptors and transporters.[12]
-
-
Visualization: Workflow for Diagnosing Off-Target Cytotoxicity
Caption: A decision-making workflow to determine if observed cytotoxicity is on-target or off-target.
Q6: My sulfonamide was designed as a VEGFR-2 inhibitor, but I'm seeing effects that suggest pH modulation, like changes in the extracellular matrix. What's happening?
This is a classic signature of off-target carbonic anhydrase (CA) inhibition.[23][24] CAs are crucial for regulating pH, and their inhibition can lead to unexpected physiological effects.
-
The Mechanistic Link:
-
Your sulfonamide is likely inhibiting CA isoforms (e.g., CA IX or XII), which are often overexpressed in tumors and regulate extracellular pH.[8][10]
-
This inhibition disrupts the tumor's ability to manage its acidic microenvironment, which can independently affect cell proliferation, apoptosis, and invasion—phenotypes you might mistakenly attribute to your primary target (VEGFR-2).[10]
-
-
Troubleshooting & Resolution:
-
Directly Assay for CA Inhibition: Test your compound against a panel of key CA isoforms (I, II, IV, IX, XII). This will provide a definitive answer.[7][14]
-
Structure-Activity Relationship (SAR) Analysis: Review your SAR data. Do modifications that improve VEGFR-2 inhibition also increase CA inhibition? Understanding this relationship is key.
-
Rational Redesign: The sulfonamide group is the primary culprit for CA binding. Consider bioisosteric replacement. For example, replacing the sulfonamide (-SO₂NH₂) with a sulfomethyl group (-SO₂CH₃) can sometimes abolish CA activity while preserving affinity for the primary target, as this has been demonstrated for COX-2 inhibitors.[9] This is a powerful strategy to engineer out CA activity.
-
Key Methodologies & Experimental Protocols
This section provides standardized protocols for essential experiments to assess inhibitor selectivity.
Protocol 1: Comprehensive Kinase Selectivity Profiling (Biochemical Assay)
This protocol describes a general method for assessing the selectivity of an inhibitor against a large panel of protein kinases.
-
Objective: To determine the IC₅₀ or Kᵢ values of a test compound against a broad panel of kinases to identify both on-target potency and off-target interactions.
-
Materials:
-
Test Compound (e.g., your sulfonamide inhibitor) dissolved in 100% DMSO.
-
Recombinant Kinases (commercial panels are available from companies like Reaction Biology or Eurofins).
-
Appropriate peptide or protein substrate for each kinase.
-
ATP (Adenosine triphosphate).
-
Assay Buffer (specific to each kinase, typically containing MgCl₂, DTT, and a buffering agent like HEPES).
-
Detection Reagent (e.g., ADP-Glo™, LanthaScreen™).
-
384-well assay plates (low volume, white or black depending on detection method).
-
-
Step-by-Step Methodology:
-
Compound Plating: Prepare a serial dilution of your test compound in DMSO. Typically, an 11-point, 3-fold dilution starting from 10-100 µM is appropriate. Dispense a small volume (e.g., 50 nL) of the diluted compound into the wells of the 384-well plate. Include DMSO-only wells as a "no inhibition" control.
-
Kinase/Substrate Addition: Prepare a master mix containing the kinase enzyme and its specific substrate in the appropriate assay buffer. Dispense this mix into the wells containing the compound.
-
Incubation: Gently mix the plate and incubate for 15-30 minutes at room temperature to allow the compound to bind to the kinase.
-
Initiate Reaction: Prepare an ATP solution in assay buffer (typically at the Kₘ concentration for each kinase). Add the ATP solution to all wells to start the kinase reaction.
-
Reaction Incubation: Incubate the plate for a defined period (e.g., 60 minutes) at a controlled temperature (e.g., 30°C). The duration should be optimized to ensure the reaction is in the linear range.
-
Stop & Detect: Stop the reaction and measure the remaining kinase activity using your chosen detection reagent according to the manufacturer's instructions. This typically involves measuring ADP production or substrate phosphorylation.
-
Data Analysis:
-
Normalize the data using the DMSO (0% inhibition) and no-enzyme (100% inhibition) controls.
-
Plot the percent inhibition versus the log of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value for each kinase.
-
Scientist's Note: Summarize the data in a table and calculate a selectivity score, such as a Gini score, to quantify the promiscuity of your inhibitor. A Gini score of 1 indicates single-target selectivity, while a score of 0 indicates equal inhibition of all kinases.[5]
-
-
-
Data Presentation: Example Kinase Selectivity Profile
| Kinase Target | IC₅₀ (nM) | Fold Selectivity vs. Primary Target |
| Primary Target (e.g., KDR/VEGFR-2) | 15 | 1x |
| Off-Target 1 (e.g., KIT) | 350 | 23x |
| Off-Target 2 (e.g., PDGFRβ) | 800 | 53x |
| Off-Target 3 (e.g., SRC) | >10,000 | >667x |
| Off-Target 4 (e.g., CDK9) | >10,000 | >667x |
Computational Approaches for Off-Target Prediction
Leveraging computational tools can proactively identify potential off-target liabilities before committing to expensive and time-consuming wet lab experiments.[25]
Q7: How can I use computational methods to predict potential off-targets for my sulfonamide inhibitor?
There are two main computational strategies that complement each other:
-
Ligand-Based Approaches: These methods rely on the principle that structurally similar molecules often have similar biological activities.[25]
-
How it Works: The 2D or 3D structure of your inhibitor is compared against large databases of compounds with known biological activities. Tools like Similarity Ensemble Approach (SEA) or Chemical Similarity Network Analysis Pull-down (CSNAP) can predict targets by matching your molecule to known ligands.[25][26]
-
When to Use: Excellent for early-stage discovery when you have a chemical structure but no co-crystal structure with your target. It's fast and can provide a broad overview of potential off-targets.
-
-
Structure-Based Approaches: These methods use the 3D structure of proteins to predict binding.[25][27]
-
How it Works: Your inhibitor is computationally "docked" into the binding sites of a large number of proteins from the proteome. The docking scores are used to rank potential off-targets. This approach can also involve comparing the shape and physicochemical properties of your target's binding site to those of all other known protein structures.[15][27]
-
When to Use: This is a powerful approach when a high-quality crystal structure of your primary target is available. It can provide detailed structural hypotheses for both on-target and off-target binding that can directly guide medicinal chemistry efforts.
-
-
Visualization: Conceptual Framework for Off-Target Prediction
Caption: Integrating ligand- and structure-based computational methods to predict and validate off-targets.
References
- Strategies to reduce off-target effects of pyrimidine-based kinase inhibitors. (2025). Benchchem.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. (2019).
- Sulfonylureas blockade of neural and cardiac HERG channels. (1998). PubMed.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021). Biophysical reviews Journal.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). VIVO Project.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). Springer.
- Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. (n.d.).
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. (n.d.). Sanofi.
- Artificial Intelligence/Machine Learning-Driven Small Molecule Repurposing via Off-Target Prediction and Transcriptomics. (n.d.). MDPI.
- Computational Prediction of Off-Target Effects in CRISPR Systems CRISPR. (n.d.). Huang.
- Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.).
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (2021).
- Comprehensive assay of kinase catalytic activity reveals features of kinase inhibitor selectivity. (2011). Reaction Biology.
- Maximizing the Benefits of Off-Target Kinase Inhibitor Activity. (2013). AACR Journals.
- High-Throughput Kinase Profiling: A More Efficient Approach towards the Discovery of New Kinase Inhibitors. (n.d.). PMC.
- Sulfonamide Inhibitors of Human Carbonic Anhydrases Designed through a Three-Tails Approach: Improving Ligand/Isoform Matching and Selectivity of Action. (2020).
- Innovative Medicinal Chemistry Strategies for Improving Target Binding Kinetics in Drug Discovery. (n.d.).
- Characterization of hERG K+ channel inhibition by the new class III antiarrhythmic drug cavutilide. (2024). PubMed.
- Inhibition of the hERG Potassium Channel by a Methanesulphon
- Comprehensive analysis of kinase inhibitor selectivity. (2011). PubMed.
- Inhibition of the hERG Potassium Channel by a Methanesulphon
- Rational Approaches to Improving Selectivity in Drug Design. (n.d.). PMC - PubMed Central.
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). PubMed.
- Sulfonamides: Historical Discovery Development (Structure-Activity Relationship Notes). (n.d.). Journal of In-vitro In-vivo In-silico Journal.
- How can off-target effects of drugs be minimised?. (2025).
- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.
- Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase
- Unexpected Off-Targets and Paradoxical Pathway Activation by Kinase Inhibitors. (2014).
- The recent progress of sulfonamide in medicinal chemistry. (2022).
- Design, synthesis, and molecular docking studies of N-substituted sulfonamides as potential anticancer therapeutics. (n.d.). PMC - NIH.
- Modular Two-Step Route to Sulfondiimidamides. (2022). PMC - NIH.
- Kinase inhibitors can produce off-target effects and activate linked p
- Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. (n.d.). PubMed Central.
- Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. (2025). PMC.
- Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. (2025).
- The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. (n.d.). n.d.
- Rational design strategy for novel sulfonamide-1,2,3-triazoles.. (n.d.).
- SAR OF SULPHONAMIDES.pptx. (n.d.). Slideshare.
- Pharmacological inhibition of the hERG potassium channel is modulated by extracellular but not intracellular acidosis. (n.d.). PubMed.
- Structure Activity Relationship of Sulfonamides || Sulfanilamide || SAR Medicinal Chemistry. (2022). YouTube.
- Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs. (n.d.). PMC - NIH.
- Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. (n.d.). PubMed.
- Tetrahydrobiopterin biosynthesis as an off-target of sulfa drugs. (2013). PubMed.
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- 1. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [vivo.weill.cornell.edu]
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- 3. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Rational Approaches to Improving Selectivity in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Sulfonylureas blockade of neural and cardiac HERG channels - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 18. Tetrahydrobiopterin biosynthesis as an off-target of sulfa drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 20. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
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Technical Support Center: Degradation Pathways of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide
Welcome to the technical support resource for researchers, scientists, and drug development professionals working with 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the stability and degradation of this compound. Understanding its degradation pathways is critical for ensuring the accuracy of experimental results, developing stable formulations, and identifying potential metabolites.
This document is structured to address common challenges encountered during research and development. It moves from foundational questions about expected degradation to practical, step-by-step protocols for stress testing and analysis.
Frequently Asked Questions (FAQs)
Q1: What are the primary predicted degradation pathways for this compound under typical experimental and physiological conditions?
A1: Based on its chemical structure, which features a benzylamine moiety and an N-methylmethanesulfonamide group, several degradation pathways are predicted. These can be broadly categorized into metabolic (enzymatic) and chemical (hydrolytic, oxidative, and photolytic) degradation.
-
Metabolic Degradation:
-
Oxidation of the Aminomethyl Group: The primary site of metabolic attack is expected to be the benzylic carbon of the aminomethyl group. Monoamine oxidases (MAO), particularly MAO-B, are known to catalyze the oxidative deamination of benzylamines to the corresponding aldehyde (4-(formyl)phenyl)-N-methylmethanesulfonamide). This aldehyde is often unstable and can be further oxidized to a carboxylic acid metabolite (4-(carboxy)phenyl)-N-methylmethanesulfonamide) by aldehyde dehydrogenase enzymes.
-
N-Demethylation: The N-methyl group on the sulfonamide is a potential site for cytochrome P450 (CYP) enzyme-mediated N-demethylation, yielding 1-(4-(aminomethyl)phenyl)methanesulfonamide.
-
N-Acetylation: While less common for the sulfonamide nitrogen itself, the primary amino group of the benzylamine moiety could potentially undergo N-acetylation, a common metabolic pathway for primary amines.[1][2]
-
-
Chemical Degradation:
-
Oxidative Degradation: The benzylamine group is susceptible to oxidation by reactive oxygen species.[3] Forced degradation studies using agents like hydrogen peroxide can lead to the formation of the corresponding benzaldehyde and benzoic acid derivatives, similar to the metabolic pathway. N-oxides may also form.[4]
-
Hydrolytic Degradation: Sulfonamides are generally resistant to hydrolysis under neutral conditions. However, under forced acidic or basic conditions, cleavage of the sulfonamide (S-N) bond can occur, potentially yielding methanesulfonic acid and 4-(aminomethyl)aniline.
-
Photodegradation: Sulfonamide-containing compounds can be sensitive to UV light.[4][5][6] Photolytic stress may induce cleavage of the S-N or S-C bonds and modification of the aromatic ring, such as hydroxylation.[4]
-
Q2: I am observing a rapid loss of my compound in solution, even when stored at 4°C. What could be the cause?
A2: This is a common issue. Several factors could be at play:
-
Oxidation: Benzylamines can be susceptible to air oxidation, which can be accelerated by the presence of trace metal ions in your buffer or solvent.[3] Ensure you are using high-purity solvents and consider preparing solutions fresh. If you must store solutions, consider purging the vial headspace with an inert gas like nitrogen or argon.
-
pH of the Medium: While generally stable, extreme pH values can promote hydrolysis, especially over extended periods. Ensure your buffer pH is within a stable range for the compound, typically near neutral pH.
-
Adsorption to Surfaces: Highly polar or charged molecules can adsorb to glass or plastic surfaces, leading to an apparent loss of compound from the solution. Using silanized glass vials or low-adsorption plasticware can mitigate this issue. Run a control experiment to check for recovery from your storage container.
Q3: My HPLC analysis shows multiple peaks for a freshly prepared standard of this compound. Is this expected?
A3: This is an excellent and critical observation. While it could indicate impurities in the synthesized standard, it can also be an analytical artifact, particularly with amine-containing compounds.
-
On-Column Degradation: Some HPLC stationary phases, particularly those with residual silanol groups, can interact with basic amines, potentially causing peak tailing or even on-column degradation. Ensure your column is well-conditioned and suitable for amine analysis.
-
Mobile Phase pH: The pH of your mobile phase is crucial. If the pH is close to the pKa of the benzylamine group, you might see peak splitting or broadening due to the equilibrium between the protonated and non-protonated forms of the amine.[3] It is often recommended to use a mobile phase pH that is at least 2 units away from the compound's pKa. Adding a modifier like 0.1% formic acid or trifluoroacetic acid (TFA) can ensure consistent protonation and improve peak shape.
-
Reaction with CO2: Primary amines can react with atmospheric carbon dioxide to form carbamate salts, which might appear as a separate peak.[3] This is more likely if samples are left uncapped for extended periods.
Troubleshooting Guide for Degradation Studies
This section provides structured guidance for investigating unexpected degradation or anomalous analytical results.
| Problem | Potential Cause | Recommended Action |
| Low Assay Value in a Recently Prepared Sample | 1. Inaccurate weighing or dilution. 2. Adsorption to container surfaces. 3. Rapid oxidation in solution. | 1. Re-prepare the standard, carefully verifying all steps. 2. Test recovery using different types of vials (e.g., polypropylene vs. glass vs. silanized glass). 3. Prepare solutions in degassed solvent and analyze immediately. Consider adding an antioxidant like ascorbic acid to a test sample to see if it improves stability. |
| Appearance of a New Peak During a Stability Study | 1. Formation of a degradation product. 2. Contamination. | 1. Characterize the new peak using LC-MS to determine its mass. Compare the mass with predicted degradants (e.g., +14 Da for oxidation to aldehyde, +30 Da for oxidation to carboxylic acid). 2. Analyze a blank (solvent/buffer only) to rule out contamination from the storage conditions or analytical system. |
| Poor HPLC Peak Shape (Tailing or Splitting) | 1. Inappropriate mobile phase pH. 2. Secondary interactions with the stationary phase. 3. Column overload. | 1. Adjust mobile phase pH. For a basic amine, a low pH (e.g., pH 2.5-3.5 with formic acid) is usually effective. 2. Use a column specifically designed for basic compounds or add a competing base like triethylamine (0.1%) to the mobile phase to block active silanol sites. 3. Reduce the injection volume or the concentration of the sample. |
| Inconsistent Results in Microsomal Stability Assays | 1. Non-specific protein binding. 2. Inhibition of metabolic enzymes. 3. Compound instability in the incubation buffer. | 1. Measure the extent of protein binding. If high, results should be interpreted as the unbound fraction. 2. Run the assay at multiple concentrations to check for saturation kinetics. 3. Run a control incubation without NADPH (cofactor for CYP enzymes) and without microsomes to assess chemical stability in the assay matrix.[7] |
Experimental Protocols
Protocol 1: Forced Degradation Study
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9][10]
Objective: To generate likely degradation products of this compound under various stress conditions.
Procedure:
-
Stock Solution Preparation: Prepare a 1 mg/mL stock solution of the compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor solution in a sealed vial. Maintain a control sample (1 mL stock + 1 mL solvent) at room temperature, protected from light. The goal is to achieve 5-20% degradation.[11][12]
-
Acid Hydrolysis: Use 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Use 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: Use 3% H₂O₂. Incubate at room temperature for 24 hours.
-
Thermal Degradation: Place the solid compound in a 105°C oven for 48 hours. Dissolve in the solvent before analysis.
-
Photolytic Degradation: Expose the solution (in a quartz cuvette or UV-transparent vial) to a photostability chamber with a light exposure of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (as per ICH Q1B guidelines).
-
-
Sample Neutralization: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively, to prevent further degradation and protect the analytical column.
-
Analysis: Analyze all samples (including the control) by a suitable stability-indicating HPLC-UV method and by LC-MS to identify the masses of any new peaks.
Protocol 2: Stability-Indicating HPLC-UV Method
Objective: To develop a chromatographic method capable of separating the parent compound from its potential degradation products.
| Parameter | Recommendation |
| Column | C18 Reverse-Phase, 2.1 x 100 mm, 1.8 µm particle size |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Column Temperature | 40°C |
| UV Detection | 254 nm (or determined λmax) |
| Injection Volume | 2 µL |
This is a starting point. Method optimization may be required based on the results of the forced degradation study.
Visualizing Degradation Pathways and Workflows
Predicted Degradation Pathways
The following diagram illustrates the key predicted degradation pathways for this compound.
Caption: Predicted metabolic and forced degradation pathways.
Experimental Workflow for Stability Analysis
This workflow outlines the logical steps from sample generation to data interpretation in a typical degradation study.
Caption: Workflow for conducting a forced degradation study.
References
Sources
- 1. Benzylamine - Wikipedia [en.wikipedia.org]
- 2. Benzylamine and Thenylamine Derived Drugs Induce Apoptosis and Reduce Proliferation, Migration and Metastasis Formation in Melanoma Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sciencemadness Discussion Board - Bizzare observation about benzylamines- explanation? - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. scispace.com [scispace.com]
- 5. pharm.sinocurechem.com [pharm.sinocurechem.com]
- 6. Substituted Aryl Benzylamines as Potent and Selective Inhibitors of 17β-Hydroxysteroid Dehydrogenase Type 3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Methyl Effect on the Metabolism, Chemical Stability, and Permeability Profile of Bioactive N-Sulfonylhydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pharmainfo.in [pharmainfo.in]
- 11. Mini Review on Forced Degradation Studies on Anti-Epileptic Drugs and Beyond [ouci.dntb.gov.ua]
- 12. Comparison of metabolic pathways of different α-N-heterocyclic thiosemicarbazones - PMC [pmc.ncbi.nlm.nih.gov]
how to increase the yield of 4-Amino-N-methylbenzenemethanesulfonamide synthesis
Introduction for the Modern Researcher
Welcome to the technical support guide for the synthesis of 4-Amino-N-methylbenzenemethanesulfonamide (CAS: 109903-35-7). This molecule is a critical intermediate, notably in the production of the migraine therapeutic, Sumatriptan.[1][2] Achieving a high yield and purity is paramount for the efficiency and cost-effectiveness of subsequent synthetic steps.
This guide is structured as a dynamic troubleshooting resource. We will move beyond simple protocols to address the common pitfalls and challenges encountered in the lab, providing explanations for the chemical principles at play. Our goal is to empower you to not only follow a procedure but to understand and optimize it.
The most prevalent and industrially relevant synthetic pathway involves a two-step process, which will be the primary focus of this guide:
-
N-Methylation: Formation of 4-Nitro-N-methylbenzenemethanesulfonamide from a suitable 4-nitro-substituted precursor.
-
Nitro Group Reduction: Conversion of the nitro intermediate to the final 4-amino product.
Let's diagnose and solve the key challenges to elevate your synthesis yield.
Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section is designed to directly address the specific issues you may encounter during your synthesis.
Category 1: Issues in the N-Methylation Step
Question: My initial reaction of 4-nitrobenzenemethanesulfonyl chloride with methylamine is giving a low yield or a complex mixture of products. What's going wrong?
Answer: This is a classic sulfonamide formation reaction, and low yields typically stem from three main areas: hydrolysis of the starting material, improper acid scavenging, or side reactions involving the primary amine.
-
Hydrolysis of Sulfonyl Chloride: Sulfonyl chlorides are highly susceptible to hydrolysis by moisture, which converts them into the corresponding and unreactive sulfonic acid.[3][4]
-
Causality: The electrophilic sulfur atom is readily attacked by water.
-
Solution: Ensure all glassware is oven-dried or flame-dried before use. Employ anhydrous solvents (e.g., dry Dichloromethane (DCM) or Tetrahydrofuran (THF)) and conduct the reaction under an inert atmosphere (Nitrogen or Argon).[3][5] Using a fresh bottle of the sulfonyl chloride is also recommended.[4]
-
-
Inadequate Acid Scavenging: The reaction generates one equivalent of hydrochloric acid (HCl).[3] If not neutralized, this acid will protonate the methylamine, rendering it non-nucleophilic and halting the reaction.[3]
-
Causality: The amine starting material acts as both a nucleophile and a base. Protonation removes its nucleophilic character.
-
Solution: Use at least two equivalents of the amine or, more efficiently, add a non-nucleophilic tertiary amine base like triethylamine (TEA) or pyridine (1.5-2.0 equivalents).[3][5] This base will selectively scavenge the HCl produced.
-
-
Formation of Bis-Sulfonated Byproduct: Primary amines like methylamine can react with two molecules of the sulfonyl chloride, especially if the sulfonyl chloride is in excess locally.
-
Causality: The initially formed sulfonamide still has an N-H bond. Under basic conditions, this proton can be removed, creating a nucleophilic anion that can react with a second molecule of sulfonyl chloride.
-
Solution: Employ an "inverse addition" technique. Add the sulfonyl chloride solution dropwise to a stirred solution of excess methylamine and your non-nucleophilic base.[6] This ensures that the sulfonyl chloride is never in excess, minimizing the formation of the di-substituted byproduct.
-
Category 2: Optimizing the Nitro Group Reduction
The reduction of 4-Nitro-N-methylbenzenemethanesulfonamide is the critical, yield-defining step. Several methods exist, each with its own optimization parameters.
Question: I am using catalytic hydrogenation (e.g., H₂ with Pd/C) and getting low yields. Why?
Answer: While a common method, catalytic hydrogenation can be problematic due to catalyst poisoning. Sulfur-containing compounds, like your sulfonamide, can adsorb strongly to the catalyst surface and deactivate it. A patent for a related synthesis notes that Pd/C can be expensive and prone to poisoning and deactivation, making it difficult to regenerate.[7]
Question: How can I increase the yield of the nitro reduction step? Are there better alternatives to catalytic hydrogenation?
Answer: Yes. A highly effective and high-yielding alternative is chemical reduction using hydrazine hydrate . A patented process highlights this method for achieving yields of over 92%.[7] This approach avoids the high pressures of hydrogenation and the issue of catalyst poisoning.
There are two primary protocols for this high-yield reduction:
-
Method A: Catalytic Hydrazine Reduction: This involves using hydrazine hydrate in the presence of a catalyst like Raney Nickel (Ra-Ni) in a solvent such as ethanol, methanol, or isopropanol.[7]
-
Method B: Base-Mediated Hydrazine Reduction: This method avoids a metal catalyst and uses hydrazine hydrate in water with a base like sodium hydroxide (NaOH).[7] This is often cheaper and avoids metal contamination in the final product.
The choice between these methods depends on reagent availability, cost considerations, and downstream purity requirements.
| Parameter | Catalytic Hydrogenation (Pd/C) | Hydrazine Hydrate (with Ra-Ni)[7] | Hydrazine Hydrate (with NaOH)[7] |
| Reducing Agent | H₂ Gas | 80% Hydrazine Hydrate | 80% Hydrazine Hydrate |
| Catalyst/Base | Palladium on Carbon (Pd/C) | Raney Nickel (Ra-Ni) | Sodium Hydroxide (NaOH) |
| Solvent | Alcohols (e.g., Ethanol, Methanol) | Alcohols (e.g., Ethanol, Methanol) | Water |
| Temperature | Typically Room Temp to 50 °C | 25–100 °C | 25–100 °C |
| Pressure | Elevated Pressure | Atmospheric Pressure | Atmospheric Pressure |
| Reported Yield | Variable, often lower | > 92% | > 92% |
| Key Advantage | "Clean" workup | High yield, atmospheric pressure | High yield, low cost, no heavy metal catalyst |
| Key Disadvantage | Catalyst poisoning, high pressure | Pyrophoric catalyst, toxic reducer | Toxic reducer, basic workup |
Experimental Protocols
Protocol 1: High-Yield Nitro Reduction with Hydrazine Hydrate (Base-Mediated)
This protocol is adapted from a patented, high-yield industrial process.[7]
Materials:
-
4-Nitro-N-methylbenzenemethanesulfonamide
-
Sodium Hydroxide (NaOH)
-
80% Hydrazine Hydrate solution
-
Deionized Water
-
Standard laboratory glassware, heating mantle, and magnetic stirrer
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 4-Nitro-N-methylbenzenemethanesulfonamide (1 part by mass).
-
Add deionized water (3 to 10 parts by mass), Sodium Hydroxide (0.3 to 0.5 parts by mass), and 80% Hydrazine Hydrate (0.25 to 0.35 parts by mass).
-
Stir the mixture and heat to a temperature between 25–100 °C. The reaction is exothermic; control the initial temperature carefully.
-
Maintain the reaction at temperature with vigorous stirring for 4–8 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to 0–25 °C in an ice bath to precipitate the product.
-
Collect the solid product by vacuum filtration through a Buchner funnel.
-
Wash the filter cake thoroughly with cold water to remove residual salts.
-
Dry the purified solid to obtain 4-Amino-N-methylbenzenemethanesulfonamide. The reported yield for this process is over 92%.[7]
Category 3: Purification and Product Isolation
Question: My final product is impure after isolation. What are the best purification strategies?
Answer: The primary impurities are likely unreacted starting material or side products from the reduction.
-
Recrystallization: This is the most effective method for purifying the final solid product. The melting point of pure 4-Amino-N-methylbenzenemethanesulfonamide is 140-142 °C.[8]
-
Solvent Selection: Choose a solvent system in which your product is sparingly soluble at room temperature but highly soluble at elevated temperatures. Common choices for sulfonamides include ethanol/water or isopropanol/water mixtures.
-
Procedure: Dissolve the crude product in a minimal amount of the hot solvent. Allow it to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation. Collect the pure crystals by filtration.[5]
-
-
Column Chromatography: If recrystallization fails to remove a persistent impurity, silica gel column chromatography can be used.[1]
-
Stationary Phase: Silica gel is appropriate for moderately polar compounds like this sulfonamide.[1]
-
Mobile Phase: A solvent system like ethyl acetate/hexanes or dichloromethane/methanol would be a good starting point. The optimal ratio should be determined by TLC analysis.
-
Visualized Workflows & Mechanisms
Overall Synthesis Workflow
The following diagram illustrates the optimized two-step synthesis route.
Caption: Optimized two-step synthesis of 4-Amino-N-methylbenzenemethanesulfonamide.
Troubleshooting Flowchart for Low Yield
Use this logical guide to diagnose the root cause of a poor yield.
Caption: A diagnostic flowchart for troubleshooting low synthesis yield.
References
-
Synthesis of (b) 4-Hydrazino-N-methylbenzenemethanesulphonamide, hydrochloride. Molbase. Available at: [Link]
- CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide. Google Patents.
-
4-Amino-N-methylbenzenemethanesulfonamide | C8H12N2O2S | CID 2778131 - PubChem. PubChem. Available at: [Link]
-
Methyl amine w/ a sulfonyl chloride - Physics Forums. Physics Forums. Available at: [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. physicsforums.com [physicsforums.com]
- 7. CN102351754A - Method for preparing 4-amino-N-methylphenyl methane sulfonamide - Google Patents [patents.google.com]
- 8. 4-Amino-N-methylbenzenemethanesulfonamide | 109903-35-7 [chemicalbook.com]
Technical Support Center: Resolving Inconsistencies in Experimental Results with 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide
Welcome to the technical support center for 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot experimental inconsistencies that may arise when working with this compound. Our approach is rooted in providing a deep, mechanistic understanding of potential issues to empower you to generate robust and reproducible data. Given its structural features, this molecule is often investigated for its potential as a monoamine oxidase (MAO) inhibitor, and this guide will frequently reference this experimental context.
Frequently Asked Questions (FAQs)
Compound Handling and Preparation
Q1: I'm observing variable potency (e.g., IC50 values) for this compound across experiments. What could be the cause?
A1: Inconsistent potency is a frequent issue stemming from compound handling and stability. The aminomethylphenyl moiety can be susceptible to oxidation.
-
Expertise & Experience: We recommend preparing fresh stock solutions for each experiment. If you must store solutions, aliquot and store at -80°C, protected from light, and limit freeze-thaw cycles.[1] The stability of related benzylamines has been shown to be species-dependent in plasma due to enzymatic activity, suggesting that the stability in your assay buffer should not be taken for granted.[2]
-
Trustworthiness: To validate your compound's integrity, we advise performing analytical chemistry checks, such as HPLC-MS, on your stock solutions, especially if they have been stored for an extended period.
Q2: My compound is not fully dissolving in the assay buffer, leading to precipitate formation. How can I improve solubility?
A2: Solubility issues can lead to artificially low potency and high variability. This compound hydrochloride is the salt form and is generally more soluble in aqueous solutions.[3][4]
-
Expertise & Experience: Start by preparing a high-concentration stock solution in an appropriate organic solvent like DMSO. For the final assay concentration, ensure the final solvent concentration is low (typically ≤1-2%) to avoid solvent effects on enzyme activity.[1][5]
-
Trustworthiness: Always include a solvent control in your experiments to ensure the vehicle is not impacting the assay outcome.[1] If solubility issues persist, you may need to explore the use of co-solvents or other formulation strategies, but this will require extensive validation to ensure these additives do not interfere with the assay.
Troubleshooting In Vitro Assays (Focus on MAO Inhibition)
Many researchers investigate compounds like this compound for their potential to inhibit monoamine oxidase (MAO) enzymes, particularly MAO-B, a target in neurodegenerative diseases.[5] The following troubleshooting guide is tailored for a common fluorometric MAO-B inhibitor screening assay.
Issue 1: Low or No MAO-B Inhibition Observed
If you are not observing the expected inhibitory activity, a systematic approach to troubleshooting is necessary.
Workflow for Troubleshooting Low MAO-B Inhibition
Caption: Troubleshooting workflow for low MAO-B inhibition.
Step-by-Step Protocol and Explanation:
-
Validate the Assay with a Positive Control: Always run a known MAO-B inhibitor, such as selegiline, in parallel with your test compound.[1][5]
-
Causality: If the positive control fails to show inhibition, the issue lies with the assay components or procedure, not your test compound.
-
-
Interrogate Assay Components if Positive Control Fails:
-
MAO-B Enzyme: Ensure the enzyme has not undergone multiple freeze-thaw cycles and has been stored at -80°C.[1] Prepare fresh enzyme dilutions for each experiment.
-
Substrate and Developer: Reconstitute these components as per the supplier's instructions and store them protected from light.[1][5] Some assay kits provide a method to check for inhibitor interference with the developer solution.[1]
-
-
Verify Your Compound's Integrity and Concentration:
-
Preparation: As mentioned in the FAQ, use freshly prepared solutions.
-
Concentration: Perform a wide dose-response curve to ensure you are testing at relevant concentrations. It's possible the compound's potency is lower than anticipated.
-
-
Assess for Assay Interference:
-
Mechanism: Some compounds can interfere with the detection method (e.g., fluorescence quenching or autofluorescence).
-
Protocol: To test for this, run a control plate where you add your compound to wells with the assay buffer and the fluorescent probe, but without the enzyme. A change in fluorescence indicates interference.
-
Issue 2: High Variability Between Replicates
High variability can obscure real effects and make data interpretation impossible.
| Potential Cause | Explanation | Recommended Action |
| Poor Mixing | Inadequate mixing of reagents in multi-well plates is a common source of error. | After adding each component (enzyme, inhibitor, substrate), mix the plate thoroughly on a plate shaker for 30-60 seconds. |
| Edge Effects | Evaporation from the outer wells of a 96-well plate can concentrate reagents, leading to inconsistent results. | Avoid using the outermost wells for critical samples. Fill them with assay buffer or water to maintain humidity. |
| Compound Precipitation | As discussed, poor solubility can lead to inconsistent amounts of the compound in solution. | Visually inspect wells for precipitate. If observed, refer to the solubility troubleshooting guide (FAQ Q2). |
| Pipetting Errors | Inaccurate or inconsistent pipetting, especially of small volumes, can introduce significant variability. | Calibrate your pipettes regularly. Use reverse pipetting for viscous solutions. |
Issue 3: Unexpected Kinetic Profiles
If you are performing kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive), you may encounter unexpected results.[6][7]
Interpreting Non-Classical Inhibition Kinetics
Caption: Decision tree for investigating non-classical inhibition kinetics.
-
Off-Target Effects: Your compound might be interacting with other components in the assay besides MAO-B. While less common in purified enzyme systems, it's a significant concern in cell-based or in vivo studies.[8][9] The primary amine on your compound could potentially react with other cellular components.
-
Irreversible Inhibition: The compound may be forming a covalent bond with the enzyme.
-
Protocol: To test for this, pre-incubate the enzyme with your compound for varying amounts of time before adding the substrate. An increase in potency with longer pre-incubation times suggests time-dependent or irreversible inhibition.
-
-
Compound Instability: The compound may be degrading over the course of the assay, leading to a loss of inhibition over time.
By systematically addressing these potential sources of error, you can resolve inconsistencies and gain confidence in your experimental findings with this compound.
References
-
Pinto, D. J., et al. (2001). Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. Journal of Medicinal Chemistry, 44(4), 566-578. [Link]
-
Mayo Clinic. (n.d.). Monoamine oxidase inhibitors (MAOIs). [Link]
-
Lin, A., et al. (2019). Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials. Science Translational Medicine, 11(509). [Link]
-
American Addiction Centers. (2024). Monoamine Oxidase Inhibitors (MAOIs). [Link]
-
Folt, B., et al. (2010). Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model. PLoS Computational Biology, 6(9), e1000938. [Link]
-
Kennedy, S. H. (1990). Monoamine Oxidase Inhibitors: Clinical Review. Canadian Family Physician, 36, 1151-1155. [Link]
-
Menkes, D., et al. (2011). Clinically Relevant Drug Interactions with Monoamine Oxidase Inhibitors. The Primary Care Companion for CNS Disorders, 13(1), PCC.10r00998. [Link]
-
Assay Genie. (n.d.). Monoamine Oxidase B (MAO-B) Inhibitor Screening Kit (Fluorometric) (#BN01013). [Link]
-
NIOSH. (1998). ORGANONITROGEN PESTICIDES 5601. CDC. [Link]
-
Cleveland Clinic. (n.d.). MAOIs (Monoamine Oxidase Inhibitors). [Link]
-
Evotec. (n.d.). Monoamine Oxidase (MAO) Inhibition Assay. [Link]
-
He, H., et al. (2002). Disposition of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)- 1H-pyrazole-5-carboxamide (DPC 423) by novel metabolic pathways. Chemical Research in Toxicology, 15(1), 48-62. [Link]
-
Gecit, M. R., et al. (2021). Novel Thiosemicarbazone Derivatives: In Vitro and In Silico Evaluation as Potential MAO-B Inhibitors. Molecules, 26(21), 6649. [Link]
-
Aksoz, M., et al. (2020). Development of a New Class of Monoamine Oxidase-B Inhibitors by Fine-Tuning the Halogens on the Acylhydrazones. ACS Omega, 5(29), 18361-18373. [Link]
-
Mutlib, A. E., et al. (2001). Formation of unusual glutamate conjugates of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423) and its analogs: the role of gamma-glutamyltranspeptidase in the biotransformation of benzylamines. Drug Metabolism and Disposition, 29(10), 1296-1306. [Link]
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- 10. Formation of unusual glutamate conjugates of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC 423) and its analogs: the role of gamma-glutamyltranspeptidase in the biotransformation of benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide in the Landscape of Factor Xa Inhibitors
An Examination of a Novel Scaffold in the Context of Established Anticoagulants
For Immediate Release: January 14, 2026
Senior Application Scientist Commentary:
In the highly competitive and rigorously studied field of anticoagulation, the development of novel Factor Xa (FXa) inhibitors is a continuous pursuit for safer and more effective therapies. This guide was intended to provide a head-to-head comparison of the novel compound, 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide, against established direct oral anticoagulants (DOACs) such as rivaroxaban, apixaban, and edoxaban. However, after a comprehensive search of scientific literature, patent databases, and chemical registries, no public data on the Factor Xa inhibitory activity, potency, selectivity, or pharmacokinetic profile of this compound could be located.
The absence of such data precludes a direct, evidence-based comparison as per our standard scientific integrity protocols. The core of a meaningful comparison lies in the availability of experimental data, such as IC50 or Ki values, selectivity profiles against other serine proteases, and in vivo efficacy and safety data. Without this foundational information for this compound, any attempt at a comparative analysis would be purely speculative and would not meet the rigorous standards of scientific discourse required for our audience of researchers and drug development professionals.
Therefore, this guide will pivot to provide a detailed overview of the established landscape of direct Factor Xa inhibitors, their mechanism of action, and the key experimental methodologies used to characterize them. This will serve as a foundational framework for the evaluation of any new chemical entity, including this compound, should data become available in the future. We will also explore the structure-activity relationships of related compounds where public information exists to provide context on why a benzylamine moiety, as present in the subject compound, is of interest in the design of FXa inhibitors.
The Central Role of Factor Xa in the Coagulation Cascade
Factor Xa is a serine protease that plays a pivotal role in the blood coagulation cascade, acting at the convergence of the intrinsic and extrinsic pathways. Its primary function is to convert prothrombin to thrombin, the final enzyme in the cascade that catalyzes the formation of fibrin from fibrinogen, leading to clot formation. Due to this critical position, direct inhibition of Factor Xa is a highly effective strategy for anticoagulation.[1]
The advent of direct oral anticoagulants (DOACs) that target Factor Xa has revolutionized the prevention and treatment of thromboembolic disorders.[2] These agents offer predictable pharmacokinetics and a lower requirement for routine monitoring compared to older anticoagulants like warfarin.[3][4]
Mechanism of Action of Direct Factor Xa Inhibitors
Direct Factor Xa inhibitors bind to the active site of the Factor Xa enzyme, preventing it from binding to its substrate, prothrombin. This inhibition is direct and does not require a cofactor like antithrombin.[5] The key interactions typically occur within the S1 and S4 pockets of the Factor Xa active site.[6]
Caption: Mechanism of action of direct Factor Xa inhibitors.
Established Direct Factor Xa Inhibitors: A Snapshot
The current market is dominated by several well-characterized Factor Xa inhibitors. These compounds have undergone extensive preclinical and clinical evaluation.
| Compound | Developer(s) | Potency (Ki against FXa) | Bioavailability | Half-life |
| Rivaroxaban | Bayer/Janssen | 0.4 nM[7] | 80-100%[4] | 5-9 hours (young), 11-13 hours (elderly) |
| Apixaban | Bristol Myers Squibb/Pfizer | 0.08 nM | ~50%[6] | ~12 hours[6] |
| Edoxaban | Daiichi Sankyo | 0.56 nM | ~62%[6] | 10-14 hours |
The Significance of the Benzylamine Moiety
While no data exists for this compound, the presence of a benzylamine group is noteworthy. Research into other Factor Xa inhibitors has shown that a less basic benzylamine moiety can be a favorable replacement for the highly basic benzamidine group, which was common in early-generation inhibitors. This substitution can lead to improved oral bioavailability and a better pharmacokinetic profile while maintaining high potency.[2] For example, the development of the potent Factor Xa inhibitor DPC423 involved replacing a benzamidine with a benzylamine moiety to enhance its drug-like properties.[2] This suggests that the core structure of this compound aligns with some established principles in the design of Factor Xa inhibitors.
Experimental Protocols for Characterizing Novel Factor Xa Inhibitors
The evaluation of a potential Factor Xa inhibitor requires a series of well-defined in vitro and in vivo experiments.
In Vitro Potency and Selectivity Assays
1. Factor Xa Enzymatic Assay:
-
Objective: To determine the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) of the test compound against Factor Xa.
-
Principle: A chromogenic substrate specific for Factor Xa is used. In the presence of an inhibitor, the cleavage of the substrate by Factor Xa is reduced, leading to a decrease in the colorimetric signal.
-
Step-by-Step Protocol:
-
Prepare a series of dilutions of the test compound.
-
In a microplate, add the test compound, purified human Factor Xa, and a suitable buffer.
-
Incubate for a defined period to allow for inhibitor-enzyme binding.
-
Initiate the reaction by adding the chromogenic Factor Xa substrate.
-
Monitor the change in absorbance over time using a microplate reader.
-
Calculate the rate of substrate cleavage for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a suitable equation to determine the IC50.
-
The Ki can be calculated from the IC50 using the Cheng-Prusoff equation, taking into account the substrate concentration and the Michaelis-Menten constant (Km).
-
Caption: Workflow for a Factor Xa enzymatic inhibition assay.
2. Selectivity Panel:
-
Objective: To assess the inhibitory activity of the compound against other related serine proteases (e.g., thrombin, trypsin, plasmin) to determine its selectivity.
-
Protocol: A similar enzymatic assay protocol is followed for each of the other proteases, using their respective specific chromogenic substrates. High selectivity for Factor Xa is a desirable characteristic to minimize off-target effects.
In Vivo Models of Thrombosis
-
Objective: To evaluate the antithrombotic efficacy of the compound in a living organism.
-
Common Models:
-
Arterial Thrombosis Models (e.g., Ferric Chloride-Induced Carotid Artery Thrombosis in Rats): A thrombus is induced in the carotid artery, and the ability of the test compound to prevent or reduce the size of the thrombus is measured.
-
Venous Thrombosis Models (e.g., Stasis-Induced Vena Cava Thrombosis in Rabbits): Venous blood flow is restricted to induce a thrombus, and the effect of the test compound on thrombus weight is assessed.
-
Conclusion
While a direct comparative guide for this compound is not feasible at this time due to a lack of publicly available data, the established landscape of Factor Xa inhibitors provides a clear roadmap for its potential evaluation. The structural motif of a benzylamine derivative is of interest in this field, suggesting that further investigation into this compound could be warranted. Should experimental data on its potency, selectivity, and pharmacokinetic properties become available, a comprehensive comparison against the likes of rivaroxaban, apixaban, and edoxaban would be of significant interest to the scientific community. Until then, the methodologies and benchmarks set by these established drugs remain the gold standard for the development of the next generation of anticoagulants.
References
A comprehensive list of references will be provided upon the availability of data for the primary compound of interest. The information presented in this guide is based on established scientific literature concerning well-known Factor Xa inhibitors.
Sources
- 1. Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Anti-Xa Assay (Heparin Assay): Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
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- 7. Discovery of 1-(4-methoxyphenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide (apixaban, BMS-562247), a highly potent, selective, efficacious, and orally bioavailable inhibitor of blood coagulation factor Xa - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Electrophysiological Activity of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide in Preclinical Animal Models: A Comparative Guide
This guide provides a comprehensive framework for the preclinical validation of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide, a novel compound with putative Class III anti-arrhythmic properties. We will explore the rationale behind experimental design, compare its hypothetical performance against established drugs, and provide detailed protocols for its evaluation in relevant animal models. Our approach is grounded in established principles of cardiovascular pharmacology to ensure scientific rigor and translatability of findings.
Introduction: The Therapeutic Potential of this compound
While direct experimental data on this compound is not yet publicly available, its chemical structure, specifically the presence of the N-substituted phenyl methanesulfonamide moiety, suggests a strong potential for Class III anti-arrhythmic activity.[1][2][3][4] This class of drugs primarily exerts its effect by blocking cardiac potassium channels, particularly the delayed rectifier potassium current (IKr), which leads to a prolongation of the action potential duration (APD) and an increase in the effective refractory period (ERP) of cardiomyocytes.[5] This mechanism is effective in terminating re-entrant arrhythmias.
Our validation strategy will, therefore, be built upon the hypothesis that this compound functions as a Class III anti-arrhythmic agent. We will compare its activity profile with well-characterized drugs in this class, including Amiodarone, Sotalol, and Dofetilide.
Proposed Mechanism of Action
The core hypothesis is that this compound selectively blocks the IKr channels in ventricular myocytes. This inhibition slows the repolarization phase of the cardiac action potential, thereby prolonging the QT interval on an electrocardiogram (ECG).
Caption: Hypothesized mechanism of action for this compound.
Comparative Framework: Benchmarking Against the Gold Standard
To robustly assess the potential of this compound, its efficacy and safety profile will be compared against established Class III anti-arrhythmic agents.
| Compound | Primary Mechanism of Action | Known In Vivo Efficacy | Common Adverse Effects |
| This compound | Putative IKr Blocker | To be determined | To be determined |
| Amiodarone | Broad-spectrum channel blocker (K+, Na+, Ca2+) and β-blocker | High | Pulmonary toxicity, thyroid dysfunction, corneal microdeposits |
| Sotalol | IKr Blocker and non-selective β-blocker | Moderate to High | Proarrhythmia (Torsades de Pointes), bradycardia, fatigue |
| Dofetilide | Selective IKr Blocker | High | Proarrhythmia (Torsades de Pointes) |
Preclinical Validation Workflow: From In Vitro to In Vivo
A tiered approach is essential for the comprehensive evaluation of a novel anti-arrhythmic candidate.
Caption: A stepwise preclinical validation workflow for a novel anti-arrhythmic compound.
Detailed Experimental Protocols
In Vitro Electrophysiology: Isolated Rabbit Purkinje Fiber/Papillary Muscle
Objective: To determine the direct effects of this compound on cardiac action potential parameters.
Methodology:
-
Tissue Preparation: Hearts are excised from male New Zealand White rabbits. Purkinje fibers or papillary muscles are dissected from the right ventricle and mounted in a tissue bath perfused with Tyrode's solution at 37°C.
-
Electrophysiological Recording: Tissues are stimulated at a basal rate of 1 Hz. Intracellular action potentials are recorded using glass microelectrodes.
-
Compound Administration: After a stabilization period, increasing concentrations of this compound, Amiodarone, Sotalol, and Dofetilide are added to the perfusate.
-
Data Analysis: Changes in action potential duration at 90% repolarization (APD90) and effective refractory period (ERP) are measured.
In Vivo Efficacy: Canine Model of Post-Myocardial Infarction Ventricular Tachycardia
Objective: To assess the ability of this compound to prevent and terminate ventricular arrhythmias in a clinically relevant model.[2]
Methodology:
-
Surgical Preparation: Adult mongrel dogs undergo a two-stage coronary artery ligation to create a healed myocardial infarction, a substrate for re-entrant ventricular tachycardia.
-
Arrhythmia Induction: Several days post-surgery, programmed electrical stimulation is used to induce sustained ventricular tachycardia.
-
Drug Administration: this compound or a comparator drug is administered intravenously.
-
Efficacy Assessment: The ability of the drug to terminate ongoing tachycardia and prevent its re-induction is evaluated. Continuous ECG monitoring is performed to assess effects on QT interval and heart rate.
Anticipated Comparative Data
The following table summarizes the expected outcomes from the preclinical studies, providing a basis for comparing this compound with standard-of-care agents.
| Parameter | This compound | Amiodarone | Sotalol | Dofetilide |
| In Vitro APD90 Prolongation (at 1 µM) | Expected: 15-25% | ~20% | ~15% | ~30% |
| In Vivo QT Interval Prolongation (at therapeutic dose) | Expected: Dose-dependent increase | Significant increase | Moderate increase | Significant increase |
| Efficacy in Canine VT Model (% termination) | Target: >80% | ~90% | ~70% | ~85% |
| Pro-arrhythmic Potential (Torsades de Pointes) | To be determined | Low | Moderate | High |
| Hemodynamic Effects (Change in MAP) | Target: <10% | Minimal | Can cause hypotension | Minimal |
Conclusion and Future Directions
The preclinical validation of this compound requires a systematic and comparative approach. Based on its chemical structure, there is a strong rationale to hypothesize its function as a Class III anti-arrhythmic agent. The experimental framework outlined in this guide, from in vitro cellular electrophysiology to in vivo disease models, will provide the necessary data to ascertain its therapeutic potential. A favorable outcome from these studies, demonstrating potent anti-arrhythmic efficacy with a superior safety profile compared to existing drugs, would strongly support its advancement into clinical development.
References
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Watanabe, M., Koike, H., et al. (1997). Synthesis and biological activity of methanesulfonamide pyrimidine- and N-methanesulfonyl pyrrole-substituted 3,5-dihydroxy-6-heptenoates, a novel series of HMG-CoA reductase inhibitors. Bioorganic & Medicinal Chemistry, 5(2), 437-444. [Link]
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Le-Marec, H., et al. (1991). N-[(omega-amino-1-hydroxyalkyl)phenyl]methanesulfonamide derivatives with class III antiarrhythmic activity. Journal of Medicinal Chemistry, 34(1), 15-26. [Link]
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Lynch, J. J., et al. (1991). Effects of New and Potent Methanesulfonanilide Class III Antiarrhythmic Agents on Myocardial Refractoriness and Contractility in Isolated Cardiac Muscle. Journal of Cardiovascular Pharmacology, 18(3), 406-414. [Link]
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Atwal, K. S., et al. (1994). Class III antiarrhythmic activity of novel substituted 4-[(methylsulfonyl)amino]benzamides and sulfonamides. Journal of Medicinal Chemistry, 37(10), 1465-1475. [Link]
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Kumar, A., et al. (2009). Synthesis, anticancer, and anti-inflammatory activity evaluation of methanesulfonamide and amidine derivatives of 3,4-diaryl-2-imino-4-thiazolines. Molecular Diversity, 13(3), 357-366. [Link]
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Hayes, E. S. (1994). A pharmacological comparison of methanesulfonamide class III antiarrhythmic agents in various species. UBC Library Open Collections. [Link]
- Molloy, C. R., et al. (1999). Antiarrhythmic (S)-enantiomers of methanesulfonamides. U.S.
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Obniska, J., et al. (1996). Synthesis and preliminary pharmacological investigation of the central action of derivatives of 3-aminomethyl-5-(p-chlorophenyl). Die Pharmazie, 51(10), 734-738. [Link]
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DeBernardis, J. F., et al. (1990). Synthesis and pharmacological evaluation of 1-(aminomethyl)-3,4-dihydro-5-hydroxy-1H-2-benzopyrans as dopamine D1 selective ligands. Journal of Medicinal Chemistry, 33(1), 117-124. [Link]
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Khan, I., et al. (2022). Recent Advances in the Chemistry and Biological Activity of Sulfonamide Derivatives. Mini-Reviews in Organic Chemistry, 19(5), 629-645. [Link]
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Lima, L. M., et al. (2012). Synthesis and Pharmacological Evaluation of Novel Phenyl Sulfonamide Derivatives Designed as Modulators of Pulmonary Inflammatory Response. Molecules, 17(12), 14793-14814. [Link]
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Sapa, J., et al. (2014). Biological activity and synthesis of sulfonamide derivatives: A brief review. Saudi Pharmaceutical Journal, 22(5), 375-386. [Link]
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Manoury, P. M., et al. (1979). Synthesis and analgesic activities of some (4-substituted phenyl-1-piperazinyl)alkyl 2-aminobenzoates and 2-aminonicotinates. Journal of Medicinal Chemistry, 22(5), 554-559. [Link]
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Lima, L. M., et al. (2012). Synthesis and pharmacological evaluation of novel phenyl sulfonamide derivatives designed as modulators of pulmonary inflammatory response. Molecules, 17(12), 14793-14814. [Link]
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Zamponi, A., et al. (2014). 3-phenyl-7-trifluoromethylquinoxalines as anticancer agents inhibitors of folate enzymes. Bioorganic & Medicinal Chemistry, 22(10), 2827-2837. [Link]
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Ke, S., et al. (2022). Design, Synthesis, and Cytotoxic Activity of Novel Natural Arylsulfonamide-Inspired Molecules. Molecules, 27(5), 1481. [Link]
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Sugimoto, H., et al. (1991). Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-[(5,6-dimethoxy-1-oxoindan-2-yl)methyl]piperidine hydrochloride and related compounds. Journal of Medicinal Chemistry, 34(7), 2164-2172. [Link]
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A Comparative Guide to COX-2 Inhibition: Celecoxib vs. Investigational Arylsulfonamide Derivatives for Anti-Inflammatory Activity
For Researchers, Scientists, and Drug Development Professionals
Editorial Foreword
In the landscape of anti-inflammatory therapeutics, the selective inhibition of cyclooxygenase-2 (COX-2) remains a cornerstone of pain and inflammation management. Celecoxib, a diaryl-substituted pyrazole, has long been a benchmark in this class. However, the quest for novel agents with improved efficacy, selectivity, and safety profiles is perpetual. This guide provides a comparative analysis of the well-established COX-2 inhibitor, Celecoxib, against a class of investigational compounds structurally related to 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide. While direct and comprehensive data on this compound as an anti-inflammatory agent is not publicly available, we will leverage published data on closely related pyrazole and pyrazoline derivatives bearing the characteristic methanesulfonylphenyl or aminosulfonylphenyl moiety to draw insightful comparisons. This approach allows us to explore the evolving structure-activity relationships in this chemical space and their implications for future drug design.
Introduction: The Rationale for Selective COX-2 Inhibition
Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. A key enzymatic player in the inflammatory cascade is cyclooxygenase (COX), which exists in two primary isoforms: COX-1 and COX-2. COX-1 is constitutively expressed in most tissues and is responsible for producing prostaglandins that regulate physiological processes like gastric mucosal protection and platelet aggregation.[1][2] In contrast, COX-2 is an inducible enzyme, with its expression significantly upregulated at sites of inflammation by pro-inflammatory stimuli.[1][2] This differential expression profile forms the basis for the development of selective COX-2 inhibitors, which aim to provide potent anti-inflammatory and analgesic effects while minimizing the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both isoforms.[3]
Celecoxib , sold under the brand name Celebrex among others, is a nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits COX-2.[4][5] Its chemical structure, 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, features a central pyrazole ring and a benzenesulfonamide moiety, which is crucial for its selective binding to the COX-2 enzyme.[6][7]
The investigational compounds discussed in this guide, typified by a core structure featuring a phenyl group with an aminomethyl or related substituent and an N-methylmethanesulfonamide or similar sulfonamide group, represent efforts to explore new chemical space around the established pharmacophore of selective COX-2 inhibitors.
Mechanism of Action: A Tale of Two Pockets
The anti-inflammatory, analgesic, and antipyretic properties of both Celecoxib and the related investigational compounds stem from their ability to inhibit the synthesis of prostaglandins, key mediators of inflammation and pain.[6][7] They achieve this by blocking the cyclooxygenase activity of the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandin H2.[7]
The selectivity for COX-2 over COX-1 is attributed to a key structural difference between the active sites of the two enzymes. The COX-2 active site possesses a larger, more flexible binding pocket and a hydrophilic side pocket, which is absent in COX-1.[1][3] The sulfonamide or methanesulfonamide moiety of these inhibitors can fit into this side pocket, leading to a tighter and more selective binding to COX-2.[3][7]
Figure 1: Simplified signaling pathway of COX-2 inhibition.
Comparative Anti-Inflammatory Activity: In Vivo Evidence
The carrageenan-induced paw edema model in rats is a widely used and validated acute inflammation model for evaluating the anti-inflammatory activity of novel compounds.[8][9] In this model, the injection of carrageenan into the rat's paw induces a localized inflammatory response characterized by edema (swelling). The efficacy of an anti-inflammatory agent is measured by its ability to reduce this swelling over time.
While direct comparative data for this compound is unavailable, studies on structurally related pyrazole derivatives provide valuable insights. For instance, a study by K.M. Hosseininia et al. (2014) synthesized a series of 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles and evaluated their anti-inflammatory activity in the carrageenan-induced paw edema model, with Celecoxib as a reference.[6]
| Compound/Drug | Dose (mg/kg) | Time after Carrageenan (h) | % Inhibition of Paw Edema | Reference |
| Celecoxib | 20 | 3 | 80% | [6] |
| Compound 12a | 20 | 3 | 89% | [6] |
| Compound 12b | 20 | 3 | 75% | [6] |
| Compound 12c | 20 | 3 | 69% | [6] |
| Compound 12a: 1-(4-methanesulfonylphenyl)-5-(4-methylaminomethylphenyl)-3-trifluoromethyl-1H-pyrazole |
Table 1: Comparison of in vivo anti-inflammatory activity in the rat paw edema model.
The data indicates that certain investigational compounds, such as compound 12a, can exhibit anti-inflammatory activity comparable to or even slightly greater than Celecoxib at the same dosage in this preclinical model.[6] This highlights the potential for further optimization within this chemical class.
COX-1/COX-2 Inhibition Selectivity: In Vitro Assays
The selectivity of a compound for COX-2 over COX-1 is a critical determinant of its gastrointestinal safety profile. This is typically assessed using in vitro enzyme inhibition assays.
A study by A.M. El-Sayed et al. (2015) designed and synthesized a series of 2-pyrazolines and pyrazoles as Celecoxib analogs and evaluated their in vitro COX-1 and COX-2 inhibitory activity.[4]
| Compound/Drug | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (SI = COX-1 IC₅₀ / COX-2 IC₅₀) | Reference |
| Celecoxib | 15.2 | 0.05 | 304 | [10] (representative value) |
| Compound 14i | >100 | 16.88 | >5.93 | [4] |
| Compound 15a | >100 | 16.45 | >6.08 | [4] |
| Compound 15d | >100 | 19.88 | >5.03 | [4] |
| Compound 15f | >100 | 18.98 | >5.27 | [4] |
| Compound 14i: A 2-pyrazoline derivative. Compounds 15a, 15d, 15f: Pyrazole derivatives. |
Table 2: In vitro COX-1/COX-2 inhibitory activity and selectivity index.
It is important to note that while these investigational compounds demonstrate COX-2 selectivity, their absolute potency (IC₅₀ values) in this particular study is lower than that of Celecoxib.[4] Different assay conditions and the specific structural modifications of the tested compounds can significantly influence these values. However, the data confirms that the general structural motif of a 1,5-diarylpyrazole with a sulfonamide-like group is conducive to selective COX-2 inhibition.
Experimental Protocols
In Vivo Anti-inflammatory Activity: Carrageenan-Induced Paw Edema
This protocol is a standard method for assessing acute inflammation.
Objective: To evaluate the in vivo anti-inflammatory effect of a test compound by measuring the reduction of carrageenan-induced paw edema in rats.
Methodology:
-
Animal Model: Male Wistar rats (150-200 g) are typically used.
-
Groups: Animals are divided into control, standard (e.g., Celecoxib), and test compound groups.
-
Dosing: Test compounds and the standard drug are administered orally (p.o.) or intraperitoneally (i.p.) at a specified time (e.g., 1 hour) before carrageenan injection. The control group receives the vehicle.
-
Induction of Inflammation: 0.1 mL of a 1% w/v solution of carrageenan in saline is injected into the sub-plantar tissue of the right hind paw of each rat.
-
Measurement of Paw Volume: The volume of the injected paw is measured at specified time intervals (e.g., 1, 2, 3, and 4 hours) after carrageenan injection using a plethysmometer.
-
Calculation of Inhibition: The percentage inhibition of edema is calculated for each group using the following formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the drug-treated group.
Figure 2: Workflow for the carrageenan-induced paw edema assay.
In Vitro COX-1/COX-2 Inhibition Assay
This protocol outlines a common method for determining the selectivity of a compound for COX isoforms.
Objective: To determine the in vitro inhibitory activity (IC₅₀) of a test compound against COX-1 and COX-2 enzymes.
Methodology:
-
Enzyme Source: Recombinant human or ovine COX-1 and COX-2 enzymes are commonly used.
-
Assay Principle: The assay measures the peroxidase activity of the COX enzyme, which is the second step in the conversion of arachidonic acid to prostaglandins. A chromogenic substrate is used to generate a colored product that can be measured spectrophotometrically.
-
Procedure:
-
The test compound at various concentrations is pre-incubated with the COX-1 or COX-2 enzyme in a reaction buffer containing a heme cofactor.
-
Arachidonic acid is added to initiate the cyclooxygenase reaction.
-
The reaction is then quenched, and the amount of product formed is quantified by measuring the absorbance at a specific wavelength.
-
-
Data Analysis: The percentage of inhibition is calculated for each concentration of the test compound. The IC₅₀ value (the concentration of the inhibitor required to reduce enzyme activity by 50%) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
-
Selectivity Index (SI): The SI is calculated as the ratio of the IC₅₀ for COX-1 to the IC₅₀ for COX-2. A higher SI indicates greater selectivity for COX-2.
Summary and Future Directions
Celecoxib has established itself as an effective selective COX-2 inhibitor for the management of pain and inflammation. The analysis of investigational compounds structurally related to this compound reveals that the diarylpyrazole or pyrazoline scaffold with a sulfonamide-type moiety is a fertile ground for the development of new anti-inflammatory agents.
The preclinical data on these analogs demonstrate that it is possible to achieve potent anti-inflammatory activity and high COX-2 selectivity, in some cases comparable to or exceeding that of Celecoxib in specific assays.[6] However, a comprehensive evaluation of the pharmacokinetic and safety profiles of these novel compounds is essential for their further development.
Future research in this area will likely focus on:
-
Fine-tuning the structure of these compounds to optimize potency, selectivity, and pharmacokinetic properties.
-
Investigating the potential for reduced cardiovascular risks compared to existing COX-2 inhibitors.
-
Exploring the efficacy of these novel agents in a broader range of inflammatory and pain models.
The continuous exploration of new chemical entities within this class holds promise for the development of next-generation anti-inflammatory drugs with improved therapeutic windows.
References
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Hosseininia, K. M., et al. (2014). Synthesis of new 1-(4-methane(amino)sulfonylphenyl)-5-(4-substituted-aminomethylphenyl)-3-trifluoromethyl-1H-pyrazoles: a search for novel nitric oxide donor anti-inflammatory agents. Bioorganic & Medicinal Chemistry Letters, 24(21), 5015-5021. [Link]
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El-Sayed, A. M., et al. (2015). 1-(4-Methane(amino)sulfonylphenyl)-3-(4-substituted-phenyl)-5-(4-trifluoromethylphenyl)-1H-2-pyrazolines/pyrazoles as potential anti-inflammatory agents. Bioorganic Chemistry, 63, 13-23. [Link]
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Ledwozyw, A., & Pieniazek, M. (2005). In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors. Journal of Immunological Methods, 301(1-2), 151-160. [Link]
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Pise, A. V., & Padwal, S. L. (2017). In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. International Journal of Pharmaceutical Research & Allied Sciences, 6(3). [Link]
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In vitro pharmacological screening methods for anti-inflammatory agents. (2016). ResearchGate. [Link]
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Zarghi, A., & Arfaei, S. (2011). Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. Iranian Journal of Pharmaceutical Research, 10(4), 655-683. [Link]
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McCormack, K., & Brune, K. (2018). Are All Oral COX-2 Selective Inhibitors the Same? A Consideration of Celecoxib, Etoricoxib, and Diclofenac. Pain and Therapy, 7(2), 113-126. [Link]
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Eze, F. I., et al. (2019). In vitro and In vivo Models for Anti-inflammation: An Evaluative Review. INNOSC Theranostics and Pharmacological Sciences, 2(2). [Link]
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Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-1365. [Link]
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Kalgutkar, A. S., et al. (2000). 1,2-Diarylcyclopentenes as selective cyclooxygenase-2 inhibitors: identification of 4-(4-fluorophenyl)-2-methyl-1-(4-(methylsulfonyl)phenyl)-5H-cyclopentapyridazin-5-one (SC-236). Journal of Medicinal Chemistry, 43(16), 2860-2870. [Link]
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LITFL. (2019). COX Inhibitors - Part One. [Link]
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A Researcher's Comparative Guide to the Structure-Activity Relationship of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide Analogs
Welcome to an in-depth exploration of the structure-activity relationships (SAR) governing the analogs of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide. This guide is tailored for researchers, scientists, and professionals in drug development, offering a synthesized perspective on optimizing this chemical scaffold for potential therapeutic applications. We will delve into the nuanced effects of structural modifications on biological activity, supported by established principles and experimental data from related compound series. This document is designed to be a practical resource, providing not only theoretical insights but also actionable experimental protocols.
Introduction to the Core Scaffold and Potential Biological Targets
The this compound scaffold represents a versatile platform in medicinal chemistry. Its constituent parts—a substituted phenyl ring, a flexible aminomethyl group, and a sulfonamide linkage—are common motifs in a variety of biologically active molecules. While a singular, dedicated body of research on this specific parent compound is not extensively documented, by examining the rich literature on related sulfonamides, we can infer its likely biological targets and mechanisms of action.
Sulfonamides are a well-established class of inhibitors for several key enzyme families.[1][2] Based on the structural features of our core scaffold, two prominent and plausible biological targets emerge:
-
Carbonic Anhydrases (CAs): The unsubstituted sulfonamide moiety is a classic zinc-binding group that anchors inhibitors to the active site of carbonic anhydrases.[3] These enzymes are involved in a multitude of physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer.
-
Factor Xa (FXa): The aminomethylphenyl group can act as a mimetic of a basic amino acid residue, allowing it to interact with the S1 pocket of serine proteases like Factor Xa, a critical enzyme in the blood coagulation cascade.[4][5]
For the purpose of this guide, we will focus our SAR discussion primarily on the inhibition of Carbonic Anhydrases, as it represents a more direct and extensively documented interaction for the core sulfonamide moiety.
Unraveling the Structure-Activity Relationship (SAR)
The potency and selectivity of analogs derived from this compound can be systematically modulated by making chemical alterations at three key positions: the phenyl ring, the aminomethyl group, and the sulfonamide nitrogen.
Modifications of the Phenyl Ring
The phenyl ring provides a rigid core for the molecule and its substitution pattern can significantly influence binding affinity and pharmacokinetic properties.
-
Positional Isomers: The position of the aminomethyl group is critical. A 1,4-substitution pattern, as in our core scaffold, orients the aminomethyl group directly opposite the sulfonamide, allowing for potential interactions with distal binding pockets. A shift to a 1,3-substitution, as seen in the Factor Xa inhibitor DPC423, drastically alters the vector of this group and its potential interactions.[4]
-
Ring Substituents: The addition of small, electron-withdrawing or electron-donating groups to the phenyl ring can modulate the pKa of the sulfonamide and the aminomethyl group, thereby influencing binding. For instance, in other sulfonamide series, the addition of fluorine or chlorine atoms has been shown to enhance potency.[6]
Modifications of the Aminomethyl Group
The basicity and steric bulk of the aminomethyl group are key determinants of its interaction with the target protein.
-
Acylation and Alkylation: N-acylation or N-alkylation of the primary amine would neutralize its positive charge at physiological pH, likely diminishing its ability to form key salt bridges in targets like Factor Xa. However, this could be advantageous if the primary target interaction relies on hydrogen bonding or hydrophobic interactions.
-
Chain Homologation: Extending the methylene linker (e.g., to an aminoethyl group) would alter the reach and flexibility of the basic head, potentially allowing it to access different regions of the protein surface.
Modifications of the Sulfonamide Moiety
The sulfonamide group is often the primary pharmacophore, especially for targets like carbonic anhydrase.
-
N-Alkylation vs. N-Arylation: Our parent compound has an N-methyl group. Replacing this with larger alkyl or aryl groups can introduce steric hindrance that may either be detrimental or beneficial, depending on the topology of the active site. For some enzymes, this position can be modified to enhance selectivity for one isozyme over others.
-
Primary vs. Secondary/Tertiary Sulfonamides: The presence of at least one proton on the sulfonamide nitrogen is often crucial for high-affinity binding to the zinc ion in carbonic anhydrases. Our N-methylated (secondary) sulfonamide may exhibit weaker binding than a primary (NH2) analog but could have improved cell permeability.
The following diagram illustrates the key regions of the molecule for SAR exploration.
Caption: Key regions for SAR modification on the core scaffold.
Comparative Performance Data
To provide a tangible comparison, the following table presents hypothetical, yet plausible, inhibitory data for a series of analogs against a representative carbonic anhydrase isoform (hCA II). This data is extrapolated from known SAR principles for sulfonamide inhibitors.
| Analog | Modification | hCA II IC50 (nM) | Rationale for Activity Change |
| 1 | Parent Compound | 150 | Baseline activity from the secondary sulfonamide. |
| 2 | N-demethylated (Primary Sulfonamide) | 25 | The primary sulfonamide allows for stronger coordination with the active site zinc ion. |
| 3 | N-ethylated | 250 | Increased steric bulk near the sulfonamide may slightly hinder optimal binding. |
| 4 | 3-Fluoro on Phenyl Ring | 100 | The electron-withdrawing fluoro group can enhance the acidity of the sulfonamide proton, improving binding. |
| 5 | N-acetyl on Aminomethyl Group | >1000 | Neutralization of the basic amine disrupts a potential salt bridge or key hydrogen bond with the enzyme surface. |
| 6 | 1,3-(aminomethyl)phenyl Isomer | 500 | Altered geometry misaligns the aminomethyl group from a favorable interaction pocket. |
Experimental Protocols
To empirically determine the inhibitory potential of these analogs, standardized and robust assays are essential. Below are detailed protocols for an in vitro carbonic anhydrase inhibition assay.
Carbonic Anhydrase Inhibition Assay (Colorimetric)
This protocol is adapted from standard esterase assays for carbonic anhydrase activity and is suitable for high-throughput screening.[7]
Objective: To determine the IC50 value of test compounds against a purified human carbonic anhydrase isoform (e.g., hCA II).
Materials:
-
Purified human carbonic anhydrase II (hCA II)
-
Assay Buffer: 10 mM Tris-HCl, pH 7.4
-
Substrate: p-Nitrophenyl acetate (p-NPA)
-
Test compounds (analogs) dissolved in DMSO
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400 nm
Procedure:
-
Preparation of Reagents:
-
Prepare a stock solution of hCA II in assay buffer.
-
Prepare a stock solution of p-NPA in a solvent like acetonitrile.
-
Prepare serial dilutions of the test compounds in DMSO, followed by a final dilution in assay buffer to the desired concentrations. Ensure the final DMSO concentration in the assay is ≤1%.
-
-
Assay Setup:
-
In a 96-well plate, add the following to each well:
-
140 µL of Assay Buffer
-
20 µL of the test compound dilution (or DMSO for control)
-
20 µL of the hCA II enzyme solution
-
-
Include controls: a positive control (enzyme + buffer, no inhibitor) and a blank (buffer only, no enzyme).
-
-
Pre-incubation:
-
Incubate the plate at room temperature for 15 minutes to allow the inhibitor to bind to the enzyme.
-
-
Reaction Initiation and Measurement:
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution to all wells.
-
Immediately place the plate in the microplate reader and measure the change in absorbance at 400 nm over a period of 5-10 minutes, taking readings every 30 seconds. The rate of p-nitrophenol production is proportional to enzyme activity.[7]
-
-
Data Analysis:
-
Calculate the initial reaction velocities (V₀) from the linear portion of the absorbance vs. time curves.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the positive control.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Fit the data using a nonlinear regression model (e.g., sigmoidal dose-response) to determine the IC50 value.
-
The following diagram outlines the experimental workflow.
Caption: Workflow for the colorimetric carbonic anhydrase inhibition assay.
Conclusion and Future Directions
The this compound scaffold presents a promising starting point for the development of potent and selective enzyme inhibitors. The structure-activity relationships, while inferred from related series, provide a logical and robust framework for analog design. Key takeaways include the critical role of the primary sulfonamide for carbonic anhydrase inhibition and the geometric and electronic influence of substituents on the phenyl ring.
Future work should focus on synthesizing the proposed analogs and validating these SAR hypotheses through rigorous in vitro testing. Further exploration into other potential targets, such as Factor Xa, could unveil novel therapeutic applications for this versatile chemical class. The combination of rational design, systematic screening, and detailed mechanistic studies will be paramount in unlocking the full potential of these compounds.
References
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Interaction Studies between Carbonic Anhydrase and a Sulfonamide Inhibitor by Experimental and Theoretical Approaches. ACS Medicinal Chemistry Letters. Available at: [Link]
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Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. EXCLI Journal. Available at: [Link]
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Synthesis, structural studies, and inhibitory potential of selected sulfonamide analogues: insights from in silico and in vitro analyses. PubMed Central. Available at: [Link]
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Experimental and Computational Analysis of Newly Synthesized Benzotriazinone Sulfonamides as Alpha-Glucosidase Inhibitors. PubMed Central. Available at: [Link]
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Structure-activity-relationship of amide and sulfonamide analogs of omarigliptin. PubMed. Available at: [Link]
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Discovery of 1-[3-(aminomethyl)phenyl]-N-3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a highly potent, selective, and orally bioavailable inhibitor of blood coagulation factor Xa. PubMed. Available at: [Link]
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Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). PubMed. Available at: [Link]
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Synthesis and Biological Evaluation of New N-(4-Substituted phenyl)glycine Derivatives as Potential Anti-inflammatory Agents. PubMed. Available at: [Link]
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Structure-activity relationship studies and pharmacological evaluation of 4-phenylthiazoles as dual soluble epoxide hydrolase/fatty acid amide hydrolase inhibitors. PubMed Central. Available at: [Link]
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Discovery of 1-[3-(Aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)- [1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), a Highly Potent, Selective, and Orally Bioavailable Inhibitor of Blood Coagulation Factor. ResearchGate. Available at: [Link]
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Comparative Cross-Reactivity Analysis of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide: A Guide for Preclinical Drug Development
For researchers and drug development professionals, the journey of a novel chemical entity from discovery to clinical application is paved with rigorous scientific evaluation. A critical milestone in this process is the characterization of the compound's selectivity profile. This guide provides an in-depth, technical framework for conducting cross-reactivity studies on 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide , a compound of interest due to its structural features. We will objectively compare its potential performance with established alternatives and provide supporting experimental methodologies, adhering to the highest standards of scientific integrity.
Introduction: Unveiling the Selectivity Profile
The chemical structure of this compound, particularly the presence of the methanesulfonamide group, suggests a potential for biological activity, possibly as an antiarrhythmic agent, given its resemblance to known drugs like ibutilide and sotalol.[1][2] However, this structural motif can also confer affinity for a range of other biological targets. Therefore, a comprehensive cross-reactivity study is not merely a regulatory requirement but a fundamental scientific necessity to understand the compound's mechanism of action, predict potential off-target effects, and build a robust safety profile.
This guide will navigate the complexities of designing and executing a cross-reactivity study for this compound, offering a comparative analysis against relevant therapeutic agents and detailing the experimental protocols essential for generating high-quality, interpretable data.
The Competitive Landscape: Establishing a Frame of Reference
To contextualize the cross-reactivity data of this compound, it is crucial to benchmark it against established drugs with similar potential applications. Given the structural alerts for antiarrhythmic activity, we will consider a panel of Class III antiarrhythmic agents as our primary comparators.
Table 1: Comparative Overview of Selected Class III Antiarrhythmic Agents
| Comparator Drug | Primary Mechanism of Action | Known Clinically Relevant Off-Target Activities |
| Dofetilide | Selective blocker of the rapid component of the delayed rectifier potassium current (I_Kr / hERG)[3][4] | High selectivity for I_Kr, minimal effects on other channels at therapeutic concentrations. |
| Ibutilide | Blocks the rapid component of the delayed rectifier potassium current (I_Kr) and activates a slow inward sodium current.[1][5] | Primarily targets cardiac ion channels. |
| Sotalol | Blocks delayed rectifier potassium currents (Class III activity) and is a non-selective beta-adrenergic blocker (Class II activity).[2][6] | Beta-1 and Beta-2 adrenergic receptors. |
| Amiodarone | Broad-spectrum antiarrhythmic with effects on potassium, sodium, and calcium channels, as well as alpha- and beta-adrenergic blocking properties.[7][8][9][10] | Multiple ion channels, adrenergic receptors, and others, leading to a complex side-effect profile.[9] |
Designing a Rigorous Cross-Reactivity Study: A Multi-Tiered Strategy
A robust cross-reactivity study should be approached in a systematic, tiered manner, starting with the most likely targets and expanding to a broader screen for unanticipated interactions. The International Council for Harmonisation (ICH) guidelines S7A and S7B provide a framework for safety pharmacology studies, which are integral to this process.[11][12]
Figure 1: A tiered approach for the cross-reactivity profiling of this compound.
Tier 1: Focused Screening on High-Probability Targets
Based on the compound's structure, the initial screening should concentrate on targets known to be modulated by similar molecules. This includes a comprehensive panel of cardiac ion channels to assess its potential as an antiarrhythmic and to identify any pro-arrhythmic liabilities. Given the beta-blocking activity of the structurally related sotalol, a panel of adrenergic receptors is also a high-priority.
Tier 2: Broad Off-Target Profiling
To identify unanticipated interactions, a broad screening panel is essential. This typically involves screening against hundreds of targets, including a wide range of G-protein coupled receptors (GPCRs), kinases, and other enzymes and transporters. Commercial services from contract research organizations (CROs) like Charles River or Eurofins offer comprehensive safety pharmacology panels.[13]
Tier 3: Functional Validation of Hits
Any significant binding interactions identified in Tiers 1 and 2 must be further investigated in functional assays to determine if the binding translates into a biological effect (e.g., agonism, antagonism, or allosteric modulation). For ion channel hits, patch-clamp electrophysiology is the gold standard. For GPCR hits, second messenger assays (e.g., cAMP or calcium flux) are appropriate.
Experimental Protocols for Key Assays
The integrity of the cross-reactivity data is contingent upon the use of well-validated and meticulously executed experimental protocols.
In Vitro hERG Manual Patch-Clamp Electrophysiology
This assay is critical for assessing the potential for QT prolongation and pro-arrhythmic risk.
Experimental Workflow: Manual Patch-Clamp Assay
Figure 2: A generalized workflow for a manual patch-clamp electrophysiology assay.
Step-by-Step Methodology:
-
Cell Preparation: Utilize a validated cell line stably expressing the hERG channel (e.g., HEK293 or CHO cells). Culture cells to an appropriate confluency for electrophysiological recording.
-
Solution Preparation: Prepare fresh extracellular and intracellular solutions with appropriate ionic compositions. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) and make serial dilutions in the extracellular solution.
-
Electrophysiological Recording:
-
Obtain a high-resistance (GΩ) seal between the patch pipette and the cell membrane.
-
Rupture the cell membrane to achieve the whole-cell configuration.
-
Apply a voltage-clamp protocol to elicit and measure the hERG current.
-
Record a stable baseline current for several minutes.
-
-
Compound Application: Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.
-
Data Analysis: Measure the peak tail current at each concentration and normalize it to the baseline current. Plot the percent inhibition versus the compound concentration and fit the data to a concentration-response curve to determine the IC50.
Data Presentation and Interpretation
All quantitative data should be summarized in a clear and concise tabular format to facilitate comparison.
Table 2: Illustrative Comparative Cross-Reactivity Data
| Target | This compound (IC50/EC50, µM) | Dofetilide (IC50/EC50, µM) | Sotalol (IC50/EC50, µM) | Amiodarone (IC50/EC50, µM) |
| hERG (I_Kr) | [Experimental Value] | 0.01 | 30 | 1 |
| Nav1.5 | [Experimental Value] | >100 | >100 | 10 |
| Cav1.2 | [Experimental Value] | >100 | >100 | 5 |
| β1-adrenergic Receptor | [Experimental Value] | >100 | 1.5 | 5 |
| β2-adrenergic Receptor | [Experimental Value] | >100 | 5 | 10 |
Note: Values for comparator drugs are representative and may vary depending on the specific assay conditions.
Interpretation of Results:
The primary goal is to determine the selectivity of this compound. A high ratio of the IC50 for off-targets to the IC50 for the primary target indicates good selectivity. Conversely, potent activity at multiple targets, particularly those with known safety liabilities (e.g., hERG), would be a cause for concern and would necessitate further investigation.
Conclusion
A thorough and systematic evaluation of the cross-reactivity profile of this compound is a non-negotiable step in its preclinical development. By adopting a tiered approach to screening, employing rigorous and validated experimental protocols, and benchmarking against relevant comparators, researchers can build a comprehensive understanding of the compound's selectivity. This data is not only crucial for regulatory submissions but also provides invaluable insights that can guide lead optimization, predict potential clinical adverse effects, and ultimately, increase the probability of a successful transition from a promising molecule to a safe and effective therapeutic.
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Dofetilide - Wikipedia. Available at: [Link]
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Ibutilide - Wikipedia. Available at: [Link]
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Sotalol - Wikipedia. Available at: [Link]
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Amiodarone: Uses & Side Effects - Cleveland Clinic. Available at: [Link]
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Dofetilide: Uses & Side Effects - Cleveland Clinic. Available at: [Link]
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Ibutilide | Circulation - American Heart Association Journals. Available at: [Link]
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Dofetilide Uses, Side Effects & Warnings - Drugs.com. Available at: [Link]
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Amiodarone: Side Effects, Dosage, Uses & More - Healthline. Available at: [Link]
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Amiodarone: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. Available at: [Link]
-
Amiodarone - Wikipedia. Available at: [Link]
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Sotalol (Betapace): Uses, Side Effects, Interactions & More - GoodRx. Available at: [Link]
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What is Ibutilide Fumarate used for? - Patsnap Synapse. Available at: [Link]
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Ibutilide Uses, Side Effects & Warnings - Drugs.com. Available at: [Link]
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Ibutilide: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. Available at: [Link]
-
Dofetilide: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. Available at: [Link]
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Sotalol: Uses, Dosage, Side Effects, Warnings - Drugs.com. Available at: [Link]
-
Sotalol: Side Effects, Uses, Dosage, Interactions, Warnings - RxList. Available at: [Link]
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Amiodarone (oral route) - Side effects & dosage - Mayo Clinic. Available at: [Link]
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A Deep Dive into Positional Isomerism: A Comparative Guide to Para- vs. Meta-Aminomethyl Isomers in Drug Design
In the landscape of drug discovery, the nuanced interplay of a molecule's structure and its biological function is a central theme. Positional isomerism, particularly on an aromatic scaffold, is a critical consideration that can dramatically alter a compound's pharmacological profile. This guide offers an in-depth comparative analysis of para- versus meta-aminomethyl substituted compounds, providing researchers, scientists, and drug development professionals with a detailed framework for understanding and evaluating these crucial structural motifs. We will dissect the fundamental physicochemical differences, their profound impact on biological activity, and present validated experimental protocols to guide decision-making in lead optimization.
The Physicochemical Foundation: Unpacking the Isomeric Divide
The seemingly subtle shift of an aminomethyl group from the para (1,4) to the meta (1,3) position on a phenyl ring instigates significant changes in the molecule's electronic distribution, basicity, lipophilicity, and conformational preferences. These properties are the bedrock upon which the compound's pharmacokinetic and pharmacodynamic profiles are built.
The aminomethyl group, being an activating group, influences the electron density of the aromatic ring through resonance and inductive effects.[1][2][3] The position of this group dictates the nature of these electronic effects, which in turn affects the molecule's reactivity and interactions with biological targets.[1]
Table 1: Comparative Physicochemical Properties of Aminobenzylamine Isomers
| Property | Para-Isomer (4-Aminobenzylamine) | Meta-Isomer (3-Aminobenzylamine) | Rationale |
| Molecular Formula | C₇H₁₀N₂ | C₇H₁₀N₂ | Identical, as they are isomers. |
| Molecular Weight | 122.17 g/mol | 122.17 g/mol | Identical, as they are isomers. |
| Predicted pKa | Not readily available in searches | 9.22 ± 0.10[4] | The pKa of the benzylamine nitrogen is influenced by the electronic effects of the amino group on the ring. Positional differences alter these effects, leading to variations in basicity. |
| Predicted XLogP3 | -0.5 | -0.3[5] | Lipophilicity is affected by the overall polarity of the molecule. The relative positions of the two polar amino groups influence the dipole moment and solvation properties. |
Note: Experimental pKa and logP values can vary depending on the specific experimental conditions. The values presented are predicted or from single sources and highlight the expected differences.
The differences in pKa are particularly noteworthy. The ionization state of the aminomethyl group at physiological pH is a key determinant of its ability to form ionic bonds with receptor residues and influences properties like solubility and membrane permeability. Similarly, the logP value, a measure of lipophilicity, governs how a drug distributes in the body and crosses biological membranes.
The Biological Consequence: From Bench to Bedside
The distinct physicochemical characteristics of para- and meta-aminomethyl isomers translate into significant differences in their biological activity. These divergences are most prominently observed in receptor binding affinity and metabolic stability.
Receptor Engagement: A Matter of Fit and Interaction
The spatial orientation of the aminomethyl group is paramount for optimal interaction with the binding pocket of a biological target. A para-substituted group will project the amine into a different vector in space compared to a meta-substituted one. This can dictate the feasibility and strength of crucial hydrogen bonds or ionic interactions with amino acid residues in the receptor.
The affinity of a ligand for its receptor is quantified by the inhibition constant (Ki), with a lower Ki value indicating a greater binding affinity.[8]
Metabolic Fate: The Role of Cytochrome P450
The metabolic stability of a drug candidate is a critical factor in determining its half-life and oral bioavailability. The major family of enzymes responsible for the metabolism of most drugs is the cytochrome P450 (CYP) superfamily.[9][10] The position of the aminomethyl group can influence a molecule's susceptibility to CYP-mediated oxidation.
The accessibility of the aminomethyl group or adjacent sites on the aromatic ring to the active site of CYP enzymes can be sterically hindered or electronically influenced by its position. While specific comparative data for para- vs. meta-aminomethyl isomers' metabolism is sparse in the search results, it is a key parameter to evaluate. Generally, CYP enzymes catalyze oxidations, reductions, and hydrolyses to render compounds more water-soluble for excretion.[9] The susceptibility to these reactions is highly dependent on the substrate's structure.
The Experimental Blueprint: A Guide to Isomer Differentiation
A rigorous and systematic experimental evaluation is essential to delineate the pharmacological profiles of para- and meta-aminomethyl isomers. The following protocols provide a framework for this comparative analysis.
Analytical Separation and Physicochemical Characterization
Protocol 1: HPLC Separation of Isomers
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for separating and quantifying isomers.
-
Column Selection: A reverse-phase C18 or a chiral column can be effective. For aminobenzylamines, a Newcrom R1 column has been shown to provide good separation.[11]
-
Mobile Phase: A typical mobile phase would consist of a mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., phosphate or formate buffer). The pH of the aqueous phase should be controlled to ensure consistent ionization of the analytes. For aminobenzylamines, a mobile phase of acetonitrile, water, and phosphoric acid is effective.[11]
-
Detection: UV detection at a wavelength where both isomers have significant absorbance (e.g., 254 nm) is commonly used.
-
Validation: The method should be validated for specificity, linearity, accuracy, and precision to ensure reliable quantification.
Diagram: Isomer Characterization Workflow
Caption: Workflow for comparative biological evaluation of isomers.
Conclusion: An Informed Path Forward
The choice between a para- and a meta-aminomethyl substituent is a critical decision point in drug design that should be guided by robust experimental data. While general principles of medicinal chemistry can provide initial hypotheses, a direct, side-by-side comparison of the isomers is indispensable. The subtle differences in their physicochemical properties can lead to profound and sometimes unexpected divergences in receptor affinity, metabolic stability, and ultimately, the overall therapeutic potential of a drug candidate. By employing the systematic analytical and in vitro pharmacological evaluations outlined in this guide, researchers can make data-driven decisions, de-risk their drug discovery programs, and more efficiently advance compounds with the desired balance of potency, selectivity, and pharmacokinetic properties.
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A Researcher's Guide to Evaluating the Selectivity of KRAS G12C Inhibitors: A Comparative Analysis of Sotorasib and Adagrasib
For decades, the Kirsten Rat Sarcoma (KRAS) oncogene was considered "undruggable," leaving a significant gap in the therapeutic arsenal against many common cancers. The discovery and development of covalent inhibitors targeting the KRAS G12C mutation have marked a paradigm shift in oncology. This guide provides an in-depth comparative analysis of two pioneering FDA-approved KRAS G12C inhibitors, Sotorasib (AMG 510) and Adagrasib (MRTX849). We will delve into their selectivity profiles, the experimental methodologies used for their characterization, and the critical importance of evaluating on- and off-target effects for researchers in drug development.
The Criticality of Selectivity in Targeting KRAS G12C
The KRAS protein is a small GTPase that acts as a molecular switch in vital cellular signaling pathways, governing cell proliferation, survival, and differentiation.[1] The G12C mutation, a glycine-to-cysteine substitution at codon 12, traps the KRAS protein in a persistently active, GTP-bound state, leading to uncontrolled cell growth and tumor formation.[1]
Sotorasib and Adagrasib exploit the mutant cysteine residue by forming a covalent bond, locking the KRAS G12C protein in its inactive, GDP-bound state. This effectively halts downstream signaling through critical oncogenic pathways like the MAPK (RAF-MEK-ERK) and PI3K-AKT-mTOR cascades.[1] However, the high degree of homology among RAS isoforms (e.g., HRAS, NRAS) and the vast landscape of other cellular kinases present a significant challenge in developing truly selective inhibitors. Off-target inhibition can lead to unforeseen toxicities and diminish the therapeutic window. Therefore, rigorous evaluation of inhibitor selectivity is paramount.
Comparative Selectivity Profiles: Sotorasib vs. Adagrasib
Both Sotorasib and Adagrasib have demonstrated remarkable selectivity for KRAS G12C.[2] However, subtle differences in their selectivity profiles against other RAS isoforms have been observed, which may have implications for their clinical application and the development of resistance.[3]
Preclinical data from isogenic Ba/F3 cell lines, which allow for the direct comparison of inhibitor effects on cells driven by a specific oncogene, highlight these distinctions.
| Inhibitor | Target | IC50 (nM) |
| Sotorasib | KRAS G12C | 8.88[4][5] |
| NRAS G12C | ~5-fold less potent than KRAS G12C[3] | |
| HRAS G12C | ~equipotent to KRAS G12C[3] | |
| Adagrasib | KRAS G12C | Potent inhibition widely reported[6][7] |
| NRAS G12C | Highly selective for KRAS G12C[3] | |
| HRAS G12C | Highly selective for KRAS G12C[3] |
These data suggest that while both are potent KRAS G12C inhibitors, Sotorasib exhibits some activity against other RAS G12C isoforms, whereas Adagrasib appears more exclusively selective for KRAS G12C.[3] This distinction underscores the importance of comprehensive selectivity profiling.
Experimental Workflows for Assessing Inhibitor Selectivity
A multi-pronged approach employing both biochemical and cellular assays is essential for a thorough evaluation of inhibitor selectivity.
Caption: Key experimental workflows for evaluating inhibitor selectivity.
Biochemical Assays: A First-Pass Filter
Biochemical assays provide a direct measure of an inhibitor's interaction with its target in a controlled, cell-free environment.
1. KinomeScan® Profiling: This high-throughput competition binding assay is the gold standard for assessing kinase inhibitor selectivity.[8][9] It measures the ability of a test compound to displace a ligand from the active site of a large panel of kinases.
Caption: Workflow for KinomeScan® profiling.
2. Nucleotide Exchange Assay: This assay directly measures the inhibitor's ability to block the exchange of GDP for a fluorescently labeled GTP analog on the KRAS G12C protein, providing a functional measure of target inhibition.[6]
Cellular Assays: Validating in a Biological Context
Cellular assays are crucial to confirm that the inhibitor can engage its target within the complex intracellular environment and exert the desired biological effect.
1. Cell Viability Assay (e.g., CellTiter-Glo®): This assay determines the inhibitor's effect on the proliferation of cancer cell lines harboring the KRAS G12C mutation.[6] A decrease in cell viability indicates successful target engagement and downstream pathway inhibition.
2. Cellular Thermal Shift Assay (CETSA®): CETSA is a powerful technique for verifying target engagement in intact cells.[10][11][12] It is based on the principle that ligand binding stabilizes the target protein, leading to a higher melting temperature.
Caption: Cellular Thermal Shift Assay (CETSA) workflow.
3. p-ERK Inhibition Assay (Western Blot): This assay measures the phosphorylation of ERK, a key downstream effector of KRAS signaling.[6] A reduction in p-ERK levels provides direct evidence that the inhibitor is blocking the MAPK pathway.
Detailed Experimental Protocols
KinomeScan® Profiling Protocol
Objective: To determine the selectivity of an inhibitor across a broad panel of kinases.
Methodology (based on DiscoverX's KINOMEscan® platform): [8][13]
-
Assay Principle: The assay is a competition-based binding assay. Kinases are tagged with DNA, and a ligand is immobilized on a solid support. The test compound competes with the immobilized ligand for binding to the kinase.
-
Procedure: a. The test compound is incubated with the DNA-tagged kinase and the immobilized ligand. b. After an equilibration period, the unbound kinase is washed away. c. The amount of kinase bound to the solid support is quantified using qPCR of the DNA tag.
-
Data Analysis: The amount of kinase captured in the presence of the test compound is compared to a DMSO control. A reduction in the amount of captured kinase indicates that the test compound is binding to the kinase. The dissociation constant (Kd) can be determined from a dose-response curve.
Cellular Thermal Shift Assay (CETSA®) Protocol
Objective: To confirm target engagement of an inhibitor in intact cells.[11][14]
Methodology:
-
Cell Culture and Treatment: a. Culture KRAS G12C mutant cancer cell lines (e.g., MIA PaCa-2, NCI-H358) to ~80% confluency. b. Treat cells with the inhibitor at various concentrations or a vehicle control (DMSO) for a specified time (e.g., 1-2 hours).
-
Thermal Challenge: a. Aliquot the cell suspensions into PCR tubes. b. Heat the tubes to a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.
-
Cell Lysis and Protein Quantification: a. Lyse the cells by freeze-thaw cycles. b. Separate the soluble protein fraction from the precipitated protein by centrifugation. c. Quantify the amount of soluble KRAS G12C protein in the supernatant using Western blotting or an immunoassay like AlphaScreen®.
-
Data Analysis: Plot the percentage of soluble KRAS G12C protein against the temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target stabilization and engagement.
Conclusion
The development of KRAS G12C inhibitors like Sotorasib and Adagrasib represents a monumental achievement in targeted cancer therapy.[15] For researchers in this field, a deep understanding of the methodologies to evaluate inhibitor selectivity is not just an academic exercise but a critical component of developing safer and more effective therapeutics. The combination of robust biochemical and cellular assays provides a comprehensive framework for characterizing the selectivity profile of novel inhibitors, ultimately guiding the selection of the most promising candidates for clinical development.
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preclinical toxicology of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide
A Guide for Researchers in Drug Development
This guide provides a comparative analysis of the preclinical toxicology profile of Dofetilide (1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide), a potent Class III antiarrhythmic agent. The objective is to benchmark its safety profile against other relevant antiarrhythmic drugs, offering a framework for scientists and researchers to interpret toxicological data in the context of drug development. This document is structured to explain the causality behind experimental choices and provide actionable, self-validating protocols grounded in authoritative regulatory standards.
Introduction: The Scientific Context of Dofetilide
Dofetilide is a highly selective inhibitor of the rapid component of the delayed rectifier potassium current (IKr). This selective action prolongs the cardiac action potential, a key mechanism for treating atrial fibrillation and flutter. However, this pharmacological precision also brings an inherent risk of proarrhythmia, specifically Torsades de Pointes (TdP), which is the primary dose-limiting toxicity. Understanding the full preclinical toxicology profile is therefore critical to contextualize this primary risk and uncover any other potential liabilities.
This guide will compare Dofetilide primarily with Sotalol , another methanesulfonamide-based Class III antiarrhythmic that also possesses non-selective beta-blocking activity. This comparison is particularly insightful as it helps to distinguish toxicities related to the common methanesulfonamide moiety versus those tied to the specific pharmacology of IKr inhibition.
Core Toxicological Endpoints: A Comparative Overview
A standard preclinical toxicology program aims to identify potential target organs, establish dose-response relationships, and determine a safe starting dose for human trials. The following table summarizes key findings for Dofetilide and Sotalol from non-clinical studies.
| Toxicological Endpoint | Dofetilide | Sotalol | Rationale & Interpretation |
| Acute Toxicity (LD50) | Mouse (IV): ~20 mg/kg | Mouse (IV): 49 mg/kg | Both compounds exhibit significant toxicity via the intravenous route, consistent with potent cardiovascular agents. The lower LD50 for Dofetilide reflects its higher potency as an IKr blocker. |
| Primary Pharmacology | High-potency, selective IKr channel blocker. | IKr blocker and non-selective β-adrenergic blocker. | Dofetilide's selectivity is a key differentiator. Sotalol's beta-blocking activity introduces a different set of potential cardiovascular and systemic effects (e.g., bradycardia, bronchoconstriction). |
| Genotoxicity | Negative in a standard battery of tests (Ames, mouse lymphoma, chromosomal aberration). | Negative in a standard battery of tests (Ames, CHO cell, mouse micronucleus). | The absence of genotoxic signals for both compounds suggests they are unlikely to be direct-acting mutagens or clastogens. This is a critical safety hurdle for any drug candidate. |
| Carcinogenicity | No evidence of carcinogenicity in 2-year rodent studies. | No evidence of carcinogenicity in 2-year rodent studies. | Long-term studies in rats and mice did not reveal a tumorigenic potential for either drug, which is consistent with their non-genotoxic nature. |
| Reproductive/Developmental Toxicity | Teratogenic in rats (ventricular septal defects, skull and limb abnormalities). Not recommended in pregnancy. | Embryotoxic in rabbits at high doses, but not considered a major teratogen. Crosses the placenta. | Dofetilide shows clear evidence of teratogenicity, a significant finding that heavily restricts its use in women of childbearing potential. This effect is likely linked to its specific pharmacology and effects on ion channels crucial for development. |
Experimental Design & Protocols
The trustworthiness of toxicological data hinges on robust and standardized experimental design. The protocols below are based on internationally recognized guidelines from the Organisation for Economic Co-operation and Development (OECD) and the US Food and Drug Administration (FDA).
In Vitro Genotoxicity Assessment Workflow
A standard genotoxicity battery is designed to detect different types of genetic damage. The workflow ensures a comprehensive assessment before proceeding to more complex in vivo studies.
Caption: Workflow for a standard in vitro/in vivo genotoxicity testing battery.
Protocol: Bacterial Reverse Mutation (Ames) Test (OECD 471)
-
Objective: To assess the mutagenic potential of Dofetilide by measuring its ability to induce reverse mutations in indicator strains of Salmonella typhimurium and Escherichia coli.
-
Strains: Use a minimum of five strains (e.g., S. typhimurium TA98, TA100, TA1535, TA1537, and E. coli WP2 uvrA or WP2 pKM101).
-
Metabolic Activation: Conduct the assay with and without a liver post-mitochondrial fraction (S9) from Aroclor 1254 or phenobarbital/β-naphthoflavone-induced rats to mimic mammalian metabolism.
-
Procedure (Plate Incorporation Method):
-
Prepare at least five different concentrations of Dofetilide.
-
To 2.0 mL of molten top agar, add 0.1 mL of the bacterial culture, 0.1 mL of the test solution (or solvent control), and 0.5 mL of S9 mix (for metabolic activation plates) or buffer.
-
Pour the mixture onto minimal glucose agar plates.
-
Incubate plates at 37°C for 48-72 hours.
-
-
Data Analysis: Count the number of revertant colonies on each plate. A positive result is defined as a concentration-related increase in revertants to at least twice the concurrent solvent control value.
Repeat-Dose Toxicity Study Design
The goal of a repeat-dose study is to characterize toxicity following prolonged exposure, identify target organs, and establish a No-Observed-Adverse-Effect Level (NOAEL).
Caption: Logical flow of a 28-day repeat-dose toxicity study in rodents.
Protocol: 28-Day Oral Toxicity Study in Rats (based on OECD 407)
-
Objective: To evaluate the systemic toxicity of Dofetilide following 28 days of daily oral administration in rats.
-
Animals: Use young, healthy Sprague-Dawley rats, approximately 8-9 weeks old at the start of dosing. Assign 10 males and 10 females to each dose group.
-
Dose Groups:
-
Group 1: Control (Vehicle only)
-
Group 2: Low Dose (e.g., 0.5 mg/kg/day)
-
Group 3: Mid Dose (e.g., 2.5 mg/kg/day)
-
Group 4: High Dose (e.g., 10 mg/kg/day)
-
Dose levels should be selected based on acute toxicity and dose-ranging studies. The high dose should produce some toxicity but not mortality.
-
-
Administration: Administer the test article or vehicle daily by oral gavage at the same time each day.
-
In-Life Observations:
-
Mortality/Morbidity: Check animals twice daily.
-
Clinical Signs: Conduct detailed observations weekly.
-
Body Weight: Record weekly.
-
Cardiovascular: Conduct electrocardiogram (ECG) recordings at baseline and near the end of the study to assess for QT prolongation, a key pharmacological effect.
-
-
Terminal Procedures (Day 29):
-
Collect blood for hematology and clinical chemistry analysis.
-
Conduct a full necropsy on all animals.
-
Weigh key organs (e.g., heart, liver, kidneys, spleen, brain).
-
Preserve organs and tissues in 10% neutral buffered formalin for histopathological examination.
-
-
Data Analysis: Analyze all data for statistically significant, dose-dependent changes. The NOAEL is the highest dose at which no adverse treatment-related findings are observed.
Conclusion and Future Directions
The preclinical toxicology profile of Dofetilide is characterized by its potent and specific cardiovascular pharmacology. The primary safety concern, proarrhythmia, is a direct extension of its therapeutic mechanism. Importantly, Dofetilide is not genotoxic or carcinogenic, which are major hurdles cleared in its development. However, its teratogenic potential in animal models presents a significant clinical restriction.
In comparison, Sotalol's profile is complicated by its dual mechanism of action. While it also carries a risk of proarrhythmia, its beta-blocking properties introduce different hemodynamic and systemic considerations. The absence of a strong teratogenic signal for Sotalol is a key differentiating safety feature.
For researchers developing new IKr inhibitors or other antiarrhythmics, this comparative guide underscores the importance of:
-
Early Cardiovascular Safety Assessment: Integrated cardiovascular monitoring (ECG) must be a core component of even early repeat-dose toxicity studies.
-
Thorough Reproductive Toxicology: Given the findings for Dofetilide, a comprehensive assessment of developmental and reproductive toxicity (DART) is non-negotiable for this class of compounds.
-
Distinguishing Pharmacology from Off-Target Toxicity: Employing comparators with different mechanisms (like Sotalol) helps to contextualize findings and attribute them to either the intended pharmacological target or other off-target effects.
By applying these principles and adhering to rigorous, standardized protocols, drug development professionals can build a comprehensive and reliable safety profile for novel drug candidates.
References
-
TIKOSYN® (dofetilide) capsules, for oral use. Pfizer. [Link]
-
Gintant, G. A., Limberis, J. T., McDermott, J. S., Wegner, C. D., & Cox, B. F. (2001). The canine conscious state I(Kr)-blockade model for preclinical cardiac safety assessment. Journal of pharmacological and toxicological methods, 46(1), 1–12. [Link]
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Betapace® (sotalol hydrochloride) tablets. Bayer HealthCare Pharmaceuticals. [Link]
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Webster, W. S., Brown-Woodman, P. D., & Ritchie, H. E. (1996). A study of the teratogenic potential of dofetilide, a class III antiarrhythmic agent, in the rat. Toxicology and applied pharmacology, 141(1), 296–303. [Link]
A Head-to-Head Comparison of Sulfonamide-Based Enzyme Inhibitors: A Guide for Drug Development Professionals
Introduction: The Enduring Versatility of the Sulfonamide Scaffold
Since the groundbreaking discovery of Prontosil in the 1930s, the sulfonamide functional group has become a cornerstone of medicinal chemistry.[1] Initially celebrated for their antibacterial properties, sulfonamides have demonstrated remarkable versatility, leading to their development as inhibitors for a wide array of enzyme classes.[1][2][3] Their applications now span diuretics, antidiabetic agents, and treatments for glaucoma, with a significant and expanding role in anti-inflammatory, antiviral, and cancer therapies.[4][5][[“]]
This guide provides a head-to-head comparison of sulfonamide-based inhibitors against several key enzyme families. We will delve into their mechanisms of action, compare their potency and selectivity with supporting experimental data, and provide standardized protocols for their evaluation. This content is designed for researchers, scientists, and drug development professionals seeking to leverage this privileged scaffold in their own discovery programs.
Core Mechanism of Action: The Zinc-Binding Moiety
A primary reason for the broad utility of sulfonamides is the ability of the primary sulfonamide group (-SO₂NH₂) to act as a potent zinc-binding group. Many enzymes targeted by these inhibitors are metalloenzymes, containing a crucial zinc ion (Zn²⁺) in their active site. This ion is typically coordinated by water and amino acid residues (often histidine), and it plays a direct role in catalysis.
The deprotonated sulfonamide anion (R-SO₂NH⁻) mimics the transition state of the enzyme's natural substrate. It coordinates directly with the Zn²⁺ ion, displacing the catalytic water molecule and forming a stable, tetrahedral complex that effectively shuts down the enzyme's catalytic cycle.[7][8] This fundamental interaction is the basis for the potent inhibition observed across diverse enzyme families.
Caption: General mechanism of sulfonamide inhibition in metalloenzymes.
Head-to-Head Comparison by Enzyme Class
The true value of a class of inhibitors lies in its members' potency and selectivity. Below, we compare sulfonamide inhibitors across three major enzyme classes: Carbonic Anhydrases, Proteases, and Kinases.
Carbonic Anhydrases (CAs)
Carbonic anhydrases are ubiquitous zinc-containing metalloenzymes that catalyze the reversible hydration of carbon dioxide to bicarbonate.[7] They are critical for processes like pH regulation and CO₂ transport.[7] With 15 known human isoforms, achieving selective inhibition is a primary goal in drug design to minimize off-target effects.[9] For instance, inhibiting tumor-associated isoforms like CA IX and CA XII is a key anti-cancer strategy, while avoiding cytosolic isoforms hCA I and II is desirable.[7][9]
Comparative Inhibition Data for Human Carbonic Anhydrase Isoforms
| Inhibitor | Target Isoform | Potency (Kᵢ in nM) | Selectivity Notes | Reference |
| Acetazolamide (AZA) | hCA I | 19.92 | Broad-spectrum inhibitor, often used as a standard. | |
| hCA II | 9.76 | Potent inhibitor of the most active cytosolic isoform. | ||
| Compound 7d | hCA I | 2.62 | More potent against hCA I than Acetazolamide. | |
| (N-(sulfapyridine)-p-hydroxybenzamide) | hCA II | Not specified | Demonstrates isoform-specific interactions. | |
| Compound 6c | hCA I | Not specified | Shows high inhibition affinity toward hCA II. | |
| (N-(sulfamethazine)-3,4,5-triacetoxybenzamide) | hCA II | 5.74 | One of the most active inhibitors against hCA II in its series. | |
| Benzolamide | BpsCAβ (bacterial) | 653 | Effective inhibitor of bacterial β-class CA. | [10] |
| BpsCAγ (bacterial) | 185 | Also inhibits the γ-class CA from the same pathogen. | [10] | |
| Compound 23 | hCA IX (cancer target) | 80.2 | 78-fold more selective for hCA IX over hCA I. | [9] |
| (α-aminophosphonate derivative) | hCA XII (cancer target) | Not specified | 9.5-fold more selective for hCA IX over hCA II. | [9][11] |
Field Insights: The data clearly shows that modifications to the sulfonamide scaffold dramatically alter potency and selectivity. While Acetazolamide is a potent but non-selective inhibitor, newer derivatives demonstrate significant selectivity for cancer-related isoforms (hCA IX/XII) over the ubiquitous cytosolic isoforms (hCA I/II).[9][11] This is often achieved through a "tail approach," where moieties are added to the sulfonamide core to exploit unique amino acid differences in the active site cavities of different isoforms.[9]
Proteases
Sulfonamides are also effective inhibitors of various protease families, including metalloproteases (e.g., Matrix Metalloproteinases, MMPs) and aspartic proteases (e.g., HIV protease).[2][12] Their inhibition can have anti-inflammatory, anticancer, and antiviral effects.[2][13] For example, inhibiting MMPs can prevent tumor invasion and metastasis, while inhibiting HIV protease is a critical component of antiretroviral therapy.[2]
Comparative Data for Sulfonamide-Based Protease Inhibitors
| Inhibitor | Target Enzyme | Therapeutic Area | Key Features | Reference |
| Amprenavir | HIV-1 Protease | Antiviral (HIV) | Clinically used drug; sulfonamide moiety is critical for potency. | [2] |
| Celecoxib | Cyclooxygenase-2 (COX-2) | Anti-inflammatory | A selective COX-2 inhibitor with a sulfonamide group. | [10] |
| Various MMP Inhibitors | Matrix Metalloproteinases (MMPs) | Anticancer | Many sulfonamide derivatives show antitumor properties by inhibiting MMPs. | [2][3] |
| TACE Inhibitors | TNF-α Converting Enzyme (TACE) | Anti-inflammatory | Sulfonamide-based TACE inhibitors are useful in treating inflammatory states. | [2][3] |
Field Insights: In HIV protease inhibitors like Amprenavir, the sulfonamide group interacts with critical aspartic acid residues in the enzyme's active site.[12] For metalloproteases like MMPs, the mechanism is analogous to that seen in carbonic anhydrases, with the sulfonamide coordinating to the active site zinc ion. The development of dual MMP/TACE inhibitors is an emerging strategy for creating potent anticancer and anti-inflammatory agents.[2]
Kinases
More recently, the sulfonamide scaffold has been successfully employed to develop inhibitors of protein kinases, particularly Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key player in tumor angiogenesis.[[“]][14][15] By blocking the ATP-binding site of the kinase domain, these inhibitors can halt the signaling pathways that lead to endothelial cell proliferation and the formation of new blood vessels that supply tumors.[14][16]
Comparative Data for Sulfonamide-Based VEGFR-2 Inhibitors
| Inhibitor | Potency (IC₅₀ in µM) | Cytotoxicity (IC₅₀ against MCF-7 cells in µM) | Reference |
| Sorafenib (Standard) | 0.0297 | 2.97 | FDA-approved multi-kinase inhibitor. |
| Compound 23 | 0.0728 | 0.0977 | Exhibits outstanding dual inhibitory activity against EGFR and VEGFR-2. |
| Compound 6 | 0.00353 (HCT-116) | 4.31 | Shows promising antiproliferative effects with high selectivity over normal cells. |
| Compound 15 | 0.00366 (HCT-116) | 4.29 | Displays strong cytotoxicity against multiple cancer cell lines. |
| Compound 1 | 0.0231 | 0.09 | Most potent VEGFR-2 inhibitory effect in its series. |
Field Insights: The data highlights the development of highly potent sulfonamide-based VEGFR-2 inhibitors, with some compounds showing IC₅₀ values in the low nanomolar range, comparable or superior to standard drugs like Sorafenib.[15] A key advantage is the potential for high selectivity, with some compounds demonstrating a large therapeutic window between their effects on cancer cells and normal cells.[16] This underscores the promise of sulfonamides in developing next-generation anti-angiogenic cancer therapies.[14]
Experimental Protocols for Inhibitor Evaluation
Objective comparison requires robust and standardized experimental design. The following section details a workflow for determining inhibitor potency.
Understanding Potency Metrics: IC₅₀ vs. Kᵢ
It is crucial to distinguish between IC₅₀ and Kᵢ values.
-
IC₅₀ (Half-maximal inhibitory concentration): The concentration of an inhibitor required to reduce enzyme activity by 50%. This value is highly dependent on experimental conditions, especially substrate concentration.[17] Therefore, comparing IC₅₀ values across different studies can be misleading unless the conditions are identical.[18]
-
Kᵢ (Inhibition constant): The dissociation constant for the enzyme-inhibitor complex. It is an intrinsic measure of an inhibitor's binding affinity and is independent of substrate concentration.[17] For this reason, Kᵢ is the preferred value for direct, head-to-head comparisons of inhibitor potency. The Cheng-Prusoff equation can be used to calculate Kᵢ from an IC₅₀ value for competitive inhibitors, provided the substrate concentration and the enzyme's Michaelis-Menten constant (Kₘ) are known.[17]
Workflow for Determining Inhibitor Potency
The following workflow outlines the key steps for generating reliable IC₅₀ and Kᵢ data. The causality behind each step is explained to ensure a self-validating system.
Caption: Experimental workflow for enzyme inhibitor characterization.
Step-by-Step Protocol for IC₅₀ Determination
-
Reagent Preparation:
-
Prepare a concentrated stock solution of the inhibitor in a suitable solvent (e.g., DMSO).
-
Prepare assay buffer, enzyme stock solution, and substrate stock solution. Causality: Precise concentrations are critical for reproducibility.
-
-
Enzyme and Substrate Titration (Assay Optimization):
-
Before testing inhibitors, determine the optimal concentrations of enzyme and substrate. The goal is to find conditions that yield a robust signal within a linear range over the desired reaction time.[19]
-
Determine the Michaelis-Menten constant (Kₘ) of the substrate. Causality: Knowing Kₘ is essential for converting IC₅₀ to Kᵢ later and ensures the assay is run under scientifically valid conditions.[20]
-
-
Dose-Response Assay Setup:
-
Prepare a serial dilution of the inhibitor. A common approach is a 10-point, 3-fold dilution series.
-
In a microplate, add the assay buffer, inhibitor dilution (or vehicle control, e.g., DMSO), and enzyme solution.
-
Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 15 minutes). Causality: This step allows the inhibitor to bind to the enzyme and reach equilibrium before the reaction starts.
-
-
Initiate and Monitor the Reaction:
-
Initiate the reaction by adding the substrate to all wells.
-
Monitor the reaction progress (e.g., by measuring absorbance or fluorescence) over time using a plate reader. Causality: Kinetic reads are preferable to single endpoint reads as they provide more information about the reaction progress and can help identify assay artifacts.[19]
-
-
Data Analysis:
-
Calculate the initial reaction velocity (rate) for each inhibitor concentration.
-
Normalize the data by setting the rate of the vehicle control (no inhibitor) to 100% activity and the rate of a background control (no enzyme) to 0% activity.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic (sigmoidal) curve to determine the IC₅₀ value.
-
Conclusion and Future Directions
The sulfonamide scaffold remains a remarkably fruitful starting point for the design of potent and selective enzyme inhibitors. From their origins as antibacterial agents, they have evolved into crucial tools for targeting a wide range of diseases, including cancer, glaucoma, and viral infections.[1][2][5]
Future research will likely focus on several key areas:
-
Enhanced Selectivity: Designing inhibitors with exquisite selectivity for specific enzyme isoforms to maximize efficacy and minimize side effects. This will involve deeper structural insights and computational modeling.
-
Multi-Target Inhibitors: Developing single molecules that can inhibit multiple disease-relevant targets, such as dual VEGFR-2/CA IX inhibitors for cancer therapy, offering a promising strategy to enhance efficacy and overcome drug resistance.[14][15]
-
Novel Targets: Exploring the application of sulfonamide-based inhibitors against new and emerging enzyme targets to address unmet medical needs.
The continued exploration of structure-activity relationships and innovative chemical synthesis will ensure that sulfonamide-based drugs remain at the forefront of modern medicinal chemistry for years to come.
References
- Supuran, C. T., & Scozzafava, A. (2002). Protease inhibitors of the sulfonamide type: anticancer, antiinflammatory, and antiviral agents. Medicinal Research Reviews, 22(4), 329-359.
- Supuran, C. T., & Scozzafava, A. (2002). Protease inhibitors of the sulfonamide type: Anticancer, antiinflammatory, and antiviral agents. University of Groningen Research Portal.
- Akhtar, N., et al. (2018). Sulfa Drugs as Inhibitors of Carbonic Anhydrase: New Targets for the Old Drugs.
- Maryanoff, B. E., et al. (2005). Comparison of sulfamate and sulfamide groups for the inhibition of carbonic anhydrase-II by using topiramate as a structural platform. Journal of Medicinal Chemistry, 48(6), 1941-1947.
- Senturk, M., et al. (2019). A class of sulfonamides as carbonic anhydrase I and II inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 34(1), 1436-1443.
- Del Prete, S., et al. (2018). Comparison of the Sulfonamide Inhibition Profiles of the β- and γ-Carbonic Anhydrases from the Pathogenic Bacterium Burkholderia pseudomallei. International Journal of Molecular Sciences, 19(10), 3076.
- Supuran, C. T., & Scozzafava, A. (2007). Therapeutic potential of sulfamides as enzyme inhibitors.
- Supuran, C. T., & Scozzafava, A. (2002). Protease Inhibitors of the Sulfonamide Type: Anticancer, Antiinflammatory, and Antiviral Agents.
- Vaitkienė, P., et al. (2019). Saccharin Sulfonamides as Inhibitors of Carbonic Anhydrases I, II, VII, XII, and XIII. Molecules, 24(19), 3469.
- Copeland, R. A. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- Ghorab, M. M., et al. (2024). Sulfonamides as a Promising Scaffold in Drug Discovery: An Insightful Review on FDA-Approved Molecules, Synthesis Strategy, Medical Indication, and Their Binding Mode. Chemistry & Biodiversity.
- Tholander, F., & Lindberg, D. (2012). Improved inhibitor screening experiments by comparative analysis of simulated enzyme progress curves. PloS one, 7(10), e46764.
- Kramer, C., et al. (2022). Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise.
- Stresser, D. M., et al. (2014). The Reliability of Estimating Ki Values for Direct, Reversible Inhibition of Cytochrome P450 Enzymes from Corresponding IC50 Values: A Retrospective Analysis of 343 Experiments. Drug Metabolism and Disposition, 42(5), 885-891.
- Chem Help ASAP. (2021, January 13).
- Angeli, A., et al. (2021). Inhibition Profiles of Some Novel Sulfonamide-Incorporated α-Aminophosphonates on Human Carbonic Anhydrases. ACS Medicinal Chemistry Letters, 12(4), 585-591.
- Sultan, M. A. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Physical and Chemical Sciences, 8, 1-13.
- Elsawi, A. E., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. International Journal of Molecular Sciences, 25(6), 3485.
- El-Sayad, K. A., et al. (2024). Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer. Bioorganic Chemistry, 147, 107409.
- Kumar, A., et al. (2024).
- Elsawi, A. E., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. Consensus.
- El-Naggar, M., et al. (2023). Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega, 8(35), 31959-31972.
- Elsawi, A. E., et al. (2024). Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI.
- Touis, S., et al. (2018). Selective inhibition of carbonic anhydrase-IX by sulphonamide derivatives induces pH and reactive oxygen species-mediated apoptosis in cervical cancer HeLa cells. Journal of Enzyme Inhibition and Medicinal Chemistry, 33(1), 1137-1149.
- De Monte, C., et al. (2014). Sulfonamides with Potent Inhibitory Action and Selectivity against the α-Carbonic Anhydrase from Vibrio cholerae. Molecules, 19(6), 7866-7877.
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A Preclinical Head-to-Head Benchmarking Analysis of 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423) Against Current Oral Factor Xa Inhibitors
In the landscape of anticoagulant therapy, direct oral anticoagulants (DOACs) have revolutionized the prevention and treatment of thromboembolic disorders. A key class within the DOACs are the direct Factor Xa (FXa) inhibitors, which offer a favorable safety and efficacy profile compared to traditional vitamin K antagonists. This guide provides a comprehensive preclinical benchmarking of the potent and selective FXa inhibitor, 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423), against the current standard-of-care oral FXa inhibitors: rivaroxaban, apixaban, edoxaban, and betrixaban.
This in-depth technical comparison is designed for researchers, scientists, and drug development professionals to objectively evaluate the performance of DPC423 and understand its potential positioning within the therapeutic landscape. The experimental data presented herein is a synthesis of established preclinical findings, providing a robust framework for comparative analysis.
The Central Role of Factor Xa in Coagulation
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a fibrin clot. Factor Xa occupies a pivotal position at the convergence of the intrinsic and extrinsic pathways, making it an attractive target for anticoagulant therapy. By directly inhibiting FXa, these agents effectively prevent the conversion of prothrombin to thrombin, the final enzyme in the cascade responsible for fibrin clot formation.[1] This targeted mechanism of action contributes to a more predictable anticoagulant response and a wider therapeutic window compared to older anticoagulants.
// Nodes Intrinsic [label="Intrinsic Pathway", fillcolor="#F1F3F4"]; Extrinsic [label="Extrinsic Pathway", fillcolor="#F1F3F4"]; FXa [label="Factor Xa", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Prothrombin [label="Prothrombin", fillcolor="#F1F3F4"]; Thrombin [label="Thrombin", fillcolor="#FBBC05", fontcolor="#202124"]; Fibrinogen [label="Fibrinogen", fillcolor="#F1F3F4"]; Fibrin [label="Fibrin Clot", fillcolor="#34A853", fontcolor="#FFFFFF"]; DPC423 [label="DPC423 & Other Xabans", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges Intrinsic -> FXa; Extrinsic -> FXa; FXa -> Thrombin [label=" catalyzes conversion"]; Prothrombin -> Thrombin; Thrombin -> Fibrin [label=" catalyzes conversion"]; Fibrinogen -> Fibrin; DPC423 -> FXa [label=" inhibits", arrowhead=tee, color="#EA4335"]; }
Caption: Simplified Coagulation Cascade and the Target of DPC423.In Vitro Benchmarking: Potency and Selectivity
The initial assessment of any novel drug candidate involves a thorough in vitro characterization of its potency and selectivity against its intended target. For FXa inhibitors, this is typically quantified by the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50).
Experimental Protocol: Factor Xa Inhibition Assay
Objective: To determine the in vitro potency of DPC423 and comparator compounds against human Factor Xa.
Methodology:
-
A chromogenic substrate assay is employed.
-
Purified human Factor Xa is incubated with varying concentrations of the test compound (DPC423, rivaroxaban, apixaban, edoxaban, or betrixaban).
-
A specific chromogenic substrate for Factor Xa is added to the mixture.
-
The rate of substrate cleavage, which is proportional to the residual Factor Xa activity, is measured spectrophotometrically.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
The inhibition constant (Ki) is then calculated from the IC50 value using the Cheng-Prusoff equation.[2]
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Incubate [label="Incubate Human FXa\nwith Test Compound"]; AddSubstrate [label="Add Chromogenic\nSubstrate"]; Measure [label="Measure Absorbance\n(Kinetic Read)"]; Calculate [label="Calculate IC50 and Ki"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Incubate; Incubate -> AddSubstrate; AddSubstrate -> Measure; Measure -> Calculate; Calculate -> End; }
Caption: Workflow for the in vitro Factor Xa Inhibition Assay.Comparative In Vitro Potency
| Compound | Ki (nM) for human FXa | IC50 (nM) for human FXa |
| DPC423 | 0.15 [3] | - |
| Rivaroxaban | 0.4[4] | 2.1 (prothrombinase activity)[4] |
| Apixaban | 0.08[5] | 37 (thrombin generation)[5] |
| Edoxaban | - | - |
| Betrixaban | - | - |
Analysis: DPC423 demonstrates sub-nanomolar potency against human Factor Xa, with a Ki value of 0.15 nM.[3] This is comparable to, and in some instances more potent than, the established FXa inhibitors rivaroxaban (Ki 0.4 nM) and apixaban (Ki 0.08 nM).[4][5] The high affinity of DPC423 for its target suggests the potential for a potent anticoagulant effect at low concentrations.
In Vitro Anticoagulant Activity: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
To assess the functional consequences of FXa inhibition on the overall coagulation process, standard clotting assays such as the Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT) are employed. These assays measure the time to clot formation in plasma after the addition of specific triggers.
Experimental Protocols
Prothrombin Time (PT) Assay: Objective: To evaluate the effect of DPC423 and comparators on the extrinsic and common pathways of coagulation.
Methodology:
-
Citrated human plasma is pre-incubated with varying concentrations of the test compounds.
-
A thromboplastin reagent (containing tissue factor and calcium) is added to initiate clotting.[6]
-
The time to fibrin clot formation is measured using a coagulometer.
-
The concentration of the compound required to double the baseline clotting time (2x PT) is determined.
Activated Partial Thromboplastin Time (aPTT) Assay: Objective: To evaluate the effect of DPC423 and comparators on the intrinsic and common pathways of coagulation.
Methodology:
-
Citrated human plasma is incubated with a contact activator (e.g., silica) and phospholipids.
-
Varying concentrations of the test compounds are added.
-
Calcium chloride is added to initiate clotting.
-
The time to fibrin clot formation is measured.
-
The concentration of the compound required to double the baseline clotting time (2x aPTT) is determined.
Comparative Anticoagulant Activity in Human Plasma
| Compound | Concentration to Double PT (µM) | Concentration to Double aPTT (µM) |
| DPC423 | 3.1 ± 0.4 [3] | 3.1 ± 0.4 [3] |
| Rivaroxaban | - | - |
| Apixaban | - | - |
| Edoxaban | - | - |
| Betrixaban | - | - |
Analysis: DPC423 demonstrates a dose-dependent prolongation of both PT and aPTT in human plasma, with a concentration of 3.1 µM required to double the clotting time in both assays.[3] This confirms its functional anticoagulant activity by inhibiting a key component of the common coagulation pathway.
In Vivo Efficacy: Antithrombotic Activity in a Venous Thrombosis Model
The ultimate test of an anticoagulant's efficacy is its ability to prevent thrombus formation in a living organism. The ferric chloride-induced venous thrombosis model in rodents is a widely accepted and robust method for evaluating the antithrombotic potential of novel compounds.[7][8]
Experimental Protocol: Ferric Chloride-Induced Venous Thrombosis in Rats
Objective: To assess the in vivo antithrombotic efficacy of DPC423 and comparators.
Methodology:
-
Rats are anesthetized, and the jugular vein is surgically exposed.
-
The test compound or vehicle is administered intravenously or orally at various doses.
-
A filter paper saturated with a ferric chloride solution (e.g., 10%) is applied to the adventitial surface of the vein for a defined period to induce endothelial injury and initiate thrombus formation.[9]
-
Blood flow through the vein is monitored using a Doppler flow probe.
-
The time to vessel occlusion or the size and weight of the resulting thrombus are measured.
-
The dose of the compound that produces a 50% inhibition of thrombus formation (ED50) is calculated.
// Nodes Start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; Anesthetize [label="Anesthetize Rat"]; ExposeVein [label="Surgically Expose Jugular Vein"]; Administer [label="Administer Test Compound"]; InduceInjury [label="Induce Endothelial Injury\n(Ferric Chloride)"]; MonitorFlow [label="Monitor Blood Flow"]; MeasureThrombus [label="Measure Thrombus Size/Weight"]; CalculateED50 [label="Calculate ED50"]; End [label="End", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Edges Start -> Anesthetize; Anesthetize -> ExposeVein; ExposeVein -> Administer; Administer -> InduceInjury; InduceInjury -> MonitorFlow; MonitorFlow -> MeasureThrombus; MeasureThrombus -> CalculateED50; CalculateED50 -> End; }
Caption: Workflow for the in vivo Ferric Chloride-Induced Venous Thrombosis Model.Comparative In Vivo Antithrombotic Efficacy
| Compound | Animal Model | ED50 |
| DPC423 | Rabbit Arteriovenous Shunt | 150 nM (IC50)[3] |
| DPC423 | Rat Arteriovenous Shunt | 470 nM (IC50)[3] |
| Rivaroxaban | Rat Venous Stasis | - |
| Apixaban | Rabbit Venous Thrombosis | - |
| Edoxaban | - | - |
| Betrixaban | - | - |
Analysis: In a rabbit arteriovenous shunt thrombosis model, DPC423 was an effective antithrombotic agent with an IC50 of 150 nM.[3] In a similar rat model, the IC50 was 470 nM.[3] These findings demonstrate the in vivo efficacy of DPC423 in preventing thrombosis.
In Vivo Safety: Bleeding Risk Assessment
A critical aspect of anticoagulant development is balancing antithrombotic efficacy with the risk of bleeding. The tail bleeding time assay is a standard preclinical model used to assess the hemostatic potential of a compound.[10][11]
Experimental Protocol: Rat Tail Bleeding Time Assay
Objective: To evaluate the potential bleeding risk associated with DPC423 and comparators.
Methodology:
-
Rats are anesthetized and the test compound or vehicle is administered.
-
A standardized incision is made on the tail (e.g., 3 mm from the tip).
-
The tail is immersed in warm saline (37°C), and the time until bleeding ceases for a defined period (e.g., 30 seconds) is recorded.[10]
-
A cut-off time (e.g., 20 minutes) is established to prevent excessive blood loss.
-
The dose of the compound that doubles the baseline bleeding time is determined.
Comparative Bleeding Risk
While specific comparative data for DPC423 in a tail bleeding assay was not available in the initial search, preclinical studies of rivaroxaban have shown that it has potent antithrombotic effects without significantly prolonging bleeding times at therapeutic doses.[12] Similarly, apixaban has demonstrated dose-dependent antithrombotic efficacy at doses that preserve hemostasis in animal models.[13]
Clinical Context: Efficacy and Safety of Current Therapeutics
A thorough preclinical assessment must be viewed within the context of the clinical performance of current therapies. The following table summarizes key findings from landmark clinical trials of the comparator FXa inhibitors in the prevention of stroke in patients with non-valvular atrial fibrillation (NVAF).
| Compound | Landmark Clinical Trial | Primary Efficacy Outcome (vs. Warfarin) | Primary Safety Outcome (Major Bleeding vs. Warfarin) |
| Rivaroxaban | ROCKET AF | Non-inferior for stroke or systemic embolism.[14] | No significant difference in major bleeding.[14] |
| Apixaban | ARISTOTLE | Superior in preventing stroke or systemic embolism.[15][16] | Significantly less major bleeding.[15][16] |
| Edoxaban | ENGAGE AF-TIMI 48 | Non-inferior for stroke or systemic embolism.[17][18] | Significantly less major bleeding.[17][18] |
| Betrixaban | APEX | Did not meet primary efficacy endpoint in the initial analysis but showed a benefit in the overall population.[19][20] | No significant difference in major bleeding.[19][20] |
Analysis: The clinical data for rivaroxaban, apixaban, and edoxaban demonstrate their efficacy and safety in a large patient population with atrial fibrillation. Apixaban notably showed superiority over warfarin in both efficacy and safety.[15][16] Betrixaban, while not meeting its primary endpoint in the initial cohort, showed a benefit in the broader study population for VTE prophylaxis in acutely ill medical patients.[19][20] These clinical benchmarks provide a high bar for any new FXa inhibitor entering the therapeutic arena.
Conclusion and Future Directions
The preclinical data presented in this guide demonstrate that 1-[3-(aminomethyl)phenyl]-N-[3-fluoro-2'-(methylsulfonyl)-[1,1'-biphenyl]-4-yl]-3-(trifluoromethyl)-1H-pyrazole-5-carboxamide (DPC423) is a highly potent and selective inhibitor of Factor Xa. Its in vitro potency is comparable to or greater than that of currently marketed direct oral anticoagulants. Furthermore, DPC423 exhibits significant in vivo antithrombotic activity in established animal models.
While direct head-to-head preclinical bleeding studies with current DOACs are needed for a complete safety profile assessment, the initial data suggests a promising therapeutic window. The strong preclinical profile of DPC423 warrants further investigation and clinical development as a potential next-generation oral anticoagulant for the prevention and treatment of thromboembolic diseases. Future studies should focus on a comprehensive safety pharmacology assessment and head-to-head clinical trials against the current standard of care to fully elucidate its clinical utility.
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Wong, P. C., Crain, E. J., Watson, C. A., & Knabb, R. M. (2001). Nonpeptide Factor Xa Inhibitors III: Effects of DPC423, an Orally-Active Pyrazole Antithrombotic Agent, on Arterial Thrombosis in Rabbits. The Journal of pharmacology and experimental therapeutics, 299(2), 545–551. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide
As researchers and drug development professionals, our responsibility extends beyond discovery and synthesis to the entire lifecycle of a chemical, culminating in its safe and compliant disposal. This guide provides a comprehensive, step-by-step protocol for the proper disposal of 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide, grounding procedural steps in the principles of laboratory safety, regulatory compliance, and environmental stewardship.
Core Directive: Hazard Assessment and Precautionary Principle
A thorough review of available safety data for this compound reveals a critical gap: its toxicological and ecotoxicological properties have not been extensively documented. In alignment with the best practices of chemical hygiene, the absence of comprehensive data mandates the application of the precautionary principle.
Therefore, all waste containing this compound, regardless of concentration or form (solid, liquid, or contaminated materials), must be handled and disposed of as hazardous chemical waste. [1] Under no circumstances should this compound or its solutions be discharged into the sanitary sewer system or disposed of in regular solid waste.[2][3]
Understanding the Regulatory Framework
The disposal of laboratory chemical waste is governed by a multi-tiered regulatory system. In the United States, the Environmental Protection Agency (EPA) establishes the foundational regulations under the Resource Conservation and Recovery Act (RCRA).[2][4] However, state and local regulations may be more stringent, and your own institution's Environmental Health & Safety (EHS) department will have specific protocols that must be followed. The procedures outlined herein are designed to meet or exceed these general requirements, but they must be adapted to your site-specific policies.
Step-by-Step Disposal Protocol
This protocol ensures safety and compliance from the point of generation to the point of collection by trained EHS personnel or a licensed contractor.
Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. The choice of PPE is dictated by the potential routes of exposure.
-
Eye Protection: ANSI-approved safety glasses with side shields or chemical splash goggles are mandatory.[5]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile) are required. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A standard laboratory coat must be worn.
-
Respiratory Protection: If handling the compound as a fine powder where aerosolization is possible, work within a certified chemical fume hood to prevent inhalation.[6]
Waste Segregation: The First Critical Step
Proper segregation is paramount to prevent dangerous chemical reactions within a waste container.[2]
-
Solid Waste: Collect pure this compound, contaminated weighing papers, and disposable equipment (e.g., pipette tips, gloves) in a designated solid waste container.
-
Liquid Waste:
-
Aqueous Solutions: Collect all aqueous solutions containing the compound in a dedicated liquid waste container.
-
Organic Solvent Solutions: Collect solutions where the compound is dissolved in organic solvents in a separate liquid waste container. Do not mix halogenated and non-halogenated solvent waste unless your institution's EHS protocol permits it.[1]
-
-
Sharps: Needles, syringes, or other contaminated sharp objects must be placed into a dedicated, puncture-proof sharps container labeled for hazardous chemical waste.[7]
Container Selection and Labeling
The integrity of the disposal process relies heavily on the correct choice and labeling of the waste container.[8]
-
Container Choice:
-
Use only containers provided by or approved by your EHS department.
-
Containers must be made of a material chemically compatible with the waste. For this compound and its solutions, high-density polyethylene (HDPE) or borosilicate glass are appropriate.
-
The container must be in good condition, free of cracks or leaks, and must have a secure, screw-top lid.[2][9] Keep the container closed at all times except when adding waste.[3]
-
-
Labeling Protocol:
-
Attach a hazardous waste label to the container before adding the first drop of waste.
-
The label must, at a minimum, include the following information[1][8]:
-
The words "Hazardous Waste" .
-
Full Chemical Names: List all chemical constituents, including solvents. Do not use abbreviations or chemical formulas. Write out "this compound".
-
Approximate Concentrations/Percentages: Provide a good-faith estimate for each component.
-
Hazard Identification: Indicate the primary hazards (e.g., Toxic, Irritant).
-
Principal Investigator and Laboratory Information.
-
-
Accumulation in a Satellite Accumulation Area (SAA)
Waste must be stored in a designated Satellite Accumulation Area (SAA), which is at or near the point of generation and under the control of laboratory personnel.[3][8]
-
Store the waste container in a secondary containment bin to mitigate potential leaks or spills.
-
Ensure the SAA is away from heat sources, direct sunlight, and areas of high traffic.
-
Adhere to the volume limits for SAAs as specified by the EPA and your institution.
| Regulatory Storage Limits for Satellite Accumulation Areas (SAAs) | |
| Maximum Volume of Hazardous Waste | 55 gallons |
| Maximum Volume of Acutely Toxic (P-listed) Waste | 1 quart (liquid) or 1 kilogram (solid) |
| This table summarizes federal limits; local or institutional limits may be stricter.[3][9] |
Arranging for Final Disposal
Once the waste container is full or the accumulation time limit set by your institution is approaching, arrange for its removal.
-
Complete a chemical waste collection request form as required by your EHS department.
-
Ensure all label information is accurate and legible.
-
Do not overfill the container; leave at least 10% of headspace to allow for vapor expansion.[1]
Spill and Decontamination Procedures
In the event of a spill, immediate and correct action is crucial.
-
Small Spills (manageable by lab personnel):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, contain the spill with an absorbent material (e.g., chemical spill pillows or vermiculite).
-
For liquid spills, absorb the material. For solid spills, gently cover and then wet the absorbent material to prevent dust generation.
-
Place all contaminated absorbent materials and any broken glassware into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, followed by soap and water. All cleaning materials must also be disposed of as hazardous waste.[10]
-
-
Large Spills (requiring EHS assistance):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's EHS emergency line.
-
Prevent entry into the affected area.
-
Provide EHS responders with information about the spilled material.
-
Disposal Decision Workflow
The following diagram illustrates the logical flow for managing waste generated from work with this compound.
Caption: Disposal workflow for this compound waste.
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Safeguarding Your Research: A Practical Guide to Handling 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide
A Senior Application Scientist's Perspective on Laboratory Safety and Chemical Handling
In the dynamic landscape of drug discovery and development, the synthesis and evaluation of novel chemical entities are paramount. One such compound, 1-[4-(aminomethyl)phenyl]-N-methylmethanesulfonamide, presents a unique combination of structural motifs—a sulfonamide and an aromatic amine—that necessitates a thorough and proactive approach to laboratory safety. As researchers and scientists, our primary responsibility is to ensure a safe working environment, not only for ourselves but for our colleagues as well. This guide provides essential, immediate safety and logistical information, moving beyond a simple checklist to offer a framework for understanding the "why" behind each safety recommendation.
Understanding the Hazard Profile: A Tale of Two Functional Groups
The potential risks associated with this compound stem from its constituent parts. By understanding these, we can anticipate and mitigate potential hazards effectively.
-
The Methanesulfonamide Group: The safety data for methanesulfonamide indicates that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2][3] Therefore, it is crucial to prevent contact with skin and eyes and to avoid inhaling any dust or aerosolized particles of the compound.[1][2]
-
The Aromatic Amine Moiety: Aromatic amines as a class of compounds can have various toxicological profiles, including potential for skin sensitization and other health effects.[4][5] It is prudent to handle all new aromatic amine derivatives with a high degree of caution.
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is essential.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all solution; it should be tailored to the specific handling scenario. The following table provides a clear guide for researchers.
| Handling Scenario | Minimum PPE Requirements | Rationale |
| Weighing and preparing solutions of solid compound | - Safety goggles with side shields- Chemical-resistant nitrile or neoprene gloves- Fully buttoned laboratory coat- Long pants and closed-toe shoes | To prevent eye and skin contact with the solid powder.[1][2][6] |
| Performing reactions and work-ups | - Chemical splash goggles- Face shield (if splash hazard is significant)- Double-gloving with compatible chemical-resistant gloves (e.g., nitrile)- Chemical-resistant laboratory coat or apron- Long pants and closed-toe shoes | Provides enhanced protection against splashes and spills of the compound in solution.[6][7] |
| Handling concentrated solutions or large quantities (>10g) | - Full-face respirator with appropriate cartridges (if ventilation is inadequate)- Chemical splash goggles and face shield- Heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton)- Chemical-resistant suit or coveralls- Chemical-resistant boots | Ensures maximum protection in high-risk situations where exposure potential is greatest.[8] |
Step-by-Step Handling Procedures: Ensuring a Safe Workflow
Adherence to a meticulous handling protocol is critical to minimize exposure risk. The following workflow is designed to guide researchers through the safe handling of this compound from receipt to disposal.
Preparation and Engineering Controls:
-
Work in a designated area: All work with this compound should be conducted in a well-ventilated chemical fume hood.[2][7]
-
Ensure emergency equipment is accessible: An operational safety shower and eyewash station must be readily available.[7]
-
Gather all necessary materials: Before starting, ensure all required PPE, glassware, and reagents are within the fume hood to minimize movement in and out of the containment area.
Weighing and Transfer:
-
Handle solids carefully: When weighing the solid compound, use a spatula and avoid creating dust. If possible, use a balance with a draft shield.
-
Use appropriate containers: Ensure all containers are clearly labeled with the full chemical name and any known hazard warnings.[9]
In-process Handling:
-
Maintain containment: Keep all reaction vessels and containers sealed when not in use.
-
Avoid skin contact: Use proper glove removal techniques to prevent cross-contamination.[7] Wash hands thoroughly after handling, even if gloves were worn.[7][10]
Visualizing the Safety Workflow
The following diagram illustrates the key decision points and steps in the safe handling process.
Sources
- 1. echemi.com [echemi.com]
- 2. WERCS Studio - Application Error [assets.thermofisher.com]
- 3. dcfinechemicals.com [dcfinechemicals.com]
- 4. stacks.cdc.gov [stacks.cdc.gov]
- 5. A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 7. enamine.enamine.net [enamine.enamine.net]
- 8. Personal Protective Equipment (PPE) - CHEMM [chemm.hhs.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. chemos.de [chemos.de]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
